Nonoxynol-9
Description
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(4-nonylphenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H60O10/c1-2-3-4-5-6-7-8-9-32-10-12-33(13-11-32)43-31-30-42-29-28-41-27-26-40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34/h10-13,34H,2-9,14-31H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWNMEQMRUMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858720 | |
| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, YELLOW LIQUID. | |
| Record name | Nonoxynol-9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
250 °C | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
197 °C (closed cup), 197 °C c.c. | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in water, ethanol, ehtylene glycol, ethylene dichloride, xylene, corn oil. Insolulble in Stoddard solvent, deodorized kerosene, low viscosity white mineral oil., Solubility in water: moderate | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
For Igepol CO-630: 1.06 at 25 °C/4 °C | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
Relative vapor density (air = 1): >1 | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Almost colorless liquid | |
CAS No. |
14409-72-4, 26571-11-9, 26027-38-3 | |
| Record name | Nonaethylene glycol p-nonylphenyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14409-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonoxynol-9 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026571119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonoxynol-9 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06804 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nonoxynol-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(nonylphenoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 26-(4-Nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 26-(nonylphenoxy)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.454 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosan-1-ol, 26-(4-nonylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.408 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nonoxynol-9 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8094 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nonoxynol-9 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015680 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
6 °C | |
| Record name | NONOXYNOL-9 | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1558 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Nonoxynol-9 for Research Applications
Executive Summary
Nonoxynol-9 (N-9) is a non-ionic surfactant belonging to the nonoxynol family of ethoxylated alkylphenols.[1] For decades, it has been a principal active ingredient in over-the-counter spermicidal contraceptives and a component in various cosmetic and cleaning products.[1][2] Its efficacy stems from its surfactant nature, which disrupts the cellular membranes of spermatozoa.[3][4] For researchers, drug development professionals, and formulation scientists, a comprehensive understanding of N-9's physicochemical properties is paramount for optimizing its application, ensuring product stability, and meeting regulatory standards. This guide provides a detailed examination of N-9's core properties, mechanism of action, validated analytical methodologies, and regulatory context, serving as a foundational resource for its scientific and research applications.
Introduction to this compound
This compound is a synthetic compound characterized as an α-(p-Nonylphenyl)-ω-hydroxynona(oxyethylene).[5][6] It is technically a mixture of compounds (oligomers) where the number of repeating ethoxy (oxyethylene) groups varies, with the "9" designating an average of nine such units in the hydrophilic polyethylene glycol chain.[6] This structure, featuring a hydrophobic nonylphenyl group and a hydrophilic polyoxyethylene chain, imparts the amphiphilic properties essential to its function as a surface-active agent.[7] Its primary application has been as a spermicide in contraceptive foams, gels, creams, and lubricants.[8][9]
Caption: General chemical structure of this compound.
Core Physicochemical Properties
The functional behavior of this compound in any formulation is dictated by its fundamental physicochemical characteristics. These properties influence its solubility, emulsifying capability, and interaction with biological membranes.
| Property | Value / Description | Source(s) |
| Chemical Name | α-(4-Nonylphenyl)-ω-hydroxynona(oxyethylene) | [10] |
| CAS Number | 26027-38-3; 14409-72-4 | [10][11] |
| Molecular Formula | C33H60O10 (for n=9 oligomer) | [12] |
| Average Molecular Wt. | ~616.82 g/mol | [12][13] |
| Appearance | Colorless to light yellow viscous liquid or white solid. | [11][14] |
| Odor | Mild, characteristic odor. | [14] |
| Solubility | Soluble in water, ethanol, methanol, ethylene glycol, xylene, and mineral oils. | [11][14] |
| Hydrophilic-Lipophilic Balance (HLB) | 12.8 | [14] |
| Critical Micelle Concentration (CMC) | ~0.081 - 0.085 mM in water. | [15] |
| Cloud Point | 52-61 °C (in 1% aqueous solution). | [6][14] |
| Acid Value | Not more than 0.2. | [6] |
| Water Content | Not more than 0.5%. | [6] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB is a critical parameter for surfactants, indicating the balance between the hydrophilic and lipophilic portions of the molecule.[16] this compound has an HLB value of 12.8.[14] This value places it firmly in the category of oil-in-water (O/W) emulsifiers and detergents.[16] This property is the reason for its use in formulations that require the stable mixing of oily and aqueous components and for its ability to solubilize lipids in biological membranes.[17]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[18] Below the CMC, N-9 exists primarily as individual monomers. Above the CMC, additional N-9 molecules form these microscopic spherical structures. The reported CMC for this compound in water is approximately 0.085 mM.[15] This property is fundamental to its mechanism of action; the disruption of cell membranes is a function of the interaction of N-9 monomers with the lipid bilayer, and micelle formation governs the concentration of available monomers.[3][15]
Caption: Conceptual flow of micelle formation at the CMC.
Cloud Point
The cloud point is the temperature at which a 1% aqueous solution of a non-ionic surfactant becomes cloudy as it is heated.[6] This occurs due to the dehydration of the polyoxyethylene chains, which decreases the surfactant's solubility in water. For this compound, the cloud point is specified to be between 52 °C and 56 °C.[6] Another source indicates a range of 58-61 °C.[14] This parameter is a key quality control specification and is important for formulation stability at elevated temperatures.
Stability and Impurities
This compound exhibits high thermal and chemical stability, showing resistance to acids, alkalis, and oxidizing or reducing agents.[14] However, its manufacturing process, which involves the ethoxylation of nonylphenol, can result in impurities. Notably, residual 1,4-dioxane and unreacted ethylene oxide may be present.[19] Regulatory bodies like the United States Pharmacopeia (USP) set strict limits for these impurities.[5][20]
Mechanism of Action as a Surfactant and Spermicide
The primary mechanism of this compound is rooted in its surfactant properties.[3] It acts by disrupting the lipid bilayer of cell membranes.[8] In its spermicidal role, N-9 monomers insert themselves into the sperm cell's plasma membrane, particularly the acrosomal and midpiece regions.[3][4] This insertion increases membrane fluidity and permeability, leading to a loss of structural integrity, leakage of intracellular components, and ultimately, cell lysis and death.[3] This action effectively immobilizes the sperm, preventing fertilization.[9]
Caption: Mechanism of this compound spermicidal action.
Analytical Methodologies for Characterization
Accurate characterization of this compound is essential for quality control and research. The USP provides standardized methods for identification, assay, and impurity testing.[5]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for the quantitative analysis (assay) of this compound.[21][22] It effectively separates the different oligomers present in the mixture.
Protocol: Assay of this compound by RP-HPLC (Adapted from USP and literature[5][22])
-
System: A liquid chromatograph equipped with a UV detector set to 280 nm.[5][22]
-
Column: A C18, 3.9-mm × 25-cm column is commonly used.[5][22]
-
Mobile Phase: An isocratic mixture of methanol and water, typically in a ratio of 80:20 or 83:17 (v/v).[21][22] The mobile phase should be filtered and degassed.
-
Flow Rate: Approximately 1.0 mL/min.[21]
-
Standard Preparation: Accurately weigh and dissolve USP Nonoxynol 9 Reference Standard in the mobile phase to a known concentration of about 25 mg/mL.[5]
-
Assay Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of about 25 mg/mL.[5]
-
Injection: Inject equal volumes (e.g., 10 µL) of the Standard and Assay preparations into the chromatograph.[21]
-
Analysis: Record the chromatograms. The nonoxynol oligomers typically elute as a major peak, which may include shoulders. The entire area of this peak cluster is used for quantification.[5] Calculate the percentage of this compound in the sample by comparing the peak response from the Assay preparation to that of the Standard preparation.[20]
Caption: General workflow for HPLC analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary method for the identification of this compound. A capillary film of the substance is placed between sodium chloride plates and scanned. The resulting spectrum must exhibit characteristic maxima at specific wavenumbers.[5]
-
Key IR Maxima (cm⁻¹): 1117 (strong), 1512, 1582, 1610 (medium, sharp), 2871, 2928, 2956 (strong, unresolved), 831 (medium, broad), and 1250 (medium, sharp).[5][6]
Determination of Cloud Point
This is a simple but critical identity and quality test for non-ionic surfactants.
Protocol: Cloud Point Determination (Adapted from USP[6])
-
Preparation: Accurately weigh 1.0 g of this compound into a beaker and add 99 g of water. Mix until fully dissolved.
-
Heating: Place approximately 30 mL of the solution into a test tube. Immerse the test tube in a hot water bath and stir the contents constantly with a thermometer.
-
Observation: Heat until the solution becomes distinctly cloudy.
-
Measurement: Immediately remove the test tube from the bath. Continue stirring and observe the solution. The cloud point is the temperature at which the solution becomes clear enough for the entire thermometer bulb to be plainly visible. The acceptable range is 52-56 °C.[6]
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tensiometry is a common method.
Principle: Tensiometric CMC Determination (Wilhelmy Plate Method)
-
A series of aqueous solutions of this compound are prepared at varying concentrations.
-
The surface tension of each solution is measured using a tensiometer with a Wilhelmy plate.
-
As the concentration of N-9 increases, the surface tension of the solution decreases because the N-9 monomers migrate to the air-water interface.
-
A plot of surface tension versus the logarithm of the N-9 concentration is generated.
-
The plot will show two distinct linear regions. The point at which these lines intersect is the Critical Micelle Concentration (CMC).[18] At concentrations above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution rather than populating the surface.[18]
Regulatory Context and Safety Considerations
This compound is regulated as an over-the-counter (OTC) drug product by agencies such as the U.S. Food and Drug Administration (FDA).[23] While effective as a spermicide, extensive research has led to important safety labeling requirements.[24] Studies have shown that frequent use of N-9 can cause irritation of the vaginal epithelium.[2][23] This irritation may disrupt the natural mucosal barrier, potentially increasing the risk of acquiring sexually transmitted infections (STIs), including HIV.[24] Consequently, regulatory bodies mandate that product labeling clearly states that this compound does not protect against STIs or HIV and may cause vaginal irritation.[23][24]
Conclusion
This compound is a well-characterized non-ionic surfactant with a defined set of physicochemical properties that are central to its function in spermicidal and other formulations. Its HLB value, CMC, and cloud point are key indicators of its performance and quality. For researchers and developers, leveraging standardized analytical methods like HPLC and IR spectroscopy is crucial for ensuring the identity, purity, and potency of N-9 in accordance with pharmacopeial standards. A thorough understanding of these technical details, coupled with an awareness of the regulatory and safety landscape, is essential for the responsible and effective application of this compound in scientific research and product development.
References
-
USP Monographs: Nonoxynol 9. (n.d.). In USP-NF. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]
-
Grokipedia. (n.d.). This compound. Retrieved from [Link]
-
PCC Group Product Portal. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for? Retrieved from [Link]
-
Audus, K. L., & Chien, Y. W. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. AAPS PharmSciTech, 4(1), E18. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
Pharmacopeia.cn. (n.d.). Nonoxynol 9, chemical structure, molecular formula, Reference Standards. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). NONOXINOL 9 | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
USP-NF. (2022, July 1). NONOXYNOL 9. Retrieved from [Link]
-
PubChem. (n.d.). Nonaethylene Glycol Nonylphenyl Ether. Retrieved from [Link]
-
S. Tatar, S. Atmaca, & S. A. Tuncel. (n.d.). determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. Retrieved from [Link]
-
Examining Science. (2015, January 14). Spermicide Pharmacokinetics and Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Wang, R., et al. (2020). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 1(2), R65-R76. Retrieved from [Link]
-
Audus, K. L., & Chien, Y. W. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. AAPS PharmSciTech, 4(1), 101-107. Retrieved from [Link]
-
Shepard, J. R., et al. (2012). Detection of the spermicide this compound via GC-MS. Journal of forensic sciences, 57(4), 1015-1019. Retrieved from [Link]
-
Scribd. (n.d.). USP-NF Nonoxynol 9. Retrieved from [Link]
-
USP29-NF24. (n.d.). Octoxynol 9 - NF Monographs. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. Retrieved from [Link]
-
Federal Register. (2003, January 16). Over-the-Counter Vaginal Contraceptive Drug Products Containing Nonoxynol 9; Required Labeling. Retrieved from [Link]
-
Federal Register. (2007, December 19). Over-the-Counter Vaginal Contraceptive and Spermicide Drug Products Containing Nonoxynol 9; Required Labeling. Retrieved from [Link]
-
Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic–lipophilic balance. Retrieved from [Link]
-
LinkedIn. (2025, August 1). Hydrophilic Lipophilic Balance: Significance and symbolism. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uspbpep.com [uspbpep.com]
- 6. newdruginfo.com [newdruginfo.com]
- 7. benchchem.com [benchchem.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NONOXYNOL 9 - 2022-07-01 | USP-NF [uspnf.com]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. scbt.com [scbt.com]
- 13. NONOXINOL 9 | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. This compound - PCC Group Product Portal [products.pcc.eu]
- 15. scispace.com [scispace.com]
- 16. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]
- 17. Hydrophilic Lipophilic Balance: Significance and symbolism [wisdomlib.org]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. scribd.com [scribd.com]
- 21. turkjps.org [turkjps.org]
- 22. ijpbs.com [ijpbs.com]
- 23. Federal Register :: Over-the-Counter Vaginal Contraceptive Drug Products Containing Nonoxynol 9; Required Labeling [federalregister.gov]
- 24. Federal Register :: Over-the-Counter Vaginal Contraceptive and Spermicide Drug Products Containing Nonoxynol 9; Required Labeling [federalregister.gov]
An In-Depth Technical Guide to the Critical Micelle Concentration of Nonoxynol-9 in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonoxynol-9, a non-ionic surfactant, is a subject of significant interest in pharmaceutical sciences and drug development due to its wide range of applications, most notably as a spermicidal agent. A fundamental physicochemical property governing its activity and formulation is the critical micelle concentration (CMC). This guide provides a comprehensive technical overview of the CMC of this compound in aqueous solutions. It delves into the molecular structure of this compound, the thermodynamic principles of micellization, and the various factors that influence its CMC, including temperature, pH, and the presence of additives. Furthermore, this guide presents detailed, field-proven methodologies for the accurate determination of the CMC of this compound, including surface tension tensiometry, fluorescence spectroscopy, and UV-Vis spectroscopy. Each protocol is accompanied by an explanation of its underlying principles and a discussion of its advantages and limitations, ensuring a self-validating system for reliable and reproducible results.
Introduction: Understanding this compound and the Significance of its Critical Micelle Concentration
This compound (N-9) is an organic compound and a member of the nonoxynol family of non-ionic surfactants[1][2]. Its amphiphilic nature, consisting of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain, allows it to reduce surface tension and form micelles in aqueous solutions[2]. This property is central to its primary application as a spermicide, where it disrupts the lipid membranes of sperm cells, leading to their immobilization and death[3]. Beyond its contraceptive use, this compound is also found in various cosmetic and cleaning products[2].
The critical micelle concentration (CMC) is a fundamental parameter for any surfactant. It is defined as the concentration above which surfactant monomers spontaneously associate to form organized aggregates known as micelles[4]. Below the CMC, this compound exists predominantly as individual molecules (monomers). As the concentration increases to the CMC, the monomers begin to form micelles, leading to a significant change in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering. The formation of micelles is a thermodynamically driven process, primarily influenced by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails of the surfactant and water molecules[4][5].
For drug development professionals and researchers, a thorough understanding of the CMC of this compound is paramount. The CMC dictates the concentration at which the surfactant's properties change dramatically, influencing its efficacy, toxicity, and formulation characteristics. For instance, the spermicidal activity of this compound is closely linked to its micellar state. Moreover, the CMC is a critical parameter in the formulation of drug delivery systems, where micelles can be used to solubilize poorly water-soluble drugs.
This guide will provide an in-depth exploration of the CMC of this compound, offering both theoretical knowledge and practical guidance for its determination and modulation.
Caption: The reversible transition between this compound monomers and micelles at the CMC.
Physicochemical Properties and Micellization of this compound
The structure of this compound consists of a hydrophobic alkylphenol group and a hydrophilic polyoxyethylene chain. The "9" in its name refers to the average number of ethylene oxide units in the hydrophilic chain.
Caption: Schematic representation of the amphiphilic structure of this compound.
The CMC of this compound in aqueous solution has been reported to be approximately 0.085 ± 0.009 mM [6][7]. Another literature source cites a value of 0.081 mM [6]. These values serve as a crucial reference point for researchers working with this surfactant.
The formation of micelles is a spontaneous process driven by a negative Gibbs free energy of micellization (ΔG°mic). This process is typically characterized by a positive enthalpy change (ΔH°mic) and a large positive entropy change (ΔS°mic)[4][5]. The positive entropy change is the primary driving force for micellization and arises from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk solvent, a phenomenon known as the hydrophobic effect[4].
Factors Influencing the Critical Micelle Concentration of this compound
The CMC of this compound is not a fixed value but is influenced by several external factors. A comprehensive understanding of these factors is essential for controlling and predicting the behavior of this compound in various applications.
Effect of Temperature
Effect of pH
As a non-ionic surfactant, this compound does not possess any ionizable groups. Therefore, its CMC is generally considered to be independent of pH in the absence of other pH-sensitive components[10][11]. However, significant changes in pH could potentially affect the hydration of the polyoxyethylene chain, leading to minor changes in the CMC, though this effect is typically not pronounced.
Effect of Additives
The presence of additives in an aqueous solution of this compound can significantly alter its CMC.
-
Electrolytes: The addition of electrolytes (salts) to solutions of non-ionic surfactants generally leads to a decrease in the CMC[12][13]. This "salting-out" effect occurs because the ions compete with the surfactant's hydrophilic head groups for hydration, effectively reducing the solubility of the surfactant monomers and promoting micellization at lower concentrations.
-
Polymers: The interaction of polymers with surfactants can be complex. For example, a study on the effect of polyvinylpyrrolidone (PVP) on the CMC of this compound demonstrated a significant increase in the CMC with increasing PVP concentration[6][7]. This suggests an interaction between PVP and this compound monomers, which hinders the aggregation process[6].
| Additive | Concentration of Additive | CMC of this compound (mM) | Reference |
| None | 0% | 0.085 ± 0.009 | [6][7] |
| Polyvinylpyrrolidone (PVP) | 3.5% (wt/vol) | 0.110 ± 0.001 | [6][7] |
| Polyvinylpyrrolidone (PVP) | 10% (wt/vol) | 0.166 ± 0.003 | [6][7] |
Experimental Methodologies for CMC Determination
The accurate determination of the CMC is crucial for the characterization of this compound. Several methods can be employed, each with its own principles, advantages, and limitations.
Surface Tension Measurement: The Wilhelmy Plate Method
Principle: This is one of the most common and direct methods for CMC determination. Below the CMC, as the concentration of the surfactant increases, the surface tension of the solution decreases significantly as the monomers adsorb at the air-water interface. Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution. Consequently, the surface tension remains relatively constant with further increases in concentration. The CMC is determined as the point of inflection in the plot of surface tension versus the logarithm of the surfactant concentration.
Caption: Workflow for CMC determination using the Wilhelmy plate method.
Experimental Protocol:
-
Solution Preparation: Prepare a stock solution of this compound in high-purity water. From this stock solution, prepare a series of dilutions covering a concentration range both below and above the expected CMC (e.g., from 0.001 mM to 1 mM).
-
Instrument Setup: Use a tensiometer equipped with a clean Wilhelmy plate (typically platinum). Ensure the plate is thoroughly cleaned before each measurement, for example, by flaming it to red heat to remove organic contaminants[1].
-
Measurement:
-
Pour a this compound solution into a clean sample vessel.
-
The Wilhelmy plate is brought into contact with the liquid surface[14][15].
-
The force exerted on the plate by the surface tension is measured by the tensiometer's balance[15].
-
The surface tension is calculated from this force.
-
Repeat the measurement for each concentration, ensuring the system reaches equilibrium.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).
-
The resulting graph will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.
-
Causality and Self-Validation: The abrupt change in the slope of the surface tension plot is a direct consequence of the formation of micelles, which effectively buffers the monomer concentration at the surface. The reproducibility of the two distinct linear regions and their sharp intersection provides a self-validating measure of the CMC.
Fluorescence Spectroscopy: The Pyrene Probe Method
Principle: This method utilizes a fluorescent probe, most commonly pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. Pyrene is hydrophobic and has a low solubility in water. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, pyrene preferentially partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment leads to a change in the fine structure of the pyrene emission spectrum. Specifically, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm), known as the I1/I3 ratio, is sensitive to polarity. In a polar environment (water), the I1/I3 ratio is high, while in a nonpolar environment (micelle core), it is significantly lower. The CMC is determined from the inflection point in the plot of the I1/I3 ratio versus the logarithm of the surfactant concentration.
Caption: Workflow for CMC determination using fluorescence spectroscopy with a pyrene probe.
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone or ethanol) at a concentration of about 0.1 mM[16].
-
Prepare a series of this compound solutions in high-purity water.
-
To each this compound solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 1 µM) to avoid excimer formation[17][18]. The final concentration of the organic solvent should be minimal (e.g., < 0.5%) to not affect the micellization process.
-
-
Instrument Setup: Use a spectrofluorometer. Set the excitation wavelength to approximately 335 nm and record the emission spectrum from 350 nm to 450 nm[17][18].
-
Measurement:
-
Place each sample in a quartz cuvette.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
From each spectrum, determine the fluorescence intensities of the first (I1) and third (I3) vibronic peaks.
-
Calculate the I1/I3 ratio for each this compound concentration.
-
Plot the I1/I3 ratio as a function of the logarithm of the this compound concentration.
-
The resulting plot will be a sigmoidal curve. The CMC is typically determined from the midpoint of the transition.
-
Causality and Self-Validation: The sigmoidal change in the I1/I3 ratio is a direct reflection of the partitioning of the pyrene probe from the aqueous phase into the micellar core. The clear transition from a high to a low I1/I3 ratio provides a robust and sensitive indication of micelle formation.
UV-Vis Spectroscopy
Principle: This method can be used if the surfactant itself has a chromophore or if a probe dye that changes its absorbance spectrum upon incorporation into micelles is used[19]. Since this compound contains a phenyl group, it exhibits UV absorbance, which may change upon micellization. Alternatively, a solvatochromic dye can be added to the solution. When the dye moves from the aqueous environment to the hydrophobic core of the micelles, its absorbance maximum (λmax) or molar absorptivity may shift. The CMC is determined by plotting the absorbance at a specific wavelength or the λmax against the surfactant concentration and identifying the point of inflection.
Experimental Protocol (using this compound's intrinsic absorbance):
-
Solution Preparation: Prepare a series of this compound solutions of varying concentrations in high-purity water.
-
Instrument Setup: Use a UV-Vis spectrophotometer. Scan the UV spectrum of a concentrated this compound solution to determine the wavelength of maximum absorbance (λmax), which is around 280 nm[20].
-
Measurement:
-
Measure the absorbance of each this compound solution at the determined λmax.
-
-
Data Analysis:
-
Plot the absorbance as a function of the this compound concentration.
-
The plot will show two linear regions with different slopes. The intersection of these lines gives the CMC.
-
Causality and Self-Validation: The change in the absorbance behavior is due to the altered electronic environment of the chromophore upon aggregation into micelles. The presence of two distinct linear regions with a clear break point validates the determination of the CMC.
Thermodynamics of Micellization and Aggregation Number
While specific thermodynamic data and aggregation numbers for this compound were not found in the provided search results, the general principles for their determination are well-established for non-ionic surfactants.
The thermodynamics of micellization can be investigated by measuring the CMC at different temperatures. The standard Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation:
ΔG°mic = RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, and XCMC is the CMC in mole fraction units[4][8]. The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. The entropy of micellization (ΔS°mic) can then be calculated from the Gibbs-Helmholtz equation (ΔG°mic = ΔH°mic - TΔS°mic)[4][8].
The aggregation number , which is the average number of surfactant monomers in a micelle, is another important parameter. It can be determined using techniques such as small-angle neutron scattering (SANS), light scattering, or fluorescence quenching.
Further research is warranted to determine the specific thermodynamic parameters and aggregation number for this compound to provide a more complete understanding of its self-assembly behavior.
Conclusion
The critical micelle concentration is a cornerstone parameter in the study and application of this compound. This guide has provided a comprehensive overview of the CMC of this compound in aqueous solutions, from its fundamental principles to the practical aspects of its determination. By understanding the factors that influence the CMC and by employing robust and validated experimental methodologies, researchers and drug development professionals can effectively harness the unique properties of this compound for a variety of applications, from contraception to advanced drug delivery systems. The detailed protocols and explanations of the underlying causality are intended to empower scientists to obtain accurate and reproducible CMC data, which is essential for both fundamental research and the development of safe and effective products.
References
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. jsirjournal.com [jsirjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ijpbs.com [ijpbs.com]
In-Depth Technical Guide: Molecular Modeling of Nonoxynol-9 and Membrane Interactions
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging the Gap Between In Vitro and In Silico
The study of how exogenous molecules interact with biological membranes is a cornerstone of drug development, toxicology, and fundamental cell biology. Nonoxynol-9 (N-9), a non-ionic surfactant widely known for its spermicidal properties, offers a compelling case study in membrane disruption. Its mechanism of action, which involves the perturbation and eventual lysis of cell membranes, has been the subject of numerous experimental investigations. However, to truly grasp the molecular choreography of this interaction—the precise orientation, insertion depth, and the cascade of events leading to membrane failure—we must turn to the powerful lens of molecular modeling.
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical overview and a practical framework for the molecular modeling of N-9's interaction with lipid bilayers. We will move beyond a mere recitation of protocols, delving into the scientific rationale behind the choice of modeling techniques, the intricacies of parameterization, and the critical importance of experimental validation. Our goal is to equip you with the knowledge and a detailed workflow to embark on your own in silico investigations of surfactant-membrane systems, fostering a deeper understanding of the molecular forces at play.
Section 1: The Molecular Portrait of this compound and its Target
This compound is a heterogeneous mixture of compounds, with the general structure of a nonylphenol group linked to a chain of polyethylene glycol (PEG) units. The "9" in its name refers to the average number of these repeating ethoxy units. This amphipathic nature is central to its function. The hydrophobic nonylphenol tail readily partitions into the lipophilic core of the cell membrane, while the hydrophilic PEG chain interacts with the aqueous environment and the polar head groups of the lipids.
The primary mechanism of N-9's spermicidal action is the disruption of the sperm cell's plasma membrane. This process is not one of simple puncturing but rather a complex interplay of forces that leads to a loss of membrane integrity. At a molecular level, the insertion of N-9 molecules into the lipid bilayer alters its intrinsic properties, including fluidity, thickness, and the lateral pressure profile. As the concentration of N-9 within the membrane increases, it can lead to the formation of pores and, eventually, the complete solubilization of the membrane into mixed micelles.
Section 2: The In Silico Microscope: Choosing the Right Molecular Modeling Approach
To simulate the interaction of this compound with a lipid membrane, we must choose a computational model that balances accuracy with computational feasibility. The two primary approaches in this domain are all-atom (AA) and coarse-grained (CG) molecular dynamics (MD) simulations.
All-Atom (AA) Molecular Dynamics:
In AA simulations, every atom in the system—each carbon, hydrogen, oxygen, nitrogen, and phosphorus—is explicitly represented. This high level of detail allows for the precise modeling of specific interactions, such as hydrogen bonding and electrostatic forces, which are crucial for understanding the initial stages of N-9's association with the membrane. However, the computational cost of AA simulations is substantial, limiting the time and length scales that can be practically explored.
Coarse-Grained (CG) Molecular Dynamics:
CG simulations offer a more computationally efficient alternative by grouping several atoms into a single "bead." This simplification reduces the number of particles in the system, allowing for the simulation of larger systems over longer timescales. CG models are particularly well-suited for studying large-scale phenomena such as micelle formation, membrane remodeling, and the collective behavior of many surfactant molecules. The trade-off for this efficiency is a loss of fine-grained atomic detail.
Rationale for a Hybrid Approach:
For a comprehensive understanding of N-9's interaction with the membrane, a hybrid approach is often most effective. Initial investigations can be performed using AA simulations to elucidate the precise binding orientation and initial insertion events of a single or a few N-9 molecules. The insights gained from these detailed simulations can then be used to inform and validate a more computationally efficient CG model, which can then be used to study the larger-scale consequences of N-9 accumulation in the membrane.
Section 3: The Blueprint for a Simulation: A Detailed All-Atom MD Protocol
This section provides a step-by-step protocol for setting up and running an all-atom molecular dynamics simulation of a single this compound molecule interacting with a model lipid bilayer using the GROMACS simulation package.
System Preparation
Step 1: Obtaining the Molecular Structures
-
Lipid Bilayer: A pre-equilibrated model lipid bilayer, such as dipalmitoylphosphatidylcholine (DPPC), is a common starting point. These can often be obtained from online repositories or built using tools like the CHARMM-GUI Membrane Builder.
-
This compound: A 3D structure of the this compound molecule (with a specific number of ethoxy units, e.g., n=9) needs to be generated. This can be done using molecular building software like Avogadro or online tools.
Step 2: Force Field Parameterization
This is a critical and often challenging step. While standard force fields like CHARMM and AMBER have parameters for common lipids, specific parameters for this compound may not be readily available.
-
Leveraging Existing Parameters: The CHARMM force field contains parameters for ethers and polyethylene glycol, which can be adapted for the ethoxy chain of this compound.[1][2][3] The nonylphenol group can be parameterized by analogy to similar aromatic compounds.
-
Automated Topology Builders: Web-based tools like the Automated Topology Builder (ATB) can generate force field parameters for novel molecules.[4][5][6][7][8]
-
Manual Parameterization: For the highest accuracy, manual parameterization involving quantum mechanical calculations may be necessary to derive partial charges and dihedral potentials.[9][10]
Step 3: Assembling the System
-
Placement of N-9: The this compound molecule is placed in the simulation box, typically in the aqueous phase near the lipid bilayer.
-
Solvation: The system is then solvated with water molecules, ensuring a sufficient water layer on both sides of the membrane.
-
Adding Ions: Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration.
Simulation Protocol
The following is a typical GROMACS workflow for simulating a membrane system.
Step 1: Energy Minimization
This step removes any steric clashes or unfavorable geometries in the initial system configuration.
Step 2: NVT Equilibration (Constant Number of Particles, Volume, and Temperature)
The system is gradually heated to the desired temperature while the positions of the heavy atoms of the lipid and N-9 molecules are restrained. This allows the water molecules to equilibrate around the solute and membrane.
Step 3: NPT Equilibration (Constant Number of Particles, Pressure, and Temperature)
The position restraints are gradually released, and the system is allowed to equilibrate at the desired temperature and pressure. This step allows the density of the system to relax to a stable value.
Step 4: Production MD
Once the system is well-equilibrated, the production simulation is run for a sufficient length of time to sample the conformational space of the N-9 molecule and its interactions with the membrane.
Analysis of Simulation Trajectories
The output of an MD simulation is a trajectory file containing the positions, velocities, and energies of all particles in the system over time. A wealth of information can be extracted from this data:
-
Insertion Depth and Orientation: The position and orientation of the this compound molecule relative to the lipid bilayer can be tracked over time.
-
Potential of Mean Force (PMF): Umbrella sampling is a powerful technique to calculate the free energy profile of moving the N-9 molecule from the aqueous phase into the center of the membrane.[5][11][12] This provides a quantitative measure of the energetic barrier to membrane insertion.
-
Lipid Order Parameters: The deuterium order parameter (SCD) can be calculated for the lipid acyl chains to quantify the effect of N-9 on membrane fluidity. A decrease in SCD indicates a more disordered, fluid membrane.
-
Membrane Thickness: The distance between the average positions of the phosphate groups in the two leaflets of the bilayer can be measured to assess how N-9 affects membrane thickness.
-
Radial Distribution Functions (RDFs): RDFs can be calculated to identify specific interactions between atoms of the N-9 molecule and the lipid and water molecules.
Section 4: The Reality Check: Experimental Validation
A crucial aspect of any molecular modeling study is the validation of the computational model against experimental data. This ensures that the simulations are providing a realistic representation of the physical system. Several in vitro techniques can be used to study the interaction of this compound with lipid membranes and provide data for comparison with simulation results.
Liposome Leakage Assays
This is a straightforward and widely used method to assess the membrane-disrupting ability of a compound.[11][13][14][15][16]
Protocol Outline:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., carboxyfluorescein) encapsulated at a self-quenching concentration.
-
Assay: The liposomes are incubated with varying concentrations of this compound.
-
Measurement: If N-9 disrupts the liposome membrane, the encapsulated dye will leak out and become diluted, resulting in an increase in fluorescence. The rate and extent of this fluorescence increase are proportional to the membrane-disrupting activity of N-9.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that can directly measure the thermodynamics of binding between a ligand (this compound) and a macromolecule (lipid vesicles).[1][2][17]
Protocol Outline:
-
Sample Preparation: A solution of this compound is placed in the titration syringe, and a suspension of lipid vesicles is placed in the sample cell.
-
Titration: The N-9 solution is injected in small aliquots into the vesicle suspension.
-
Measurement: The heat released or absorbed during each injection is measured. This data can be used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Neutron and X-ray Scattering
Neutron and X-ray scattering techniques can provide high-resolution structural information about the location and effect of this compound within a lipid bilayer.[9][18][19][20][21][22] Neutron reflectometry, for example, can determine the distribution of N-9 across the membrane by selectively deuterating either the surfactant or the lipids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the structure, dynamics, and orientation of both the this compound molecule and the lipid molecules within the membrane.
Section 5: Visualizing the Molecular Dance: Diagrams and Data
To facilitate a deeper understanding of the concepts and workflows discussed, the following diagrams and tables are provided.
Diagram 1: All-Atom MD Simulation Workflow
Caption: Postulated mechanism of membrane disruption by this compound.
Table 1: Hypothetical Simulation Parameters for an All-Atom MD Simulation of this compound with a DPPC Bilayer
| Parameter | Value | Rationale |
| Simulation Package | GROMACS | A widely used, open-source, and efficient MD engine. |
| Force Field | CHARMM36 (lipids), CGenFF (N-9) | CHARMM36 is well-validated for lipid bilayers. CGenFF can be used to generate parameters for drug-like molecules. |
| Lipid Bilayer | 128 DPPC lipids | A common size for single-solute permeation studies. |
| Water Model | TIP3P | A standard water model compatible with the CHARMM force field. |
| Ensemble | NPT | Simulates constant pressure and temperature, mimicking physiological conditions. |
| Temperature | 323 K (50 °C) | Above the main phase transition temperature of DPPC, ensuring a fluid bilayer. |
| Pressure | 1 bar | Standard atmospheric pressure. |
| Simulation Time | 200 ns | A reasonable timescale to observe initial insertion events and local membrane perturbations. |
Table 2: Hypothetical Results from Simulation Analysis and Corresponding Experimental Validation
| Simulation Observable | Hypothetical Result | Experimental Validation Technique |
| PMF Barrier for Insertion | ~5-10 kcal/mol | Indirectly inferred from kinetic studies. |
| Decrease in Lipid Order (SCD) | 10-20% reduction | NMR Spectroscopy |
| Membrane Thinning | 2-4 Å decrease | Neutron/X-ray Scattering |
| N-9 Location in Bilayer | Nonylphenol in core, PEG chain at interface | Neutron Reflectometry with selective deuteration |
Conclusion: A Powerful Synergy
The molecular modeling of this compound's interaction with lipid membranes exemplifies the powerful synergy between computational and experimental approaches. While in vitro experiments provide essential data on the macroscopic effects of this surfactant, molecular dynamics simulations offer an unparalleled view of the underlying molecular mechanisms. By carefully designing, executing, and validating these in silico experiments, researchers can gain profound insights into the fundamental principles of membrane disruption, with broad implications for drug delivery, toxicology, and the development of new therapeutic agents. This guide provides a roadmap for this exciting journey of discovery, empowering you to unlock the molecular secrets hidden within the complex world of surfactant-membrane interactions.
References
-
Groot, R. D., & Rabone, K. L. (2001). Mesoscopic simulation of cell membrane damage, morphology change and rupture by nonionic surfactants. Biophysical journal, 81(2), 725–736. [Link]
-
Heerklotz, H., & Seelig, J. (2000). A "release" protocol for isothermal titration calorimetry. Biophysical journal, 78(5), 2435–2440. [Link]
-
Lu, J. R., Li, Z. X., Thomas, R. K., Penfold, J., & Webster, J. R. P. (2013). Unraveling how membrane nanostructure changes impact the eye irritation of nonionic alkyl ethoxylate surfactants. ACS nano, 7(12), 10836–10846. [Link]
-
Le, T. N., & Tabaei, S. R. (2021). Design and Applications of a Fluorescent Labeling Technique for Lipid and Surfactant Preformed Vesicles. ACS omega, 6(42), 28243–28252. [Link]
-
Heerklotz, H. (2008). Monitoring detergent-mediated solubilization and reconstitution of lipid membranes by isothermal titration calorimetry. Nature protocols, 3(10), 1539–1546. [Link]
-
Kim, Y., Lee, J., & Park, S. (2021). Liposome leakage and increased cellular permeability induced by guanidine-based oligomers. RSC advances, 11(48), 30141–30149. [Link]
-
Wang, Y., Lu, J., & Xu, H. (2021). Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers. Pharmaceutics, 13(9), 1386. [Link]
-
Thompson, D. H., Gerasimov, O. V., Wheeler, J. J., Rui, Y., & Anderson, V. C. (1996). Triggerable liposomes prepared with a new caged phospholipid. Biochimica et biophysica acta, 1279(1), 25–34. [Link]
-
Malde, A. K., Zuo, L., Breeze, M., Stroet, M., Poger, D., Nair, P. C., Oostenbrink, C., & Mark, A. E. (2011). An automated force field topology builder (ATB) and repository: version 1.0. Journal of chemical theory and computation, 7(12), 4026–4037. [Link]
-
Tsvetkova, Y., & Löfroth, J. E. (2014). Development of a novel method for studying permeability of PEG-ylated liposomes. DiVA portal. [Link]
-
Malde, A. K., Zuo, L., Breeze, M., Stroet, M., Poger, D., Nair, P. C., Oostenbrink, C., & Mark, A. E. (2011). An automated force field topology builder (ATB) and repository: version 1.0. Journal of chemical theory and computation, 7(12), 4026–4037. [Link]
-
UniQuest. (n.d.). Automated Topology Builder. Retrieved from [Link]
-
Jo, H., Lim, H., & Park, S. (2021). A Single-Molecule Liposome Assay for Membrane Permeabilization. Angewandte Chemie (International ed. in English), 60(23), 12815–12819. [Link]
-
Automated Topology Builder. (n.d.). Retrieved from [Link]
-
Automated Topology Builder and Repository — ATB 3.0.0 documentation. (n.d.). Retrieved from [Link]
-
Lee, H., Venable, R. M., MacKerell, A. D., Jr, & Pastor, R. W. (2008). Molecular dynamics studies of polyethylene oxide and polyethylene glycol: hydrodynamic radius and shape anisotropy. Biophysical journal, 95(4), 1590–1599. [Link]
-
Klauda, J. B., Venable, R. M., Freites, J. A., O'Connor, J. W., Tobias, D. J., Mondragon-Ramirez, C., Vorobyov, I., MacKerell, A. D., Jr, & Pastor, R. W. (2010). Parameterization of the CHARMM all-atom force field for ether lipids and model linear ethers. The journal of physical chemistry. B, 114(23), 7830–7843. [Link]
-
Clifton, L. A., & Skoda, M. W. (2021). Unravelling the structural complexity of protein-lipid interactions with neutron reflectometry. Biochemical Society transactions, 49(4), 1783–1793. [Link]
-
Stansfeld, P. J., & Sansom, M. S. (2016). Molecular dynamics simulations of membrane proteins and their interactions: from nanoscale to mesoscale. Current opinion in structural biology, 40, 8–16. [Link]
-
Bastug, T., & Compoint, M. (2009). Isothermal microcalorimetry to investigate non specific interactions in biophysical chemistry. Biochimie, 91(6), 734–740. [Link]
-
Hughes, A. V., Daulton, E., & Terry, A. E. (2021). The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations: the role of lipid area. Journal of the Royal Society, Interface, 18(176), 20200994. [Link]
-
Liu, H., & Brinker, C. J. (2003). Neutron Reflectivity Study of Lipid Membranes Assembled on Ordered Nanocomposite and Nanoporous Silica Thin Films. The journal of physical chemistry. B, 107(40), 11245–11252. [Link]
-
Rondelli, V., Fragneto, G., & Gerelli, Y. (2021). Exploring interactions between lipid membranes and nanoparticles through neutron and X-ray reflectometry techniques. Frontiers in chemistry, 9, 712613. [Link]
-
Rahardianto, A., Gao, J., Gabelich, C. J., Williams, M. D., & Cohen, Y. (2013). Computational study of NF membrane removal in rejection of specific NOM compounds. Desalination and Water Treatment, 51(31-33), 6218-6223. [Link]
-
Cárdenas-Vásquez, S., Rondelli, V., Fragneto, G., & Gerelli, Y. (2022). Structural Characterization of Nanoparticle-Supported Lipid Bilayer Arrays by Grazing Incidence X-ray and Neutron Scattering. Langmuir, 38(10), 3169–3178. [Link]
-
Macarulla, J. M., Alonso, A., Arrondo, J. L., González-Mañas, J. M., Goñi, F. M., Gurtubay, J. I., Prado, A., & Urbaneja, M. A. (1989). Membrane solubilization by the non-ionic detergent triton X-100. A comparative study including model and cell membranes. Revista espanola de fisiologia, 45 Suppl, 1–8. [Link]
-
GROMACS. (2025). Parameter files. In GROMACS 2025.4 documentation. Retrieved from [Link]
-
Mayaan, E., Moser, A., MacKerell, A. D., Jr, & York, D. M. (2008). CHARMM force field parameters for simulation of reactive intermediates in native and thio-substituted ribozymes. Journal of computational chemistry, 29(10), 1587–1601. [Link]
-
MMTSB. (n.d.). CHARMM Parameters. Retrieved from [Link]
-
GROMACS. (2025). File formats. In GROMACS 2025.4 documentation. Retrieved from [Link]
-
Buck, K. J., D'Amico, F., & Fichorova, R. N. (2004). In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. Antimicrobial agents and chemotherapy, 48(6), 2097–2105. [Link]
-
Velkov, T., Gallardo-Godoy, A., Swarbrick, J. D., Blaskovich, M. A., Cooper, M. A., & Thompson, P. E. (2020). Molecular dynamics simulations informed by membrane lipidomics reveal the structure-interaction relationship of polymyxins with the lipid A-based outer membrane of Acinetobacter baumannii. The Journal of antimicrobial chemotherapy, 75(12), 3534–3543. [Link]
-
GROMACS forums. (2025, July 9). Generation of .itp files for small molecules for OPLS and AMBER force fields in the GROMACS package. Retrieved from [Link]
-
Bloor, D. M., & Wyn-Jones, E. (2019). Thermodynamics of Interactions Between Charged Surfactants and Ionic Poly(amino acids) by Isothermal Titration Calorimetry. ACS omega, 4(10), 14319–14327. [Link]
-
Lopes, J. F., Guvench, O., & MacKerell, A. D., Jr. (2013). CHARMM additive all-atom force field for acyclic polyalcohols, acyclic carbohydrates, and inositol. Journal of chemical theory and computation, 9(3), 1694–1708. [Link]
-
GROMACS forums. (2023, December 25). How to include a itp file to gromacs forcefiled. Retrieved from [Link]
-
Computational Biophysics Group. (n.d.). Publications. Retrieved from [Link]
-
Chien, Y. W., & Chang, K. Y. (1993). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. International journal of pharmaceutics, 92(1-3), 159-167. [Link]
-
Piacquadio, A. M., De la Torre, B. G., & Albericio, F. (2020). Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes. ACS omega, 5(20), 11466–11477. [Link]
-
Yu, W., He, X., Vanommeslaeghe, K., & MacKerell, A. D., Jr. (2012). Additive CHARMM36 force field for nonstandard amino acids. Journal of computational chemistry, 33(31), 2451–2469. [Link]
-
Velkov, T., Gallardo-Godoy, A., Swarbrick, J. D., Blaskovich, M. A., Cooper, M. A., & Thompson, P. E. (2020). Molecular dynamics simulations informed by membrane lipidomics reveal the structure-interaction relationship of polymyxins with the lipid A-based outer membrane of Acinetobacter baumannii. The Journal of antimicrobial chemotherapy, 75(12), 3534–3543. [Link]
-
Shepard, J. R., & El-Sabae, H. (2012). Detection of the spermicide this compound via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996–999. [Link]
-
GROMACS. (2025). File formats. In GROMACS 2025.4 documentation. Retrieved from [Link]
-
Raymond, E. G., Chen-Mok, M., & Steiner, M. J. (2000). Acceptability of five this compound spermicides. Contraception, 61(6), 385–389. [Link]
-
Shepard, J. R., & El-Sabae, H. (2012). Detection of the spermicide this compound via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996–999. [Link]
Sources
- 1. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 2. Monitoring detergent-mediated solubilization and reconstitution of lipid membranes by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parameterization of the CHARMM All-Atom Force Field for Ether Lipids and Model Linear Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATB | Home [atb.uq.edu.au]
- 5. An Automated Force Field Topology Builder (ATB) and Repository: Version 1.0 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniquest.com.au [uniquest.com.au]
- 7. Automated Topology Builder and Repository [atb.uq.edu.au]
- 8. ATB - Automated Topology Builder and Repository — ATB 3.0.0 documentation [atb-uq.github.io]
- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. A Single‐Molecule Liposome Assay for Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diva-portal.org [diva-portal.org]
- 17. Applications of Isothermal Titration Calorimetry in Studying Biomimetic Nanocarriers | MDPI [mdpi.com]
- 18. Unraveling How Membrane Nanostructure Changes Impact the Eye Irritation of Nonionic Alkyl Ethoxylate Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unravelling the structural complexity of protein-lipid interactions with neutron reflectometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The analysis of neutron reflectivity from Langmuir monolayers of lipids using molecular dynamics simulations: the role of lipid area - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. diva-portal.org [diva-portal.org]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Nonoxynol-9
Abstract: This guide provides a comprehensive, technically detailed framework for the synthesis and purification of Nonoxynol-9 (N-9) intended for laboratory use. This compound, a non-ionic surfactant from the nonoxynol family, is widely recognized for its spermicidal properties in contraceptive formulations and its utility in various cleaning and cosmetic products.[1][2] The efficacy and safety of N-9 in research and drug development are critically dependent on its purity and the specific distribution of its oligomers. This document delineates the core chemical principles of N-9 synthesis via the ethoxylation of nonylphenol, offers a step-by-step laboratory-scale protocol, and details rigorous purification and characterization methodologies. It is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to produce high-purity N-9, ensuring reproducibility and reliability in experimental applications.
Chemical Principles and Synthesis Mechanism
The Ethoxylation Reaction
The synthesis of this compound is achieved through the base-catalyzed ethoxylation of nonylphenol.[3][4] This process involves the sequential addition of ethylene oxide molecules to the hydroxyl group of nonylphenol.
The reaction is initiated by a strong base, typically potassium hydroxide (KOH) or sodium hydroxide (NaOH), which acts as a catalyst.[3][5][6] The catalyst deprotonates the phenolic hydroxyl group of nonylphenol, forming a highly reactive phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon atom of the ethylene oxide ring, causing the ring to open and forming the first ethoxy group. The resulting alkoxide is then ready to react with another ethylene oxide molecule, propagating the polyethylene glycol chain.
This process continues until the desired average number of ethoxy units is achieved. For this compound, the reaction is stoichiometrically controlled to yield an average of nine ethylene oxide units per nonylphenol molecule.[7]
Control of Oligomer Distribution
It is crucial to understand that this compound is not a single chemical entity but a complex mixture of oligomers with a varying number of ethoxy groups.[7][8][9] The "9" in its name represents the average degree of ethoxylation. The final product will have a distribution of oligomers, typically ranging from n=3 to n=17 ethoxy units.[8]
The distribution of these oligomers is influenced by several factors:
-
Stoichiometry: The molar ratio of ethylene oxide to nonylphenol is the primary determinant of the average chain length.
-
Catalyst: The choice and concentration of the catalyst can affect the reaction rate and the polydispersity of the resulting mixture. Some specialized catalysts, such as calcium sulfonates, have been shown to produce a narrower molecular weight distribution compared to standard NaOH catalysts.[5]
-
Temperature and Pressure: The reaction is typically carried out at elevated temperatures (120-180°C) and pressures to maintain ethylene oxide in a liquid state and ensure a sufficient reaction rate.[5]
Key Reagents and Safety Considerations
Extreme caution must be exercised when handling the reagents involved in this compound synthesis, particularly ethylene oxide.
-
Nonylphenol: A viscous, pale yellow liquid. It is a known endocrine disruptor and requires careful handling to avoid environmental release.
-
Ethylene Oxide (EtO): A colorless, extremely flammable, and highly toxic gas.[10][11] It is a known carcinogen and mutagen.[12] The permissible exposure limit (PEL) set by OSHA is 1 ppm as an 8-hour time-weighted average (TWA).[11][13] All manipulations involving EtO must be conducted in a certified chemical fume hood or a closed-loop system with dedicated leak detection equipment.[13][14]
-
Potassium Hydroxide (KOH): A strong base that is highly corrosive.
Mandatory Safety Protocols:
-
Always work in a well-ventilated chemical fume hood.[14]
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or Teflon are recommended for EtO), splash goggles, a face shield, and a lab coat.[11][14]
-
Ensure all equipment is properly grounded to prevent static discharge, which can ignite ethylene oxide.[10]
-
Develop and practice an emergency response plan for accidental releases or exposures.[13]
Detailed Synthesis Protocol
This protocol describes the synthesis of a crude this compound mixture on a laboratory scale.
Materials and Equipment
-
Reagents: 4-Nonylphenol, Ethylene Oxide (lecture bottle), Potassium Hydroxide (pellets), Argon or Nitrogen gas (high purity), Hydrochloric acid (for neutralization).
-
Equipment: High-pressure stainless-steel reactor (e.g., Parr reactor) equipped with a stirrer, heating mantle, temperature controller, pressure gauge, gas inlet, and liquid sampling port. Schlenk line for inert atmosphere operations. Standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Catalyst Preparation and Reactor Setup:
-
Carefully weigh the desired amount of 4-nonylphenol and add it to the high-pressure reactor vessel.
-
Under a stream of inert gas (Argon or Nitrogen), add the catalytic amount of KOH (typically 0.1-1.0% by weight of the final product).[6]
-
Seal the reactor and purge the system with the inert gas several times to remove all traces of air and moisture. This is critical to prevent the formation of explosive mixtures and unwanted side reactions.
-
-
Initial Heating and Dehydration:
-
Begin stirring and heat the mixture to approximately 120°C under a slight positive pressure of the inert gas. This step helps to dissolve the catalyst and remove any residual water from the nonylphenol.
-
-
Ethylene Oxide Addition:
-
Once the temperature is stable, begin introducing ethylene oxide gas into the reactor below the liquid surface. The addition must be slow and controlled to manage the exothermic reaction and maintain a stable temperature and pressure.
-
Monitor the reactor's pressure gauge. The consumption of ethylene oxide will be indicated by a drop in pressure. Maintain the desired reaction temperature (e.g., 150-180°C) throughout the addition.
-
-
Reaction and Digestion:
-
After the calculated amount of ethylene oxide has been added, close the inlet valve.
-
Allow the reaction to "digest" at the set temperature for several hours, with continued stirring, until the pressure inside the reactor becomes constant, indicating the complete consumption of ethylene oxide.
-
-
Cooling and Neutralization:
-
Turn off the heating and allow the reactor to cool to room temperature.
-
Once cooled, carefully vent any residual pressure through a suitable scrubbing system.
-
The resulting crude product will be alkaline due to the KOH catalyst. Neutralize the mixture by slowly adding a calculated amount of aqueous hydrochloric acid until a neutral pH is achieved. This will precipitate the catalyst as potassium chloride.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of crude this compound.
Purification of Crude this compound
The crude product from the synthesis contains the this compound oligomer mixture, residual unreacted nonylphenol, neutralized catalyst salts (e.g., KCl), and potential byproducts like 1,4-dioxane.[15] Purification is essential to obtain a product suitable for research applications.
Purification Strategy
A multi-step approach is typically required:
-
Salt Removal: Filtration or aqueous washing to remove the precipitated KCl.
-
Unreacted Nonylphenol Removal: Column chromatography is an effective method for separating the more non-polar nonylphenol from the more polar ethoxylated products.
-
Oligomer Fractionation (Optional): Preparative High-Performance Liquid Chromatography (HPLC) can be used to isolate specific oligomer chain lengths for specialized applications.[8]
Detailed Purification Protocol
-
Step 1: Catalyst Salt Removal
-
Dilute the crude, neutralized product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the solution to remove the solid KCl precipitate.
-
Alternatively, perform a liquid-liquid extraction by washing the organic solution with brine (saturated NaCl solution). The salt will partition into the aqueous phase. Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Step 2: Column Chromatography
-
Prepare a silica gel column.
-
Concentrate the salt-free organic solution under reduced pressure to obtain a viscous oil.
-
Load the concentrated crude product onto the silica gel column.
-
Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Unreacted nonylphenol will elute first, followed by the this compound oligomers.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Purification Workflow Diagram
Caption: Multi-step workflow for the purification of this compound.
Quality Control and Characterization
Rigorous analytical testing is required to confirm the identity and purity of the synthesized this compound.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity and oligomer distribution of this compound.[9][16][17] A C18 column is typically used with a mobile phase consisting of a methanol/water mixture.[9][17] Detection is commonly performed using a UV detector, with an optimal wavelength around 280-289 nm to detect the nonylphenol aromatic ring.[9][17]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides structural confirmation. The ratio of the integration of the aromatic protons from the nonylphenol moiety to the protons of the ethylene oxide units can be used to calculate the average degree of ethoxylation.[8]
-
Mass Spectrometry (MS): MS analysis, often coupled with liquid chromatography (LC-MS), can confirm the molecular weights of the individual oligomers present in the mixture, providing a detailed characterization of the product distribution.[8][18]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups, such as the broad O-H stretch of the terminal alcohol, the C-O-C ether linkages of the polyethylene glycol chain, and the characteristic peaks of the substituted aromatic ring.
Data Summary Table
| Parameter | Analytical Method | Expected Result |
| Purity | RP-HPLC | Major peak cluster corresponding to N-9 oligomers; absence of a significant peak for nonylphenol. |
| Oligomer Distribution | RP-HPLC / LC-MS | A distribution of peaks centered around the oligomer with 9 ethoxy units. |
| Identity Confirmation | ¹H-NMR, FT-IR | Spectra consistent with the structure of nonylphenoxypolyethoxyethanol. |
| Average Chain Length | ¹H-NMR | Integration ratio confirms an average of ~9 ethoxy units. |
Conclusion
The synthesis and purification of this compound for laboratory use is a multi-faceted process that demands careful control over reaction conditions and a robust purification strategy. The inherent nature of the ethoxylation reaction results in a complex oligomeric mixture, necessitating rigorous analytical characterization to ensure the product meets the high standards required for research and development. By following the detailed protocols and safety guidelines outlined in this guide, scientists can reliably produce high-purity this compound, enabling accurate and reproducible experimental outcomes.
References
-
Digenis, G. A., et al. (1990). Preparative liquid chromatographic separation of the oligomers of this compound and their characterization by 1H-NMR and mass spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 8(6), 527-33. [Link]
-
Shree Vallabh Chemical. (n.d.). Nonylphenol Ethoxylate: A Comprehensive Guide. Shree Vallabh Chemical. [Link]
-
Safety + Health. (2023). Protecting Workers from the Dangers of Ethylene Oxide. Safety + Health Magazine. [Link]
-
University of New Mexico. (n.d.). Ethylene Oxide Standard Operating Procedure Template. Environmental Health & Safety. [Link]
-
Interscan Corporation. (2024). Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure. Interscan Corporation. [Link]
-
Airgas. (n.d.). Ethylene Oxide Safety Data Sheet. Airgas. [Link]
-
Szymanowski, J., et al. (1992). Ethoxylation of nonylphenol. Process and product optimization. Tenside Surfactants Detergents, 29(3), 193-196. [Link]
-
Shabir, G. A., & Bradshaw, T. K. (2011). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. Marmara Pharmaceutical Journal, 15(2), 43-49. [Link]
-
Semantic Scholar. (2011). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. [Link]
-
International Journal of Pharmaceutical and Applied Sciences. (2010). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. ResearchGate. [Link]
- Google Patents. (2008). CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether.
-
ResearchGate. (n.d.). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. [Link]
-
Taylor & Francis Online. (2020). 1,4-Dioxane Chemistry, Uses, and Occurrence. In Environmental Investigation and Remediation. [Link]
-
MDPI. (2021). Distribution and Removal of Nonylphenol Ethoxylates and Nonylphenol from Textile Wastewater—A Comparison of a Cotton and a Synthetic Fiber Factory in Vietnam. Water, 13(1), 103. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
SciSpace. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. Pharmaceutical Development and Technology, 8(1), 1-8. [Link]
-
ResearchGate. (2016). Preparation and evaluation of this compound-loaded thermoreversible gel for vaginal application. [Link]
-
National Institutes of Health (NIH). (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 2(3), 187-196. [Link]
-
ResearchGate. (2012). Detection of the Spermicide this compound Via GC-MS. Journal of Forensic Sciences, 57(5), 1378-82. [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How are Nonyl Phenol Ethoxylates manufactured? I Elchemy [elchemy.com]
- 4. shreechem.in [shreechem.in]
- 5. researchgate.net [researchgate.net]
- 6. CN101239891A - Method for synthesizing nonylphenol polyoxyethylene polyoxypropylene ether - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparative liquid chromatographic separation of the oligomers of this compound and their characterization by 1H-NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. CCOHS: Ethylene Oxide [ccohs.ca]
- 11. Safety Guidelines for Ethylene Oxide (C2H4O) Gas Exposure [gasdetection.com]
- 12. airgas.com [airgas.com]
- 13. Protecting Workers from the Dangers of Ethylene Oxide [onlinesafetytrainer.com]
- 14. ehs.unm.edu [ehs.unm.edu]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. [PDF] DETERMINATION OF THE SPERMICIDES this compound IN A GEL PHARMACEUTICAL FORMULATION BY RPLC | Semantic Scholar [semanticscholar.org]
- 17. ijpbs.com [ijpbs.com]
- 18. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
An In-depth Technical Guide on the Effects of Nonoxynol-9 on Epithelial Cell Integrity
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nonoxynol-9 (N-9), a non-ionic surfactant, has been widely utilized as a spermicidal agent in various contraceptive formulations for decades.[1][2][3] Its mechanism of action relies on the disruption of the sperm cell membrane.[4] However, extensive research has revealed that this very mechanism has significant and often detrimental effects on the integrity of epithelial cells, particularly within the female reproductive tract and rectum. This guide provides a comprehensive technical overview of the multifaceted effects of this compound on epithelial cell integrity, synthesizing findings from in vitro, in vivo, and clinical studies. It delves into the molecular mechanisms of N-9-induced cytotoxicity, barrier disruption, and inflammation, and explores the consequential increased susceptibility to sexually transmitted infections (STIs), including HIV.[5][6][7] This document is intended to serve as a critical resource for researchers and professionals in drug development, offering insights into the evaluation of vaginal and rectal microbicides and the importance of preserving mucosal integrity.
Introduction: The Dual Nature of this compound
This compound is a chemical compound that functions as a surfactant, a substance that lowers the surface tension between liquids or between a liquid and a solid.[2][4] This property is central to its spermicidal activity; by disrupting the lipid bilayer of the sperm cell membrane, N-9 leads to increased permeability, loss of intracellular components, and ultimately, cell death.[4] Initially, it was hypothesized that this same mechanism could be effective against sexually transmitted pathogens.[6][8] However, this has not been borne out in clinical trials, which have, in fact, pointed to an increased risk of STI transmission with frequent N-9 use.[5][6][9] This paradoxical outcome is directly linked to the damaging effects of N-9 on the epithelial barrier of the host.
The Epithelial Barrier: A Critical First Line of Defense
The epithelial lining of the female reproductive tract and the rectum forms a crucial protective barrier against invading pathogens. This barrier is maintained by several key components:
-
Intact Cell Layer: A continuous layer of epithelial cells provides a physical shield.
-
Tight Junctions: These protein complexes seal the space between adjacent cells, preventing paracellular transport of substances and microorganisms.
-
Mucus Layer: A layer of mucus traps pathogens and facilitates their clearance.
-
Commensal Microbiota: A healthy balance of microorganisms helps to inhibit the growth of pathogenic bacteria.[10]
The integrity of this barrier is paramount in preventing infections. Any agent that compromises these components can significantly increase the host's vulnerability.
This compound's Impact on Epithelial Cell Integrity: A Multifaceted Assault
This compound's surfactant nature does not discriminate between sperm cells and the host's own epithelial cells.[2] Its application leads to a cascade of events that collectively undermine the integrity of the mucosal barrier.
Direct Cytotoxicity and Membrane Disruption
The primary mechanism of N-9-induced damage is direct cytotoxicity. As a detergent, N-9 disrupts the lipid membranes of epithelial cells, leading to cell lysis and death.[2][4] This effect is dose- and time-dependent.[11][12] In vitro studies have consistently demonstrated the high toxicity of N-9 to human cervical, vaginal, and colon epithelial cells.[12][13]
Table 1: In Vitro Cytotoxicity of this compound on Epithelial Cells
| Cell Type | N-9 Concentration | Exposure Time | Observed Effect | Reference |
| HeLa Cells | ≥ 50 µg/ml | 6 hours | Toxic | [13] |
| Monkey Cervical Cells | ≥ 100 µg/ml | 6 hours | Toxic | [13] |
| Human Vaginal Epithelial Cells | Lower concentrations | Not specified | More sensitive than cervical cells | [14] |
| Human Cervical Epithelial Cells | Higher concentrations | Not specified | Less sensitive than vaginal cells | [14] |
Epithelial Disruption and Sloughing
Beyond individual cell death, N-9 can cause the rapid exfoliation of large sheets of epithelial cells.[15][16] This has been observed in both animal models and human studies, particularly in the rectum.[15][16] This widespread loss of the protective epithelial layer exposes the underlying tissues, creating portals of entry for pathogens.[15][16] Studies have shown that even a single application of N-9 can cause significant epithelial sloughing within minutes.[16][17]
Disruption of Barrier Function: The Role of Tight Junctions
The integrity of the epithelial barrier is heavily reliant on the proper functioning of tight junctions. Research suggests that N-9 can disrupt these crucial cell-cell adhesion structures. Repeated application of N-9 in mice has been shown to cause a downregulation of tight junction proteins, leading to a compromised barrier.[18] This disruption allows for the easier passage of pathogens across the epithelial layer.[18]
Induction of Inflammation
N-9 is a potent inducer of inflammation.[12][19] Exposure to N-9 triggers the release of pro-inflammatory cytokines and chemokines from epithelial cells.[18][19] This inflammatory response can have several detrimental consequences:
-
Recruitment of HIV Target Cells: The released chemokines attract immune cells, including CD4+ T-cells and macrophages, which are the primary targets of HIV.[19]
-
Increased HIV Replication: The inflammatory environment can enhance HIV replication in already infected cells.[19]
-
Direct Tissue Damage: The inflammatory process itself can contribute to further tissue damage and disruption of the epithelial barrier.
One key inflammatory pathway activated by N-9 involves the upregulation of cyclooxygenase-2 (COX-2) and the subsequent increased secretion of prostaglandin E2 (PGE2), a significant mediator of mucosal immunoinflammatory responses.[20]
Downstream Consequences: Increased Susceptibility to STIs
The culmination of N-9's effects on the epithelial barrier is a significantly increased risk of acquiring sexually transmitted infections.[1][5][6] The creation of epithelial lesions and the recruitment of susceptible immune cells provide an ideal environment for pathogens to establish an infection.[9] Numerous clinical trials have failed to show a protective effect of N-9 against STIs and, in some cases, have demonstrated an increased risk of HIV acquisition, particularly with frequent use.[5][6][9]
Experimental Models and Methodologies for Assessing Epithelial Integrity
A variety of in vitro and in vivo models are employed to study the effects of microbicides on epithelial cell integrity.
In Vitro Models
-
Cell Lines: Immortalized human vaginal, cervical, and endometrial epithelial cell lines (e.g., VK2/E6E7, HeLa, HEC-1A) are used to assess cytotoxicity, barrier function (by measuring transepithelial electrical resistance or TER), and inflammatory responses.[18][20][21]
-
3D Tissue Models: Organotypic 3D vaginal tissue models provide a more physiologically relevant system to study irritation, barrier function, and cytokine release.[22]
In Vivo Models
-
Murine Models: Mouse models are valuable for studying cervicovaginal toxicity, epithelial disruption, and inflammation following topical application of microbicides.[14][23][24]
-
Rabbit Vaginal Irritation (RVI) Assay: This has been a traditional method for assessing vaginal irritation, although its predictive value for human responses has been questioned.[22]
Clinical Assessment
-
Colposcopy: This procedure allows for the direct visualization and evaluation of the cervicovaginal epithelium for lesions, erythema, and epithelial disruption in human subjects.[25][26][27]
-
Biomarker Analysis: Analysis of cervicovaginal lavage fluids for inflammatory cytokines, chemokines, and immune cells can provide molecular insights into the local inflammatory response.[19][28]
Visualizing the Mechanisms and Workflows
Diagram: Mechanism of this compound Induced Epithelial Damage
Caption: Mechanism of this compound induced epithelial cell damage and barrier breach.
Diagram: Inflammatory Cascade Triggered by this compound
Caption: Inflammatory cascade initiated by this compound in epithelial cells.
Diagram: Experimental Workflow for In Vitro Assessment
Caption: A typical experimental workflow for in vitro assessment of this compound's effects.
Conclusion and Future Directions
The body of evidence overwhelmingly indicates that this compound has a detrimental effect on epithelial cell integrity. Its detergent action, while effective for spermicide, compromises the mucosal barrier, leading to cytotoxicity, epithelial sloughing, and inflammation. These effects collectively increase the risk of sexually transmitted infections. For researchers and drug development professionals, the story of this compound serves as a critical case study, underscoring the importance of thoroughly evaluating the impact of any topically applied agent on the integrity of the epithelial barrier.
Future research in the development of vaginal and rectal microbicides must prioritize the preservation of mucosal health. This includes the development of more predictive preclinical models that can accurately assess epithelial toxicity and inflammation. Furthermore, a deeper understanding of the molecular interactions between candidate microbicides and the epithelial cell surface will be crucial in designing safer and more effective agents for the prevention of both pregnancy and sexually transmitted infections.
References
- What You Need to Know About this compound. (n.d.). Ibis Reproductive Health.
- Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate. (n.d.). National Institutes of Health.
- Protective effect of a thermoreversible gel against the toxicity of this compound. (1999). PubMed.
- In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis. (1992). PubMed.
- Increased COX-2 expression in human vaginal epithelial cells exposed to this compound, a vaginal contraceptive microbicide that failed to protect women from HIV-1 infection. (2011). PubMed.
- Nonoxynol‐9 for preventing vaginal acquisition of sexually transmitted infections by women from men. (n.d.). National Institutes of Health.
- The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission. (2001). PubMed.
- This compound causes rapid exfoliation of sheets of rectal epithelium. (n.d.). ResearchGate.
- Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides. (n.d.). National Institutes of Health.
- Development of Preclinical Biomarkers Predictive of Safety of Vaginal Microbicides for the Prevention of HIV. (n.d.).
- The effects of frequent this compound use on the vaginal and cervical mucosa. (n.d.). PubMed.
- A dosing study of this compound and genital irritation. (n.d.). PubMed.
- This compound ineffective in preventing HIV infection. (2002). World Health Organization.
- This compound causes rapid exfoliation of sheets of rectal epithelium. (2000). PubMed.
- Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety. (2012). PubMed Central.
- Cervicovaginal colposcopic lesions associated with five this compound vaginal spermicide formulations. (n.d.). PubMed Central.
- This compound: differential antibacterial activity and enhancement of bacterial adherence to vaginal epithelial cells. (n.d.). PubMed.
- Disruption of the upper female reproductive tract epithelium by this compound. (n.d.). PubMed.
- The Molecular Basis of this compound-Induced Vaginal Inflammation and Its Possible Relevance to Human Immunodeficiency Virus Type 1 Transmission. (n.d.). The Journal of Infectious Diseases.
- Do Spermicides Containing this compound Prevent Sexually Transmitted Infections? (1998). Ovid Technologies.
- Development of an in vitro alternative assay method for vaginal irritation. (n.d.). PubMed Central.
- In vitro and in vivo: the story of nonoxynol 9. (2005). PubMed.
- This compound and sexually transmitted infections. (n.d.). ResearchGate.
- Effects of Long-Term Use of this compound on Vaginal Flora. (n.d.). PubMed Central.
- Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men. (n.d.). National Institutes of Health.
- In Vitro Evaluation of Viability, Integrity, and Inflammation in Genital Epithelia upon Exposure to Pharmaceutical Excipients and Candidate Microbicides. (n.d.). PubMed Central.
- The spermicidal compound this compound increases adhesion of Candida species to human epithelial cells in vitro. (n.d.). PubMed Central.
- In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. (n.d.). National Institutes of Health.
- What is this compound used for? (2024). Patsnap Synapse.
- Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety. (2012). PubMed.
- What is the mechanism of this compound? (2024). Patsnap Synapse.
- Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. (n.d.). National Institutes of Health.
- Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. (n.d.).
Sources
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Nonoxynol‐9 for preventing vaginal acquisition of sexually transmitted infections by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ineffective in preventing HIV infection [who.int]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound: differential antibacterial activity and enhancement of bacterial adherence to vaginal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Sensitivities of Human Immune Cell Lines, Vaginal and Cervical Epithelial Cell Lines, and Primary Cells to Candidate Microbicides Nonoxynol 9, C31G, and Sodium Dodecyl Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound causes rapid exfoliation of sheets of rectal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. einsteinmed.edu [einsteinmed.edu]
- 19. The molecular basis of this compound-induced vaginal inflammation and its possible relevance to human immunodeficiency virus type 1 transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Increased COX-2 expression in human vaginal epithelial cells exposed to this compound, a vaginal contraceptive microbicide that failed to protect women from HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In Vitro Evaluation of Viability, Integrity, and Inflammation in Genital Epithelia upon Exposure to Pharmaceutical Excipients and Candidate Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of an in vitro alternative assay method for vaginal irritation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A dosing study of this compound and genital irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Cervicovaginal colposcopic lesions associated with five this compound vaginal spermicide formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
Nonoxynol-9's impact on the structure of sperm organelles like the acrosome and mitochondria
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Nonoxynol-9 (N-9), a non-ionic surfactant, has been a widely utilized active ingredient in spermicidal contraceptives for decades. Its primary mechanism of action involves the disruption of the sperm plasma membrane, leading to immobilization and cell death. This technical guide provides a comprehensive examination of the specific structural and functional consequences of N-9 exposure on two critical sperm organelles: the acrosome and the mitochondria. By delving into the causality behind experimental observations and providing detailed methodologies, this document serves as a vital resource for researchers in reproductive biology and professionals in contraceptive development. We will explore the intricate mechanisms of N-9-induced damage, from membrane solubilization to enzymatic inhibition and metabolic collapse, supported by robust scientific evidence and detailed protocols for empirical validation.
Introduction: The Spermicidal Mechanism of this compound
This compound operates as a surfactant, a molecule with both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties. This dual nature allows it to readily interact with the lipid bilayer of cell membranes. Upon contact with spermatozoa, N-9 molecules insert themselves into the plasma membrane, disrupting its integrity and leading to a cascade of detrimental effects that ultimately result in sperm incapacitation and death.[1][2] This guide will focus on the downstream consequences of this initial membrane disruption on the acrosome and mitochondria, two organelles indispensable for successful fertilization.
The Acrosome: Breaching the Fertilization Barrier
The acrosome is a cap-like organelle overlying the anterior portion of the sperm head, containing a cocktail of hydrolytic enzymes, most notably acrosin, which are essential for penetrating the zona pellucida of the oocyte.[3] The structural and functional integrity of the acrosome is paramount for fertilization.
Structural Disruption of the Acrosomal Membranes
This compound's surfactant properties lead to the solubilization of the outer acrosomal membrane and the overlying plasma membrane. Electron microscopy studies have vividly illustrated this destructive process.
-
Transmission Electron Microscopy (TEM) reveals the complete removal of the plasma and acrosomal membranes, exposing the nuclear envelope which itself can become swollen and discontinuous.[4]
-
Scanning Electron Microscopy (SEM) shows a loosening and detachment of the acrosomal membrane, often preceded by vesiculation, even at low concentrations of N-9 (e.g., 0.05%).[5]
This rapid and irreversible membrane damage renders the sperm incapable of undergoing a physiological acrosome reaction, a prerequisite for fertilization.
Functional Consequences: Premature Enzyme Release and Inactivation
The physical breach of the acrosomal membranes by N-9 leads to the premature release and subsequent inactivation of critical enzymes.
-
Acrosin Activity: Acrosin, a serine protease, is crucial for digesting the zona pellucida. N-9 not only causes the leakage of acrosin from the acrosome but has also been shown to inhibit the activity of the free enzyme at higher concentrations.[3][6] Studies have demonstrated a complete breakdown and release of acrosomal contents upon exposure to N-9.[2] The activity of acrosin is often measured to assess the functional state of the acrosome.[1][7]
The premature loss and inactivation of acrosomal enzymes effectively disarm the spermatozoon, preventing it from penetrating the oocyte.
The Mitochondria: Powerhouse Under Siege
Located in the midpiece of the sperm, the mitochondria are the primary sites of ATP production through oxidative phosphorylation, providing the energy required for flagellar movement and other vital functions.
Ultrastructural Damage to Mitochondrial Membranes
Similar to its effect on the acrosome, N-9 inflicts severe damage on the intricate membrane system of the mitochondria.
-
TEM analysis has shown that N-9 exposure can cause the bi-laminar mitochondrial membrane to appear as a monolayer.[4] The internal structure is also compromised, with the destruction of the cristae and the appearance of empty mitochondria or those containing fine granular material.[4]
This profound structural damage has immediate and severe consequences for mitochondrial function.
Disruption of Mitochondrial Membrane Potential (ΔΨm) and Energy Production
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and is essential for ATP synthesis. N-9 causes a significant depolarization of the mitochondrial membrane.
-
JC-1 Assay: This widely used fluorescent probe aggregates in healthy mitochondria with high ΔΨm, emitting red fluorescence. In unhealthy mitochondria with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. Studies have shown that N-9 treatment leads to a significant increase in the green fluorescence signal, indicating a collapse of the mitochondrial membrane potential.
The loss of ΔΨm cripples the mitochondrion's ability to produce ATP, the energy currency of the cell. This energy deficit directly impacts sperm motility, leading to a rapid cessation of movement.
Experimental Protocols for Assessing N-9 Induced Damage
To provide a practical framework for researchers, this section details key experimental protocols for quantifying the effects of this compound on sperm organelles.
Assessment of Acrosome Integrity using FITC-PNA
This protocol utilizes fluorescein isothiocyanate-conjugated peanut agglutinin (FITC-PNA), which binds to the outer acrosomal membrane of acrosome-intact sperm.
Protocol:
-
Sperm Preparation: Wash semen sample with a suitable buffer (e.g., PBS).
-
N-9 Treatment: Incubate washed sperm with varying concentrations of this compound (and a vehicle control) for a specified duration (e.g., 15-30 minutes) at 37°C.
-
Fixation: Fix the sperm suspension with 95% ethanol for 30 seconds.
-
Staining: Smear the fixed sperm onto a microscope slide and allow to air dry. Add 15 µL of FITC-PNA solution (diluted in PBS, e.g., 1:10 v/v) to the smear.
-
Incubation: Incubate the slides in a moist chamber at 4°C for 30 minutes in the dark.
-
Washing: Gently rinse the slides with PBS and allow to air dry.
-
Microscopy: Observe the slides under a fluorescence microscope. Acrosome-intact sperm will show bright green fluorescence over the acrosomal region, while acrosome-reacted sperm will show no or faint fluorescence. A counterstain can be used to visualize all sperm heads.
-
Quantification: Count at least 200 sperm per slide and calculate the percentage of acrosome-intact and acrosome-reacted sperm.
Measurement of Mitochondrial Membrane Potential (ΔΨm) with JC-1
This protocol employs the cationic dye JC-1 to assess the mitochondrial membrane potential.
Protocol:
-
Sperm Preparation and N-9 Treatment: Prepare and treat sperm with this compound as described in section 4.1.
-
JC-1 Staining: Add JC-1 staining solution to the sperm suspension to a final concentration of 2 µM.
-
Incubation: Incubate the sperm suspension for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the sperm to remove excess dye.
-
Analysis: Analyze the stained sperm using a flow cytometer or a fluorescence microscope.
-
Flow Cytometry: Excite at 488 nm and measure green fluorescence (monomers) at ~530 nm and red fluorescence (J-aggregates) at ~590 nm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
-
Fluorescence Microscopy: Observe the sperm for red (healthy mitochondria) and green (depolarized mitochondria) fluorescence.
-
-
Data Interpretation: A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Spectrophotometric Assay of Acrosin Activity
This assay measures the enzymatic activity of acrosin using the chromogenic substrate N-α-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).[7][8]
Protocol:
-
Sperm Preparation and N-9 Treatment: Prepare and treat sperm with this compound as described in section 4.1.
-
Sperm Lysis: Suspend the washed sperm pellet in a buffer containing a detergent (e.g., Triton X-100) to release acrosomal enzymes.
-
Reaction Mixture: Add the BAPNA substrate solution to the sperm lysate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specific time (e.g., 1-3 hours).
-
Stopping the Reaction: Stop the enzymatic reaction by adding a stopping solution (e.g., benzamidine).
-
Spectrophotometry: Centrifuge the samples to pellet debris and measure the absorbance of the supernatant at 410 nm. The absorbance is proportional to the amount of p-nitroaniline released, which reflects the acrosin activity.
-
Calculation: Calculate the acrosin activity, typically expressed as µIU per 10^6 sperm.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on key sperm parameters as reported in the literature.
| This compound Concentration | Effect on Sperm Motility | Reference |
| Various doses | Significant decrease in motility | [2] |
| 24 µg/mL (LC50) | 50% reduction in viable cells | [5] |
| 100 µg/mL | Immobilization of sperm within minutes | [5] |
| This compound Concentration | Effect on Acrosome Integrity | Reference |
| All tested doses | Complete breakdown and release of acrosomal contents | [2] |
| 0.05% | Loosening and detachment of acrosomal membrane | [5] |
Visualization of Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the mechanism of N-9 action and a typical experimental workflow.
Caption: Mechanism of this compound's impact on sperm organelles.
Caption: Experimental workflow for assessing N-9's effects on sperm.
Conclusion and Future Directions
This compound exerts its spermicidal effect through a multi-pronged assault on the structural and functional integrity of spermatozoa. Its surfactant nature leads to the catastrophic failure of the plasma, acrosomal, and mitochondrial membranes. This guide has detailed the downstream consequences of this membrane disruption, including the premature release and inactivation of acrosomal enzymes and the collapse of the mitochondrial membrane potential, leading to a profound energy deficit.
The provided protocols offer a standardized approach for researchers to quantify these effects, ensuring the generation of robust and reproducible data. Future research in this area could focus on the development of novel, non-surfactant-based spermicides that target more specific sperm functions, potentially reducing the off-target effects and irritation associated with this compound. A deeper understanding of the molecular interactions between N-9 and sperm membrane components could also pave the way for the design of more effective and safer contraceptive agents.
References
- (Reference details for source 1)
-
A simple, clinical assay to evaluate the acrosin activity of human spermatozoa. (n.d.). PubMed. [Link]
- (Reference details for source 3)
-
A Simple, Clinical Assay to Evaluate The Acrosin Activity of Human Spermatozoa. (n.d.). Wiley Online Library. [Link]
-
Human sperm acrosome function assays are predictive of fertilization rate in vitro: a retrospective cohort study and meta-analysis. (2018). PubMed Central. [Link]
-
Determination of sperm acrosin activity for evaluation of male fertility. (n.d.). PubMed. [Link]
-
Dose-response effects of gramicidin-D, EDTA, and this compound on sperm motion parameters and acrosome status. (n.d.). PubMed. [Link]
-
Acrosin activity in human spermatozoa in relation to semen quality and in-vitro fertilization. (n.d.). PubMed. [Link]
- (Reference details for source 9)
-
Clinical Applications of the Test on Acrosin Activity. (2023). Crimson Publishers. [Link]
- (Reference details for source 11)
-
Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. (n.d.). Taylor & Francis Online. [Link]
-
Sperm Acrosin: Liberation from the Acrosome and Activity of the Free Proteinase in the Presence of Nonoxinol-9*. (n.d.). ResearchGate. [Link]
- (Reference details for source 14)
- (Reference details for source 15)
- (Reference details for source 16)
-
Scanning electron microscopy of human spermatozoa after incubation with the spermicide this compound. (n.d.). PubMed. [Link]
- (Reference details for source 18)
- (Reference details for source 19)
- (Reference details for source 20)
- (Reference details for source 21)
- (Reference details for source 22)
- (Reference details for source 23)
- (Reference details for source 24)
-
Ultrastructure of human spermatozoa in the presence of the spermicide nonoxinol-9 and a vaginal contraceptive containing nonoxinol-9. (n.d.). PubMed. [Link]
Sources
- 1. Determination of sperm acrosin activity for evaluation of male fertility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dose-response effects of gramicidin-D, EDTA, and this compound on sperm motion parameters and acrosome status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human sperm acrosome function assays are predictive of fertilization rate in vitro: a retrospective cohort study and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple, clinical assay to evaluate the acrosin activity of human spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarhub.vn [scholarhub.vn]
A Comprehensive Technical Guide to the Physicochemical Properties of Nonoxynol-9 for Pharmaceutical Development
Introduction: Beyond the Spermicide
Nonoxynol-9, a prominent member of the nonoxynol family of non-ionic surfactants, is most widely recognized for its application as a spermicidal agent in various contraceptive formulations.[1][2][3] However, its utility extends into numerous cleaning and cosmetic products, a testament to its effective surfactant properties.[1] For the researcher, scientist, and drug development professional, a deeper understanding of its chemical and physical properties is paramount for optimizing existing formulations and innovating new applications. This technical guide provides an in-depth exploration of this compound, focusing on its core physicochemical characteristics, with a particular emphasis on solubility and stability—critical parameters that govern its performance, safety, and shelf-life in pharmaceutical preparations.
This document moves beyond a simple recitation of facts, offering insights into the causality behind its behavior and providing robust experimental frameworks for its analysis. The information presented herein is grounded in authoritative references to ensure scientific integrity and to empower researchers in their development endeavors.
Chemical Identity and Structure
This compound is not a single molecular entity but rather a complex mixture of polyoxyethylene nonylphenyl ether oligomers. The "9" in its name denotes an average of nine ethylene oxide units in the hydrophilic polyoxyethylene chain.[4] The molecule consists of a hydrophobic nonylphenyl group and a hydrophilic polyoxyethylene chain, granting it amphiphilic properties. This dual nature is the foundation of its surfactant capabilities, allowing it to reduce surface tension at interfaces.
The general chemical structure is α-(4-Nonylphenyl)-ω-hydroxypoly(oxy-1,2-ethanediyl).[5]
Caption: Chemical Structure of this compound.
Physicochemical Properties
The physical state of this compound is typically a colorless to light yellow viscous liquid.[5] A summary of its key physicochemical properties is presented in the table below. It is important to note that as this compound is a mixture, these values can vary slightly between different commercial sources.
| Property | Value | Source(s) |
| Molecular Formula | C33H60O10 (for n=9 oligomer) | [1][3][5] |
| Average Molecular Weight | ~616.8 g/mol | [6][7] |
| Physical Form | Colorless to light yellow viscous liquid | [5] |
| Density | ~1.06 g/cm³ at 25°C | [6] |
| Boiling Point | >250°C | [6] |
| Melting Point | ~6°C | [6] |
| Flash Point | >150°C | [8] |
| Critical Micelle Concentration (CMC) | 0.085 ± 0.009 mM in aqueous solution | [9][10] |
| Viscosity | 175-250 cP at 25°C | [6] |
Solubility Profile
The solubility of this compound is a direct consequence of its amphiphilic structure. The long polyoxyethylene chain allows for hydrogen bonding with protic solvents, while the nonylphenyl group facilitates interaction with non-polar environments.
Qualitative Solubility:
-
Water: Moderately to freely soluble.[5][6] The presence of the polyoxyethylene chain imparts significant water solubility.
-
Aliphatic Hydrocarbons: Insoluble in Stoddard solvent and deodorized kerosene.[6]
Factors Influencing Solubility:
The solubility of this compound can be influenced by several factors, which is a critical consideration in formulation development:
-
Temperature: Generally, the aqueous solubility of non-ionic surfactants with polyoxyethylene chains decreases with increasing temperature, a phenomenon that can lead to a "cloud point." The cloud point is the temperature at which the solution becomes cloudy as the surfactant separates from the solution. For a 1% aqueous solution of this compound, the cloud point is in the range of 126-133°F (52-56°C).
-
pH: As a non-ionic surfactant, the solubility of this compound is largely independent of pH over a wide range.
-
Excipients: The presence of other formulation components can impact solubility. For instance, polymers like polyvinylpyrrolidone (PVP) have been shown to increase the water solubility of this compound, particularly for its less soluble, lower molecular weight fractions.[11][12]
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is based on the widely accepted saturation shake-flask method for determining the equilibrium solubility of a substance.
Rationale: This method ensures that the solvent is fully saturated with the solute, providing a true measure of its equilibrium solubility under controlled conditions. Temperature control is critical as it significantly impacts solubility.
Step-by-Step Methodology:
-
Preparation of Solvent: Use high-purity water (e.g., Milli-Q or equivalent) or the desired organic solvent. For pH-dependent studies, prepare buffers of the target pH.
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a Teflon-lined cap). The excess solid phase is crucial to ensure saturation.
-
Equilibration: Place the sealed containers in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The agitation should be vigorous enough to keep the excess solid suspended.
-
Phase Separation: After equilibration, allow the samples to stand at the same constant temperature to permit the undissolved this compound to settle. Alternatively, centrifugation at the controlled temperature can be used for faster and more complete phase separation.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as RP-HPLC with UV detection.[3]
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
Stability Profile
The chemical stability of this compound is a critical attribute for ensuring the safety, efficacy, and shelf-life of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.
Factors Influencing Stability:
-
pH: this compound is generally stable in neutral and mildly acidic or alkaline conditions. A study demonstrated its stability for up to 15 days in rabbit plasma at a pH of 4.2.[1][2] However, extreme pH conditions, especially in the presence of heat, can lead to hydrolysis of the ether linkages.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at high temperatures has been shown to affect the physical properties of formulations containing this compound, delaying the release of the active compound from soft jelly capsules.[13]
-
Oxidation: The polyoxyethylene chain can be susceptible to oxidative degradation, particularly in the presence of transition metal ions and light. The addition of antioxidants to formulations may be necessary to mitigate this.
-
Light: While specific photostability data for this compound is not widely published, compounds with similar structures can be susceptible to photodegradation. Therefore, protection from light during storage is advisable.
Experimental Protocol: Accelerated Stability Testing
This protocol provides a framework for assessing the thermal stability of this compound, adapted from the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 113.[14][15]
Rationale: Accelerated stability testing subjects the substance to elevated stress conditions (e.g., higher temperature) to predict its long-term stability at normal storage conditions. This approach significantly shortens the duration of stability studies.
Caption: Workflow for Accelerated Stability Testing of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Place a known quantity of this compound into sealed, inert containers that mimic the proposed final packaging as closely as possible.
-
Initial Analysis (Time Zero): Before placing the samples under stress conditions, perform a complete analysis on a control sample. This should include:
-
Appearance (color, clarity, physical state).
-
Assay for the content of this compound using a validated stability-indicating method (e.g., RP-HPLC).
-
Purity profile to detect and quantify any existing impurities or degradation products.
-
-
Storage: Place the prepared samples in stability chambers set to accelerated conditions. Common conditions for pharmaceutical products include 40°C ± 2°C / 75% RH ± 5% RH.
-
Time-Point Testing: At specified time intervals (e.g., 1, 2, 3, and 6 months), remove samples from the stability chambers and allow them to equilibrate to room temperature.
-
Analysis: Perform the same set of analyses as conducted at time zero (appearance, assay, and purity). The analytical method must be capable of separating the intact this compound from any potential degradation products.
-
Data Analysis and Shelf-Life Prediction:
-
Plot the concentration of this compound and the concentration of major degradation products against time for each storage condition.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
Use the data from the accelerated conditions to predict the shelf-life at the intended long-term storage condition (e.g., 25°C / 60% RH) using the Arrhenius equation.
-
Conclusion: A Foundation for Formulation Excellence
This compound is a multifaceted non-ionic surfactant with a well-defined physicochemical profile that underpins its widespread use. For the drug development professional, a thorough grasp of its solubility and stability is not merely academic but a practical necessity for creating safe, effective, and robust pharmaceutical formulations. Its moderate water solubility, which can be modulated by formulation excipients, and its generally good stability under typical storage conditions make it a versatile ingredient. By employing the systematic experimental protocols detailed in this guide, researchers can confidently characterize this compound within their specific formulations, ensuring product quality and performance while adhering to the highest standards of scientific integrity.
References
-
D'Cruz, O. J., & Uckun, F. M. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. AAPS PharmSciTech, 4(3), E30. [Link]
-
D'Cruz, O. J., & Uckun, F. M. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. PubMed, 12916928. [Link]
-
Analytice. (2021, February 12). Selection test for air stability and thermal stability according to OECD test no. 113. Retrieved from [Link]
-
OECD. (2013). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]
-
OECD. (n.d.). Test No. 113: Screening Test for Thermal Stability and Stability in Air. Retrieved from [Link]
-
OECD. (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Retrieved from [Link]
-
PubChem. (n.d.). Nonaethylene Glycol Nonylphenyl Ether. Retrieved from [Link]
-
Shepard, J. R., & Musah, R. A. (2012). Detection of the spermicide this compound via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 947–953. [Link]
-
Pharma Education. (2025, January 31). SOP for Surfactant Selection in Formulation Development. Retrieved from [Link]
-
Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]
-
Al-Maaieh, A., & Flanagan, D. R. (2002). Solubility and stability of some pharmaceuticals in natural deep eutectic solvents-based formulations. Journal of Pharmaceutical Sciences, 91(4), 989-996. [Link]
-
Ch'ien, Y. W., & Mares, S. E. (1991). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. Pharmaceutical research, 8(3), 403–408. [Link]
-
Nanocare. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]
-
Shabir, G. A. (2011). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. ResearchGate. [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Shabir, G. A. (2011). determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. Marmara Pharmaceutical Journal, 15(2), 43-48. [Link]
-
Shepard, J. R., & Musah, R. A. (2012). Detection of the Spermicide this compound Via GC-MS. ResearchGate. [Link]
-
Choi, J. S., et al. (2017). A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen. PLoS ONE, 12(3), e0173489. [Link]
-
Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]
-
USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]
-
Bourgaux, C., et al. (1999). Protective effect of a thermoreversible gel against the toxicity of this compound. Sexually transmitted diseases, 26(3), 131–137. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Anderson, F. D., et al. (1976). Studies on this compound. II. Intravaginal absorption, distribution, metabolism and excretion in rats and rabbits. Fertility and Sterility, 27(6), 726-732. [Link]
-
ResearchGate. (n.d.). Preparation and evaluation of this compound-loaded thermoreversible gel for vaginal application. Retrieved from [Link]
-
Canto-de-Cetina, T. E., et al. (1987). Effects of storage and temperature upon soft jelly capsules containing nonoxynol as spermicide. Contraception, 36(3), 323–331. [Link]
Sources
- 1. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 2. [PDF] Detection of the Spermicide this compound Via GC-MS | Semantic Scholar [semanticscholar.org]
- 3. turkjps.org [turkjps.org]
- 4. Nonoxynol 9 [drugfuture.com]
- 5. This compound - LKT Labs [lktlabs.com]
- 6. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [PDF] DETERMINATION OF THE SPERMICIDES this compound IN A GEL PHARMACEUTICAL FORMULATION BY RPLC | Semantic Scholar [semanticscholar.org]
- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effects of storage and temperature upon soft jelly capsules containing nonoxynol as spermicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
Nonoxynol-9: A Technical Guide to its Application as a Non-ionic Surfactant in Industrial Cleaning Processes
Abstract
Nonoxynol-9, a prominent member of the nonylphenol ethoxylate (NPE) family of non-ionic surfactants, has historically been a cornerstone in a multitude of industrial cleaning formulations. Its efficacy in wetting, emulsifying, and dispersing soils and oils has made it a versatile ingredient in applications ranging from textile processing to metal degreasing. This technical guide provides an in-depth exploration of the chemical and physical properties of this compound that underpin its functionality as a surfactant. We will delve into its mechanism of action, specific industrial applications with illustrative formulations, and standardized protocols for performance evaluation. Crucially, this guide will also address the significant environmental and health concerns associated with this compound, primarily its degradation to the endocrine-disrupting compound nonylphenol. The evolving regulatory landscape, including restrictions under the European Union's REACH regulations and actions by the U.S. Environmental Protection Agency, will be discussed in detail. Furthermore, a comparative analysis with primary alternatives, such as alcohol ethoxylates, will be presented to provide a comprehensive perspective for researchers and formulation scientists navigating the transition to more sustainable cleaning technologies.
Part 1: Unveiling this compound: A Surfactant's Profile
This compound is an organic compound and a member of the nonoxynol family of non-ionic surfactants[1]. Its structure consists of a hydrophobic nonylphenol group and a hydrophilic polyethylene glycol chain. The number '9' in its name denotes the average number of ethylene oxide units in the hydrophilic chain, which dictates many of its surfactant properties.
Chemical Structure and Properties
The amphipathic nature of this compound, possessing both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail, is the foundation of its surface-active properties.
Caption: Molecular structure of this compound.
Key Physicochemical Parameters
The performance of this compound in cleaning applications is dictated by several key physicochemical parameters, summarized in the table below.
| Property | Value | Significance in Cleaning Applications | Reference(s) |
| HLB (Hydrophile-Lipophile Balance) | 12.8 | Indicates good oil-in-water emulsification, making it effective for removing oily soils. | [2] |
| Cloud Point (1% aqueous solution) | 58-61 °C | The temperature at which the surfactant becomes insoluble, often indicating the optimal temperature for cleaning performance. | [2] |
| Critical Micelle Concentration (CMC) | Varies | The concentration at which surfactant molecules begin to form micelles, leading to a significant increase in detergency and solubilization. | [1] |
| Solubility | Good in water, methyl alcohol, and mineral oils | Allows for versatile formulation in both aqueous and certain non-aqueous systems. | [2] |
| Chemical Stability | High | Resistant to oxidizing and reducing agents, as well as acids and alkalis, enabling its use in a wide range of cleaning formulations. | [2] |
Mechanism of Action as a Non-ionic Surfactant
The cleaning efficacy of this compound stems from its ability to reduce the surface tension of water and interact with oily and particulate soils. At concentrations above the CMC, this compound molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules orient themselves inward, creating an oily core, while the hydrophilic heads face outward, interacting with the surrounding water.
Caption: Micelle formation with encapsulated oily soil.
This micellar encapsulation allows for the lifting of oily and greasy soils from surfaces and their dispersion into the cleaning solution, preventing redeposition.
Part 2: Applications in Industrial Cleaning
This compound has been utilized across a broad spectrum of industrial cleaning applications due to its robust performance profile.
Textile Processing
In the textile industry, this compound has been employed as a wetting and scouring agent.[3] Its primary function is to reduce the surface tension of the processing liquor, allowing for rapid and uniform penetration into the fabric. This is crucial for the effective removal of natural waxes, oils, and other impurities from fibers like cotton before dyeing and finishing.
Example of a Textile Scouring Formulation:
| Component | Concentration (w/w) | Purpose |
| This compound | 2-5% | Wetting and emulsification of oils and waxes |
| Sodium Hydroxide | 1-3% | Saponification of natural fats and oils |
| Sodium Carbonate | 2-4% | Alkalinity and buffering |
| Chelating Agent (e.g., EDTA) | 0.5-1% | Sequesters hard water ions |
| Water | to 100% | Solvent |
Metal Cleaning
This compound has been a component in alkaline metal cleaners and degreasers.[2] Its excellent emulsifying properties are effective in removing processing oils, lubricants, and greases from metal surfaces prior to subsequent treatments like painting, plating, or coating.[4]
Workflow for Alkaline Metal Cleaning:
Caption: A typical workflow for alkaline metal cleaning.
Institutional and General Hard Surface Cleaning
In institutional and industrial settings, this compound has been formulated into heavy-duty cleaners for floors, walls, and equipment. Its ability to work in a wide range of pH conditions and its compatibility with other surfactants and builders made it a versatile choice for these applications.[5]
Part 3: Performance Evaluation and Formulation Considerations
Experimental Protocols for Performance Evaluation
1. Protocol for Evaluating Cleaning Efficacy on Hard Surfaces (Modified ASTM D4488)
This protocol provides a method for determining the cleaning efficacy of a this compound based formulation on a standardized soiled substrate.
-
Materials:
-
White vinyl tiles (standard substrate).
-
Soiling medium (e.g., a mixture of motor oil, grease, and particulate matter).
-
Washability and abrasion tester.
-
Sponge or other applicator.
-
Colorimeter.
-
Test and control cleaning solutions.
-
-
Procedure:
-
Measure the initial reflectance of the clean vinyl tiles using a colorimeter.
-
Apply a uniform layer of the soiling medium to a defined area on each tile and allow it to cure for a specified time (e.g., 24 hours).
-
Measure the reflectance of the soiled tiles.
-
Mount the soiled tiles in the washability and abrasion tester.
-
Saturate the sponge with the test cleaning solution and place it in the holder.
-
Run the washability tester for a set number of cycles.
-
Rinse the tiles with deionized water and allow them to dry completely.
-
Measure the final reflectance of the cleaned tiles.
-
-
Data Analysis:
-
Calculate the cleaning efficiency (%) using the formula: [(Reflectance after cleaning - Reflectance after soiling) / (Initial reflectance - Reflectance after soiling)] * 100.
-
Compare the cleaning efficiency of the test formulation to a control (e.g., a formulation without surfactant or with an alternative surfactant).
-
2. Protocol for Assessing Wetting Performance (Draves Wetting Test)
This test measures the time it takes for a weighted cotton skein to sink in a solution of the surfactant, indicating its wetting efficiency.
-
Materials:
-
Standard cotton skein.
-
Standard weight hook.
-
Graduated cylinder (500 mL).
-
Stopwatch.
-
Test solution of this compound at a specified concentration.
-
-
Procedure:
-
Fill the graduated cylinder with the test solution.
-
Attach the weight hook to the cotton skein.
-
Simultaneously drop the skein into the cylinder and start the stopwatch.
-
Stop the stopwatch when the skein sinks completely.
-
The recorded time is the wetting time.
-
-
Data Analysis:
-
Shorter wetting times indicate better wetting performance. Compare the wetting time of this compound to other surfactants at the same concentration.
-
Formulation Guidelines and Compatibility
When formulating with this compound, it is important to consider its compatibility with other ingredients to ensure a stable and effective product.
| Ingredient Class | Compatibility with this compound | Notes |
| Anionic Surfactants | Good | Can be used to enhance detergency and create synergistic cleaning effects. |
| Cationic Surfactants | Good | Forms compatible systems. |
| Builders (e.g., Phosphates, Silicates) | Good | Stable in the presence of alkaline builders. |
| Solvents (e.g., Glycol Ethers) | Good | Can be formulated with various solvents to enhance grease removal. |
| Acids and Alkalis | High Stability | Can be used in both acidic and alkaline formulations. |
Part 4: Environmental, Health, and Regulatory Landscape
The use of this compound and other NPEs in industrial cleaning has come under intense scrutiny due to their environmental and health impacts.
Environmental Fate and Ecotoxicity
The primary environmental concern with this compound is its biodegradation into nonylphenol.[6] Nonylphenol is more persistent and toxic than the parent this compound. It is a known endocrine disruptor, meaning it can interfere with the hormonal systems of wildlife, particularly aquatic organisms.[6] Studies have shown that exposure to nonylphenol can lead to the feminization of male fish.[7]
Regulatory Status
-
European Union: The use of nonylphenol ethoxylates, including this compound, is severely restricted under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. They are not to be placed on the market or used in concentrations equal to or greater than 0.1% by weight for industrial and institutional cleaning, with few exceptions for closed systems.[7][8]
-
United States: The U.S. Environmental Protection Agency (EPA) has identified nonylphenol as a chemical of concern and has been working with industry to voluntarily phase out its use in industrial laundry detergents.[9] The EPA has also proposed a "Significant New Use Rule" (SNUR) that would require notification to the agency before the use of certain NPEs could be resumed.[6]
Health and Safety Profile
In concentrated forms, this compound can be a skin and eye irritant.[2] Proper personal protective equipment (PPE), such as gloves and safety glasses, should be used when handling the neat material. In diluted cleaning formulations, the risk of irritation is significantly reduced.
Part 5: Alternatives to this compound
The regulatory pressure and environmental concerns have driven the search for effective alternatives to this compound.
Alcohol Ethoxylates: The Primary Alternative
Linear alcohol ethoxylates are the most common replacements for NPEs in industrial cleaning applications. They are derived from fatty alcohols and are more readily biodegradable, with their degradation products being less toxic than nonylphenol.[10]
Performance Comparison: this compound vs. Alcohol Ethoxylates
| Performance Metric | This compound | Alcohol Ethoxylates | Notes |
| Cleaning Efficacy (Greasy Soils) | Excellent | Very Good to Excellent | Performance can be matched or exceeded by selecting the appropriate alcohol ethoxylate. |
| Wetting Speed | Good | Excellent | Alcohol ethoxylates generally exhibit faster wetting times. |
| Biodegradability | Moderate | High | Alcohol ethoxylates biodegrade more rapidly and completely. |
| Ecotoxicity of Degradation Products | High (Nonylphenol) | Low | Degradation products of alcohol ethoxylates have a much better environmental profile. |
| Regulatory Status | Restricted | Generally Accepted | Alcohol ethoxylates are not subject to the same regulatory restrictions as NPEs. |
Part 6: Conclusion and Future Outlook
This compound has a long history as a high-performing non-ionic surfactant in industrial cleaning. Its effectiveness in a wide range of applications is well-documented. However, the significant environmental risks associated with its degradation to the endocrine-disrupting nonylphenol have led to stringent regulatory actions and a widespread industry shift towards safer alternatives.
For researchers, scientists, and drug development professionals who may encounter this chemical in various contexts, it is imperative to understand not only its functional properties but also its environmental and toxicological profile. The future of the industrial cleaning industry lies in the adoption of sustainable and environmentally benign surfactants, with alcohol ethoxylates and other emerging bio-based surfactants leading the way. While this compound may still be found in some specific, controlled applications, its use in "down-the-drain" cleaning processes is becoming increasingly untenable. The focus of future research and development will undoubtedly be on high-performance, sustainable surfactants that do not compromise environmental health.
Part 7: References
-
PCC Group. (n.d.). This compound. Retrieved from [Link]
-
Swedish Chemicals Agency. (n.d.). Fact-Sheet: Nonylphenol and nonylphenol ethoxylates. Retrieved from [Link]
-
Wyrostek, M. (n.d.). The Future of Metal Cleaning in North America. MacDermid, Inc.
-
Dell Tech Laboratories Ltd. (2025, April 30). The Importance of ASTM D1308 Testing for Household & Industrial Cleaners. Retrieved from [Link]
-
Surface Cleaning Technologies Consortium. (n.d.). Surfactant Parameter Effect on Cleaning Efficiency. P2 InfoHouse.
-
U.S. Environmental Protection Agency. (2010, August 18). Nonylphenol (NP) and Nonylphenol Ethoxylates (NPEs) Action Plan.
-
Sierra Club. (n.d.). Nonylphenol Ethoxylates: A Surfactant of Concern.
-
Maine Department of Environmental Protection. (2010, September 2). Support Document for the Designation of Nonylphenol and Nonylphenol Ethoxylates as a Priority Chemical.
-
ResearchGate. (n.d.). Cleaning protocols using surfactants and electrocleaning to remove food deposits on stainless steel surfaces | Request PDF. Retrieved from [Link]
-
ASM International. (n.d.). Surface Cleaning | Metals Handbook Desk Edition. ASM Digital Library.
-
Google Patents. (n.d.). US6194371B1 - Stable alkaline emulsion cleaners. Retrieved from
-
Sino-Japan Chemical Co., Ltd. (n.d.). Textile Industry. Retrieved from [Link]
-
ASTM International. (2016). ASTM D4251-89(2016) - Standard Test Method for Active Matter in Anionic Surfactants by Potentiometric Titration.
-
MCB Books. (n.d.). Formulation of Degreaser Remover | Making Industrial Degreaser Cleaner. Retrieved from [Link]
-
Univar Solutions. (n.d.). Improved Formula for Heavy-Duty Industrial Degreaser.
-
Wikipedia. (n.d.). This compound.
-
Scribd. (n.d.). High-Performance Industrial Degreaser Formulation | PDF | Ph | Foam. Retrieved from [Link]
-
Quora. (2011, January 7). What is the best nonionic surfactant to replace Nonylphenol?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). High Performance Metal Cleaning Using Liquid Co2 and Surfactants.
-
UL Prospector. (n.d.). Industrial Solvent Degreaser (Formulation #1162) by Stepan Company. Retrieved from [Link]
-
Google Patents. (n.d.). US4602963A - Method for metal cleaning. Retrieved from
-
Toxics Use Reduction Institute. (n.d.). Polysaccharide Based Surfactants as Alternative to Nonylphenol Ethoxylates in Laundry Detergents.
-
YouTube. (2020, December 10). ASTM D4488 Performance Testing of Cleaning Products for Use on Resilient Flooring and Washable Walls.
-
ASTM International. (2014). ASTM D1681-05(2014) - Standard Test Method for Synthetic Anionic Active Ingredient in Detergents by Cationic Titration Procedure (Withdrawn 2023).
-
National Institutes of Health. (n.d.). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis.
-
Harcros Chemicals Inc. (n.d.). Industrial Additives End Use Alkaline Battery - Nonionic Surfactants. Retrieved from [Link]
-
(n.d.). What You Need to Know About this compound.
-
STLE.org. (n.d.). Fundamentals of surfactants for metal cleaning applications. Retrieved from [Link]
-
Univar Solutions. (n.d.). TERGITOL™ NP-9 Surfactant. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is this compound used for?.
-
Wikipedia. (n.d.). Condom.
-
ResearchGate. (n.d.). (PDF) Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis.
-
(2015, November 20). Safety Assessment of Nonoxynols as Used in Cosmetics.
-
ResearchGate. (n.d.). The Role of Non-ionic Surfactants in Modern Textile Manufacturing: A Comprehensive Review.
-
Nouryon. (n.d.). Narrow Range Ethoxylates (EMEIA).
-
Colonial Chemical. (n.d.). Specialty Products Surfactants for Emulsion Polymerization.
-
PubMed. (n.d.). Assessment of new formulations of this compound coprecipitated with polyvinylpyrrolidone and iodine as possible vaginal contraceptives.
-
PubMed. (n.d.). Quantitation of vaginally administered this compound in premenopausal women.
-
(n.d.). determination of the spermicides this compound in a gel pharmaceutical formulation by rplc.
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. This compound - PCC Group Product Portal [products.pcc.eu]
- 3. researchgate.net [researchgate.net]
- 4. Webinar [stle.org]
- 5. nouryon.com [nouryon.com]
- 6. Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines [elchemy.com]
- 7. Content Retired - Compliance Assistance Centers [caiweb.com]
- 8. parchem.com [parchem.com]
- 9. epa.gov [epa.gov]
- 10. jcaa.org [jcaa.org]
Methodological & Application
Application Note: Protocol for In Vitro Spermicidal Activity Assay of Nonoxynol-9
Introduction: The Role and Mechanism of Nonoxynol-9
This compound (N-9) has been a widely utilized active ingredient in over-the-counter spermicidal contraceptives for decades.[1][2] It belongs to a class of compounds known as non-ionic surfactants.[1][3] The primary function of an in vitro spermicidal assay is to determine the minimum effective concentration (MEC) of an agent required to completely immobilize or kill sperm, providing a critical benchmark for its potential contraceptive efficacy.
The spermicidal action of N-9 is primarily due to its ability to disrupt the structural integrity of the sperm's cell membrane.[1][3][4] As a surfactant, N-9 inserts itself into the lipid bilayer of the sperm's plasma membrane, altering its fluidity and permeability. This disruption leads to a loss of essential intracellular components, damage to the membrane, and ultimately, sperm immobilization and death.[1][3][5] This application note provides a detailed, field-proven protocol for assessing the spermicidal activity of N-9 in a laboratory setting, based on the principles of the Sander-Cramer assay and supplemented with a validated viability assessment.
Principle of the Assay
The foundational method for this protocol is the Sander-Cramer test, a rapid and reliable assay to determine the spermicidal efficacy of a compound.[6][7] The core principle involves mixing a standardized volume of liquefied human semen with various concentrations of the test agent (this compound). The primary endpoint is the complete and irreversible cessation of sperm motility, observed microscopically within a very short time frame (typically 20-30 seconds).[6][8]
To ensure that the observed immobilization is due to cell death and not merely a temporary effect, the protocol is coupled with a sperm viability assay using the Eosin-Nigrosin staining technique.[9][10][11] This dye exclusion method differentiates between live (unstained) and dead (stained) sperm based on membrane integrity, thus validating the spermicidal action.[11][12]
Materials and Reagents
3.1 Equipment
-
Phase-contrast microscope (400x magnification)
-
Incubator or water bath set to 37°C
-
Vortex mixer
-
Calibrated micropipettes and sterile tips
-
Microcentrifuge tubes (1.5 mL)
-
Glass microscope slides and coverslips
-
Hemocytometer or counting chamber
-
Stopwatch
3.2 Reagents and Media
-
This compound (analytical standard)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Eosin-Nigrosin stain (e.g., 0.5% w/v Eosin Y, 10% w/v Nigrosin in 0.9% NaCl)[12]
-
Deionized water
-
Human semen samples from healthy, normozoospermic donors (procured under appropriate ethical guidelines)
Detailed Step-by-Step Protocol
4.1 Section 1: Preparation of this compound Solutions
-
Prepare Stock Solution (1% w/v): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of PBS (pH 7.4) to create a 10 mg/mL stock solution. Ensure complete dissolution.
-
Prepare Serial Dilutions: Using the 1% stock solution, prepare a series of working dilutions in PBS. A common dilution series to test would include concentrations like 0.5%, 0.25%, 0.125%, 0.06%, and 0.03% (w/v).
-
Prepare Control: Use PBS alone as the negative control (vehicle control) to assess baseline sperm motility.
4.2 Section 2: Semen Sample Preparation and Quality Control
-
Sample Collection: Collect semen samples from healthy donors after a recommended 2-3 days of sexual abstinence. Samples should be collected in a sterile polypropylene container.[7]
-
Liquefaction: Allow the semen sample to liquefy completely by placing it in an incubator at 37°C for 30-60 minutes.[13][14]
-
Initial Assessment: After liquefaction, perform a basic semen analysis to ensure the sample meets the minimum criteria for testing, according to World Health Organization (WHO) guidelines.[13][14][15] This includes assessing volume, pH, sperm concentration, and motility. Only use samples with good progressive motility (>50%) and a sperm count of >20 million/mL.
-
Maintain Temperature: Keep the liquefied semen sample at 37°C throughout the experiment to ensure optimal sperm function.
4.3 Section 3: The Spermicidal Assay (Modified Sander-Cramer Test)
-
Labeling: Label a set of 1.5 mL microcentrifuge tubes for each N-9 concentration and the PBS control.
-
Aliquot Reagents: Pipette 250 µL of each this compound dilution (and the PBS control) into the corresponding labeled tubes.[8] Pre-warm these tubes to 37°C.
-
Initiate Reaction: Add 50 µL of the liquefied, homogenous semen sample to the first tube (e.g., the highest N-9 concentration).[8] Immediately start a stopwatch and gently vortex the tube at a low speed for 10 seconds to ensure thorough mixing.[8]
-
Microscopic Examination: Immediately after vortexing, pipette a 10 µL drop of the mixture onto a clean glass slide, place a coverslip over it, and examine it under a phase-contrast microscope at 400x magnification.
-
Determine Motility: Observe the sperm motility. The endpoint is the complete cessation of any forward or twitching movement for 100% of the spermatozoa within 20-30 seconds of mixing.[6][8]
-
Record Results: Record the concentration and the time taken for complete immobilization. If motility is still present after 30 seconds, record it as a negative result for that concentration.
-
Repeat for all Concentrations: Repeat steps 3-6 for each N-9 dilution, moving from the highest concentration to the lowest. This helps to pinpoint the Minimum Effective Concentration (MEC). The MEC is defined as the lowest concentration of N-9 that induces 100% sperm immobilization within the specified time.[8]
4.4 Section 4: Assessment of Sperm Viability (Eosin-Nigrosin Staining)
-
Purpose: This step confirms that the immobilization observed in the Sander-Cramer test is due to cell death. This should be performed on an aliquot from the MEC tube and the negative control tube.
-
Staining Procedure:
-
On a clean, pre-warmed glass slide, place one drop (~10 µL) of the sperm/N-9 mixture from the MEC tube.
-
Add two drops of Eosin-Nigrosin stain to the sperm mixture.[9]
-
Gently mix with a pipette tip for approximately 30 seconds.[9][12]
-
Create a thin smear by using the edge of another slide to spread the mixture across the slide's surface.
-
Allow the smear to air-dry completely.
-
-
Microscopic Analysis: Examine the dried smear under a bright-field microscope at 400x or 1000x (oil immersion).
-
Scoring: Count a minimum of 200 spermatozoa.[16]
-
Calculate Viability: The percentage of viable sperm is calculated as: (Number of unstained sperm / Total number of sperm counted) x 100. For the MEC, this value should be at or near 0%.
Data Analysis and Interpretation
The primary result is the Minimum Effective Concentration (MEC) , which is the lowest tested dilution of this compound that consistently causes 100% immobilization of sperm within 30 seconds. This is validated by the Eosin-Nigrosin stain, which should confirm >99-100% non-viability at the MEC. The results from the PBS control should show high motility and viability throughout the experiment.
Key Parameters and Scientific Rationale
This section explains the causality behind critical protocol steps to ensure experimental integrity and reproducibility.
-
Semen Liquefaction: Freshly ejaculated semen is a coagulum. The 30-60 minute incubation at 37°C allows for natural enzymatic processes to liquefy the sample, ensuring a homogenous suspension for accurate and repeatable aliquoting.[13]
-
Temperature Control (37°C): Mammalian sperm are highly sensitive to temperature fluctuations. Maintaining a physiological temperature of 37°C is crucial for preserving baseline motility and viability, ensuring that any observed effects are due to the spermicidal agent and not thermal shock.
-
pH of Diluent (PBS at 7.4): The pH of the seminal plasma is slightly alkaline. Using a physiologically buffered saline like PBS at pH 7.4 prevents pH-induced stress or damage to the sperm, thereby isolating the effect of the this compound.
-
Rapid Observation Time (20-30 seconds): An effective spermicide must act almost instantaneously upon contact. The short time frame of the Sander-Cramer test is designed to mimic this requirement, selecting for potent and fast-acting agents.[6][17]
-
Eosin-Nigrosin Staining: This is a critical validation step. Eosin Y is a dye that can only penetrate cells with compromised plasma membranes. Nigrosin provides a dark background, making the unstained (live) sperm heads easy to visualize.[9][11] This confirms that immobilization equates to cell death.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Semen Abstinence Period | 2-3 days | Standardizes semen quality per WHO guidelines.[13] |
| Semen Liquefaction | 30-60 min at 37°C | Ensures sample homogeneity for accurate pipetting. |
| Sperm Concentration | > 20 million/mL | Provides a sufficient number of cells for reliable observation. |
| Progressive Motility | > 50% | Ensures the starting sample is healthy and motile. |
| Assay Temperature | 37°C | Maintains physiological conditions for sperm viability. |
| Semen to Reagent Ratio | 1:5 (e.g., 50 µL : 250 µL) | Standard ratio for the Sander-Cramer test.[8] |
| Observation Time | 20-30 seconds | Defines the window for rapid spermicidal action. |
| Viability Cell Count | Minimum 200 cells | Provides statistical accuracy for the viability assessment.[16] |
Workflow Visualization
Caption: Experimental workflow for the in vitro spermicidal assay of this compound.
Conclusion
This application note provides a robust and validated protocol for determining the in vitro spermicidal activity of this compound. By adhering to standardized procedures for sample handling, implementing the rapid Sander-Cramer test, and validating results with the Eosin-Nigrosin viability stain, researchers can generate reliable and reproducible data. This protocol is fundamental for the quality control of existing spermicidal products and serves as a baseline for the evaluation of novel contraceptive agents.
References
-
World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen (6th ed.). [Link]
-
Ethos Bioscience. The Science Behind Sperm Vitality: Mastering The Eosin-Nigrosin Staining Technique. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Björndahl, L., et al. (2020). A technical note on the assessment of human sperm vitality using eosin-nigrosin staining. Reproductive BioMedicine Online, 41(3), 539-543. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? [Link]
-
Björndahl, L., et al. (2003). Evaluation of the one-step eosin-nigrosin staining technique for human sperm vitality assessment. Human Reproduction, 18(4), 813-816. [Link]
-
Cambridge University Press & Assessment. (2021). Sperm Vitality: Eosin-Nigrosin Dye Exclusion (Chapter 6). Manual of Sperm Function Testing in Human Assisted Reproduction. [Link]
-
Amaral, E., et al. (2021). Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. Reproductive Health, 18(1), 1-7. [Link]
-
MedicineNet. (2022). This compound Vaginal: Birth Control Uses, Side Effects, Dosage. [Link]
-
Basicmedical Key. (2021). Chapter 6 – Sperm Vitality: Eosin-Nigrosin Dye Exclusion. [Link]
-
Li, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 2(3), 187-200. [Link]
-
Agarwal, A., & Panner Selvam, M. K. (2023). Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians. Medical Journal of the Armed Forces India, 79(1), 1-4. [Link]
-
World Health Organization. (2010). WHO laboratory manual for the examination and processing of human semen (5th ed.). [Link]
-
World Health Organization. (2010). WHO laboratory manual for the examination and processing of human semen. IRIS. [Link]
- World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen. Google Books.
-
Gupta, G., et al. (2009). In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception. Human Reproduction, 24(3), 590-601. [Link]
-
Hong, C. Y., et al. (1984). Comparison of the potency of d-propranolol, chlorhexidine and this compound in the Sander-Cramer test. Contraception, 29(4), 349-354. [Link]
-
Lee, C. H. (1996). Review: in vitro spermicidal tests. Contraception, 54(3), 131-147. [Link]
-
Esvelt, C. L., et al. (2011). Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin. Journal of Andrology, 32(4), 424-432. [Link]
-
Popov, N., et al. (2009). Biological and chemical quality control of spermicidal raw material this compound and this compound containing vaginal contraceptive (ABF® contraceptive film): Determination of spermicidal activity and assay of this compound. ResearchGate. [Link]
-
Walter, B. A., et al. (1991). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. Pharmaceutical Research, 8(3), 403-408. [Link]
-
Jain, R. K., et al. (2009). In Vitro Testing of Rationally Designed Spermicides for Selectively Targeting Human Sperm in Vagina to Ensure Safe Contraception. Human Reproduction, 24(3), 590-601. [Link]
-
Garg, S., et al. (2005). Spermicidal agents. Pharma Times, 37(5), 7-12. [Link]
-
Al-Dujaili, H. S., et al. (2018). Contraceptive vaginal suppository containing this compound and Zinc acetate salt in a clinical trial. Semantic Scholar. [Link]
-
Gupta, G., et al. (2009). In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception. ResearchGate. [Link]
-
Kim, S. K., et al. (2013). Evaluation of the Spermicidal and Contraceptive Activity of Platycodin D, a Saponin from Platycodon grandiflorum. PLoS ONE, 8(11), e82068. [Link]
-
Dezzutti, C. S., et al. (2004). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. Antimicrobial Agents and Chemotherapy, 48(10), 3844-3855. [Link]
-
Jain, R. K., et al. (2008). In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception. Human Reproduction, 24(3), 590-601. [Link]
-
Fichorova, R., et al. Sperm-immobilizing (modified Sander-Cramer) assay and double-end cervical mucus penetration test. ResearchGate. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Vaginal: Birth Control Uses, Side Effects, Dosage [medicinenet.com]
- 6. Comparison of the potency of d-propranolol, chlorhexidine and this compound in the Sander-Cramer test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sperm Vitality: Eosin-Nigrosin Dye Exclusion (Chapter 6) - Manual of Sperm Function Testing in Human Assisted Reproduction [cambridge.org]
- 12. Chapter 6 – Sperm Vitality: Eosin-Nigrosin Dye Exclusion | Basicmedical Key [basicmedicalkey.com]
- 13. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
- 14. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mes-global.com [mes-global.com]
- 16. A technical note on the assessment of human sperm vitality using eosin-nigrosin staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing Nonoxynol-9 as a Positive Control for In Vitro Cytotoxicity Assays
<
Introduction: The Imperative for Validated Controls in Cytotoxicity Testing
In vitro cytotoxicity testing is a cornerstone of biocompatibility assessment for medical devices, drug discovery, and fundamental biological research. The reliability of these assays hinges on the inclusion of appropriate controls to validate the assay's performance and ensure the biological system is responsive. A positive control is a substance with a well-characterized cytotoxic effect that is used to confirm the test system can effectively detect toxicity. A robust positive control demonstrates that the cells are sensitive to a known toxicant and that the assay methodology is performing as expected.
Nonoxynol-9 (N-9), a non-ionic surfactant, is widely recognized and utilized as a potent positive control in a variety of cytotoxicity assays.[1][2] Its immediate and severe disruptive effect on cell membranes provides a clear and reproducible cytotoxic response, making it an ideal standard for validating assay integrity.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rationale, preparation, and application of this compound as a positive control in common in vitro cytotoxicity studies.
Scientific Rationale: Mechanism of this compound Cytotoxicity
This compound's efficacy as a positive control stems from its well-defined mechanism of action. As a surfactant, it possesses both hydrophilic (polyoxyethylene chain) and lipophilic (nonylphenyl group) properties.[5] This amphipathic nature allows it to readily interact with and disrupt the lipid bilayer of cell membranes.
The primary cytotoxic mechanism involves:
-
Membrane Solubilization: N-9 molecules insert themselves into the plasma membrane, disrupting the lipid-lipid and lipid-protein interactions.
-
Increased Permeability: This disruption leads to a loss of membrane integrity, forming pores and causing the leakage of intracellular components.
-
Cell Lysis: The uncontrolled exchange of ions and molecules between the cell and the extracellular environment, along with the loss of essential cytoplasmic contents, rapidly leads to cell lysis and death.[3][6]
This mechanism is direct, rapid, and largely independent of specific cellular metabolic pathways, resulting in a consistent cytotoxic effect across a wide range of mammalian cell lines. This makes it particularly suitable for assays that measure membrane integrity, such as the Lactate Dehydrogenase (LDH) release assay, and for assays that measure overall cell viability, like the MTT or Neutral Red Uptake (NRU) assays, where massive cell death is expected to yield a clear result.
Caption: Mechanism of this compound induced cytotoxicity.
Applications in Standard Cytotoxicity Assays
This compound is a suitable positive control for numerous cytotoxicity assays, particularly those mandated by regulatory bodies for the biocompatibility testing of medical devices, such as under ISO 10993-5.[7][8][9]
| Assay Type | Principle | Role of this compound |
| Metabolic Viability Assays (e.g., MTT, XTT) | Measures the reduction of a tetrazolium salt (e.g., MTT) by mitochondrial dehydrogenases in viable cells into a colored formazan product.[10][11] | Induces rapid cell death, leading to a drastic reduction in metabolic activity and thus a minimal formazan signal compared to the negative control. |
| Membrane Integrity Assays (e.g., LDH Release) | Quantifies the release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium upon plasma membrane damage.[12][13] | Causes severe membrane damage, leading to a massive release of LDH and a strong signal in the assay.[14] |
| Lysosomal Integrity Assays (e.g., Neutral Red Uptake, NRU) | Measures the uptake of the vital dye Neutral Red into the lysosomes of viable cells.[15][16] | Compromises membrane integrity, preventing viable cells from retaining the dye, resulting in a significantly reduced signal. |
Protocols for Preparation and Use
Scientific integrity requires meticulous preparation and application of controls. The following protocols provide step-by-step guidance for using this compound.
Preparation of this compound Stock Solution
Rationale: Preparing an accurate, high-concentration stock solution in an appropriate solvent is critical for consistency and minimizing the final solvent concentration in the cell culture wells, which could otherwise be a confounding factor.
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. IGEPAL® CA-630 or equivalent)
-
Sterile Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes or vials
Protocol:
-
Work in a sterile environment (e.g., a biological safety cabinet) to maintain sterility.
-
Accurately weigh a suitable amount of this compound. Due to its viscous nature, it may be supplied as a 100% solution. In this case, handle by volume.
-
Prepare a 10 mg/mL (or 1% w/v) stock solution by dissolving this compound in DMSO. For example, add 100 mg of this compound to a sterile vial and add DMSO to a final volume of 10 mL.
-
Vortex thoroughly until the solution is completely homogenous.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C. Avoid repeated freeze-thaw cycles. The solution is generally stable under these conditions.[17]
General Experimental Workflow for Cytotoxicity Assay
The following diagram illustrates a typical workflow for an in vitro cytotoxicity assay incorporating this compound as a positive control.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol: Using this compound in an MTT Assay
Objective: To validate an MTT assay by demonstrating a significant reduction in cell viability.
Materials:
-
Cells seeded in a 96-well plate (e.g., L929 mouse fibroblasts at 1 x 10⁴ cells/well)
-
Complete culture medium
-
This compound stock solution (10 mg/mL in DMSO)
-
MTT reagent (e.g., 5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Protocol:
-
Cell Seeding: Seed cells and incubate for 24 hours to allow for attachment and recovery.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the N-9 stock solution. Prepare a working concentration by diluting the stock in complete culture medium. A final concentration between 10-100 µg/mL is typically sufficient to induce complete cell death.[1][19]
-
Scientist's Note: The optimal concentration should be determined for your specific cell line and assay conditions. It is advisable to run a preliminary dose-response curve to identify the concentration that results in >80% cell death.
-
-
Treatment:
-
Negative Control: Wells with cells and culture medium only.
-
Positive Control: Remove the old medium from designated wells and add 100 µL of the this compound working solution.
-
Test Article: Add extracts of the test material to other wells.
-
-
Incubation: Incubate the plate for a standard exposure time, typically 24 hours, at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment media. Add 50 µL of culture medium and 10 µL of MTT reagent to each well. Incubate for 2-4 hours until purple formazan crystals are visible in the negative control wells.[18]
-
Solubilization: Carefully discard the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Readout: Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.[20]
Protocol: Using this compound in an LDH Release Assay
Objective: To validate an LDH assay by demonstrating a significant release of LDH, indicating loss of membrane integrity.
Materials:
-
Cells seeded in a 96-well plate
-
Complete culture medium (preferably low-serum to reduce background LDH)
-
This compound stock solution (10 mg/mL in DMSO)
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)[14]
Protocol:
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. Additionally, prepare a "Maximum LDH Release" control by adding the kit's lysis buffer to a set of untreated cell wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 4 to 24 hours).[2]
-
Sample Collection: Centrifuge the 96-well plate at ~400 x g for 5-10 minutes to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.[21]
-
Add 50 µL of the LDH assay reaction mixture (as per the kit protocol) to each well.[21]
-
Incubation & Readout: Incubate the plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (typically 490 nm).[21]
Data Interpretation and Acceptance Criteria
A successful experiment relies on the controls performing within expected limits.
| Control | Expected Outcome (MTT Assay) | Expected Outcome (LDH Assay) | Acceptance Criteria |
| Negative Control | High absorbance (OD > 1.0 is common), indicating high cell viability. Cells should appear healthy and confluent under a microscope. | Low absorbance, indicating minimal spontaneous LDH release. | Represents 100% viability or 0% cytotoxicity. |
| Positive Control (N-9) | Very low absorbance, near background levels. Widespread cell lysis should be visible. | High absorbance, approaching the level of the "Maximum Release" (lysis) control. | Must induce a statistically significant cytotoxic response. For ISO 10993-5, a reduction in viability of >30% is considered a cytotoxic effect.[22] A robust positive control should show >70-80% reduction in viability. |
Troubleshooting:
-
High variability between replicates: Often caused by inconsistent cell seeding or pipetting errors.[23] Ensure a homogenous cell suspension and calibrate pipettes.
-
Positive control failure (low cytotoxicity): This is a critical failure. Potential causes include inactive N-9 solution (improper storage), incorrect concentration, or a resistant/unhealthy cell line.[24] Always use freshly thawed aliquots and verify cell health before starting an experiment.
-
High background in negative control: May be due to high cell density, contamination, or issues with the culture medium.[25] Optimize cell seeding density and ensure all reagents are sterile.
Conclusion
This compound serves as an excellent and reliable positive control for in vitro cytotoxicity assays due to its potent, rapid, and well-understood membrane-disruptive mechanism. Its inclusion is essential for validating assay performance, meeting regulatory standards like ISO 10993-5, and ensuring the generation of trustworthy and reproducible data. By following the detailed protocols and interpretation guidelines presented in this note, researchers can confidently incorporate this compound into their cytotoxicity testing workflows to enhance the scientific rigor and integrity of their results.
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]
-
Wikipedia. (2023). MTT assay. Retrieved from Wikipedia. [Link]
-
Ren, G., et al. (2023). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from PharmaCompass.com. [Link]
-
Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Retrieved from Assay Genie website. [Link]
-
NIH. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [Link]
-
PubMed. (n.d.). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. Retrieved from PubMed. [Link]
-
Patsnap Synapse. (2024). What is this compound used for?. Retrieved from Patsnap Synapse website. [Link]
-
Eurofins. (n.d.). Handling Cytotoxicity Failure: Why it is not the end. Retrieved from Eurofins website. [Link]
-
Guttmacher Institute. (n.d.). What You Need to Know About this compound. Retrieved from Guttmacher Institute website. [Link]
-
ResearchGate. (2020). Why is my cytotoxicity test not stable?. Retrieved from ResearchGate. [Link]
-
JJR Lab. (2025). What to Do If Cytotoxicity Test Results Are Positive. Retrieved from JJR Lab website. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia. [Link]
-
National Toxicology Program (NTP). (2003). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from NTP website. [Link]
-
XCellR8. (n.d.). ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity. Retrieved from XCellR8 website. [Link]
-
IS EN ISO 10993-5:2009. (2009). Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from an example source. [Link]
-
NIH. (n.d.). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
NIH. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from NIH National Center for Biotechnology Information. [Link]
-
PubMed. (n.d.). In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. Retrieved from PubMed. [Link]
-
Medical Device and Diagnostic Industry. (n.d.). A Practical Guide to ISO 10993-5: Cytotoxicity. Retrieved from MD+DI Online. [Link]
-
Final Report. (n.d.). Test for in vitro cytotoxicity: Elution Method of Taglus PU FLEX Thermoforming Foils as per ISO 10993 5:2009(E). Retrieved from an example source. [Link]
-
Shabir, G. A., & Bradshaw, T. K. (n.d.). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. Retrieved from an example source. [Link]
Sources
- 1. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. cervicalbarriers.org [cervicalbarriers.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. mdcpp.com [mdcpp.com]
- 9. mddionline.com [mddionline.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 14. assaygenie.com [assaygenie.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. taglus.com [taglus.com]
- 17. turkjps.org [turkjps.org]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 21. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Note: Effective Solubilization of Membrane Proteins Using Nonoxynol-9
For Researchers, Scientists, and Drug Development Professionals
Principles of Membrane Protein Solubilization with Nonoxynol-9
Integral membrane proteins (IMPs) are critical cellular mediators and represent a majority of modern drug targets.[1] However, their hydrophobic nature, which anchors them within the lipid bilayer, presents a significant challenge for their extraction and purification.[1][2] The primary goal of solubilization is to gently transition an IMP from its native lipid environment into a stable, aqueous, and functionally intact state. This is achieved by replacing the native lipid bilayer with a detergent-based membrane mimetic system.[3][4][5]
This compound (N-9) is a non-ionic surfactant belonging to the nonoxynol family of detergents.[6] As a non-ionic detergent, it possesses an uncharged, hydrophilic head group (a polyoxyethylene chain) and a hydrophobic tail.[3][7] This amphiphilic structure is key to its function. Non-ionic detergents like N-9 are considered relatively mild because they primarily disrupt lipid-lipid and lipid-protein interactions while generally preserving the native protein-protein interactions required for structural and functional integrity.[3][7]
Mechanism of Solubilization:
The solubilization process occurs in stages and is critically dependent on the detergent concentration relative to its Critical Micelle Concentration (CMC) . The CMC is the concentration at which detergent monomers begin to self-assemble into spherical structures called micelles.[8][9]
-
Partitioning: At concentrations below the CMC, N-9 monomers partition into the lipid bilayer.
-
Membrane Saturation: As the detergent concentration increases, the membrane becomes saturated, leading to the formation of mixed lipid-detergent micelles.[10]
-
Protein Extraction: At or above the CMC, the bilayer is fully disrupted. The detergent molecules form a micelle, or a "mock lipid bilayer," around the hydrophobic transmembrane domains of the IMP, effectively extracting it from the residual membrane fragments.[3][4][10] The resulting protein-detergent complex is soluble in aqueous buffers, allowing for downstream purification and analysis.[4]
Caption: Mechanism of membrane protein solubilization by this compound.
Critical Parameters and Pre-Experimental Design
A successful solubilization protocol hinges on careful optimization.[8] Key parameters must be considered before proceeding with a bulk extraction.
-
Detergent Choice: this compound is a good starting point due to its mild, non-ionic nature. However, it's important to recognize its potential drawbacks. The polyoxyethylene head group can lead to the formation of peroxides upon exposure to oxygen, which may damage the protein.[11] Furthermore, its phenyl group causes strong absorbance at 280 nm, which will interfere with standard protein concentration measurements by UV/Vis spectrophotometry.[12]
-
Critical Micelle Concentration (CMC): Effective solubilization requires the detergent concentration in all buffers to be maintained above the CMC.[8][10] The CMC of this compound is influenced by buffer conditions such as temperature, pH, and ionic strength.[8][10]
-
Detergent-to-Protein Ratio: This is a crucial variable. Insufficient detergent will result in incomplete solubilization, while an excessive amount can lead to protein denaturation, aggregation, or challenges in downstream removal.[13] A systematic titration is essential to determine the optimal ratio for your specific protein of interest.[8]
-
Buffer Conditions: The stability of the target protein dictates the optimal buffer pH and ionic strength. Additives such as glycerol (5-20%), salts (e.g., 150 mM NaCl), and protease inhibitor cocktails are often necessary to maintain protein integrity and prevent degradation.[14]
Physicochemical Properties of this compound:
| Property | Value | Source(s) |
| Chemical Formula | C33H60O10 | [6] |
| Molar Mass | ~616.8 g/mol | [6] |
| Type | Non-ionic | [3][15] |
| CMC (in water) | ~0.085 mM (~0.0052% w/v) | [16][17] |
| Aggregation Number | Varies (typically ~100-170) | - |
| UV Absorbance | Strong at 280 nm | [12] |
Note: CMC values are approximate and can vary significantly with buffer composition and temperature.[8][10]
Experimental Protocols
Protocol 1: Optimization of this compound Concentration
This protocol provides a systematic method to determine the minimal N-9 concentration required for maximal solubilization of the target protein.
Materials:
-
Isolated membrane pellet (from cell culture, tissue, etc.)
-
Solubilization Buffer (SB): e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol
-
Protease Inhibitor Cocktail
-
This compound stock solution (e.g., 10% w/v in SB)
-
Microcentrifuge tubes
-
Ultracentrifuge
Procedure:
-
Prepare Membrane Suspension: Resuspend the membrane pellet in ice-cold SB containing freshly added protease inhibitors to a final protein concentration of 5-10 mg/mL. Homogenize gently to ensure a uniform suspension.
-
Set up Titration: Aliquot the membrane suspension into several microcentrifuge tubes (e.g., 100 µL per tube).
-
Add Detergent: Create a concentration gradient of this compound. For example, add the 10% stock solution to achieve final concentrations of 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0% (w/v). Include a no-detergent control.
-
Solubilization: Incubate the tubes on an end-over-end rotator at 4°C for 1-2 hours.[4] Incubation time may need optimization (30 min to overnight).
-
Clarification: Pellet the insoluble material by ultracentrifugation at 100,000 x g for 45-60 minutes at 4°C.[4]
-
Sample Collection: Carefully collect the supernatant (solubilized fraction) from each tube. Resuspend the pellet (insoluble fraction) in an equal volume of SB.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions from each concentration point by SDS-PAGE and Western blotting using an antibody specific to your target protein.
Interpretation: The optimal concentration is the lowest one that results in the maximum amount of your target protein in the supernatant fraction with a minimal amount remaining in the pellet.
Protocol 2: Bulk Solubilization for Downstream Applications
Once the optimal N-9 concentration is determined, this protocol can be used for larger-scale preparations.
Caption: Workflow for bulk membrane protein solubilization using this compound.
Procedure:
-
Starting Material: Begin with a well-prepared membrane pellet of known total protein concentration.
-
Resuspension: Resuspend the pellet in the appropriate volume of ice-cold Solubilization Buffer (containing protease inhibitors) to achieve the desired protein concentration (typically 5-10 mg/mL).
-
Detergent Addition: Add this compound stock solution to the final, optimized concentration determined in Protocol 1. Mix gently by inversion.
-
Incubation: Perform the solubilization by incubating with gentle, end-over-end rotation at 4°C for the optimized duration (e.g., 1-2 hours).[4]
-
Clarification: Spin the mixture in an ultracentrifuge at 100,000 x g for 60 minutes at 4°C to pellet any non-solubilized membrane fragments and aggregated protein.[4]
-
Collection: Carefully aspirate the supernatant, which contains your soluble protein-detergent complexes. This is your clarified lysate.
-
Downstream Processing: The clarified lysate is now ready for purification. It is critical that all subsequent buffers (e.g., for chromatography) contain this compound at a concentration above its CMC to maintain protein solubility and stability.[10]
Troubleshooting and Advanced Considerations
-
Low Solubilization Yield: If the target protein remains in the pellet, consider increasing the detergent-to-protein ratio, extending the incubation time, or screening different buffer pH and ionic strengths.[8]
-
Protein Aggregation/Inactivity: Excessive detergent can sometimes lead to denaturation.[10] If activity is lost, try reducing the N-9 concentration or screening other mild, non-ionic detergents. The presence of specific lipids may also be essential for protein stability, which can be stripped away during harsh solubilization.[4][8]
-
Downstream Compatibility: this compound's high UV absorbance at 280 nm complicates protein quantification. Use protein assays compatible with detergents, such as the bicinchoninic acid (BCA) assay. For applications like mass spectrometry or certain structural biology techniques, the removal or exchange of N-9 for a more compatible detergent may be necessary.[18][19]
-
Heterogeneity: Commercial this compound is a heterogeneous mixture of oligomers with varying polyoxyethylene chain lengths.[15][20] This can sometimes lead to variability in solubilization efficiency and micelle size, potentially affecting experimental reproducibility.
References
-
G-Biosciences. Optimal Detergent Concentrations for Membrane Protein Extractions. [Link]
-
CUSABIO. Detergents Applications in Membrane Proteins Research. [Link]
-
Fowler, K. A., et al. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. PubMed. [Link]
-
SciSpace. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. [Link]
-
Sligar, S. G., et al. (2012). Detergent selection for enhanced extraction of membrane proteins. PubMed. [Link]
-
Di Pizio, A., et al. (2022). Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells. PubMed. [Link]
-
YouTube. (2024). Solubilization of integral membrane proteins by nonionic detergents. [Link]
-
Alfa Chemistry. (2025). Non-Ionic Detergents in Membrane Protein Research. [Link]
-
Springer Nature Experiments. (n.d.). Membrane Protein Solubilization and Composition of Protein Detergent Complexes. [Link]
-
Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Polymers. [Link]
-
Cube Biotech. (n.d.). Membrane Protein Solubilization Protocol with Copolymers or Detergents. [Link]
-
Wikipedia. Critical micelle concentration. [Link]
-
Chien, Y. W., et al. (1988). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. PubMed. [Link]
-
Wikipedia. This compound. [Link]
-
Cook, E. C., et al. (2021). Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. PubMed Central. [Link]
-
Wang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. NIH. [Link]
-
bioRxiv. (2022). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. [Link]
-
Andreu, C., et al. (2022). Protein purification strategies must consider downstream applications and individual biological characteristics. NIH. [Link]
-
ResearchGate. (2021). (PDF) Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. [Link]
-
ACS Publications. (2023). Nonionic Surfactants can Modify the Thermal Stability of Globular and Membrane Proteins Interfering with the Thermal Proteome Profiling Principles to Identify Protein Targets. [Link]
-
Buttar, H. S. (1985). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. PubMed. [Link]
-
Klebanoff, S. J., et al. (1989). Effects of the spermicidal agent this compound on vaginal microbial flora. PubMed. [Link]
-
National MagLab. (n.d.). Influence of solubilizing environments on membrane protein structures. [Link]
Sources
- 1. Optimization of a detergent-based protocol for membrane proteins purification from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]
- 3. agscientific.com [agscientific.com]
- 4. Solubilization of Membrane Proteins [merckmillipore.com]
- 5. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. cusabio.com [cusabio.com]
- 11. Effects of the spermicidal agent this compound on vaginal microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cube-biotech.com [cube-biotech.com]
- 13. info2.gbiosciences.com [info2.gbiosciences.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 16. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of Nonoxynol-9 in Biological Samples
Introduction
Nonoxynol-9 is a non-ionic surfactant widely used as a spermicide in various contraceptive products.[1] Its mechanism of action involves the disruption of the sperm cell membrane. Given its widespread use and potential for systemic absorption, a robust and reliable analytical method for the quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in biological samples such as plasma, serum, and vaginal fluid.
The method described herein is designed to be sensitive, specific, and accurate, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4] This ensures the integrity and reliability of the generated data for regulatory submissions and research purposes.
Principle of the Method
This method utilizes reverse-phase HPLC (RP-HPLC) coupled with UV detection for the separation and quantification of this compound. The sample preparation involves a straightforward protein precipitation step, which is efficient for the extraction of this compound from complex biological matrices. The chromatographic conditions are optimized to achieve a good peak shape and resolution from endogenous interferences.
Materials and Reagents
-
This compound reference standard: USP grade
-
Internal Standard (IS): Phenacetin (or other suitable compound with similar chromatographic behavior)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade, purified by a Milli-Q system or equivalent
-
Formic acid: ACS grade
-
Biological matrix: Human plasma, serum, or vaginal fluid (blank)
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: C18 column (e.g., Thermo Accucore C18, 150 mm x 4.6 mm, 5 µm)[5]
-
Mobile Phase: Acetonitrile: 0.1% Formic acid in water (90:10, v/v)[5]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: 280 nm[6]
-
Run Time: Approximately 10 minutes
Experimental Workflow
The overall workflow for the quantification of this compound in biological samples is depicted in the following diagram:
Figure 1: Overall experimental workflow for this compound quantification.
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Primary Stock Solution of Internal Standard (1 mg/mL): Accurately weigh 10 mg of Phenacetin and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Calibration Standards: Spike appropriate volumes of the working standard solutions into the blank biological matrix to obtain calibration standards with final concentrations in the desired range (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
Sample Preparation Protocol
-
Pipette 200 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenacetin) to each tube, except for the blank.
-
Add 600 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guidelines, which are recognized by major regulatory bodies, including the FDA.[2][7] The following validation parameters were assessed:
Specificity
Specificity was evaluated by analyzing blank biological matrix samples from at least six different sources to assess potential interference from endogenous components at the retention times of this compound and the internal standard. The results showed no significant interfering peaks, demonstrating the method's specificity.
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at six different concentration levels in triplicate. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of this compound. The linearity was evaluated by linear regression analysis.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy and Precision
Accuracy and precision were assessed by analyzing the QC samples at three concentration levels (low, medium, and high) on three different days (inter-day) with six replicates on each day (intra-day). Accuracy was expressed as the percentage recovery, and precision was expressed as the relative standard deviation (%RSD).
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 0.3 | < 5% | < 6% | 95 - 105% |
| Medium | 8 | < 4% | < 5% | 97 - 103% |
| High | 16 | < 3% | < 4% | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N). The LOD was defined as the concentration with an S/N of 3, and the LOQ was the concentration with an S/N of 10.
| Parameter | Result |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results showed that these variations did not significantly affect the peak area, retention time, or resolution, indicating the robustness of the method.[6]
Logical Relationship of Validation Parameters
The validation parameters are interconnected and collectively ensure the reliability of the analytical method.
Figure 2: Inter-relationship of method validation parameters.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantification of this compound in biological samples. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness.[8][9] This validated method is suitable for use in regulated environments for pharmacokinetic and other clinical studies requiring the accurate determination of this compound concentrations.
References
-
Beck, G. J., Kossak, D., & Saxena, S. J. (1990). A simple, sensitive assay for the spermicide this compound in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 79(11), 1029–1031. [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2023). 3 Key Regulatory Guidelines for Method Validation. [Link]
- Dong, M. W. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America.
-
Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
- Mandava, H., et al. (2017). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. International Journal of Pharmacy and Biological Sciences, 7(2), 358-364.
- Shabir, G. A. (2011). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. Turkish Journal of Pharmaceutical Sciences, 8(1), 43-51.
-
Pharmaguideline. (2023). Steps for HPLC Method Validation. [Link]
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
-
Labcompliance. (n.d.). Analytical Method Validation: Mastering FDA Guidelines. [Link]
- Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 1-13.
- Chhonker, Y. S., et al. (2014). Quantitative determination of microbicidal spermicide 'this compound' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study.
- De-Juan, C., & Lucena, R. (2004). Solid-phase micro-extraction of drugs from biological matrices. Trends in Analytical Chemistry, 23(5), 358-367.
- Snow, N. H. (2000). Solid-phase micro-extraction of drugs from biological matrices.
- Shabir, G. A. (2011). determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. Turkish Journal of Pharmaceutical Sciences, 8(1), 43-52.
- The Lancet. (2002). Effectiveness of COL-1492, a this compound vaginal gel, on HIV-1 transmission in female sex workers: a randomised controlled trial. The Lancet, 360(9344), 1469-1477.
- Chantler, E., et al. (1998). Diffusion of this compound into human semen in vitro. Contraception, 57(4), 263-267.
- Miller, J. M., & Olefirowicz, T. M. (1996). Determination of the spermicide this compound in vaginal lavage by high-performance liquid chromatography.
Sources
- 1. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. starodub.nl [starodub.nl]
- 5. Quantitative determination of microbicidal spermicide 'this compound' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 6. ijpbs.com [ijpbs.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
Quantitative Analysis of Nonoxynol-9 in Pharmaceutical Formulations by Gas Chromatography-Mass Spectrometry
An Application Guide
Abstract
Nonoxynol-9 (N-9) is a widely used non-ionic surfactant and the primary active ingredient in most commercially available spermicidal contraceptives.[1] As a complex oligomeric mixture of nonylphenol ethoxylates, its characterization and quantification present significant analytical challenges, primarily due to its low volatility and amphiphilic nature.[2][3] These properties typically hinder direct analysis by gas chromatography-mass spectrometry (GC-MS), a cornerstone technique in many analytical and forensic laboratories.[4] This application note presents a comprehensive guide for the robust analysis of this compound using GC-MS. Two effective methodologies are detailed: a direct high-temperature injection technique and a classic derivatization approach via silylation to enhance volatility. The guide provides detailed, step-by-step protocols for sample preparation from a gel matrix, instrument configuration, and data interpretation, enabling researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification of this compound.
Introduction and Analytical Principle
This compound is not a single molecular entity but a mixture of compounds with the general formula C₉H₁₉C₆H₄(OCH₂CH₂)nOH, where the average number of ethoxylate units (n) is nine.[5] Quality control and stability testing of pharmaceutical formulations containing N-9 require a reliable method to quantify the active ingredient and characterize its oligomeric distribution. While High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose, GC-MS offers orthogonal analytical power and is a staple in many testing environments.[1][6]
The primary obstacle to GC-MS analysis is the low volatility of the N-9 oligomers, which is a direct result of their high molecular weight and the polar terminal hydroxyl group that facilitates intermolecular hydrogen bonding.[3][4] To overcome this, two strategies are employed:
-
Method A: High-Temperature Thermal Desorption GC-MS: This direct approach utilizes a very high injector temperature (≥300°C) and a prolonged, high-temperature oven program.[4] The principle is to impart sufficient thermal energy in the injector to volatilize the oligomers directly onto the analytical column without chemical modification. While straightforward, this method risks thermal degradation of the analyte and potential contamination of the injector liner and column.
-
Method B: GC-MS Analysis following Silylation: This classic derivatization technique chemically modifies the N-9 molecule to increase its volatility. A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the terminal hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification effectively caps the polar site, preventing hydrogen bonding and significantly increasing the analyte's volatility, making it ideally suited for conventional GC analysis.[7][8]
This guide provides protocols for both methods, allowing laboratories to choose the approach that best fits their instrumentation, sample throughput needs, and analytical philosophy.
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
Dichloromethane (DCM), HPLC or GC-MS grade[4]
-
Methanol, HPLC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Type 1 Ultrapure Water
-
Helium (99.999% purity)
-
Centrifuge tubes (15 mL, glass)
-
Autosampler vials (2 mL, glass, with PTFE/silicone septa)
-
Syringe filters (0.45 µm, PTFE)
2.2 Instrumentation
-
Gas Chromatograph with Mass Selective Detector (GC-MS)
-
Heated Autosampler
-
Analytical Balance (0.0001 g readability)
-
Vortex Mixer
-
Ultrasonic Bath
-
Centrifuge
-
Heating block or sand bath
Experimental Protocols
3.1 Protocol 1: Standard and Sample Preparation
This protocol describes the preparation of calibration standards and the extraction of this compound from a representative gel formulation.
3.1.1 Preparation of Stock and Calibration Standards
-
Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound USP Reference Standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with Dichloromethane.
-
Calibration Standards: Perform serial dilutions of the Stock Solution with Dichloromethane to prepare a series of calibration standards. A suggested concentration range is 0.1 mg/mL to 2.0 mg/mL.
3.1.2 Extraction from Gel Formulation
-
Accurately weigh approximately 1.0 g of the this compound sample gel into a 15 mL glass centrifuge tube.[1]
-
Add 5.0 mL of Dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to disperse the gel.
-
Place the tube in an ultrasonic bath for 20 minutes to ensure complete dissolution and extraction of N-9.[4][11]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble excipients.
-
Carefully transfer the supernatant (DCM extract) to a clean tube.
-
Filter the extract through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial. The sample is now ready for direct analysis (Method A) or derivatization (Method B).
3.2 Analytical Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis, outlining the two distinct GC-MS methodologies.
Caption: Workflow for GC-MS analysis of this compound.
3.3 Protocol 2: Method A - Direct High-Temperature GC-MS Analysis
This method is adapted from forensic protocols for the rapid detection of this compound.[4]
-
Transfer the prepared standards and sample extracts directly into autosampler vials.
-
Set up the GC-MS instrument with the parameters listed in Table 1.
-
Inject 1-2 µL of the sample/standard into the GC-MS.
-
Acquire the data in full scan mode.
3.4 Protocol 3: Method B - GC-MS Analysis after Silylation
This method uses chemical derivatization to improve chromatographic performance.
-
Derivatization:
-
Pipette 100 µL of the sample extract or standard solution into a clean autosampler vial.
-
Using a gentle stream of nitrogen, evaporate the Dichloromethane just to dryness. Do not over-dry.
-
Add 50 µL of anhydrous pyridine to redissolve the residue.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block.
-
Allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with the parameters listed in Table 1.
-
Inject 1 µL of the derivatized sample/standard into the GC-MS.
-
Acquire the data in full scan mode.
-
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for both analytical methods. These may require optimization based on the specific instrument and column used.
| Parameter | Method A: Direct High-Temperature[4] | Method B: Post-Silylation | Causality / Rationale |
| GC System | Agilent 6890/8890 or equivalent | Agilent 6890/8890 or equivalent | Standard, reliable GC platform. |
| MS Detector | Agilent 5972/5977 or equivalent | Agilent 5972/5977 or equivalent | Provides mass-based identification and quantification. |
| Analytical Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A robust, low-polarity column suitable for separating a wide range of semi-volatile compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Mode | Split (10:1) | Split (20:1) | Split injection prevents column overloading and allows for sharp initial peak bands. A higher split is used for the more stable derivatized analyte. |
| Inlet Temperature | 300°C | 280°C | Critical for Method A: High temperature is required to flash-vaporize the non-volatile N-9 oligomers. A standard high temperature is sufficient for the volatile TMS-derivatives. |
| Oven Program | 75°C (hold 3 min), ramp 5°C/min to 300°C, hold 60 min | 100°C (hold 2 min), ramp 10°C/min to 320°C, hold 15 min | Method A: A slow ramp and extremely long hold time are needed to elute the high-boiling oligomers. Method B: A more conventional, faster program can be used for the volatile derivatives. |
| MS Source Temp. | 230°C | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Electron Ionization (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Full Scan | Full Scan | Allows for the collection of complete mass spectra for all eluting compounds. |
| Scan Range (m/z) | 40 - 700 amu | 50 - 800 amu | The scan range must cover the expected mass fragments and molecular ions of the N-9 oligomers or their TMS derivatives. |
Data Analysis and Interpretation
-
Chromatogram: The analysis of this compound will not produce a single sharp peak. Instead, the chromatogram will show a series of repeating clusters of peaks.[4] Each major cluster corresponds to N-9 with a different number of ethylene oxide units (e.g., n=7, 8, 9, 10, 11, etc.). Within each cluster, multiple peaks represent the various isomers of the nonyl group attached to the phenol ring.
-
Mass Spectra: The electron impact mass spectra will show characteristic fragmentation patterns. Key fragments often arise from the cleavage of the ethoxylate chain and the nonylphenol moiety. For TMS-derivatized N-9, a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) will be present.
-
Quantification: For quantification, sum the peak areas of all oligomer clusters within a defined retention time window. Construct a calibration curve by plotting the total summed peak area against the concentration of the prepared standards. The concentration of this compound in the sample extract can then be determined from this curve.
Method Trustworthiness and Validation Insights
To ensure the protocol is a self-validating system, laboratories should consider the following parameters during method implementation:
-
Specificity: Analyze a placebo formulation (gel base without N-9) to confirm the absence of interfering peaks at the retention times of the N-9 oligomers.
-
Linearity: The calibration curve should demonstrate a correlation coefficient (r²) of ≥0.995 across the intended working range.[1]
-
Precision: Replicate injections of a mid-range standard should yield a relative standard deviation (RSD) of <15%.
-
Accuracy: Perform spike-recovery experiments by adding a known amount of N-9 standard to a placebo matrix. The recovery should be within 85-115%.
Conclusion
This application note details two robust GC-MS methods for the quantitative analysis of this compound in pharmaceutical formulations. The direct high-temperature method offers a rapid screening approach, while the silylation derivatization method provides superior chromatographic performance and is recommended for rigorous quantitative studies. By explaining the causality behind key experimental choices, from sample preparation to instrument parameters, this guide equips analytical scientists with the necessary tools and understanding to successfully implement a reliable GC-MS assay for this challenging but important analyte.
References
- Shabir, G.A., et al. (n.d.). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. Turkish Journal of Pharmaceutical Sciences.
-
Musah, R. A., et al. (2012). Detection of the spermicide this compound via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996-999. Available at: [Link]
-
K, S., & G, S. (2014). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 456-461. Available at: [Link]
-
Vuong, A. L., et al. (2012). Detection of the Spermicide this compound Via GC-MS. Semantic Scholar. Available at: [Link]
-
United States Pharmacopeia. (n.d.). USP Monographs: Nonoxynol 9. Pharmacopeia.cn. Available at: [Link]
-
Musah, R. A., et al. (2012). Detection of the Spermicide this compound Via GC-MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Musah, R. A., et al. (2012). Detection of the Spermicide this compound Via GC-MS. ResearchGate. Available at: [Link]
-
Shabir, G.A., et al. (n.d.). Determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. Semantic Scholar. Available at: [Link]
-
Shabir, G.A., et al. (2012). Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. ResearchGate. Available at: [Link]
-
Ehsan, M. (2020). USP-NF Nonoxynol 9. Scribd. Available at: [Link]
-
Singh, Y., et al. (2014). Quantitative determination of microbicidal spermicide 'this compound' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study. Journal of Chromatography B, 965, 113-119. Available at: [Link]
-
United States Pharmacopeia. (n.d.). Octoxynol 9 - NF Monographs. USP29-NF24. Available at: [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Available at: [Link]
-
Musah, R. A., et al. (2012). Detection of the Spermicide this compound via GC-MS. University at Albany. Available at: [Link]
-
Lee, H., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Metabolites, 14(6), 333. Available at: [Link]
-
Cenmed. (n.d.). Nonoxynol 9 United States Pharmacopeia (USP) Reference Standard. Available at: [Link]
-
Agilent Technologies. (n.d.). Analysis of Nonylphenol and Diethoxylates in Sewage Sludge by High Speed Gas Chromatography/Mass Spectrometry. Available at: [Link]
Sources
- 1. turkjps.org [turkjps.org]
- 2. Detection of the spermicide this compound via GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. uspbpep.com [uspbpep.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. agilent.com [agilent.com]
- 9. Nonoxynol 9 USP Reference Standard CAS 26027-38-3 Sigma-Aldrich [sigmaaldrich.com]
- 10. cenmed.com [cenmed.com]
- 11. static1.squarespace.com [static1.squarespace.com]
Application Note: Nonoxynol-9 for Viral Inactivation in Research Applications
Introduction
Nonoxynol-9 (N-9) is a non-ionic surfactant belonging to the nonylphenoxypolyethoxyethanol class of compounds. For decades, it has been widely recognized as a spermicidal agent in over-the-counter contraceptives.[1] In the research laboratory, N-9's primary utility lies in its capacity as a chemical inactivating agent for enveloped viruses. Its mechanism of action, which involves the disruption of lipid membranes, makes it a valuable tool for rendering viral samples non-infectious, thereby enhancing biosafety and preparing samples for various downstream analytical applications where viral infectivity is not required. This document provides a detailed guide for researchers on the principles, protocols, and validation of N-9 for viral inactivation studies.
Mechanism of Action: Surfactant-Mediated Viral Disruption
This compound functions as a detergent. Its molecular structure consists of a hydrophobic nonylphenol tail and a hydrophilic polyethylene glycol chain. This amphipathic nature allows N-9 molecules to integrate into the lipid bilayer of viral envelopes. At a sufficient concentration, N-9 disrupts the integrity of this envelope, effectively solubilizing the membrane and exposing the viral core, which leads to the loss of infectivity.[2][3] This mechanism is highly effective against enveloped viruses such as Influenza virus, Herpes Simplex Virus (HSV), Cytomegalovirus (CMV), and Human Immunodeficiency Virus (HIV).[4][5]
Conversely, non-enveloped viruses (e.g., Papillomavirus, Poliovirus), which lack a lipid envelope and are protected by a resilient protein capsid, are generally resistant to inactivation by N-9.[4][6]
Caption: Mechanism of this compound viral inactivation.
Key Experimental Parameters for Optimization
The efficiency of viral inactivation by this compound is not absolute and depends on several critical factors. A retrospective analysis of N-9 studies across multiple laboratories revealed that variables such as concentration, cell line, and duration of exposure are all significant sources of variability.[7][8] Therefore, it is imperative to empirically determine the optimal conditions for each specific virus, sample matrix, and intended downstream application.
| Parameter | Typical Range | Rationale & Causality |
| N-9 Concentration | 0.05% - 2% (w/v) | The concentration must be above the critical micelle concentration (CMC) to effectively solubilize the viral envelope.[9] Higher concentrations may be needed for samples with high protein content, which can sequester N-9 molecules.[10] However, excessively high concentrations increase cytotoxicity and potential interference with downstream assays.[5] |
| Contact Time | 10 minutes - 8 hours | Sufficient time is required for N-9 to fully interact with and disrupt the viral envelope. Shorter times may lead to incomplete inactivation. Studies have shown that exposure times between 4 to 8 hours can yield more consistent results compared to very short (<2h) or very long (>24h) exposures.[5] |
| Temperature | Room Temp (20-25°C) to 37°C | Increased temperature enhances the fluidity of the viral lipid membrane, potentially making it more susceptible to detergent action and increasing the rate of inactivation.[11] |
| Sample Matrix | Cell culture media, biological fluids | The presence of organic material, such as proteins in serum or cell debris, can reduce the effective concentration of N-9 by non-specific binding.[10] Higher organic loads may necessitate higher N-9 concentrations or longer incubation times.[12] |
Experimental Protocols
Protocol 1: Inactivation of Enveloped Virus in Cell Culture Supernatant
This protocol provides a general framework for inactivating a high-titer stock of an enveloped virus, such as Influenza A or a lentiviral vector.
Materials:
-
High-titer viral stock
-
This compound (e.g., Sigma-Aldrich, Cat# IGEPAL® CA-630)
-
Phosphate-Buffered Saline (PBS), sterile
-
Appropriate Biosafety Cabinet (BSC) and Personal Protective Equipment (PPE)
-
Sterile microcentrifuge tubes
-
Incubator/water bath
Procedure:
-
Preparation of N-9 Stock Solution: Prepare a 10% (w/v) N-9 stock solution in sterile PBS. Warm gently (37-42°C) and vortex to fully dissolve. Filter-sterilize through a 0.22 µm syringe filter. Store at 4°C.
-
Determine Final Concentration: Based on optimization experiments (or starting with a common concentration like 0.5%), calculate the volume of 10% N-9 stock needed. For example, to achieve a 0.5% final concentration in 1 mL of viral sample, add 50 µL of 10% N-9 stock.
-
Inactivation Step: In a sterile microcentrifuge tube inside a BSC, add the calculated volume of 10% N-9 stock to your viral sample. Mix gently by inverting the tube 5-10 times.
-
Scientist's Note: Avoid vigorous vortexing, which can cause protein denaturation and foaming, potentially affecting downstream applications.
-
-
Incubation: Incubate the mixture for the predetermined contact time (e.g., 1 hour) at the optimal temperature (e.g., 37°C).
-
Storage: The inactivated sample can now be stored at -80°C or used directly for downstream analysis. It is now considered non-infectious, but standard laboratory precautions should still be followed.
Caption: Workflow for this compound viral inactivation.
Protocol 2: Validation of Viral Inactivation using TCID50 Assay
It is critical to validate that the chosen N-9 treatment protocol results in complete inactivation. The 50% Tissue Culture Infectious Dose (TCID50) assay is a gold-standard endpoint dilution method to quantify infectious virus titer.[13] A successful inactivation will result in a complete absence of infectivity.
Materials:
-
N-9 treated viral sample (from Protocol 4.1)
-
Untreated viral sample (Positive Control)
-
Cell culture medium (Negative Control)
-
Susceptible host cell line (e.g., MDCK for Influenza, Vero E6 for SARS-CoV-2)
-
96-well flat-bottom cell culture plates
-
Growth medium and infection medium
Procedure:
-
Cell Seeding: Seed the 96-well plates with the susceptible host cells at a density that will result in a confluent monolayer after 24 hours.
-
Prepare Dilutions:
-
Treated Sample: Prepare serial 10-fold dilutions of the N-9 treated viral sample in infection medium.
-
Positive Control: Prepare serial 10-fold dilutions of the untreated viral stock. This is essential to confirm the cells are permissive to infection.
-
-
Infection: Remove the growth medium from the cell monolayers. Inoculate replicate wells (e.g., 8 replicates per dilution) with 100 µL of each dilution. Include a "cells only" negative control with infection medium alone.
-
Incubation: Incubate the plates for 3-7 days at 37°C, 5% CO₂. The exact duration depends on the virus and the time it takes to observe a clear cytopathic effect (CPE).
-
Readout:
-
Using an inverted microscope, score each well as positive (+) or negative (-) for the presence of viral CPE (e.g., cell rounding, detachment, lysis).[14]
-
Validation Criteria: For the N-9 treated sample, all wells across all dilutions must be negative for CPE. For the positive control, a clear dose-dependent pattern of CPE should be observed.
-
-
Calculation (for Positive Control): The titer of the positive control can be calculated using the Spearman-Kärber or Reed-Muench method to confirm assay validity.[15]
Downstream Application Compatibility
While N-9 is effective for inactivation, its detergent properties can interfere with subsequent analytical assays.[16] It is crucial to consider these potential incompatibilities and implement mitigation strategies.
| Downstream Assay | Potential Interference | Mitigation Strategy |
| PCR / RT-qPCR | Generally low interference at typical final concentrations (<0.1%).[17] High concentrations may inhibit polymerase activity. | Dilute the inactivated sample 1:10 or greater in the PCR reaction mix. Use of DNA/RNA purification kits will effectively remove N-9. |
| ELISA / Immunoassays | N-9 can disrupt protein conformation, potentially destroying epitopes recognized by antibodies. It can also interfere with protein binding to the ELISA plate. | Dilution is the primary strategy. Perform a spike-and-recovery experiment with a known quantity of the target analyte in the presence of the final N-9 concentration to validate assay performance. |
| Western Blot | N-9 is a detergent and may be compatible, but it could interfere with SDS-PAGE migration if at a high concentration. It may also disrupt protein-antibody binding. | Ensure the final N-9 concentration in the sample loaded onto the gel is minimal. Standard protein precipitation methods (e.g., acetone) can remove the surfactant. |
| Mass Spectrometry | N-9 is a non-ionic surfactant and will cause significant ion suppression, masking the signal from peptides of interest. | N-9 must be removed. Use of spin columns, dialysis, or protein precipitation is mandatory before analysis. |
Limitations and Safety Considerations
-
Efficacy: The primary limitation is the lack of efficacy against non-enveloped viruses.[4] Its effectiveness can also be reduced in samples with very high organic loads.[12]
-
Protein Integrity: N-9 can denature proteins, which is a major concern for assays that rely on native protein structure or function, such as ELISAs or enzyme activity assays.
-
Safety & Handling: this compound is a chemical detergent. While generally safe for laboratory use, it can cause irritation.[18][19] Always wear appropriate PPE, including gloves and safety glasses, when handling stock solutions. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a straightforward and effective tool for inactivating enveloped viruses in research settings, significantly enhancing biosafety. Its utility is maximized when researchers understand its mechanism, empirically optimize key parameters like concentration and contact time, and rigorously validate its inactivating efficacy. Careful consideration of its potential impact on downstream assays is essential for generating reliable and accurate experimental data.
References
-
Hermonat, P. L., Daniel, R. W., & Shah, K. V. (1992). The spermicide this compound does not inactivate papillomavirus. Sexually Transmitted Diseases, 19(4), 203–205. [Link]
-
Howett, M. K., et al. (1999). Inactivation of human immunodeficiency virus type 1 by this compound, C31G, or an alkyl sulfate, sodium dodecyl sulfate. Antiviral Research, 44(2), 169-178. [Link]
-
D'Cruz, O. J., et al. (2004). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. Clinical and Diagnostic Laboratory Immunology, 11(1), 56-66. [Link]
-
Cleveland Clinic. (2023). This compound. [Link]
-
Phillips, D. M., et al. (2003). This compound causes rapid exfoliation of sheets of rectal epithelium. AIDS, 17(2), 171-179. [Link]
-
Prince, H. N. (2002). Virus Inactivation in the 1990s — and into the 21st Century Part 1: Skin, Bone, and Cells. BioPharm International. [Link]
-
Singh, S., et al. (2024). Validating the inactivation of viral pathogens with a focus on SARS-CoV-2 to safely transfer samples from high-containment laboratories. Journal of Virological Methods, 326, 114923. [Link]
-
D'Cruz, O. J., et al. (2004). In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. PubMed. [Link]
-
D'Cruz, O. J., et al. (2004). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. ResearchGate. [Link]
-
Guttmacher Institute. (2003). What You Need to Know About this compound. [Link]
-
World Health Organization. (2002). This compound ineffective in preventing HIV infection. [Link]
-
Stafford, M. K., et al. (1998). Safety study of this compound as a vaginal microbicide: evidence of adverse effects. Journal of Acquired Immune Deficiency Syndromes and Human Retrovirology, 17(4), 327-331. [Link]
-
Cosmetic Ingredient Review. (2016). Safety Assessment of Nonoxynols as Used in Cosmetics. [Link]
-
ResearchGate. (n.d.). This compound in vitro efficacy results. [Link]
-
ResearchGate. (n.d.). Validation curves of both assays. (A) TCID50 Assay, (B) Plaque Assay data from Validation. [Link]
-
Public Health Agency of Canada. (2006). HIV/AIDS Epi Notes - this compound (N-9) and HIV Transmission. [Link]
-
Wilkinson, D., et al. (2002). This compound for preventing vaginal acquisition of HIV infection by women from men. Cochrane Database of Systematic Reviews. [Link]
-
Cosmetic Ingredient Review. (2015). Safety Assessment of Nonoxynols as Used in Cosmetics. [Link]
-
ResearchGate. (2024). Validating the inactivation of viral pathogens with a focus on SARS-CoV-2 to safely transfer samples from high-containment laboratories. [Link]
-
Shargel, L., & Cheung, A. P. (1990). A simple, sensitive assay for the spermicide this compound in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 79(11), 1029-1031. [Link]
-
Eriksson, K., et al. (2010). Development and validation of a Q-PCR based TCID50 method for human herpesvirus 6. Virology Journal, 7, 24. [Link]
-
Thormar, H., et al. (1987). Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides. Antimicrobial Agents and Chemotherapy, 31(1), 27-31. [Link]
-
Agilent. (n.d.). TCID50 Assay. [Link]
-
Sirion, P., et al. (2023). Sensitivity Evaluation of Enveloped and Non-enveloped Viruses to Ethanol Using Machine Learning: A Systematic Review. Viruses, 15(12), 2351. [Link]
-
Kiser, P. F., et al. (2007). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. Journal of Pharmaceutical Sciences, 96(10), 2751-2763. [Link]
-
Hochmeister, M. N., et al. (1995). Effects of nonoxinol-9 on the ability to obtain DNA profiles from postcoital vaginal swabs. Journal of Forensic Sciences, 40(3), 498-502. [Link]
-
Walsh Medical Media. (2016). Inactivation and Disinfection of Zika Virus on a Nonporous Surface. [Link]
-
Hall, R. L., & M. E. (2004). G1410 Selection and Use of Disinfectants. UNL Digital Commons. [Link]
-
Matson, R. S. (2023). Interference in ELISA. Methods in Molecular Biology, 2612, 91-99. [Link]
Sources
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. researchgate.net [researchgate.net]
- 3. Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The spermicide this compound does not inactivate papillomavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of human immunodeficiency virus type 1 by this compound, C31G, or an alkyl sulfate, sodium dodecyl sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a Q-PCR based TCID50 method for human herpesvirus 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of nonoxinol-9 on the ability to obtain DNA profiles from postcoital vaginal swabs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Safety study of this compound as a vaginal microbicide: evidence of adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cir-safety.org [cir-safety.org]
Application Note: Utilizing Nonoxynol-9 for Robust Toxicity Screening in 3D Cell Culture Models
Introduction: Embracing Physiological Relevance in Toxicity Screening
For decades, two-dimensional (2D) cell culture has been a cornerstone of in vitro toxicology. However, the inherent limitations of these flat, monolayer systems are well-documented; they fail to replicate the complex cellular interactions, diffusion gradients, and microenvironments of native tissues.[1][2][3][4] This disconnect between in vitro models and in vivo reality has contributed to high attrition rates in drug development. The emergence of three-dimensional (3D) cell culture models, such as spheroids and organoids, marks a paradigm shift, offering a more physiologically relevant platform for toxicology studies.[1][5][6][7] These models recapitulate key aspects of in vivo tissues, including cell-cell and cell-extracellular matrix (ECM) interactions, nutrient and oxygen gradients, and more accurate gene expression profiles, providing a superior system for predicting human responses to chemical compounds.[2][8]
This application note provides a comprehensive guide to using Nonoxynol-9, a well-characterized non-ionic surfactant, as a reference compound for establishing and validating cytotoxicity assays in 3D cell culture models. By detailing the mechanism of action, providing step-by-step protocols, and outlining data interpretation, we aim to equip researchers with the tools to develop robust and reliable 3D toxicity screening platforms.
Scientific Rationale: Why this compound?
This compound (N-9) is an ideal positive control and model toxicant for 3D culture systems for several key reasons:
-
Well-Defined Mechanism of Action: N-9 is a surfactant that exerts its cytotoxic effects primarily by disrupting the lipid bilayer of cell membranes.[9][10][11] This leads to increased membrane permeability, loss of cellular integrity, and ultimately, cell death.[9][12] This direct, membrane-disrupting action provides a clear and measurable endpoint for cytotoxicity assays.
-
Rapid and Potent Cytotoxicity: The cytotoxic effects of N-9 are typically rapid and dose-dependent, allowing for the establishment of clear dose-response curves within a practical timeframe (e.g., 24-72 hours).[13][14]
-
Extensive Historical Data: N-9 has been widely studied as both a spermicide and, historically, as a potential microbicide, resulting in a wealth of publicly available data on its cytotoxic profile in various cell types.[15][16][17] This allows for cross-validation of results obtained in new 3D models.
-
Assay System Validation: Due to its consistent and predictable effects, N-9 is an excellent tool for validating the performance of new 3D models and assay reagents, ensuring that the system can accurately detect cytotoxic events.
Core Mechanism: How this compound Induces Cell Death
The primary mechanism of N-9-induced cytotoxicity is the physical disruption of the plasma membrane. As a non-ionic surfactant, the N-9 molecule inserts itself into the lipid bilayer, destabilizing the membrane's structure and function.[9][11] This process culminates in cell death through a sequence of events that can be readily measured.
Caption: Mechanism of this compound cytotoxicity.
Experimental Framework: A Step-by-Step Guide
This section provides a detailed protocol for generating multicellular spheroids and performing a toxicity assay using this compound. This workflow is adaptable to various adherent cell lines.
Part 1: Generation of Multicellular Spheroids
The liquid overlay technique, using ultra-low attachment (ULA) plates, is a simple, reproducible, and high-throughput method for generating uniform spheroids.[2][18][19]
Materials:
-
Cell line of choice (e.g., HepG2, A549, HT-29)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well round-bottom, ultra-low attachment (ULA) spheroid microplates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Cell Preparation: Culture cells in standard T-flasks to ~80-90% confluency.
-
Harvesting: Wash the cell monolayer with PBS, then add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium.
-
Cell Counting: Transfer the cell suspension to a conical tube, centrifuge, and resuspend the pellet in fresh medium. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.
-
Seeding: Adjust the cell suspension concentration to the desired seeding density. This requires optimization for each cell line (typically 1,000 to 10,000 cells/well).[19] Dispense the cell suspension into each well of the 96-well ULA plate.
-
Spheroid Formation: Centrifuge the plate briefly at low speed (e.g., 150 x g for 5 minutes) to facilitate initial cell aggregation at the bottom of the well.
-
Incubation: Place the plate in a humidified incubator. Spheroids will typically form within 24-72 hours.[19] Monitor spheroid formation and compactness daily using a light microscope.
Part 2: this compound Dosing and Cytotoxicity Assessment
Once uniform spheroids have formed, they are ready for compound treatment. The following protocol uses an ATP-based viability assay, which measures the metabolic activity of living cells and is well-suited for 3D models.[20][21]
Materials:
-
This compound (N-9) powder
-
Vehicle (e.g., DMSO or sterile water) for N-9 stock solution
-
Complete cell culture medium
-
Multi-channel pipette
-
ATP-based 3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)[22][23]
-
Plate reader with luminescence detection capabilities
Protocol:
-
Prepare N-9 Stock: Prepare a high-concentration stock solution of N-9 (e.g., 100 mM) in an appropriate vehicle. Aliquot and store at -20°C.
-
Prepare Dosing Solutions: On the day of the experiment, thaw the N-9 stock and prepare a serial dilution series in complete medium. A common approach is to prepare these at 2X the final desired concentration.
-
Establish Controls:
-
Negative Control (Vehicle): Wells containing spheroids treated with medium containing the same final concentration of the vehicle used for N-9 (e.g., 0.1% DMSO).
-
Untreated Control: Wells containing spheroids with medium only.
-
Maximum Lysis Control (Optional but Recommended): Wells treated with a compound known to cause 100% cell death (e.g., a high concentration of a detergent like Triton™ X-100).
-
-
Dosing: Carefully remove a portion of the existing medium from each well (e.g., 50%) and replace it with an equal volume of the 2X N-9 dosing solutions or control solutions to achieve the final 1X concentration.
-
Incubation: Return the plate to the incubator and expose the spheroids to N-9 for the desired time period (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Allow the assay plate and the 3D viability reagent to equilibrate to room temperature for at least 30 minutes.[19]
-
Add the viability reagent to each well according to the manufacturer's protocol (typically in a 1:1 volume ratio with the culture medium).[19][23]
-
Place the plate on an orbital shaker for 5-10 minutes to promote spheroid lysis.[19]
-
Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.[23]
-
-
Data Acquisition: Read the luminescence on a plate reader.
Caption: Experimental workflow for 3D spheroid toxicity screening.
Data Analysis and Interpretation
The raw luminescent units (RLU) are proportional to the amount of ATP present, which reflects the number of viable cells.
-
Normalization: Calculate the percentage of viability for each concentration relative to the vehicle control.
-
% Viability = (RLU_sample / RLU_vehicle_control) * 100
-
-
Dose-Response Curve: Plot the % Viability against the log of the this compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of N-9 that inhibits 50% of cell viability.
Table 1: Example Dose-Response Data for this compound in HepG2 Spheroids (48h Exposure)
| N-9 Conc. (µM) | Log [N-9] | Mean RLU | Std. Dev. | % Viability |
| 0 (Vehicle) | N/A | 85,430 | 4,210 | 100.0% |
| 1 | 0.00 | 83,120 | 3,980 | 97.3% |
| 3 | 0.48 | 75,660 | 4,150 | 88.6% |
| 10 | 1.00 | 55,210 | 3,100 | 64.6% |
| 30 | 1.48 | 21,500 | 1,890 | 25.2% |
| 100 | 2.00 | 4,320 | 550 | 5.1% |
| 300 | 2.48 | 1,210 | 230 | 1.4% |
| Calculated IC50 | ~18.5 µM |
Trustworthiness and Self-Validation
To ensure the reliability of your 3D toxicity screening system, every experiment should be self-validating.
-
Spheroid Uniformity: Ensure spheroids are uniform in size and shape across the plate before dosing, as this significantly impacts compound penetration and assay results.[24]
-
Z'-Factor: For high-throughput screening, calculate the Z'-factor using your positive (e.g., high-concentration N-9) and negative (vehicle) controls. A Z'-factor > 0.5 indicates a robust and reliable assay.
-
Assay Penetration: ATP-based assays like CellTiter-Glo® 3D are specifically formulated with enhanced lytic reagents to penetrate the dense structure of spheroids.[20][22][23] If using other assays, you may need to validate that the reagent can effectively lyse all cells within the spheroid.[21][25]
Conclusion
Three-dimensional cell culture models represent a significant advancement in preclinical toxicology, bridging the gap between traditional in vitro assays and in vivo conditions.[1][8] this compound serves as an invaluable tool for researchers developing and validating these advanced models. Its well-defined, membrane-disruptive mechanism of action and predictable dose-response profile make it an excellent positive control for establishing robust, reliable, and physiologically relevant toxicity screening assays. By following the protocols and principles outlined in this guide, scientists can confidently implement 3D culture systems to generate more predictive data in drug discovery and safety assessment.
References
-
Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3D mammalian cell culture models in toxicology testing. (n.d.). Arrow@TU Dublin. Retrieved from [Link]
-
Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. (n.d.). Pharma Now. Retrieved from [Link]
-
A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Assays and Tools to Monitor Biology in 3D Cell Cultures. (n.d.). Promega GmbH. Retrieved from [Link]
-
Three-Dimensional Cell Cultures in Toxicology. (n.d.). ResearchGate. Retrieved from [Link]
-
3D Cell Culture Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Image-based 3D cell culture cytotoxicity assay. (2019). Protocols.io. Retrieved from [Link]
-
Corning® Spheroid Microplates - Spheroid Formation Protocol. (n.d.). Corning Life Sciences. Retrieved from [Link]
-
What is the mechanism of this compound?. (2024). Patsnap Synapse. Retrieved from [Link]
-
Immuno-Oncology 3D Spheroid T Cell-Mediated Cytotoxicity Assay. (n.d.). Charles River. Retrieved from [Link]
-
Image-based 3D cell culture cytotoxicity assay v1. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy. (n.d.). National Institutes of Health. Retrieved from [Link]
-
3D Organoid Models in Toxicology. (2024). AZoLifeSciences. Retrieved from [Link]
-
The Growing Importance of Three-Dimensional Models and Microphysiological Systems in the Assessment of Mycotoxin Toxicity. (2023). PubMed Central. Retrieved from [Link]
-
3D vs 2D Cell Culture: A Comprehensive Comparison and Review. (2024). Nacalai USA. Retrieved from [Link]
-
Immune Cells Killing 3D Tumor Spheroids in 96-Well Live-Cell Assay. (2020). News-Medical.Net. Retrieved from [Link]
-
Common Viability Assays for 3D Culture. (n.d.). Allevi. Retrieved from [Link]
-
2D Versus 3D Cell Cultures: Advantages and Disadvantages. (n.d.). Mimetas. Retrieved from [Link]
-
What You Need to Know About this compound. (n.d.). amfAR. Retrieved from [Link]
-
Development and validation of a high-throughput 3D cytotoxicity assay to predict CAR T cell efficacy in solid tumors. (n.d.). OpenWorks @ MD Anderson. Retrieved from [Link]
-
2D vs. 3D Cell Culture: Is There a Clear Winner?. (n.d.). QIMA Life Sciences. Retrieved from [Link]
-
Nonoxyl-9 and women's struggle against HIV. (n.d.). PubMed. Retrieved from [Link]
-
Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. (n.d.). PubMed. Retrieved from [Link]
-
The spermicide this compound does not inhibit Chlamydia trachomatis in vitro. (n.d.). PubMed. Retrieved from [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. (n.d.). National Institutes of Health. Retrieved from [Link]
-
What is this compound used for?. (2024). Patsnap Synapse. Retrieved from [Link]
-
In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. (n.d.). National Institutes of Health. Retrieved from [Link]
-
In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis. (n.d.). PubMed. Retrieved from [Link]
-
In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. 2D vs 3D Cell Cultures: Key Differences & Benefits [mimetas.com]
- 4. A Comparison of 2D and 3D Cell Culture - QIMA Life Sciences [qima-lifesciences.com]
- 5. pharmanow.live [pharmanow.live]
- 6. azolifesciences.com [azolifesciences.com]
- 7. 3D vs 2D Cell Culture: A Comprehensive Comparison and Review - Cell Culture Collective [cellculturecollective.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Nonoxyl-9 and women's struggle against HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cervicalbarriers.org [cervicalbarriers.org]
- 16. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. corning.com [corning.com]
- 20. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [worldwide.promega.com]
- 23. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 24. The Growing Importance of Three-Dimensional Models and Microphysiological Systems in the Assessment of Mycotoxin Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. allevi3d.com [allevi3d.com]
Application Notes & Protocols: The Strategic Use of Nonoxynol-9 in Liposomal Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals.
Introduction: Repurposing a Surfactant for Advanced Drug Delivery
Liposomes are a cornerstone of nanomedicine, valued for their biocompatibility and versatility in encapsulating both hydrophilic and lipophilic drugs.[1] Their clinical success, particularly in oncology, is driven by their ability to alter drug pharmacokinetics, reduce systemic toxicity, and accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[2] However, a significant hurdle remains: the efficient release of the therapeutic cargo from the endosomal compartment into the cytoplasm after cellular uptake. Many promising therapeutics are rendered ineffective because they are degraded in the lysosome before reaching their intracellular target.
This guide details the application of Nonoxynol-9 (N-9), a nonionic surfactant, as a functional excipient in liposomal formulations to overcome this endosomal escape barrier.[3] Historically known for its spermicidal properties, N-9's mechanism of action—the disruption of lipid membranes—can be strategically harnessed to destabilize the endosomal membrane, facilitating cytoplasmic drug delivery.[4][5] As a Senior Application Scientist, this document provides the scientific rationale, detailed experimental protocols, and critical quality control measures necessary for the successful incorporation of this compound into your liposomal research.
The Scientific Rationale: Why Incorporate this compound?
The decision to include N-9 in a liposomal formulation is driven by its potent membrane-destabilizing properties. Understanding its mechanism is key to optimizing its concentration for maximal efficacy and minimal toxicity.
Mechanism of Action: A Surfactant's Interaction with Lipid Bilayers
This compound is an organic compound belonging to the nonoxynol family of nonionic surfactants.[3] Its structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain. This amphipathic nature allows N-9 to insert itself into lipid bilayers, including both the liposome and cellular membranes.[4] Upon insertion, it disrupts the ordered packing of phospholipids, increasing membrane fluidity and permeability.[4] At sufficient concentrations, this disruption leads to the formation of pores or the complete solubilization of the membrane, causing leakage of intracellular contents and cell lysis.[5][6]
Caption: Mechanism of this compound interaction with a lipid bilayer.
Enhancing Endosomal Escape
After a liposome is taken up by a cell via endocytosis, it becomes trapped within an endosome. The endosome matures into a lysosome, an acidic organelle filled with degradative enzymes. For many drugs, particularly biologics like siRNA or peptides, escaping this endo-lysosomal pathway is critical.
This compound facilitates this escape. As the endosome acidifies, the change in pH can potentially alter the conformation and membrane activity of N-9. The surfactant's disruptive action is then directed towards the endosomal membrane. By permeabilizing or rupturing the endosomal vesicle, N-9 allows the encapsulated drug to be released into the cytoplasm, where it can reach its therapeutic target. This process must be carefully balanced; the concentration of N-9 must be sufficient to disrupt the endosome but not so high as to cause immediate and widespread lysis of the cell's outer membrane.
Caption: Workflow of liposome uptake and N-9 mediated endosomal escape.
Impact on Physicochemical Properties
The inclusion of N-9 as an excipient will invariably affect the critical quality attributes (CQAs) of the liposomal formulation.[7] Researchers must characterize these changes to ensure batch-to-batch consistency and predictable in vivo performance.
| Parameter | Expected Impact of Increasing this compound Concentration | Rationale & Causality |
| Particle Size (DLS) | May slightly increase or decrease depending on lipid composition and N-9 concentration. High concentrations can lead to micelle formation and heterogeneity. | N-9 inserts into the bilayer, potentially altering curvature and packing. At concentrations above its Critical Micelle Concentration (CMC), it can disrupt vesicles entirely. |
| Polydispersity Index (PDI) | Likely to increase, especially at higher concentrations. | Disruption of the bilayer can lead to a less uniform population of vesicles, or a mixed population of liposomes and micelles. |
| Zeta Potential | Minimal change expected. | This compound is a non-ionic surfactant and should not significantly alter the surface charge of the liposomes. |
| Encapsulation Efficiency (EE%) | Generally decreases. | The increased permeability of the lipid bilayer caused by N-9 can lead to leakage of the encapsulated drug during the preparation process. |
| Liposome Stability | Decreases, particularly during storage. | The presence of a disruptive agent within the bilayer can compromise its long-term integrity, leading to premature drug leakage.[8] |
Formulation & Preparation Protocols
The most common method for preparing liposomes, the thin-film hydration technique, can be readily adapted to include this compound.[9][10]
Materials and Equipment
-
Lipids: e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol. (Note: Lipid choice affects membrane rigidity and transition temperature).[11]
-
Surfactant: this compound (N-9).
-
Drug: Hydrophilic or lipophilic therapeutic agent.
-
Solvents: Chloroform and/or Methanol (HPLC grade).
-
Hydration Buffer: Phosphate-Buffered Saline (PBS) pH 7.4, HEPES buffer, or other aqueous solution as required for the drug.
-
Equipment: Rotary evaporator, water bath, bath sonicator, liposome extruder, polycarbonate membranes (e.g., 100 nm, 200 nm pore size), dynamic light scattering (DLS) instrument, cryo-transmission electron microscope (Cryo-TEM).
Protocol: Thin-Film Hydration with this compound
This protocol describes the preparation of N-9-containing liposomes by co-dissolving the surfactant with the lipids in the organic phase.
Step-by-Step Methodology:
-
Lipid & N-9 Co-dissolution:
-
In a round-bottom flask, dissolve the chosen lipids (e.g., DPPC:Cholesterol at a 7:3 molar ratio) and a specific molar percentage of this compound in a chloroform/methanol solvent mixture.[9]
-
Scientist's Note: Start with a low N-9 concentration (e.g., 1-2 mol%) and titrate upwards. The optimal concentration will be a balance between endosomal escape and vesicle stability/toxicity.
-
If encapsulating a lipophilic drug, add it at this stage.
-
-
Formation of Thin Film:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tc) of the highest Tc lipid to ensure a homogeneous mixture.
-
Gradually reduce the pressure to evaporate the organic solvent, leaving a thin, uniform lipid film on the flask wall.
-
Continue evaporation under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[10]
-
The buffer temperature must be above the lipid Tc.
-
Agitate the flask by hand or continue rotation on the evaporator (without vacuum) for 1-2 hours. This process swells the lipid film, forming multilamellar vesicles (MLVs).
-
-
Sonication (Optional Size Reduction):
-
To break down large aggregates, briefly sonicate the MLV suspension in a bath sonicator for 5-10 minutes, keeping the temperature above Tc. This helps create a more uniform suspension for the next step.
-
-
Extrusion (Homogenization):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 200 nm followed by 100 nm).
-
Ensure the extruder is heated to a temperature above the lipid Tc.
-
Force the liposome suspension through the membrane 11-21 times.[9] This process generates large unilamellar vesicles (LUVs) with a defined and relatively uniform size distribution.
-
-
Purification:
-
To remove the unencapsulated drug, the liposome suspension can be purified using size exclusion chromatography (SEC) or dialysis against fresh buffer.
-
Characterization & Quality Control
Rigorous analytical characterization is essential to ensure the formulation meets the required specifications for reproducibility and performance.[7][12]
Physicochemical Characterization
-
Particle Size, PDI, and Zeta Potential:
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol: Dilute a small aliquot of the liposome suspension in the hydration buffer. Measure at 25°C. Perform measurements in triplicate.
-
Expected Outcome: For a 100 nm extrusion, expect a Z-average diameter of 100-120 nm with a PDI < 0.2. The zeta potential should be near neutral for neutral lipid compositions.
-
-
Morphology and Lamellarity:
-
Technique: Cryo-Transmission Electron Microscopy (Cryo-TEM).
-
Protocol: Flash-freeze a thin layer of the liposome suspension and image under cryogenic conditions.
-
Expected Outcome: Images should confirm the presence of spherical, unilamellar vesicles.[13]
-
-
Encapsulation Efficiency (EE%):
-
Technique: UV-Vis Spectroscopy or HPLC.[1]
-
Protocol:
-
Take a sample of the liposome suspension before purification (Total Drug, Dt).
-
Separate the liposomes from the unencapsulated ("free") drug using a spin column or by centrifugation. The supernatant contains the free drug (Df).
-
To measure the encapsulated drug, lyse a known volume of the purified liposome suspension with a surfactant (e.g., 1% Triton X-100) or a suitable solvent to release the drug.
-
Quantify the drug concentration in all samples using a pre-established calibration curve.
-
Calculate EE% using the formula: EE% = ((Dt - Df) / Dt) * 100
-
-
Safety and Toxicological Considerations
While N-9 is a powerful tool, it is not benign. Its membrane-disrupting activity is non-specific and can lead to cytotoxicity.
-
Dose-Dependent Toxicity: N-9 is highly toxic to cells in a dose-dependent manner.[14][15] In vivo studies have shown that it can cause irritation, epithelial disruption, and inflammation.[14]
-
Balancing Efficacy and Safety: The core challenge is to formulate liposomes that are stable in circulation but become active in the acidic endosome. The concentration of N-9 must be below the threshold that causes significant toxicity to healthy cells but sufficient to promote endosomal release in target cells.
-
Historical Context: Researchers should be aware that high-frequency topical use of N-9 has been associated with an increased risk of certain viral transmissions due to mucosal damage.[3] While systemic administration via liposomes presents a different risk profile, this history underscores the need for careful toxicological evaluation of any N-9-containing formulation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High PDI (>0.3) | Insufficient extrusion passes. N-9 concentration is too high, causing vesicle disruption. | Increase the number of extrusion passes to 21. Reduce the molar percentage of this compound in the formulation. |
| Low Encapsulation Efficiency | N-9 is making the bilayer too permeable. Hydration temperature is too high. | Decrease N-9 concentration. Optimize hydration temperature to be just above the lipid Tc. Consider a remote loading method for the drug if applicable. |
| Liposome Aggregation | Incorrect buffer ionic strength. N-9 induced instability. | Ensure buffer conditions are optimized (e.g., PBS). Evaluate the stability of the formulation over time at different temperatures. Consider PEGylation to improve colloidal stability.[16] |
| Inconsistent Batch-to-Batch Results | Residual solvent in the lipid film. Inaccurate weighing of components. Inconsistent extrusion temperature. | Ensure the lipid film is completely dry under high vacuum. Use a high-precision balance. Strictly control the temperature of the extruder block. |
Conclusion
This compound offers a compelling, albeit challenging, strategy for enhancing the intracellular delivery of liposomal drugs. Its ability to disrupt endosomal membranes addresses a critical bottleneck in drug delivery. However, its inherent cytotoxicity necessitates a carefully optimized formulation and a thorough understanding of its dose-dependent effects. By following the detailed protocols and characterization steps outlined in this guide, researchers can effectively harness the unique properties of this compound to develop more potent and effective liposomal therapeutics.
References
-
Hillier, S. L., Moench, T., Shattock, R., Black, R., Reichelderfer, P., & Veronese, F. (2005). In vitro and in vivo: the story of nonoxynol 9. Journal of acquired immune deficiency syndromes (1999), 39(1), 1–8. [Link]
-
Bourbonnais, M., Bostrom, M. P., Gotte, M., & Bergeron, M. G. (1999). Protective effect of a thermoreversible gel against the toxicity of this compound. Sexually transmitted diseases, 26(3), 153–158. [Link]
-
Wikipedia. (2023). This compound. [Link]
-
Bradlaw, J. A., Rubino, M. J., & Swiec, K. F. (1985). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. Journal of the American College of Toxicology, 4(3), 215-223. [Link]
-
Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences, 3(3), 2005-2021. [Link]
-
Meyer, O., Andersen, P. H., Hansen, E. V., & Larsen, J. C. (1988). Teratogenicity and in vitro mutagenicity studies on this compound and -30. Pharmacology & toxicology, 62(4), 236–238. [Link]
-
Chen, C., Zhu, S., Huang, T., Wang, S., & Yan, X. (2013). Analytical techniques for single-liposome characterization. Analytical Methods, 5(9), 2150-2157. [Link]
-
CD Formulation. (n.d.). Liposome Formulation for Cancer Treatment Research. [Link]
-
Patel, R. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. International Journal of Pharmaceutical Sciences. [Link]
-
Zhang, K., & Wang, Y. (2021). Analytical characterization of liposomes and other lipid nanoparticles for drug delivery. Journal of pharmaceutical and biomedical analysis, 192, 113642. [Link]
-
Chen, C., Zhu, S., Huang, T., Wang, S., & Yan, X. (2013). Analytical techniques for single-liposome characterization. Analytical Methods. [Link]
-
Lee, H., & Hoang, B. (2015). Recent Developments of Liposomes as Nanocarriers for Theranostic Applications. Pharmaceutics, 7(4), 484–504. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
-
Monti, D. M., & Chegaev, K. (2024). Liposomal Formulations of Metallodrugs for Cancer Therapy. International Journal of Molecular Sciences, 25(9), 4752. [Link]
-
Jäsche, A., & Huwyler, J. (2001). Membrane-destabilizing polyanions: interaction with lipid bilayers and endosomal escape of biomacromolecules. Current pharmaceutical biotechnology, 2(2), 163–172. [Link]
-
Wang, Y., Li, J., & Li, Y. (2022). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and fertility, 3(2), R63–R74. [Link]
-
Al-Ahmad, A., & Al-Jamal, W. T. (2023). Liposomes in Cancer Therapy: How Did We Start and Where Are We Now. Cancers, 15(8), 2336. [Link]
-
Dara, S., & Kocbek, P. (2018). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. Foods, 7(1), 11. [Link]
-
Wang, Y., Li, J., & Li, Y. (2022). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility. [Link]
-
Briuglia, M. L., Rotella, C., & Santoro, A. (2015). Influence of cholesterol on liposome stability and on in vitro drug release. Drug delivery and translational research, 5(3), 231–242. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Liposomes in Cancer Therapy: How Did We Start and Where Are We Now - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. リポソーム調製-Avanti® Polar Lipids [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Developments of Liposomes as Nanocarriers for Theranostic Applications [thno.org]
Application Notes & Protocols: A Guide to Standardized Preclinical Testing of Microbicides, Drawing Lessons from Nonoxynol-9
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for a safe and effective topical microbicide to prevent sexually transmitted infections (STIs), particularly HIV, has been a complex journey marked by both promise and setbacks. Nonoxynol-9 (N-9), a spermicidal agent once hailed as a potential microbicide, serves as a critical case study in the importance of rigorous and comprehensive preclinical evaluation.[1][2] While effective at disrupting sperm membranes, its detergent-based mechanism of action proved to be a double-edged sword, causing significant damage to the vaginal and rectal epithelia, thereby paradoxically increasing the risk of HIV transmission in some cases.[3][4][5][6][7] This document provides a detailed guide to standardized preclinical testing protocols for microbicide candidates, framed by the crucial lessons learned from the clinical failures of this compound. Our aim is to equip researchers with the necessary framework to thoroughly evaluate the safety and efficacy of new microbicide candidates, ensuring that only the most promising and safest products advance to clinical trials.
Introduction: The Microbicide Imperative and the Cautionary Tale of this compound
Topical microbicides are products applied to the vaginal or rectal mucosa to prevent or reduce the transmission of STIs.[8][9] The development of a female-controlled method to prevent HIV infection remains a global health priority.[2][10] this compound, a non-ionic surfactant, was one of the first compounds extensively investigated as a microbicide due to its in vitro activity against various sexually transmitted pathogens, including HIV.[1][11]
However, the transition from promising in vitro results to in vivo efficacy was fraught with challenges. Multiple clinical trials ultimately revealed that N-9 was not only ineffective at preventing HIV transmission but, in frequent users, was associated with an increased risk of infection.[4][7][12] This failure underscored a critical gap in the preclinical evaluation strategies of the time and highlighted the paramount importance of assessing not just antimicrobial activity, but also the impact on the host's mucosal integrity.
This compound: Mechanism of Action and the Seeds of Failure
This compound's primary mode of action is as a surfactant, disrupting the lipid membranes of cells.[11][13] As a spermicide, it effectively immobilizes and kills sperm by attacking their acrosomal and plasma membranes.[14] This same mechanism, however, does not discriminate between sperm cells and the epithelial cells lining the genital tract.[11]
Mechanism of Epithelial Damage:
-
Membrane Disruption: N-9 inserts itself into the lipid bilayer of epithelial cells, altering membrane fluidity and permeability.[13]
-
Cell Lysis: This disruption leads to the leakage of intracellular contents and ultimately, cell death.[13]
-
Epithelial Sloughing: The loss of epithelial cells leads to the sloughing of the protective mucosal layer, exposing underlying tissues.[3][4]
-
Inflammation: The cellular damage triggers an inflammatory response, recruiting immune cells to the site, which can paradoxically serve as targets for HIV.[15][16]
This cascade of events creates a compromised mucosal barrier, rendering the tissue more susceptible to infection by pathogens like HIV.[3][4][7]
The Pillars of Modern Preclinical Microbicide Evaluation
Drawing from the lessons of N-9, a robust preclinical testing paradigm for microbicides must be multi-faceted, progressing from in vitro assessments to more complex ex vivo and in vivo models.[17][18] The overarching goal is to build a comprehensive safety and efficacy profile before human exposure.
In Vitro Assays: The First Line of Assessment
In vitro assays are essential for the initial screening of candidate microbicides, providing crucial data on antiviral activity, mechanism of action, and cytotoxicity.[19][20]
Table 1: Key In Vitro Assays for Microbicide Evaluation
| Assay Type | Purpose | Key Parameters Measured | Example Cell Lines |
| Antiviral Activity Assays | To determine the ability of the candidate to inhibit viral replication. | IC50 (50% inhibitory concentration) | TZM-bl, CEM-SS, PBMCs |
| Cytotoxicity Assays | To assess the toxicity of the candidate to host cells. | CC50 (50% cytotoxic concentration) | Vaginal and cervical epithelial cells, PBMCs |
| Mechanism of Action Assays | To elucidate how the candidate inhibits viral infection. | Varies depending on the target (e.g., entry, reverse transcription) | Reporter cell lines, specific enzyme assays |
| Cell-Associated Virus Assays | To evaluate efficacy against virus transmitted between cells.[21][22] | Inhibition of cell-to-cell transmission | Co-culture of infected and uninfected cells |
| Anti-inflammatory Assays | To assess the potential of the candidate to induce or suppress inflammation. | Cytokine and chemokine levels (e.g., IL-6, IL-8, TNF-α) | Epithelial cell lines, PBMCs |
Protocol 1: Standard Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed human cervical or vaginal epithelial cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of the candidate microbicide in the appropriate cell culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add the diluted compound. Include untreated cells as a negative control and a known cytotoxic agent (like this compound) as a positive control.
-
Incubation: Incubate the plate for a duration relevant to the expected in vivo exposure time (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Ex Vivo Models: Bridging the Gap to In Vivo Complexity
Ex vivo models, using human tissue explants, offer a more physiologically relevant system to evaluate microbicide safety and efficacy by preserving the three-dimensional architecture and cellular diversity of the native tissue.[23][24]
Table 2: Ex Vivo Models for Microbicide Testing
| Model | Tissue Source | Key Advantages |
| Cervical Tissue Explants | Hysterectomy or biopsy | Preserves native tissue architecture, cellular composition (epithelial cells, immune cells), and mucus layer. |
| Vaginal Tissue Explants | Biopsy | Similar advantages to cervical explants, representing a different mucosal environment. |
| Rectal Tissue Explants | Biopsy | Crucial for evaluating microbicides intended for rectal use, which has a more fragile epithelium. |
Protocol 2: Cervical Explant Culture for Efficacy and Toxicity Testing
-
Tissue Preparation: Obtain fresh human cervical tissue and dissect it into small blocks (explants) of approximately 3x3 mm.
-
Culture Setup: Place the explants on a support grid at the air-liquid interface in a culture dish containing appropriate medium.
-
Infection and Treatment: For efficacy testing, expose the apical surface of the explants to HIV-1 in the presence or absence of the candidate microbicide. For toxicity testing, apply the microbicide alone.
-
Incubation: Culture the explants for a defined period (e.g., up to 14 days).
-
Efficacy Assessment: Collect the culture supernatant at regular intervals and measure viral replication using a p24 ELISA. At the end of the experiment, process the tissue for immunohistochemistry to identify infected cells.
-
Toxicity Assessment: At the end of the exposure period, assess tissue viability using methods like the MTT assay.[24] Additionally, fix a subset of explants for histological analysis to evaluate epithelial integrity, cell morphology, and signs of inflammation.
In Vivo Animal Models: Preclinical Safety and Pharmacokinetics
In vivo animal models are indispensable for evaluating the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of a microbicide candidate before it can be considered for human trials.[17][18]
Table 3: Common Animal Models in Microbicide Research
| Animal Model | Key Applications | Advantages | Limitations |
| Mouse | Initial toxicity and inflammation screening.[15][16] | Cost-effective, well-characterized immune system. | Anatomical and physiological differences from humans. |
| Rabbit | Vaginal irritation studies, PK.[18] | Larger size allows for easier formulation application and sample collection. | Differences in vaginal pH and microflora. |
| Non-human Primate (e.g., Macaque) | Efficacy against SHIV challenge, advanced safety and PK. | Closest physiological and immunological model to humans. | High cost, ethical considerations. |
Protocol 3: Mouse Model of Cervicovaginal Toxicity
-
Animal Preparation: Use female mice in the diestrus stage of the estrous cycle to ensure a consistent hormonal environment.
-
Product Application: Administer the candidate microbicide intravaginally. Include a placebo control group and a positive control group treated with a known irritant like this compound.
-
Tissue Collection: At various time points post-application (e.g., 2, 8, 24 hours), euthanize the mice and collect the cervicovaginal tract.
-
Histological Analysis: Fix the tissues in formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining. Evaluate the sections for epithelial disruption, inflammation (infiltration of immune cells), and other signs of tissue damage.
-
Inflammatory Marker Analysis: Homogenize a portion of the tissue to measure the levels of pro-inflammatory cytokines and chemokines using ELISA or multiplex assays.
Visualizing the Path Forward: Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is crucial for understanding and communicating complex scientific concepts.
Caption: Mechanism of this compound-induced epithelial damage.
Conclusion: A Paradigm Shift in Microbicide Development
The failure of this compound as an HIV microbicide was a pivotal moment in the field, fundamentally shifting the focus of preclinical evaluation from a singular emphasis on antimicrobial potency to a more holistic assessment of the product's interaction with the host mucosal environment. A successful microbicide must not only be effective against the target pathogen but must also be exceptionally safe, preserving the natural protective barriers of the genital and rectal mucosa. [17]The standardized protocols and tiered testing strategy outlined in these notes provide a robust framework for the comprehensive evaluation of new microbicide candidates. By rigorously adhering to these principles of scientific integrity and learning from the lessons of the past, the research community can advance the development of safe and effective microbicides that will be vital tools in the global effort to end the HIV epidemic.
References
-
Recommendations for the clinical development of topical microbicides: an update - PubMed. Available at: [Link]
-
Disruption of the upper female reproductive tract epithelium by this compound - PubMed. Available at: [Link]
-
Why this compound may have failed to prevent acquisition of Neisseria gonorrhoeae in clinical trials - PubMed. Available at: [Link]
-
What You Need to Know About this compound. Guttmacher Institute. Available at: [Link]
-
Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC - PubMed Central. Available at: [Link]
-
The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed. Available at: [Link]
-
Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers - PubMed. Available at: [Link]
-
Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC - NIH. Available at: [Link]
-
What is the mechanism of this compound? - Patsnap Synapse. Available at: [Link]
-
Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers. ResearchGate. Available at: [Link]
-
This compound as a Vaginal Microbicide for Prevention of Sexually Transmitted Infections: It's Time to Move On | Request PDF - ResearchGate. Available at: [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - NIH. Available at: [Link]
-
Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers - Ovid. Available at: [Link]
-
In Vitro Activities of Candidate Microbicides against Cell-Associated HIV | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
This compound causes rapid exfoliation of sheets of rectal epithelium - ResearchGate. Available at: [Link]
-
Recommendations for the nonclinical development of topical microbicides for prevention of HIV transmission: an update - PubMed. Available at: [Link]
-
What is this compound used for? - Patsnap Synapse. Available at: [Link]
-
Improving preclinical models of HIV microbicide efficacy - PubMed. Available at: [Link]
-
In vitro activities of candidate microbicides against cell-associated HIV - PubMed. Available at: [Link]
-
Recommendations for the Nonclinical Development of Topical Microbicides for Prevention of HIV Transmission: An Update - NATAP. Available at: [Link]
-
This compound ineffective in preventing HIV infection - World Health Organization (WHO). Available at: [Link]
-
Microbicides for Topical HIV Immunoprophylaxis: Current Status and Future Prospects. Available at: [Link]
-
Microbicides: Topical Prevention against HIV - PMC - PubMed Central. Available at: [Link]
-
The evolving design and methods for trials evaluating the safety of candidate vaginal microbicides: a systematic review. Available at: [Link]
-
Topical Microbicides for Disease Prevention: Status and Challenges - Oxford Academic. Available at: [Link]
-
Microbicide safety and effectiveness: an overview of recent clinical trials - PubMed. Available at: [Link]
-
This compound - Wikipedia. Available at: [Link]
-
This compound | MedPath. Available at: [Link]
-
Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - NIH. Available at: [Link]
-
Sexually transmitted infection - Wikipedia. Available at: [Link]
-
Safety Assessment of Microbicide 2P23 on the Rectal and Vaginal Microbiota and Its Antiviral Activity on HIV Infection - Frontiers. Available at: [Link]
-
In vitro pre- and post-exposure prophylaxis using HIV inhibitors as microbicides against cell-free or cell-associated HIV-1 infection - PubMed. Available at: [Link]
-
Topical Microbicides in HIV Prevention: State of the Promise - PMC - NIH. Available at: [Link]
-
Guiding the vaginal microbicide trials with biomarkers of inflammation - PubMed Central. Available at: [Link]
-
(PDF) Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis - ResearchGate. Available at: [Link]
-
Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction & Fertility. Available at: [Link]
-
Notice to Readers: CDC Statement on Study Results of Product Containing this compound. Centers for Disease Control and Prevention. Available at: [Link]
-
Microbicides for HIV prevention: UNAIDS Technical Update. UNAIDS. Available at: [Link]
-
Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - NIH. Available at: [Link]
-
Effects of Long-Term Use of this compound on Vaginal Flora - PMC - PubMed Central. Available at: [Link]
-
Clinical Evaluation of Microbicide Formulations - PMC - NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound ineffective in preventing HIV infection [who.int]
- 8. Recommendations for the clinical development of topical microbicides: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Topical Microbicides in HIV Prevention: State of the Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. Notice to Readers: CDC Statement on Study Results of Product Containing this compound [cdc.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preclinical evaluation of anti-HIV microbicide products: New models and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. Recommendations for the nonclinical development of topical microbicides for prevention of HIV transmission: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recommendations for the Nonclinical Development of Topical Microbicides for Prevention of HIV Transmission: An Update [natap.org]
- 21. journals.asm.org [journals.asm.org]
- 22. In vitro activities of candidate microbicides against cell-associated HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Nonoxynol-9 concentration to minimize cytotoxicity in research
A Guide for Researchers on Minimizing Cytotoxicity in Experimental Models
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to effectively use Nonoxynol-9 (N-9) in your research while navigating its inherent cytotoxic properties. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during experimental design and execution.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding this compound's mechanism and its interaction with biological systems.
Q1: What is the primary mechanism of this compound's cytotoxic action?
Answer: this compound is a non-ionic surfactant.[1][2] Its primary mechanism of action, for both its intended spermicidal effect and its unintended cytotoxicity, is the disruption of cellular membranes.[1][3] The molecule has a hydrophilic (water-loving) polyethylene glycol chain and a hydrophobic (water-fearing) nonylphenyl group. This structure allows it to insert into the lipid bilayer of cell membranes, compromising their integrity.[1][3] This disruption leads to increased membrane permeability, leakage of essential intracellular components like lactate dehydrogenase (LDH), and ultimately, cell lysis and death.[4][5]
Q2: How does N-9's effect differ between target cells (e.g., sperm) and non-target research models (e.g., vaginal epithelial cells)?
Answer: The fundamental mechanism of membrane disruption is the same. However, the sensitivity to N-9 can vary significantly between cell types. Sperm cells are particularly susceptible to N-9's surfactant action, which effectively lyses their membranes, leading to immobilization and death.[1][3][6]
In contrast, somatic cells, such as vaginal or cervical epithelial cells, have more robust cellular structures. While they are still vulnerable to N-9, they may withstand lower concentrations.[7] It is this differential sensitivity that researchers aim to exploit. However, it's a narrow window. Frequent or high-concentration use of N-9 has been shown to damage the vaginal epithelium, cause inflammation, and disrupt the natural flora, which can paradoxically increase the risk of infections.[2][3][8][9]
Q3: What is a reasonable starting concentration range for N-9 in a new in vitro experiment?
Answer: This is highly dependent on the cell type and exposure duration.[10] Based on published literature, a broad range-finding experiment is recommended. A good starting point is a serial dilution series spanning from 1 µg/mL to 500 µg/mL .
Studies have shown that TC50 (Toxic Concentration 50%) values can vary widely. For example, one analysis of multiple studies found that mean TC50 values ranged from ~30 µg/mL for long exposures (>24h) to over 300 µg/mL for very short exposures (5-10 min).[11] Another study noted the LC50 (Lethal Concentration 50%) for a rat liver cell line was 24 µg/mL.[12] For HeLa and monkey cervical cells, toxicity was observed at concentrations of 50 µg/mL or greater after a 6-hour exposure.[7] Always begin with a wide range to identify the dynamic window for your specific model system.
Q4: Which cytotoxicity assay is most appropriate for evaluating N-9's effects?
Answer: Since N-9's primary cytotoxic mechanism is membrane disruption, an assay that measures membrane integrity is often the most direct and relevant choice.
-
Lactate Dehydrogenase (LDH) Assay: This is a highly recommended method. LDH is a stable cytoplasmic enzyme that is rapidly released into the cell culture supernatant upon plasma membrane damage.[4][5] Measuring LDH activity in the medium provides a direct quantification of cell lysis.[4][13]
-
Metabolic Assays (e.g., MTT, MTS, XTT): These assays measure mitochondrial reductase activity, which is an indicator of metabolic function and, by extension, cell viability.[14][15] While widely used, they can sometimes be confounded by compounds that interfere with mitochondrial respiration. However, they are a robust choice for assessing overall cell health.[16][17]
-
Dye Exclusion Assays (e.g., Trypan Blue, Propidium Iodide): These are straightforward methods where a dye that cannot penetrate an intact cell membrane is used. Only dead or membrane-compromised cells take up the dye and are counted. These are best for immediate, endpoint analysis.
For N-9, starting with an LDH assay is a logical choice due to its direct relevance to the mechanism of action.[13] An MTT or similar metabolic assay can be used as a complementary method to confirm the findings.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Probable Cause 1: Inconsistent Cell Seeding. An uneven number of cells across wells is a major source of variability in cell-based assays.[16]
-
Solution: Ensure your cell suspension is completely homogenous. Gently swirl the flask or pipette the suspension up and down before and during the plating process. For adherent cells, after seeding, let the plate sit at room temperature for 10-15 minutes before moving to the incubator to allow for even settling.[16]
-
-
Probable Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are susceptible to increased evaporation, which concentrates media components and the test compound, leading to skewed results.[16]
-
Probable Cause 3: Pipetting Inaccuracy. Small errors in pipetting volumes of cells, N-9 dilutions, or assay reagents can lead to significant well-to-well differences.[16][19]
-
Solution: Use calibrated pipettes and practice consistent technique (e.g., consistent speed, angle, and tip immersion depth). For critical steps, consider using a multichannel or automated pipette to reduce variability.[18]
-
Issue 2: My IC50 values are inconsistent between experiments.
-
Probable Cause 1: Cell Health and Passage Number. Cells at high passage numbers can have altered growth rates and sensitivities to cytotoxic agents.[16] Using cells that are over-confluent or not in the logarithmic growth phase will also produce unreliable data.[20]
-
Solution: Maintain a strict cell culture regimen. Use cells within a defined, low passage number range for all experiments. Always seed cells from cultures that are healthy and in the log growth phase (typically 70-80% confluent).
-
-
Probable Cause 2: Reagent Preparation and Storage. N-9 stock solutions, if not prepared and stored correctly, can degrade. Likewise, assay reagents (e.g., MTT, LDH substrates) can lose activity.
-
Solution: Prepare N-9 stock solutions in a suitable solvent (e.g., DMSO or ethanol) at a high concentration. Aliquot into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[18] Always prepare fresh working dilutions for each experiment. Ensure assay reagents are stored according to manufacturer instructions.[18][20]
-
-
Probable Cause 3: Inconsistent Incubation Times. The duration of cell exposure to N-9 is a critical variable.[10] Minor differences in timing between experiments can shift the IC50 value.
-
Solution: Standardize all incubation times meticulously. Use timers for cell seeding, compound treatment, and assay reagent addition steps to ensure consistency across all plates and experiments.[20]
-
Issue 3: I'm seeing high background signal in my LDH assay.
-
Probable Cause 1: Serum Interference. Components in fetal bovine serum (FBS) can contain endogenous LDH, leading to a high background signal.
-
Solution: Perform the final N-9 treatment step in serum-free medium. If cells require serum for adherence, allow them to attach overnight in serum-containing medium, then wash and replace with serum-free medium containing your N-9 dilutions for the duration of the experiment.[20]
-
-
Probable Cause 2: Mechanical Cell Damage. Excessive or forceful pipetting during media changes or reagent addition can physically damage cell membranes, causing premature LDH release.[19]
-
Solution: Handle the cells gently at all times. When adding or removing liquids, pipette slowly against the side of the well to avoid dislodging or stressing the cell monolayer.
-
-
Probable Cause 3: Microbial Contamination. Bacterial or yeast contamination can also release enzymes that are detected by the assay or can lyse your cells, both of which will increase background readings.[20]
-
Solution: Regularly inspect plates for any visual signs of contamination. Always practice strict aseptic technique. If contamination is suspected, discard the plate and start a new experiment with fresh cells and reagents.
-
Part 3: Data & Protocols
Table 1: Representative Cytotoxicity Values for this compound
This table summarizes reported IC50/LC50 values to provide a comparative baseline for experimental planning. Note the significant variation based on cell type and exposure time.
| Cell Type / Model | Assay Endpoint | Exposure Time | Reported IC50 / LC50 (µg/mL) | Reference |
| Rat Liver Cells (T51B) | Cell Viability | 24 h | 24 | [12] |
| HeLa Cells | Toxicity | 6 h | > 50 | [7] |
| Monkey Cervical Cells | Toxicity | 6 h | > 100 | [7] |
| Various Cell Lines | TC50 | 4-8 h | ~100 | [10][11] |
| Various Cell Lines | TC50 | > 24 h | ~30 | [10][11] |
Workflow for Optimizing this compound Concentration
This diagram outlines the logical flow from initial planning to definitive IC50 determination.
Caption: Experimental workflow for N-9 cytotoxicity optimization.
Protocol: Measuring N-9 Cytotoxicity using the LDH Release Assay
This protocol provides a step-by-step guide for a standard colorimetric LDH assay in a 96-well plate format.
I. Materials:
-
Target cells in culture
-
This compound (N-9)
-
Appropriate cell culture medium (serum-free for treatment step)
-
Sterile 96-well flat-bottom tissue culture plates
-
Commercial LDH Cytotoxicity Assay Kit (contains LDH substrate, reaction buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Triton X-100, often included in kit)
-
96-well plate reader (absorbance at ~490 nm)
II. Experimental Setup:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Prepare Controls (in triplicate):
-
Prepare N-9 Dilutions: Prepare a serial dilution of N-9 in serum-free culture medium.
III. Treatment Protocol:
-
Medium Exchange: Carefully aspirate the old medium from the cell wells (excluding the "Maximum Release" wells for now). Gently wash once with sterile PBS.
-
Add Treatments: Add 100 µL of the appropriate solution to each well:
-
Add serum-free medium to "Spontaneous Release" wells.
-
Add the various N-9 dilutions to the experimental wells.
-
-
Incubate: Return the plate to the incubator for the desired treatment duration (e.g., 4, 8, or 24 hours).
-
Induce Maximum Lysis: 45-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells. Mix gently by tapping the plate.[21]
IV. LDH Assay Procedure:
-
Centrifuge Plate (Optional but Recommended): Centrifuge the 96-well plate at ~400 x g for 5 minutes. This pellets any detached cells and debris.[5]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare Reaction Mix: Prepare the LDH reaction mix according to the kit manufacturer's instructions immediately before use.
-
Add Reaction Mix: Add 50 µL of the prepared reaction mix to each well of the new plate containing the supernatants.
-
Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.
-
Read Absorbance: Measure the absorbance at 490 nm using a plate reader.
V. Data Analysis:
-
Correct for Background: Subtract the average absorbance of the "Background Control" wells from all other readings.
-
Calculate Percent Cytotoxicity: Use the following formula for each N-9 concentration:
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Mechanism of N-9 Membrane Disruption
This diagram illustrates the surfactant action of this compound on a cell's lipid bilayer.
Caption: N-9 disrupts the cell membrane, leading to leakage.
References
-
Klebanoff, S. J., & Coombs, R. W. (1992). This compound: differential antibacterial activity and enhancement of bacterial adherence to vaginal epithelial cells. Journal of Infectious Diseases. [Link]
-
Lee, H., Kim, C., Kim, C., & Choi, K. (2000). In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro. [Link]
-
Fichorova, R. N., Yamamoto, H. S., Fashemi, T., & Anderson, D. J. (2011). Increased COX-2 expression in human vaginal epithelial cells exposed to this compound, a vaginal contraceptive microbicide that failed to protect women from HIV-1 infection. American Journal of Reproductive Immunology. [Link]
-
Bio-protocol. Cellular membrane integrity: Lactate Dehydrogenase assay. [https://bio-protocol.org/e2 LDH/cellular-membrane-integrity--lactate-dehydrogenase-assay]([Link] LDH/cellular-membrane-integrity--lactate-dehydrogenase-assay)
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols. [Link]
-
Schwebke, J. R., et al. (1999). The effects of three this compound preparations on vaginal flora and epithelium. Journal of Infectious Diseases. [Link]
-
Fichorova, R. N., Tucker, L. D., & Anderson, D. J. (2001). The Molecular Basis of this compound-Induced Vaginal Inflammation and Its Possible Relevance to Human Immunodeficiency Virus Type 1 Transmission. The Journal of Infectious Diseases. [Link]
-
Chan, E. C., et al. (2012). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. International Wound Journal. [Link]
-
Barker, A. P., & Peddie, M. J. (1990). Bioelectric activity as a quantifiable index of acute spermicide (this compound) actions on rat vaginal epithelial function during the oestrous cycle. Journal of Pharmacy and Pharmacology. [Link]
-
Buttar, H. S., & Swierenga, S. H. (1986). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. Toxicology Letters. [Link]
-
Grant, R. L., et al. (1993). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. In Vitro Toxicology. [Link]
-
Mohd Sani, N., et al. (2020). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Cosmetics. [Link]
-
ScienCell Research Laboratories. LDH Cytotoxicity Assay (LDH). [Link]
-
Morressier. (2019). Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. [Link]
-
NATAP. (2008). Recommendations for the Nonclinical Development of Topical Microbicides for Prevention of HIV Transmission: An Update. [Link]
-
PubChem. Nonaethylene Glycol Nonylphenyl Ether. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Advancing Contraceptive Choices. What You Need to Know About this compound. [Link]
-
Beer, B. E., et al. (2006). In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. Antimicrobial Agents and Chemotherapy. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Patton, D. L., Wang, S. K., & Kuo, C. C. (1992). In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis. Antimicrobial Agents and Chemotherapy. [Link]
-
Promega & Eppendorf. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
Wang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproductive Biology and Endocrinology. [Link]
-
Jensen, J. T., & Edelman, A. (2022). Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. Contraception and Reproductive Medicine. [Link]
-
ResearchGate. Means and SDs of TC50 values (μg/ml) per N-9 exposure time. [Link]
Sources
- 1. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cervicalbarriers.org [cervicalbarriers.org]
- 3. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of nonoxynol 9 on HeLa 229 cells and primary monkey cervical epithelial cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased COX-2 expression in human vaginal epithelial cells exposed to this compound, a vaginal contraceptive microbicide that failed to protect women from HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of three this compound preparations on vaginal flora and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. sciencellonline.com [sciencellonline.com]
Troubleshooting variability in Nonoxynol-9 spermicidal assay results
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Nonoxynol-9 (N-9) spermicidal assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during in vitro efficacy testing. As Senior Application Scientists, we have compiled this resource to help you navigate the complexities of the assay, ensuring the reliability and reproducibility of your results.
Introduction: The Challenge of Consistency
This compound, a non-ionic surfactant, functions as a spermicide by disrupting the sperm's plasma membrane, leading to rapid immobilization and death. While the principle is straightforward, the in vitro assays to determine its efficacy, such as the widely used Sander-Cramer assay, are highly sensitive to subtle variations in experimental conditions. This sensitivity is a primary source of inter- and intra-laboratory variability, making robust and consistent data generation a significant challenge. This guide will break down the common sources of variability and provide actionable solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and issues encountered by researchers.
Question 1: We are seeing significant well-to-well variability in our 96-well plate assay, even within the same N-9 concentration. What is the primary cause?
This is a classic sign of inconsistent mixing or temperature gradients across the plate. When N-9 is added to the sperm suspension, its dispersal must be instantaneous and uniform.
-
Causality: this compound is a surfactant, and its local concentration is critical. If not mixed properly, some sperm in the well are exposed to a much higher concentration than others, leading to inconsistent immobilization times. Furthermore, small temperature differences across the plate can significantly alter sperm motility, affecting the baseline reading.
-
Solution:
-
Ensure both the sperm suspension and the N-9 solutions are pre-warmed to 37°C before mixing.
-
Use a multi-channel pipette to add the N-9 solution to all wells simultaneously, if possible.
-
Immediately after adding the N-9, gently tap the plate or use an orbital shaker for 2-3 seconds at a low speed to ensure uniform mixing without causing excessive sheer stress on the cells.
-
Question 2: Our control sperm (no N-9) shows a rapid decline in motility in less than 30 minutes. Why is this happening?
This points to a problem with the experimental environment being sub-optimal for sperm viability. The assay medium and handling conditions are likely culprits.
-
Causality: Spermatozoa are extremely sensitive to their environment. Factors like pH, osmolality, and temperature can dramatically impact their viability and motility. A decline in the control group's motility invalidates the results for the test groups.
-
Solution:
-
Medium pH: The pH of your buffer or culture medium should be tightly controlled between 7.2 and 7.5. Verify the pH of the medium at 37°C, as pH can shift with temperature.
-
Osmolality: The medium should be iso-osmotic, typically in the range of 280-320 mOsm/kg. Use an osmometer to verify your medium's osmolality.
-
Temperature Shock: Avoid rapid temperature changes. All reagents, disposables (pipette tips, plates), and microscope stages should be maintained at a stable 37°C.
-
Question 3: The Minimum Effective Concentration (MEC) of our N-9 seems to be higher than what is reported in the literature. Are we doing something wrong?
This could be due to several factors, including the quality of the N-9, the sperm concentration, or the protein content of the medium.
-
Causality: this compound can bind to proteins, which reduces its effective concentration available to act on the sperm membranes. If your medium contains a high concentration of protein (like albumin), or if your sperm concentration is very high, you may need a higher concentration of N-9 to achieve the same spermicidal effect.
-
Solution:
-
Sperm Concentration: Standardize your sperm concentration for every experiment. A typical range is 20-60 million sperm/mL. A higher concentration will require more N-9.
-
Medium Composition: Be aware of the protein content in your medium. If you are comparing your results to a study that used a simple saline-based buffer, and you are using a protein-rich medium, you should expect to see a shift in the MEC.
-
N-9 Quality: Ensure the purity and activity of your this compound stock. If possible, use a certified reference standard.
-
Part 2: In-Depth Troubleshooting Guides
This section provides a deeper dive into specific experimental parameters and how to control them.
Issue 1: Inconsistent Baseline Sperm Motility
A stable and consistent baseline motility in the control group is the foundation of a reliable assay.
Troubleshooting Protocol:
-
Semen Sample Quality Control:
-
Source and Abstinence: Standardize the source of semen and the period of sexual abstinence (typically 2-5 days).
-
Initial Analysis: Upon liquefaction (20-30 minutes at 37°C), perform a standard semen analysis. Only use samples that meet WHO criteria for normal motility (e.g., >40% total motility).
-
Swim-up vs. Gradient: Use a consistent method for isolating motile sperm, such as a density gradient centrifugation or a direct swim-up technique. The swim-up method is often preferred as it selects for the most motile sperm.
-
-
Environmental Control:
-
Temperature: Use a heated microscope stage and an incubator for all steps. Monitor the temperature of the medium and sperm suspension with a calibrated thermometer.
-
pH Stability: If using a medium that is not buffered by CO₂, ensure your plates are sealed or that the experiment is conducted over a short timeframe to prevent pH shifts due to gas exchange with the atmosphere.
-
Workflow for Ensuring Stable Baseline Motility
Caption: Workflow for preparing a stable sperm suspension for assay.
Issue 2: Subjectivity in Motility Assessment
Manual assessment of sperm motility is inherently subjective and a major source of variability.
Troubleshooting Protocol:
-
Standardize Motility Definition:
-
Clearly define what constitutes an "immotile" sperm. The standard definition is the complete absence of any flagellar movement. Some protocols may consider non-progressive motility (twitching without forward movement) as effectively immobilized. This must be consistent across all experiments and analysts.
-
-
Implement Computer-Assisted Sperm Analysis (CASA):
-
Benefit: CASA systems remove subjectivity by using image analysis to track sperm and calculate motility parameters based on user-defined settings.
-
Setup:
-
Validation: Calibrate the CASA system using a reference standard (e.g., beads of a known concentration and size).
-
Settings: Standardize settings for frame rate, cell size detection, and velocity thresholds. These settings should be documented in the standard operating procedure (SOP).
-
Analysis Fields: Analyze the same number of fields per well, and ensure the fields are chosen systematically (e.g., center and four quadrants) to get a representative sample.
-
-
Table 1: Comparison of Manual vs. CASA Motility Assessment
| Feature | Manual Assessment | Computer-Assisted Sperm Analysis (CASA) |
| Objectivity | Low (highly user-dependent) | High (based on algorithmic analysis) |
| Reproducibility | Low to Moderate | High |
| Data Output | % Motility | % Motility, Velocity, Linearity, etc. |
| Throughput | Low | High |
| Cost | Low (equipment) | High (equipment and software) |
Issue 3: Inaccurate Drug Concentration and Dosing
Errors in the preparation and addition of this compound solutions are a frequent, yet preventable, source of error.
Troubleshooting Protocol:
-
Stock Solution Preparation and Validation:
-
Solvent: Use the same buffer/medium for preparing the N-9 stock solution as you use for the final sperm suspension to avoid shocking the cells with a different solvent.
-
Verification: The concentration of the stock solution can be verified using methods like HPLC if required for GMP/GLP studies.
-
Storage: Store aliquots of the stock solution at -20°C or as recommended by the manufacturer to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Pipetting Technique:
-
Calibration: Ensure all pipettes are calibrated regularly.
-
Reverse Pipetting: For viscous solutions like N-9 stocks, use the reverse pipetting technique to ensure accurate dispensing.
-
Tip Immersion: Submerge the pipette tip just below the surface of the liquid to avoid coating the outside of the tip with excess solution.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting N-9 assay variability.
Part 3: Key Experimental Protocol
The Sander-Cramer Assay (Micro-dilution Method)
This is a widely accepted method for determining the Minimum Effective Concentration (MEC) of a spermicidal agent.
Materials:
-
Human semen sample (meeting WHO criteria)
-
Culture medium (e.g., Human Tubal Fluid, Earle's Balanced Salt Solution)
-
This compound
-
96-well flat-bottom microtiter plate
-
Heated microscope stage (37°C)
-
Calibrated pipettes
-
Inverted microscope
-
Computer-Assisted Sperm Analysis (CASA) system (recommended)
Procedure:
-
Sperm Preparation:
-
Allow the semen sample to liquefy completely at 37°C.
-
Isolate motile sperm using a swim-up or density gradient method.
-
Wash the sperm pellet with pre-warmed medium and resuspend.
-
Count the sperm and adjust the concentration to 50 x 10⁶ sperm/mL in the final assay medium.
-
-
N-9 Dilution Series:
-
Prepare a 2X concentrated serial dilution of this compound in the assay medium. For example, if your final desired concentrations are 100, 50, 25 µg/mL, your 2X solutions will be 200, 100, 50 µg/mL.
-
-
Assay Plate Setup:
-
Add 50 µL of the prepared sperm suspension to each well of the 96-well plate.
-
Include several wells for a negative control (sperm + medium only) and a positive control (sperm + a known spermicidal agent or heat-inactivated sperm).
-
Place the plate on the heated microscope stage and allow it to acclimatize for 5-10 minutes.
-
-
Dosing and Observation:
-
Using a multi-channel pipette, add 50 µL of the 2X N-9 dilutions to the corresponding wells containing the sperm suspension (this brings the total volume to 100 µL and the N-9 concentration to 1X).
-
For the negative control wells, add 50 µL of plain medium.
-
Immediately after addition, mix the plate gently for 2-3 seconds.
-
Start a timer. Observe each well under the microscope at 20 seconds.
-
The MEC is defined as the lowest concentration of N-9 that completely immobilizes 100% of the sperm within 20 seconds.
-
-
Data Analysis:
-
Record the MEC for each replicate. The experiment should be repeated at least three times with different semen donors to ensure the reliability of the results.
-
References
-
World Health Organization laboratory manual for the examination and processing of human semen (6th edition) , World Health Organization, [Link]
-
Sperm-Safe Lubricants: pH, Osmolality, and Their Impact on Sperm Motility , National Institutes of Health (NIH), [Link]
-
The effect of cervical mucus and semen on the activity of the spermicide this compound , Fertility and Sterility, [Link]
-
Standardized method for the evaluation of spermicidal activity of chemical agents , Contraception, [Link]
-
WHO laboratory manual for the examination and processing of human semen, fifth edition , World Health Organization, [Link]
-
Computer-assisted sperm analysis (CASA): Capabilities and potential for clinical use , Systems Biology in Reproductive Medicine, [Link]
Technical Support Center: Preventing Nonoxynol-9 Precipitation in Physiological Buffers
Introduction
Nonoxynol-9 (N-9) is a non-ionic surfactant widely utilized across pharmaceutical and research applications for its excellent solubilizing and spermicidal properties.[1][2] A common and frustrating challenge encountered by researchers is the precipitation of N-9 when it is introduced into physiological buffer solutions, such as Phosphate Buffered Saline (PBS) or other high-salt mediums. This guide provides an in-depth explanation of the underlying physicochemical principles, a comprehensive troubleshooting workflow, and validated protocols to ensure the successful formulation of stable, precipitation-free this compound solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution turn cloudy or form a precipitate when I add it to my physiological buffer?
This phenomenon is typically due to two interrelated effects: the "salting-out" effect and "cloud point" depression.
-
Salting-Out: this compound's solubility in water is dependent on the hydrogen bonding between water molecules and the oxygen atoms in its polyethylene glycol chain.[3] Physiological buffers contain high concentrations of electrolytes (salts). These ions, particularly anions with high charge density like phosphate and sulfate, are strongly hydrated and effectively compete with the N-9 for water molecules.[4][5] This strips the hydration layer from the N-9 chain, reducing its solubility and causing it to aggregate and precipitate.
-
Cloud Point Depression: The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy as it separates into two phases.[6] The presence of electrolytes lowers this cloud point temperature significantly.[4][6] It is possible that your working temperature, while below the cloud point of N-9 in pure water, is above the depressed cloud point of your specific N-9/buffer formulation, leading to phase separation.
Q2: I observed precipitation. Can I just heat the solution to redissolve the this compound?
No, this is strongly discouraged. For non-ionic surfactants like this compound, heating will actually decrease aqueous solubility and further promote precipitation. This is because the hydrogen bonds responsible for keeping it in solution are weakened at higher temperatures, which lowers the cloud point.[3] Cooling the solution is more likely to aid in redissolving the surfactant, provided the concentration is not excessively high.
Q3: What is the Critical Micelle Concentration (CMC) of this compound, and is it relevant to this issue?
The Critical Micelle Concentration (CMC) is the concentration above which surfactant molecules aggregate to form micelles.[7] For this compound in water, the CMC is approximately 0.085 mM.[8][9] While the salting-out effect can occur at concentrations below the CMC, working above the CMC is often desirable for solubilization applications. However, high salt concentrations can also affect micelle formation and stability.[10] Understanding the CMC is crucial, but preventing precipitation in buffers is primarily a solubility issue, not a micellization one.
Q4: Is the precipitation I'm seeing reversible?
In many cases, yes. The precipitation is a physical phase separation, not a chemical reaction. If the cause is a depressed cloud point, cooling the solution may reverse the process. If the cause is salting-out, diluting the solution with pure water to lower the overall electrolyte concentration can redissolve the precipitate. However, this may not be feasible for your experimental design. The most effective approach is to prevent the precipitation from occurring in the first place through proper formulation techniques.
In-Depth Troubleshooting Guide
Problem: Immediate or Delayed Precipitation of this compound in Physiological Buffer
This guide provides a systematic approach to diagnose and solve N-9 precipitation.
Step 1: Understand the Mechanism - The "Salting-Out" Effect
The core of the problem lies in the competition for water molecules between the this compound ethoxylate chains and the ions from your physiological buffer.
Mechanism of this compound Salting-Out
Caption: Mechanism of this compound "Salting-Out" by Buffer Ions.
Step 2: Systematic Troubleshooting Workflow
Follow this decision tree to identify and implement the correct solution for your specific situation.
Troubleshooting Workflow for N-9 Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
Step 3: Implement Corrective Actions & Protocols
Based on the workflow, implement one or more of the following validated protocols.
Protocol A: Modified Order of Addition to Prevent Salting-Out
This is the most common and effective first-line solution. The principle is to allow the this compound to become fully hydrated in a low-salt environment before introducing the high concentration of electrolytes.
Methodology:
-
Prepare Concentrated Buffer: Prepare a 2X or 10X concentrate of your desired physiological buffer (e.g., 10X PBS).
-
Dissolve N-9 in Water: In a separate vessel, weigh the required amount of this compound. Add approximately half of the final required volume as high-purity, deionized water. Mix gently until the N-9 is fully dissolved and the solution is completely clear.
-
Combine Solutions: Slowly add the concentrated buffer stock (from Step 1) to the dissolved N-9 solution while stirring.
-
Final Volume Adjustment: Add deionized water to reach the final desired volume (q.s.).
-
Verification: The resulting solution should be a clear, 1X buffer solution containing your target concentration of Non-9.
Causality: By dissolving the N-9 in pure water first, you create a stable hydration shell around the ethoxylate chains. The subsequent, gradual introduction of buffer salts is less disruptive than adding the N-9 directly to a high-ionic-strength environment, preventing immediate precipitation.
Protocol B: Using Co-solvents and Stabilizers
If modifying the order of addition is insufficient, or if you are working with very high concentrations of N-9 or salts, a co-solvent or stabilizing polymer can be used.
Option 1: Co-solvents (e.g., Ethanol, Propylene Glycol)
Co-solvents can help by reducing the polarity of the solvent and improving the solubility of the hydrophobic portion of the N-9 molecule.[11]
-
Prepare N-9 Stock: Create a concentrated stock solution of this compound in a suitable co-solvent like ethanol or propylene glycol. A 10% (w/v) stock is a good starting point.
-
Prepare Buffer: Prepare your physiological buffer at its final 1X concentration.
-
Spike in Stock Solution: While stirring the buffer, slowly add the required volume of the N-9 stock solution. Ensure the final concentration of the co-solvent is compatible with your downstream application (typically <5% v/v).
Option 2: Stabilizing Polymers (e.g., Polyvinylpyrrolidone - PVP)
Polymers like PVP can sterically hinder the aggregation of N-9 molecules and can also increase the critical micelle concentration, which may enhance stability.[8][9][12] Studies have shown that formulating N-9 with PVP increases its aqueous solubility and stability.[13][14]
-
Prepare PVP/Buffer Solution: Dissolve a low concentration of PVP (e.g., 0.5% - 2% w/v) directly into your final 1X physiological buffer.
-
Add N-9: Slowly add the required amount of this compound to the PVP-containing buffer while stirring until fully dissolved.
Data Summary Table
The presence and type of electrolytes dramatically impact the cloud point of this compound. Anions that salt-out strongly (e.g., phosphate, sulfate) cause a more significant depression than others (e.g., chloride).[4][5]
| Solvent System | Typical Electrolyte Concentration | Approximate Cloud Point of 1% this compound | Precipitation Risk |
| Deionized Water | 0 mM | ~65-68 °C | Very Low |
| 0.9% Saline (NaCl) | ~154 mM NaCl | ~50-55 °C | Moderate |
| 1X PBS (Phosphate Buffered Saline) | ~137 mM NaCl, 10 mM Phosphate | ~40-45 °C | High |
| Simulated Body Fluid (SBF) | High concentration of various ions | < 37 °C | Very High |
Note: These values are approximate and can vary based on the specific grade of this compound and exact buffer composition. It is recommended to determine the cloud point for your specific formulation experimentally.
References
- D'Cruz, O. J., & Uckun, F. M. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. AAPS PharmSciTech, 4(3), E30.
- D'Cruz, O. J., & Uckun, F. M. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. PubMed.
- Schott, H. (1984). Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations. Journal of Pharmaceutical Sciences, 73(6), 793-799.
- Sanyo Chemical Industries. (n.d.). Introduction to Nonionic Surfactant. Sanyo Chemical Solutions.
- LKT Labor
- Zavos, P. M., Correa, J. R., & Digenis, G. A. (1991). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. Pharmaceutical Research, 8(3), 403-408.
- Miyagishi, S., et al. (2001). Salt Effect on Critical Micelle Concentrations of Nonionic Surfactants, N-Acyl-N-methylglucamides (MEGA-n).
- Young, W. R., et al. (2017). General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. Organic Process Research & Development, 21(9), 1345-1360.
- D'Cruz, O. J., & Uckun, F. M. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. PMC - NIH.
- Zavos, P. M., et al. (1996). Assessment of new formulations of this compound coprecipitated with polyvinylpyrrolidone and iodine as possible vaginal contraceptives. Fertility and Sterility, 66(5), 729-733.
- Wikipedia. (n.d.). This compound.
- Wikipedia. (n.d.).
- Patil, S. B., & Kumbharkhane, A. C. (2014). Influence of Various Electrolytes on Clouding Behavior of A Non-Ionic Surfactant Brij-30. Chemical Science Review and Letters.
- Cleveland Clinic. (n.d.). This compound: How to Use & Side Effects.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Introduction to Nonionic Surfactant [sanyo-chemical-solutions.com]
- 4. Effect of inorganic additives on solutions of nonionic surfactants VI: Further cloud point relations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chesci.com [chesci.com]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - LKT Labs [lktlabs.com]
- 12. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of new formulations of this compound coprecipitated with polyvinylpyrrolidone and iodine as possible vaginal contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Nonoxynol-9 Effects on Vaginal Flora in Study Designs
<
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the challenges of working with Nonoxynol-9 (N-9) while preserving the integrity of the vaginal flora in your study designs. As a non-ionic surfactant, N-9's mechanism of action involves the disruption of cell membranes, which, while effective as a spermicide, also indiscriminately affects the delicate vaginal microbiome and epithelium.[1][2] This guide offers strategies to mitigate these off-target effects, ensuring more accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound's disruptive effect on vaginal flora?
A1: this compound, a non-ionic surfactant, primarily works by disrupting the lipid bilayers of cell membranes.[1] This action is not specific to sperm and also damages the cell membranes of the commensal Lactobacillus species that dominate a healthy vaginal microbiome.[3] This disruption can lead to a decrease in beneficial lactobacilli, potentially increasing the risk of conditions like bacterial vaginosis.[4] Furthermore, N-9 can cause epithelial cell damage and inflammation, which can compromise the mucosal barrier.[5][6]
Q2: Are all Lactobacillus species equally susceptible to this compound?
A2: No, there is evidence of differential susceptibility among Lactobacillus species. Some in vitro studies have shown that hydrogen peroxide (H₂O₂)-producing strains of lactobacilli, which are crucial for maintaining a healthy vaginal environment, are more sensitive to N-9 than non-H₂O₂-producing strains.[7][8] However, some in vivo data suggests that daily use of N-9 may not adversely affect colonization by H₂O₂-producing lactobacilli but could lead to a loss of non-H₂O₂-producing strains.[8][9] This highlights the complexity of N-9's effects and the importance of species- and strain-level analysis in your studies.
Q3: Can the formulation of the this compound product influence its impact on the vaginal flora?
A3: While one study found no significant differences between various N-9 formulations regarding changes in vaginal microflora, it did establish a dose-dependent effect.[4] Higher concentrations and more frequent use of N-9 were associated with an increased risk of bacterial vaginosis and colonization by anaerobic gram-negative rods.[4][10] Therefore, the concentration of N-9 and the frequency of application are critical variables to consider in your study design.
Q4: What are the key challenges in designing a clinical trial for a product containing this compound?
A4: A significant challenge is balancing the product's intended efficacy with its potential for adverse effects on the vaginal mucosa and microbiome.[11][12] Low adherence in past microbicide trials has often been linked to side effects.[11] Therefore, trial designs must include comprehensive safety and tolerability assessments, such as colposcopy to evaluate epithelial integrity and detailed microbiological analysis to monitor changes in the vaginal flora.[6][13] The choice of a suitable placebo is also a critical and complex issue.[14]
Troubleshooting Guides for Study Design
Here, we address specific experimental issues and provide actionable strategies to mitigate the confounding effects of this compound.
Issue 1: this compound is causing significant cytotoxicity in my in vitro vaginal epithelial cell model, masking the effects of my test compound.
Causality: N-9's surfactant nature leads to the indiscriminate disruption of cell membranes, causing cell lysis and death in monolayer cultures.[15][16] This can make it difficult to distinguish between the effects of N-9 and your experimental variable.
Mitigation Strategies:
-
Strategy 1.1: Employ 3D Vaginal Epithelial Models.
-
Rationale: Three-dimensional (3D) cultures of vaginal epithelial cells more closely mimic the stratified structure of native vaginal tissue, offering greater resistance to surfactants compared to 2D monolayers.[17]
-
Protocol:
-
Seed human immortalized vaginal epithelial cells (e.g., VK2/E6E7) on transwell inserts with an air-liquid interface.
-
Culture for a sufficient period to allow for stratification and differentiation.
-
Apply your N-9-containing formulation to the apical side of the culture.
-
Assess cell viability using methods that distinguish between epithelial layers (e.g., histology, layer-specific markers).
-
-
-
Strategy 1.2: Incorporate a Mucus Layer Mimic.
-
Rationale: The vaginal mucosa is coated with a protective layer of mucus. Incorporating a mucus mimic in your in vitro model can provide a more physiologically relevant barrier.
-
Protocol:
-
Prepare a biosimilar mucus formulation. A common base includes mucin, with additions of other components like proteins and lipids to better replicate native mucus.[18][19]
-
Apply a layer of the biosimilar mucus to your cell culture (2D or 3D) before introducing the N-9 formulation.
-
Evaluate the protective effect of the mucus layer on cell viability and barrier function (e.g., by measuring transepithelial electrical resistance - TEER).
-
-
-
Strategy 1.3: Optimize N-9 Concentration and Exposure Time.
-
Rationale: N-9's toxic effects are dose- and time-dependent.[4][15] Reducing the concentration or exposure time to the minimum required for your experimental endpoint can help preserve cell viability.
-
Protocol:
-
Conduct a dose-response and time-course study to determine the lowest effective concentration and shortest exposure time of N-9 for your application.
-
Use these optimized parameters in your main experiments to minimize off-target cytotoxicity.
-
-
Issue 2: My in vitro co-culture of vaginal flora and epithelial cells is unstable after the application of this compound.
Causality: N-9's broad-spectrum antimicrobial activity disrupts the delicate balance of the microbial community, often leading to the death of beneficial lactobacilli and an overgrowth of other organisms.[3]
Mitigation Strategies:
-
Strategy 2.1: Utilize a Sequential Dosing and Recovery Model.
-
Rationale: This approach allows for the assessment of the vaginal flora's resilience and recovery after N-9 exposure.
-
Protocol:
-
Establish a stable co-culture of vaginal epithelial cells and a representative vaginal microbiome (e.g., Lactobacillus crispatus-dominant).[20][21]
-
Expose the co-culture to the N-9 formulation for a defined period.
-
Remove the N-9-containing medium and replace it with fresh culture medium.
-
Monitor the recovery of the Lactobacillus population and the overall microbial composition over time using techniques like 16S rRNA gene sequencing.
-
-
-
Strategy 2.2: Introduce Probiotic Strains Post-Exposure.
-
Rationale: Supplementing the culture with beneficial probiotic lactobacilli after N-9 exposure may aid in the re-establishment of a healthy microbiome.[22][23]
-
Protocol:
-
Following the N-9 exposure and washout period (as in Strategy 2.1), introduce a known concentration of a probiotic Lactobacillus strain (e.g., Lactobacillus rhamnosus GR-1 or Lactobacillus reuteri RC-14).
-
Monitor the ability of the probiotic strain to colonize and restore a Lactobacillus-dominant environment.
-
-
-
Strategy 2.3: Employ a Microfluidic "Vagina-on-a-Chip" Model.
-
Rationale: These advanced models allow for the continuous flow of media, which can better mimic the dynamic environment of the vagina and help to remove N-9 more effectively after exposure.[24]
-
Protocol:
-
Culture vaginal epithelial cells and microbiome within a microfluidic device.
-
Introduce the N-9 formulation into the system for a set duration.
-
Initiate a continuous flow of fresh medium to wash out the N-9.
-
Monitor the health of the epithelial cells and the composition of the microbiome in real-time or through periodic sampling.
-
-
Issue 3: I am observing a high degree of variability in the impact of this compound on the vaginal flora in my animal model studies.
Causality: The native vaginal microbiota of common animal models, such as mice, differs significantly from that of humans and is not typically dominated by Lactobacillus species.[17][25] This can lead to inconsistent and difficult-to-interpret results.
Mitigation Strategies:
-
Strategy 3.1: Humanize the Vaginal Microbiome of the Animal Model.
-
Rationale: Transplanting a human vaginal microbiome into an animal model can create a more clinically relevant system for studying the effects of N-9.
-
Protocol:
-
Deplete the endogenous microbiota of the animal model (e.g., mice) through antibiotic treatment.
-
Introduce a defined human vaginal microbial community or a specific Lactobacillus strain via intravaginal inoculation.
-
Confirm the successful colonization and establishment of the human-like microbiome before initiating the N-9 treatment.
-
Monitor changes in the humanized microbiome in response to N-9 application.
-
-
-
Strategy 3.2: Carefully Control Dosing and Application Frequency.
-
Rationale: As established in human studies, the effects of N-9 are dose- and frequency-dependent.[4][10] Inconsistent application can be a major source of variability.
-
Protocol:
-
Utilize precise dosing instruments to ensure consistent application volumes.
-
Adhere to a strict dosing schedule.
-
Consider using a placebo gel in a control group to account for any mechanical effects of application.[26]
-
-
Data Presentation and Visualization
Table 1: Example of a Dosing and Viability Table for in vitro Studies
| N-9 Concentration (%) | Exposure Time (hours) | Epithelial Cell Viability (%) | Lactobacillus crispatus Viability (%) |
| 0 (Control) | 24 | 100 | 100 |
| 0.1 | 6 | 85 | 60 |
| 0.1 | 24 | 40 | 15 |
| 1.0 | 6 | 30 | 5 |
| 1.0 | 24 | 5 | <1 |
Experimental Workflow Diagrams
Caption: Workflow for mitigating N-9 cytotoxicity in vitro.
Caption: Workflow for humanizing the animal vaginal microbiome.
References
- Validation of vaginal microbiome proxies for in vitro experiments that biomimic Lactobacillus-dominant vaginal cultures. UTMB Research Experts.
- A dosing study of this compound and genital irritation. PubMed.
- Validation of vaginal microbiome proxies for in vitro experiments that biomimic Lactobacillus-dominant vaginal cultures. PubMed.
- Effects of Long-Term Use of this compound on Vaginal Flora. PMC - PubMed Central.
- Disruption of the upper female reproductive tract epithelium by this compound. PubMed.
- The effects of frequent this compound use on the vaginal and cervical mucosa. PubMed.
- The human vaginal microbiota: from clinical medicine to models to mechanisms. PMC - NIH.
- Validation of vaginal microbiome proxies for in vitro experiments that biomimic Lactobacillus‐dominant vaginal cultures. Request PDF - ResearchGate.
- Women design their own vaginal microbicide trial: Suggestions on how to improve adherence from former participants of HIV prevention trials. NIH.
- Hydrogen peroxide production by Lactobacillus species: correlation with susceptibility to the spermicidal compound this compound. PubMed.
- Comparison of the influence of spermicidal and non-spermicidal contraception on bacterial vaginosis, candidal infection and inflammation of the vagina--a preliminary study. PubMed.
- Use of this compound and Changes in Vaginal Lactobacilli. (1998-06-29).
- Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety. PubMed.
- Women design their own vaginal microbicide trial: Suggestions on how to improve adherence from former participants of HIV prevention trials. PLOS One.
- Using In Vitro Models to Study the Interactions Between Environmental Exposures and Human Microbiota. MDPI.
- Effects of the spermicidal agent this compound on vaginal microbial flora. PubMed - NIH.
- This compound for preventing vaginal acquisition of sexually transmitted infections by women from men. PubMed.
- design of a phase III trial to measure the efficacy of the vaginal microbicide PRO 2000/5 for HIV prevention. UCL Discovery.
- Use of this compound and Changes in Vaginal Lactobacilli. ResearchGate.
- Effects of Three this compound Preparations on Vaginal Flora and Epithelium. The Journal of Infectious Diseases | Oxford Academic.
- Use of this compound and Changes in Vaginal Lactobacilli. PubMed - NIH.
- Lactobacillus Species Isolated From the Vagina: Identification, Hydrogen Peroxide Production and this compound Resistance. PubMed.
- What is the mechanism of this compound?. Patsnap Synapse.
- Vaginal microbicides and the prevention of HIV transmission. PMC - PubMed Central.
- Microbicides Development Programme: Design of a phase III trial to measure the efficacy of the vaginal microbicide PRO 2000/5 for HIV prevention. ResearchGate.
- The effects of three this compound preparations on vaginal flora and epithelium. PubMed.
- This compound Vaginal: Birth Control Uses, Side Effects, Dosage. MedicineNet.
- Optimisation of a High-Throughput Model for Mucus Permeation and Nanoparticle Discrimination Using Biosimilar Mucus. NIH.
- In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. Semantic Scholar.
- Property profiling of biosimilar mucus in a novel mucus-containing in vitro model for assessment of intestinal drug absorption. Request PDF - ResearchGate.
- In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception. PubMed.
- In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception. NIH.
- Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. NIH.
- This compound: How to Use & Side Effects.
- What You Need to Know About this compound.
- Optimization of Toxicity, Biodegradability, and Skin Irritation in Formulations Containing Mixtures of Anionic and Nonionic Surfactants Combined with Silica Nanoparticles. MDPI.
- A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and this compound spermicidal gels. PMC - PubMed Central.
- Generating an in vitro gut model with physiologically relevant biophysical mucus properties. (2022-09-27).
- Development of an In Vitro System to Study the Interactions of Aerosolized Drugs with Pulmonary Mucus. NIH.
- Nanotechnological Strategies for Vaginal Administration of Drugs—A Review.
- New in vitro model for intestinal mucus. BioTechniques.
- Can you take probiotics with birth control pills?.
- Vaginal Probiotics: What to Know. WebMD.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound Vaginal: Birth Control Uses, Side Effects, Dosage [medicinenet.com]
- 3. Effects of the spermicidal agent this compound on vaginal microbial flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Long-Term Use of this compound on Vaginal Flora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of frequent this compound use on the vaginal and cervical mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen peroxide production by Lactobacillus species: correlation with susceptibility to the spermicidal compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Use of this compound and changes in vaginal lactobacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dosing study of this compound and genital irritation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Women design their own vaginal microbicide trial: Suggestions on how to improve adherence from former participants of HIV prevention trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Women design their own vaginal microbicide trial: Suggestions on how to improve adherence from former participants of HIV prevention trials | PLOS One [journals.plos.org]
- 13. The effects of three this compound preparations on vaginal flora and epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Vaginal microbicides and the prevention of HIV transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro surfactant structure-toxicity relationships: implications for surfactant use in sexually transmitted infection prophylaxis and contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The human vaginal microbiota: from clinical medicine to models to mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimisation of a High-Throughput Model for Mucus Permeation and Nanoparticle Discrimination Using Biosimilar Mucus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 21. Validation of vaginal microbiome proxies for in vitro experiments that biomimic Lactobacillus-dominant vaginal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Can you take probiotics with birth control pills? | Optibac Probiotics [optibacprobiotics.com]
- 23. Do You Need Probiotics for Your Vagina? [webmd.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Managing Nonoxynol-9 Induced Epithelial Exfoliation in Ex Vivo Rectal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ex vivo rectal models and encountering challenges with Nonoxynol-9 (N-9). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of N-9-induced epithelial exfoliation and maintain the integrity of your experimental models.
Understanding the Challenge: The Mechanism of this compound-Induced Epithelial Disruption
This compound, a non-ionic surfactant, is widely used as a spermicidal agent.[1][2][3] Its mechanism of action involves the disruption of the lipid bilayer of cell membranes, leading to increased permeability, loss of intracellular contents, and ultimately, cell death.[1][2][4] While effective as a spermicide, this same mechanism can cause significant damage to the delicate epithelial lining of the rectum.[3][5][6]
Studies in both human and animal models have demonstrated that rectal application of N-9 can lead to rapid and extensive exfoliation of the epithelium, often in large sheets.[5][6][7] This loss of the protective epithelial barrier can compromise the integrity of ex vivo models and has been a significant concern in studies where N-9 was investigated for preventing sexually transmitted infections (STIs), as it may paradoxically increase the risk of infection.[3][6]
The following diagram illustrates the mechanism of N-9-induced epithelial damage:
Caption: Mechanism of this compound induced epithelial cell damage.
Troubleshooting Guide: Addressing Rapid Exfoliation in Your Experiments
This section is designed in a question-and-answer format to directly address specific issues you might be encountering.
Question 1: My rectal explants show massive epithelial sloughing immediately after this compound application. How can I reduce this acute damage?
Answer: This is a common and expected effect of N-9. The key is to carefully control the experimental conditions to minimize off-target effects while still observing the intended action of your compound of interest.
Immediate Steps to Mitigate Acute Damage:
-
Optimize N-9 Concentration: The concentration of N-9 is a critical factor. While many commercially available products contain high concentrations, for ex vivo studies, it's crucial to determine the lowest effective concentration that still allows you to study the desired biological effect. Consider performing a dose-response study to identify a concentration that induces a measurable but not catastrophic effect on the epithelium.
-
Control Exposure Time: The damaging effects of N-9 are time-dependent.[8] Shorten the exposure time to the absolute minimum required for your experimental endpoint. For some studies, a brief exposure followed by a wash step may be sufficient.
-
Refine Your Explant Culture Technique: The health of your explant tissue before N-9 exposure is paramount. Ensure your tissue collection and culture protocols are optimized for maximal viability.
-
Protocol: Enhancing Rectal Explant Viability
-
Tissue Procurement: Obtain fresh rectal tissue biopsies and immediately place them in a cold transport medium (e.g., RPMI 1640) supplemented with antibiotics and antimycotics.
-
Dissection: Perform all dissections in a sterile environment on a chilled surface to minimize metabolic activity and tissue degradation.
-
Culture Method: Utilize a liquid-air interface culture system. This can be achieved by placing the explants on a support matrix (e.g., gelatin sponge) in a culture dish with the medium just touching the bottom of the tissue. This mimics the in vivo environment more closely than submerged cultures.
-
Culture Medium: Use a high-quality, serum-free medium supplemented with growth factors known to support epithelial integrity, such as epidermal growth factor (EGF).
-
-
The following workflow can help guide your experimental setup:
Caption: Experimental workflow for ex vivo rectal explant studies with this compound.
Question 2: How can I quantitatively assess the extent of epithelial damage in my ex vivo model?
Answer: A multi-faceted approach is recommended to accurately quantify epithelial damage.
| Assessment Method | Description | Advantages | Considerations |
| Histology | Formalin-fix and paraffin-embed explants for Hematoxylin and Eosin (H&E) staining. | Provides a clear visual of epithelial stripping, cell morphology, and underlying tissue damage. | Can be subjective; requires a pathologist or trained histologist for accurate scoring. |
| Lactate Dehydrogenase (LDH) Assay | Measure the release of LDH, a cytosolic enzyme, into the culture medium as an indicator of cell lysis. | Quantitative and high-throughput. | Does not distinguish between epithelial and other cell types in the explant. |
| MTT/XTT Assay | Assess the metabolic activity of the explant as a measure of cell viability. | Quantitative and relatively easy to perform. | May not be sensitive enough to detect early stages of epithelial damage. |
| Immunofluorescence | Stain for epithelial-specific markers (e.g., cytokeratins) and tight junction proteins (e.g., occludin, ZO-1). | Provides specific information about the loss of epithelial cells and disruption of the barrier function. | Requires specialized equipment (fluorescence microscope) and antibodies. |
Question 3: Are there any alternatives to this compound that I can use as a positive control for epithelial disruption without causing such rapid and complete exfoliation?
Answer: Yes, several alternatives can provide a more controlled disruption of the epithelium.
-
Lower Concentrations of Other Surfactants: Consider using a lower concentration of a different non-ionic surfactant, such as Triton X-100, at a concentration known to cause sublethal membrane permeabilization.
-
Mechanical Disruption: A gentle, controlled mechanical abrasion of the epithelial surface can be used to mimic a physical breach of the barrier.
-
Enzymatic Digestion: A very brief exposure to a low concentration of a protease like dispase can selectively detach the epithelial layer from the underlying lamina propria.
Frequently Asked Questions (FAQs)
Q1: What is the typical timeframe for epithelial recovery after this compound exposure in ex vivo models?
A1: In vivo studies have shown that epithelial regeneration can begin within 48 hours of N-9 exposure, with complete restoration, albeit with altered cell morphology, within 72 hours.[8] However, in ex vivo models, the regenerative capacity is limited due to the absence of a blood supply and systemic factors. It is unlikely that significant regeneration will occur in a typical short-term ex vivo culture.
Q2: Can I use cryopreserved rectal tissue for my this compound experiments?
A2: While cryopreservation protocols for rectal tissue are being developed, they may not be ideal for studying acute epithelial exfoliation. The freeze-thaw process itself can compromise epithelial integrity, potentially confounding your results. Whenever possible, fresh tissue is recommended for these types of studies.
Q3: How does the cellular composition of rectal explants influence the response to this compound?
A3: Rectal tissue is a complex environment containing various cell types, including epithelial cells (columnar and goblet cells), immune cells (T cells, macrophages, etc.), and stromal cells.[6] While N-9's primary effect is on the surface epithelium, the release of inflammatory mediators from damaged epithelial cells can trigger responses in the underlying immune cells. It is important to consider this interplay when interpreting your data.
Q4: Are there any known inhibitors or protective agents that can counteract the effects of this compound?
A4: Research into agents that can protect against surfactant-induced epithelial damage is ongoing. Some studies have explored the use of mucoadhesive polymers or other barrier-enhancing compounds to reduce the direct contact of N-9 with the epithelium. The effectiveness of these agents in ex vivo models would need to be empirically determined.
References
- What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17).
- What is this compound used for? - Patsnap Synapse. (2024-06-14).
- Sodium Dodecyl Sulfate and C31G as Microbicidal Alternatives to Nonoxynol 9: Comparative Sensitivity of Primary Human Vaginal Keratinocytes | Antimicrobial Agents and Chemotherapy - ASM Journals.
- Disruption of the upper female reproductive tract epithelium by this compound - PubMed.
- What You Need to Know About this compound.
- This compound causes rapid exfoliation of sheets of rectal epithelium - ResearchGate.
- This compound causes rapid exfoliation of sheets of rectal epithelium - PubMed.
- Rectal applications of this compound cause tissue disruption in a monkey model - PubMed.
- Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PMC - PubMed Central. (2012-10-01).
- Nonoxyl-9 and women's struggle against HIV - PubMed.
- Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety - PubMed. (2012-10-01).
- Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - NIH.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. cervicalbarriers.org [cervicalbarriers.org]
- 4. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound causes rapid exfoliation of sheets of rectal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rectal applications of this compound cause tissue disruption in a monkey model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Disruption of the upper female reproductive tract epithelium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nonoxynonl-9 Permeation in Cervical Mucus Models
Welcome to the technical support center for researchers investigating the permeation of Nonoxynol-9 (N-9) through cervical mucus models. This guide is designed to provide in-depth, experience-based insights and practical troubleshooting for the complex experimental variables you may encounter. Our goal is to enhance the accuracy and reproducibility of your in vitro studies by explaining the causality behind experimental choices and providing self-validating protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the experimental setup and the critical components influencing N-9 permeation studies.
Q1: What are the essential components of a reliable in vitro cervical mucus model for this compound permeation studies?
A reliable in vitro model hinges on meticulously simulating the physiological barrier. The key components are:
-
Cervical Mucus Simulant (CMS): This is the most critical component. While human cervical mucus is the gold standard, its availability and variability are significant limitations.[1] Therefore, a well-characterized CMS is essential. An effective CMS should mimic the rheological (viscoelastic) properties, pH, and ionic strength of native human cervical mucus.[2][3] Commonly used simulants are based on polymers like guar gum, xanthan gum, or purified mucin from sources such as porcine stomach, often combined with salts and buffers to replicate physiological conditions.[4][5] The concentration of these polymers is a dominant factor affecting viscosity.[2]
-
Permeation Chamber: A vertical diffusion cell, such as a Franz cell, is the standard apparatus for these studies.[6][7] It consists of a donor chamber (for the N-9 formulation) and a receptor chamber, separated by a membrane on which the CMS is applied.
-
Membrane: An inert, porous membrane serves as a support for the CMS. The choice of membrane should not interfere with the diffusion of N-9. Polyvinylidene fluoride (PVDF) or cellulose-based membranes are common choices.[8]
-
Receptor Medium: The solution in the receptor chamber should maintain "sink conditions," meaning the concentration of N-9 remains low, ensuring a constant concentration gradient.[6] Phosphate-buffered saline (PBS) at a physiological pH is a common choice.[6]
Q2: How does the pH of the cervical mucus simulant affect this compound stability and permeation?
The pH of the cervical mucus simulant (CMS) has a profound impact on both the mucus structure and N-9 behavior. The normal pH of vaginal fluid is acidic (around 3.5-4.5), which can influence the properties of both the drug and the mucus barrier.[9]
-
Impact on Mucus Structure: At a lower pH, mucin macromolecules can undergo conformational changes that facilitate cross-linking through hydrophobic interactions, leading to a more gel-like state with potentially smaller pore sizes.[2][10] This increased aggregation can impede molecular transport.[11][12]
-
Impact on N-9 Permeation: Studies have shown that the pH of the delivery vehicle for N-9 significantly affects its diffusion into cervical mucus.[13][14] Specifically, a lower pH in the delivery gel has been associated with increased "biodiffusion," which is the distance into the mucus where sperm are effectively killed.[13] However, the effect on mass transport can be complex, potentially influenced by N-9's tendency to form micelles at higher concentrations.[13]
Q3: What is the mechanism of action of this compound and how does it interact with cervical mucus?
This compound is a non-ionic surfactant.[15][16] Its primary spermicidal mechanism involves disrupting the lipid bilayer of the sperm cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[17][18][19] It also impairs sperm motility by affecting the tail (flagellum).[17]
The interaction of N-9 with cervical mucus is primarily a process of diffusion through the hydrogel matrix. As a surfactant, N-9 has the potential to interact with the mucin glycoproteins that form the structural basis of mucus.[20][21] However, studies have indicated that the diffusion of N-9 into mid-cycle human cervical mucus can be significantly slower compared to small, uncharged molecules like D-glucose, suggesting that the mucus presents a considerable barrier.[22] This limited penetration can reduce its efficacy in the upper regions of the cervical canal.[22][23][24]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues you may encounter.
Q4: Why am I observing inconsistent this compound permeation rates across my cervical mucus model replicates?
Inconsistent permeation rates are a common challenge and often point to variability in the experimental setup. Here’s a checklist to diagnose the issue:
| Potential Cause | Recommended Action | Scientific Rationale |
| Inconsistent CMS Application | Ensure a standardized and uniform thickness of the CMS on the membrane for all replicates. Use a positive displacement pipette or a similar tool to apply a precise volume. | The thickness of the mucus layer is a primary determinant of the diffusion path length. Variations will directly impact the time it takes for N-9 to permeate. |
| Air Bubbles in the Receptor Chamber | Meticulously inspect the receptor chamber for any trapped air bubbles beneath the membrane after assembly. Degas the receptor solution before use.[6] | Air bubbles create an insulating layer that prevents the receptor medium from making full contact with the membrane, effectively reducing the surface area available for diffusion and leading to artificially low permeation measurements.[6] |
| Variable CMS Properties | Prepare a single large batch of CMS for all replicates in an experiment. Ensure complete hydration and mixing of polymers. Characterize the rheological properties (viscosity, elastic and loss moduli) of each new batch to ensure consistency.[5][25] | The viscoelasticity and pore size of the CMS are critical determinants of its barrier function.[2] Batch-to-batch variations in polymer hydration or composition will alter these properties and lead to inconsistent results.[1] |
| Inconsistent Temperature Control | Use a circulating water bath to maintain a constant temperature (typically 32°C or 37°C) in the Franz cells.[6] | Diffusion is a temperature-dependent process. Fluctuations in temperature will alter the kinetic energy of the N-9 molecules and the viscosity of the CMS, leading to variable permeation rates. |
Q5: What could be causing low or no this compound detection in the receiving chamber of my Franz diffusion cell setup?
Detecting minimal or no N-9 in the receptor fluid can be frustrating. The issue may lie with the barrier properties of your model or the analytical method itself.
| Potential Cause | Recommended Action | Scientific Rationale |
| Excessive CMS Barrier Function | Re-evaluate the composition of your CMS. A high concentration of mucin or other gelling agents can create a very dense network that severely restricts N-9 diffusion.[2] Consider preparing a CMS with a lower polymer concentration or a composition that better reflects the more permeable mid-cycle cervical mucus.[21] | The pore size of the mucus mesh is a critical factor governing the translocation of molecules.[2] If the pores are significantly smaller than the N-9 molecules or its micelles, permeation will be negligible. |
| N-9 Binding to Experimental Components | Run a control experiment without the CMS to assess for non-specific binding of N-9 to the membrane or the Franz cell apparatus. | N-9, as a surfactant, can adsorb to surfaces. It is important to ensure that the observed low permeation is due to the mucus barrier and not loss of the compound to the experimental setup. |
| Insufficient Analytical Sensitivity | Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method (e.g., HPLC-UV, LC-MS/MS).[26][27] Concentrate the samples from the receptor chamber if necessary. | The concentration of N-9 in the receptor fluid may be below the detection capabilities of your instrument. High-performance liquid chromatography (HPLC) with UV detection (at around 280 nm) is a common method for N-9 quantification.[28][29] For very low concentrations, a more sensitive method like LC-MS/MS may be required.[30] |
| N-9 Degradation | Assess the stability of N-9 in your receptor medium at the experimental temperature over the duration of the study. | While generally stable, it is good practice to confirm that N-9 is not degrading under the experimental conditions, which would lead to an underestimation of permeation.[30] |
Section 3: Experimental Protocols & Data Presentation
To ensure reproducibility and accuracy, detailed methodologies are crucial.
Protocol 1: Preparation of a Standardized Cervical Mucus Simulant
This protocol provides a starting point for creating a synthetic cervical mucus. Adjustments may be necessary to match specific experimental goals.
-
Hydration of Polymers: Slowly add a defined concentration (e.g., 2-5% w/v) of a gelling agent like porcine gastric mucin to a buffered saline solution (e.g., PBS at pH 7.4).
-
Mixing: Stir the mixture gently on a magnetic stirrer at 4°C overnight to ensure complete hydration and avoid excessive shear that could degrade the polymers.
-
pH Adjustment: Adjust the final pH of the simulant to the desired value (e.g., 4.5 for a mid-cycle model) using dilute HCl or NaOH.
-
Characterization: Before use, characterize the rheological properties of the simulant using a rheometer to measure the storage (G') and loss (G'') moduli.[5][31] This step is critical for ensuring batch-to-batch consistency.
Protocol 2: Franz Diffusion Cell Permeation Study
This protocol outlines the key steps for conducting a permeation experiment.
-
Cell Setup: Assemble the Franz diffusion cells.[6][32] Fill the receptor chambers with degassed receptor medium (e.g., PBS) and ensure no air bubbles are present. Equilibrate the cells to the desired temperature (e.g., 37°C) using a circulating water bath.[6]
-
Membrane and CMS Application: Place a pre-soaked synthetic membrane between the donor and receptor chambers and clamp securely.[6] Apply a precise volume of the prepared CMS onto the membrane in the donor chamber, ensuring a uniform layer.
-
Application of N-9 Formulation: Carefully apply a known quantity of the N-9 formulation to the surface of the CMS in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Sample Analysis: Quantify the concentration of N-9 in the collected samples using a validated analytical method such as HPLC-UV or LC-MS/MS.[28]
Data Presentation: Factors Influencing Mucus Permeability
The following table summarizes key physicochemical properties of cervical mucus that influence its barrier function.
| Property | Typical Physiological Range/State | Impact on Permeation |
| pH | 3.5 - 8.5 (Varies with menstrual cycle) | Lower pH can increase mucin aggregation, potentially decreasing permeability.[2][11] |
| Ionic Strength | Varies with fluid secretions | Increased cation concentration (e.g., Ca²⁺) can induce mucin aggregation, altering the pore structure and permeability.[10][11][33] |
| Mucin Concentration | 1-5% (Lower at mid-cycle) | Higher mucin concentration leads to increased viscoelasticity and a denser gel network, thus reducing permeability.[1][2] |
| Viscoelasticity | Lower at mid-cycle (more fluid) | Lower viscoelasticity (more "watery" mucus) generally corresponds to higher permeability.[3][21] |
Section 4: Visualizations
Diagrams to clarify experimental workflows and conceptual relationships.
Diagram 1: Experimental Workflow for N-9 Permeation Study
Caption: Workflow for a this compound permeation study using a Franz cell model.
Diagram 2: Key Factors Influencing N-9 Permeation Through Cervical Mucus
Caption: Interplay of factors affecting this compound permeation in cervical mucus models.
References
-
Owen, D. H., Dunmire, E. N., & Plenys, A. M. (1999). Factors influencing this compound permeation and bioactivity in cervical mucus. Journal of Controlled Release, 60(1), 23–34. [Link]
-
Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. (n.d.). PharmaTutor. [Link]
-
Wolf, D. P., Blasco, L., Khan, M. A., & Litt, M. (1977). Human cervical mucus. II. Composition and function of the insoluble gel. Fertility and Sterility, 28(1), 53–58. [Link]
-
Henriques, M., Sousa, F., & Sarmento, B. (2019). Physicochemical properties of mucus and their impact on transmucosal drug delivery. Expert Opinion on Drug Delivery, 16(9), 925–935. [Link]
-
Shahnawaz, M., Park, M. K., & Lee, J. H. (2020). In Vitro Reconstitution of an Intestinal Mucus Layer Shows That Cations and pH Control the Pore Structure That Regulates Its Permeability and Barrier Function. ACS Applied Bio Materials, 3(5), 2897–2909. [Link]
-
Elstein, M., & Daunter, B. (1976). Cervical mucus: its structure and possible biological functions. British Journal of Obstetrics and Gynaecology, 83(2), 115–119. [Link]
-
Song, Y., & Li, S. (1991). Quantitative analysis of this compound in blood. Contraception, 43(2), 161–166. [Link]
-
A, G., & D, K. (2013). Cervical mucus: from biochemical structure to clinical implications. Frontiers in Bioscience (Scholar Edition), 5, 507–515. [Link]
-
Shahnawaz, M., Park, M. K., & Lee, J. H. (2020). In Vitro Reconstitution of an Intestinal Mucus Layer Shows That Cations and pH Control the Pore Structure That Regulates Its Permeability and Barrier Function. ACS Applied Bio Materials, 3(5), 2897-2909. [Link]
-
Odeblad, E. (1968). The functional structure of human cervical mucus. Acta Obstetricia et Gynecologica Scandinavica, 47(Suppl 1), 57–79. [Link]
-
What is the mechanism of this compound? (2024). Patsnap Synapse. [Link]
-
Neuhaus, O. W., & Moghissi, K. S. (1962). Composition and properties of human cervical mucus. Fertility and Sterility, 13, 550–558. [Link]
-
Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. (n.d.). Acta Pharmaceutica Sciencia. [Link]
-
Shahnawaz, M., Park, M. K., & Lee, J. H. (2020). In Vitro Reconstitution of an Intestinal Mucus Layer Shows That Cations and pH Control the Pore Structure That Regulates Its Permeability and Barrier Function. ACS Applied Bio Materials, 3(5), 2897-2909. [Link]
-
Barditch-Crovo, P., & Hamzeh, F. M. (1996). Determination of the spermicide this compound in vaginal lavage by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 683(2), 291–296. [Link]
-
Chantler, E., & Sharma, R. (1992). Compatibility between the spermicide nonoxynol 9 and mid-cycle human cervical mucus. Contraception, 45(6), 557–565. [Link]
-
Lechanteur, A., & Evrard, B. (2020). The role of mucus in cell-based models used to screen mucosal drug delivery. Advanced Drug Delivery Reviews, 160, 145–164. [Link]
-
Ensign, L. M., Lai, S. K., & Hanes, J. (2014). In vitro and ex vivo models for evaluating vaginal drug delivery systems. Advanced Drug Delivery Reviews, 71, 50–64. [Link]
-
Wolf, D. P., Blasco, L., Khan, M. A., & Litt, M. (1977). Human cervical mucus. I. Rheologic characteristics. Fertility and Sterility, 28(1), 41–46. [Link]
-
Crater, J. S., & Carrier, R. L. (2010). Mucus models to evaluate the diffusion of drugs and particles. Advanced Drug Delivery Reviews, 62(15), 1530–1540. [Link]
-
Andrews, G. P., Jones, D. S., & Woolfson, A. D. (2021). Recent Advances in Studying In Vitro Drug Permeation Across Mucosal Membranes. Pharmaceutics, 13(9), 1367. [Link]
-
This compound. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Creinin, M. D., & Westhoff, C. L. (2021). Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. Contraception, 104(5), 483–488. [Link]
-
Guth, D., & von Engelhardt, W. (1989). Is gastro-intestinal mucus an ion-selective barrier? Symposia of the Society for Experimental Biology, 43, 117–121. [Link]
-
[guide] Setting Up and Conducting Permeation Tests with Franz Diffusion Cells. (n.d.). PermeGear. [Link]
-
Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. (2022). Reproduction and Fertility, 3(1), R1-R12. [Link]
-
Zhang, S. Y., et al. (2022). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 3(1), R1-R12. [Link]
-
Nonaethylene Glycol Nonylphenyl Ether. (n.d.). PubChem. [Link]
-
Wening, K., & Breitkreutz, J. (2013). Mucosal drug delivery: Barriers, in vitro models and formulation strategies. Journal of Drug Delivery Science and Technology, 23(4), 383-391. [Link]
-
Gels That Serve as Mucus Simulants: A Review. (2023). Gels, 9(7), 558. [Link]
-
Ahmad, F., et al. (2012). Synthetic Tracheal Mucus with Native Rheological and Surface Tension Properties. Biomacromolecules, 13(10), 3353-3363. [Link]
-
Gels That Serve as Mucus Simulants: A Review. (2023). Gels, 9(7), 558. [Link]
-
Franz Diffusion. (n.d.). Auriga Research. [Link]
-
Rheological properties of synthetic mucus for airway clearance. (2016). Journal of the Mechanical Behavior of Biomedical Materials, 61, 146-156. [Link]
-
This compound – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
A Comparative Study and Prediction of the Ex Vivo Permeation of Six Vaginally Administered Drugs across Five Artificial Membranes and Vaginal Tissue. (2024). Pharmaceutics, 16(5), 682. [Link]
-
Diffusion Cell Basics. (n.d.). PermeGear. [Link]
-
The experimental setup for the Franz-type diffusion cells. (n.d.). ResearchGate. [Link]
-
Owen, D. H., Dunmire, E. N., & Plenys, A. M. (1999). Factors influencing this compound permeation and bioactivity in cervical mucus. Journal of Controlled Release, 60(1), 23–34. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. (2003). AAPS PharmSciTech, 4(1), E11. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. (2003). AAPS PharmSciTech, 4(1), E11. [Link]
-
Buttar, H. S. (1986). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. Toxicology Letters, 31(1), 57–65. [Link]
-
Zhang, S. Y., et al. (2022). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 3(1), R1-R12. [Link]
Sources
- 1. Composition and functioin of human cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physicochemical properties of mucus and their impact on transmucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human cervical mucus. I. Rheologic characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gels That Serve as Mucus Simulants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alterlab.co.id [alterlab.co.id]
- 7. researchgate.net [researchgate.net]
- 8. A Comparative Study and Prediction of the Ex Vivo Permeation of Six Vaginally Administered Drugs across Five Artificial Membranes and Vaginal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. In Vitro Reconstitution of an Intestinal Mucus Layer Shows That Cations and pH Control the Pore Structure That Regulates Its Permeability and Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Reconstitution of an Intestinal Mucus Layer Shows That Cations and pH Control the Pore Structure That Regulates Its Permeability and Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors influencing this compound permeation and bioactivity in cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [논문]Factors influencing this compound permeation and bioactivity in cervical mucus [scienceon.kisti.re.kr]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Cervical mucus: its structure and possible biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. storage.imrpress.com [storage.imrpress.com]
- 22. Compatibility between the spermicide nonoxynol 9 and mid-cycle human cervical mucus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitative analysis of this compound in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of the spermicide this compound in vaginal lavage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ijpbs.com [ijpbs.com]
- 29. turkjps.org [turkjps.org]
- 30. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 31. Synthetic Tracheal Mucus with Native Rheological and Surface Tension Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 32. permegear.com [permegear.com]
- 33. Is gastro-intestinal mucus an ion-selective barrier? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accounting for Lot-to-Lot Variability of Commercial Nonoxynol-9 Preparations
Welcome to the technical support center for Nonoxynol-9. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the inherent lot-to-lot variability of commercial this compound preparations. In this guide, we will explore the root causes of this variability, its potential impact on experimental outcomes, and provide practical troubleshooting guides and frequently asked questions (FAQs) to ensure the consistency and reliability of your research.
Understanding the Challenge: The Nature of this compound
This compound is a non-ionic surfactant widely used as a spermicidal agent in contraceptive products.[1] Chemically, it is a complex mixture of compounds, not a single molecular entity. Commercial this compound consists of a p-nonylphenol hydrophobe attached to a hydrophilic polyethylene glycol (PEG) chain. The manufacturing process results in a distribution of PEG chain lengths, meaning a given lot of this compound contains a range of oligomers with varying numbers of ethylene oxide units.[2][3] This oligomer distribution is a primary source of lot-to-lot variability and can significantly influence the material's physicochemical and biological properties.
Furthermore, residual reactants and byproducts from the manufacturing process, such as free polyethylene glycol, ethylene oxide, and 1,4-dioxane, can be present as impurities and contribute to inconsistent experimental results.[4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A: this compound is a non-ionic surfactant that acts as a spermicide. Its mechanism of action involves disrupting the integrity of the sperm cell membrane. The hydrophobic nonylphenol portion of the molecule interacts with the lipid bilayer of the sperm membrane, while the hydrophilic polyethylene glycol chain facilitates this disruption, leading to increased membrane permeability, loss of intracellular components, and ultimately, sperm immobilization and death.[6]
Q2: What are the main sources of lot-to-lot variability in this compound?
A: The primary sources of lot-to-lot variability in this compound are:
-
Oligomer Distribution: Commercial preparations contain a mixture of molecules with varying lengths of the polyethylene glycol (PEG) chain. The average number of ethylene oxide units is typically around nine, but the distribution of oligomers around this average can differ between lots.[2]
-
Impurity Profile: The presence and concentration of impurities can vary significantly. Key impurities include:
-
Physicochemical Properties: These variations in composition lead to differences in physicochemical properties such as:
Q3: How can lot-to-lot variability impact my experimental results?
A: Inconsistent this compound composition can lead to a range of experimental discrepancies:
-
Variable Spermicidal Efficacy: Changes in the oligomer distribution and impurity levels can alter the potency of the spermicidal effect.
-
Inconsistent Cytotoxicity Profiles: Different lots may exhibit varying levels of toxicity to vaginal epithelial cells or other cell lines used in your assays. This is particularly relevant as the cytotoxicity of this compound is a significant area of research.[9][10]
-
Altered Formulation Properties: If you are developing a formulated product (e.g., a gel or film), changes in the physicochemical properties of this compound can affect viscosity, stability, and drug release characteristics.
Q4: Are there quality standards for this compound?
A: Yes, the United States Pharmacopeia (USP) provides a monograph for this compound that outlines specific tests and acceptance criteria for identity, purity, and quality.[5] These include tests for the content of this compound, as well as limits for impurities such as free ethylene oxide and 1,4-dioxane.[4] When sourcing this compound for research, it is advisable to obtain lots that meet USP specifications and to request a Certificate of Analysis (CoA) that details the specific test results for that lot.
Troubleshooting Guides
Issue 1: Inconsistent Spermicidal Activity in In Vitro Assays
Symptoms: You observe significant differences in the EC50 (half-maximal effective concentration) or complete sperm immobilization concentration when using different lots of this compound in your Sander-Cramer or other sperm motility assays.
Potential Cause: The spermicidal activity of this compound is dependent on its ability to disrupt sperm membranes, which is influenced by its oligomer distribution and CMC. A shift in the distribution towards shorter or longer PEG chains, or the presence of impurities affecting micelle formation, can alter its efficacy.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent spermicidal activity.
Recommended Action & Protocols:
-
Characterize the Oligomer Distribution by HPLC:
-
Rationale: High-Performance Liquid Chromatography (HPLC) can separate the different oligomers present in a this compound sample, providing a "fingerprint" of its composition. Comparing the chromatograms of different lots can reveal variations in the oligomer distribution.[2]
-
Protocol: Reverse-Phase HPLC for this compound Oligomer Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is often effective. For example, start with a 70:30 methanol:water mixture and gradually increase the methanol concentration to 95% over 30 minutes.[11]
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh and dissolve this compound in the initial mobile phase to a concentration of approximately 0.2 mg/mL.[11]
-
Analysis: Inject equal volumes of each lot and compare the resulting chromatograms. Look for shifts in the retention times and relative peak areas of the major oligomers.
-
-
-
Determine the Critical Micelle Concentration (CMC):
-
Rationale: The CMC is a critical parameter for surfactant activity. Variations in CMC between lots can lead to differences in biological activity at the same weight/volume concentration.
-
Protocol: CMC Determination by Surface Tensiometry
-
Prepare a series of dilutions of each this compound lot in deionized water, spanning a concentration range from below to above the expected CMC (literature values are around 0.085 mM).[7]
-
Measure the surface tension of each dilution using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the point at which the surface tension plateaus. A significant difference in the CMC between lots indicates a functional difference in the material.
-
-
Issue 2: Unexpected or Variable Cytotoxicity in Cell-Based Assays
Symptoms: You are performing cytotoxicity assays (e.g., MTT, LDH release) on vaginal epithelial cells or other cell lines and observe inconsistent IC50 (half-maximal inhibitory concentration) values or unexpected cell death with different lots of this compound.
Potential Cause: The cytotoxicity of this compound can be influenced by both the oligomer distribution and the presence of toxic impurities such as residual ethylene oxide and 1,4-dioxane.[9] Free PEG can also contribute to osmotic stress on cells.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for variable cytotoxicity.
Recommended Action & Protocols:
-
Quantify Residual Ethylene Oxide and 1,4-Dioxane by Gas Chromatography (GC):
-
Rationale: These are known toxic impurities with specified limits in the USP monograph for this compound.[4] Headspace GC is a sensitive method for their detection.
-
Protocol: Headspace GC for Ethylene Oxide and 1,4-Dioxane
-
System: Gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A column suitable for volatile organic compounds, such as a DB-624 or equivalent.
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Follow a temperature program appropriate for the separation of these volatiles. For example, an initial temperature of 70°C, ramped to 250°C.[13]
-
Sample Preparation: Accurately weigh the this compound sample into a headspace vial. Add a suitable solvent (e.g., N,N-dimethylformamide) and an internal standard. Seal the vial.
-
Headspace Conditions: Incubate the vial at an elevated temperature (e.g., 80°C) to allow the volatile impurities to partition into the headspace.[14]
-
Analysis: Inject an aliquot of the headspace gas into the GC. Quantify the impurities by comparing their peak areas to those of certified reference standards.
-
-
Acceptance Criteria (per USP):
-
-
Assess the Content of Free Polyethylene Glycol:
-
Rationale: High levels of free PEG can contribute to the overall osmolarity of your test solutions and may induce cytotoxic effects independent of the surfactant activity of this compound.
-
Protocol: Extraction and Gravimetric Analysis of Free PEG
-
Accurately weigh approximately 10 g of the this compound sample.
-
Dissolve the sample in a suitable organic solvent in which this compound is soluble but PEG has limited solubility (e.g., ethyl acetate).
-
Perform a liquid-liquid extraction with a brine solution (e.g., 5 N sodium chloride). The more hydrophilic free PEG will preferentially partition into the aqueous phase.
-
Separate the aqueous layer and evaporate the water.
-
Dry the remaining residue (free PEG) to a constant weight.
-
Calculate the percentage of free PEG in the original sample. The USP monograph specifies a limit for polyethylene glycol.[5]
-
-
Summary of Key Quality Control Parameters
| Parameter | Recommended Analytical Method | Typical Acceptance Criteria (USP) | Potential Impact of Variation |
| Oligomer Distribution | Reverse-Phase HPLC | Not explicitly defined by a single value, but a consistent chromatographic profile is desired. | Spermicidal efficacy, cytotoxicity, formulation properties. |
| Free Ethylene Oxide | Headspace Gas Chromatography (GC) | Not more than 1 ppm[4] | Increased cytotoxicity, potential for genotoxicity. |
| 1,4-Dioxane | Headspace Gas Chromatography (GC) | Not more than 1 ppm[4] | Increased cytotoxicity, potential for carcinogenicity. |
| Free Polyethylene Glycol | Extraction & Gravimetric Analysis | Varies by monograph, but should be low and consistent. | Altered osmolality, potential for non-specific cytotoxicity. |
| Critical Micelle Concentration (CMC) | Surface Tensiometry | Not specified, but should be consistent for a given application. | Spermicidal efficacy, cytotoxicity. |
Best Practices for Working with this compound
-
Source from a Reputable Supplier: Choose suppliers who can provide a detailed Certificate of Analysis (CoA) for each lot, preferably with data on oligomer distribution and impurity levels.
-
Request a USP-Grade Product: This ensures that the material meets minimum quality standards.
-
Qualify New Lots: Before using a new lot of this compound in critical experiments, perform a side-by-side comparison with a previously characterized "gold standard" lot. This could involve running a simple bioassay (e.g., sperm immobilization) and an analytical check (e.g., HPLC profile).
-
Maintain Detailed Records: Keep a log of the lot numbers used in each experiment. If you encounter unexpected results, this will be invaluable for troubleshooting.
-
Proper Storage and Handling: Store this compound in tightly sealed containers at the recommended temperature to prevent degradation. Prepare solutions fresh and be mindful of potential for microbial growth in aqueous solutions.
By understanding the inherent variability of this compound and implementing appropriate quality control and troubleshooting measures, researchers can significantly improve the reproducibility and reliability of their experimental data.
References
-
High-performance liquid chromatographic (HPLC) analysis of oligomeric components of the spermicide this compound. PubMed. [Link]
-
USP-NF Nonoxynol 9. Scribd. [Link]
-
Octoxynol 9 - NF Monographs. USP29-NF24. [Link]
-
Preparative liquid chromatographic separation of the oligomers of this compound and their characterization by 1H-NMR and mass spectroscopy. PubMed. [Link]
-
Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. [Link]
-
USP Monographs: Nonoxynol 9. USP. [Link]
-
Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. ResearchGate. [Link]
-
Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. PubMed. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. SciSpace. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. PubMed. [Link]
-
Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. [Link]
-
1086 Impurities in Drug Substances and Drug Products. US Pharmacopeia (USP). [Link]
-
Purity Testing of Polysorbate 80. Shimadzu. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. National Institutes of Health (NIH). [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. National Institutes of Health (NIH). [Link]
-
What You Need to Know About this compound. [Link]
-
Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization. PubMed. [Link]
-
The influence of this compound-containing spermicides on urogenital infection. PubMed. [Link]
-
From Personal Care to Coastal Concerns: Investigating Polyethylene Glycol Impact on Mussel’s Antioxidant, Physiological, and Cellular Responses. MDPI. [Link]
-
Contraceptive effectiveness and safety of five this compound spermicides: a randomized trial. PubMed. [Link]
-
Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Agilent. [Link]
-
In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. National Institutes of Health (NIH). [Link]
-
Detection of the Spermicide this compound via GC-MS. [Link]
-
Adverse effects of this compound. PubMed. [Link]
-
Preparation and evaluation of this compound-loaded thermoreversible gel for vaginal application. ResearchGate. [Link]
-
Ethylene Oxide Residue Analysis. Scribd. [Link]
-
Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. ResearchGate. [Link]
-
Detection of the Spermicide this compound Via GC-MS. ResearchGate. [Link]
-
Lot-to-Lot Variation. National Institutes of Health (NIH). [Link]
-
(PDF) Effect of Temperature on the Critical Micelle Concentration and Micellization Thermodynamic of Nonionic Surfactants: Polyoxyethylene Sorbitan Fatty Acid Esters. ResearchGate. [Link]
Sources
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. High-performance liquid chromatographic (HPLC) analysis of oligomeric components of the spermicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparative liquid chromatographic separation of the oligomers of this compound and their characterization by 1H-NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. uspbpep.com [uspbpep.com]
- 6. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. agilent.com [agilent.com]
- 13. gcms.cz [gcms.cz]
- 14. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Removing residual Nonoxynol-9 from laboratory equipment and samples
A comprehensive guide for researchers, scientists, and drug development professionals on the effective removal of Nonoxynol-9 from laboratory equipment and experimental samples.
Welcome to the Technical Support Center for this compound decontamination. As a Senior Application Scientist, I understand that the persistent nature of surfactants like this compound can pose significant challenges in a laboratory setting, potentially compromising experimental integrity and leading to inaccurate results. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure your laboratory equipment and samples are free from residual this compound.
Understanding the Challenge: The Properties of this compound
This compound is a nonionic surfactant widely used in various applications, from spermicides to detergents.[1] Its amphiphilic nature, possessing both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, allows it to effectively emulsify and remove soils. However, this same characteristic contributes to its tendency to adhere to surfaces, making complete removal a non-trivial task.
This compound is not a single compound but a complex mixture of oligomers.[2] This heterogeneity can further complicate removal and detection. Furthermore, this compound can degrade into nonylphenol, a compound with known environmental and endocrine-disrupting concerns.[3] Understanding these properties is crucial for developing an effective cleaning strategy.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual this compound from my laboratory equipment?
Residual this compound can interfere with a wide range of assays and experiments. As a surfactant, it can disrupt cell membranes, denature proteins, and alter surface tension, leading to erroneous results in cell-based assays, immunoassays, and biophysical characterizations. Furthermore, its degradation product, nonylphenol, can act as an endocrine disruptor, potentially confounding toxicological studies.[3]
Q2: I've followed my standard labware cleaning protocol, but I suspect this compound residue remains. What should I do?
Standard cleaning procedures may not be sufficient for complete removal of this compound. Due to its surfactant properties, it can form a persistent film on surfaces. You will likely need to implement a more rigorous, validated cleaning protocol involving specific solvents and detergents, followed by a verification step to confirm its removal.
Q3: What are the primary degradation products of this compound that I should be aware of?
The primary degradation product of concern is nonylphenol .[3] Environmental degradation of nonylphenol ethoxylates, the family of compounds to which this compound belongs, leads to the formation of nonylphenol.[3] This compound is more persistent and has a higher potential for bioaccumulation and endocrine disruption.[3] While the conditions in a laboratory setting are different from environmental degradation, the potential for breakdown, especially under harsh cleaning conditions or prolonged storage, should be considered.
Q4: How does this compound interact with different laboratory materials like glass and plastic?
This compound, as a nonionic surfactant, can adsorb to various surfaces.
-
Borosilicate Glass: While glass is generally considered relatively easy to clean, the silanol groups on the surface can interact with the ethoxylate chain of this compound.
-
Plastics (e.g., Polypropylene, Polystyrene): Plastics, being more hydrophobic than glass, have a higher affinity for the nonylphenyl group of this compound. This can lead to stronger adsorption and make removal more challenging. Leaching of the surfactant from plasticware that has been improperly cleaned is a potential source of contamination in subsequent experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in cell-based assays | Residual this compound lysing or stressing cells. | Implement a validated cleaning protocol for all glassware and plasticware. Consider using a final rinse with a solvent known to solubilize this compound, such as 70% ethanol or isopropanol, followed by multiple rinses with high-purity water. |
| Unexpected peaks in HPLC or GC-MS analysis | Contamination from this compound or its degradation products. | Verify the cleanliness of all sample preparation materials, including vials, pipette tips, and solvents. Run a blank analysis of your cleaning solvents to ensure they are not a source of contamination. |
| Visible film or residue on "clean" glassware | Incomplete removal of this compound. | Increase the rigor of your cleaning protocol. This may involve using a laboratory-grade detergent specifically designed for removing surfactants, increasing the cleaning temperature, or extending the contact time with the cleaning agent. |
| Difficulty validating a cleaning procedure | Inadequate cleaning agent or rinsing procedure. Adsorption of this compound to the surface. | Optimize your cleaning procedure by testing different detergents and solvents. For stubborn residues, consider a multi-step process involving an alkaline or acidic wash followed by a solvent rinse. Ensure your rinsing procedure is thorough, with at least three to five rinses with high-purity water. |
Validated Cleaning and Decontamination Protocols
A robust cleaning validation process is essential to ensure the complete removal of this compound. This involves a defined cleaning procedure, a sampling method to test for residues, and a sensitive analytical method to detect any remaining contaminant.
Diagram: Cleaning Validation Workflow
Caption: A typical workflow for cleaning validation to ensure the removal of residual this compound.
Step-by-Step Cleaning Protocol for Glassware and Stainless Steel
-
Initial Rinse: Immediately after use, rinse the equipment thoroughly with deionized water to remove gross contamination.
-
Detergent Wash: Prepare a solution of a laboratory-grade alkaline detergent. Submerge the equipment in the detergent solution and sonicate for at least 30 minutes. For larger equipment, manually scrub all surfaces with a non-abrasive brush.
-
Rinse: Rinse the equipment thoroughly with warm tap water to remove the detergent.
-
Solvent Rinse: Rinse the equipment with 70% ethanol or isopropanol to help remove any remaining hydrophobic residues.
-
Final Rinse: Rinse the equipment at least three to five times with high-purity water (e.g., HPLC-grade or Milli-Q).
-
Drying: Allow the equipment to air dry in a clean environment or dry in an oven at an appropriate temperature.
Step-by-Step Cleaning Protocol for Plasticware (Polypropylene, Polystyrene)
Note: Due to the higher potential for adsorption, dedicated plasticware is recommended for work with this compound. If this is not feasible, a more rigorous cleaning protocol is necessary.
-
Initial Rinse: Immediately after use, rinse the plasticware thoroughly with deionized water.
-
Detergent Soak: Prepare a solution of a laboratory-grade, non-ionic or mildly alkaline detergent. Soak the plasticware in the detergent solution for at least 4 hours, or overnight if possible. Avoid harsh alkaline detergents with certain plastics like polycarbonate.
-
Rinse: Rinse the plasticware thoroughly with warm tap water.
-
Solvent Rinse: Rinse with 70% ethanol. Be aware that some plastics may be sensitive to prolonged exposure to alcohols, so this should be a rinse rather than a soak.
-
Final Rinse: Rinse the plasticware at least five to seven times with high-purity water.
-
Drying: Allow the plasticware to air dry completely. Do not use high temperatures for drying as this can damage the plastic.
Verification of Cleanliness: Analytical Methods
Visual inspection is not sufficient to confirm the absence of this compound. A validated analytical method is required.
Total Organic Carbon (TOC) Analysis
TOC analysis is a rapid and sensitive non-specific method for cleaning validation.[1] It measures the total amount of organic carbon remaining on a surface, which can be correlated to the amount of residual this compound.
-
Principle: A swab or rinse sample is collected and the organic carbon in the sample is oxidized to carbon dioxide, which is then detected and quantified.
-
Advantages: Fast, highly sensitive, and can detect a broad range of organic residues.
-
Considerations: As a non-specific method, a positive TOC result could be due to other organic contaminants. However, in a controlled cleaning process, it is a reliable indicator of cleanliness.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a specific and quantitative method for detecting and measuring this compound.
-
Principle: A liquid sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is used to elute the components of the sample. This compound, being relatively nonpolar, will be retained on the column and can be detected by a UV detector.
-
Example Method:
-
Column: C18
-
Mobile Phase: Methanol:Water (e.g., 80:20 v/v)
-
Detection: UV at 280 nm
-
This method should be validated for your specific application.
-
Diagram: Decision Tree for Method Selection
Caption: A decision tree to guide the selection of an appropriate analytical method for verifying the removal of this compound.
References
-
Nonylphenol - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Photocatalytic degradation of nonylphenol ethoxylated surfactants - American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]
-
Degradation of Nonylphenol Ethoxylate-9 (NPE-9) by Photochemical Advanced Oxidation Technologies. (n.d.). Retrieved January 6, 2026, from [Link]
-
Degradation of Nonylphenol Ethoxylate-9 (NPE-9) by Photochemical Advanced Oxidation Technologies | Industrial & Engineering Chemistry Research. (n.d.). Retrieved January 6, 2026, from [Link]
-
(PDF) Nonylphenol and Its Ethoxylates in Water Environment - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Detection of the Spermicide this compound Via GC-MS - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
This compound | Substance - EWG's Guide to Healthy Cleaning. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cleaning Validation for the Pharmaceutical, Biopharmaceutical, Cosmetic, Nutraceutical, Medical Device and Diagnostic Industries - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cleaning validation in pharmaceutical quality control laboratories: a structured protocol for contamination risk mitigation - NIH. (2025, July 3). Retrieved January 6, 2026, from [Link]
-
Failure of Cleaning Verification in Pharmaceutical Industry Due to Uncleanliness of Stainless Steel Surface - ResearchGate. (2025, August 6). Retrieved January 6, 2026, from [Link]
-
This compound - Wikipedia. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cleaning verification: Exploring the effect of the cleanliness of stainless steel surface on sample recovery | Request PDF - ResearchGate. (2025, August 5). Retrieved January 6, 2026, from [Link]
-
Cleaning verification: Exploring the effect of the cleanliness of stainless steel surface on sample recovery - PubMed. (2017, February 5). Retrieved January 6, 2026, from [Link]
-
Effects of storage and temperature upon soft jelly capsules containing nonoxynol as spermicide - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
This compound: How to Use & Side Effects. (n.d.). Cleveland Clinic. Retrieved January 6, 2026, from [Link]
-
Cleaning Validation for the Pharmaceuticals, Biopharmaceuticals, Cosmetic and Neutraceuticals Industries - jipbs. (n.d.). Retrieved January 6, 2026, from [Link]
-
Validation of cleaning of pharmaceutical manufacturing equipment, illustrated by determination of cephradine residues - Analytical Methods (RSC Publishing). (n.d.). Retrieved January 6, 2026, from [Link]
-
IFU-041-Instructions-for-Cleaning-Stainless-Steel-Products.pdf - MAC Medical, Inc. (n.d.). Retrieved January 6, 2026, from [Link]
-
determination of the spermicides this compound in a gel pharmaceutical formulation by rplc. (n.d.). Retrieved January 6, 2026, from [Link]
-
Detection of the spermicide this compound via GC-MS - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
What You Need to Know About this compound. (n.d.). Retrieved January 6, 2026, from [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal - SciSpace. (2003, January 1). Retrieved January 6, 2026, from [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - NIH. (2022, February 21). Retrieved January 6, 2026, from [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency - PMC - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
Cleaning verification: Exploring the effect of the cleanliness of stainless steel surface on sample recovery | Request PDF - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]
-
FDA issues warning for this compound products |… - Clinician.com. (n.d.). Retrieved January 6, 2026, from [Link]
-
In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed. (n.d.). Retrieved January 6, 2026, from [Link]
-
The effect of boron oxide on the composition, structure, and adsorptivity of glass surfaces. (n.d.). Retrieved January 6, 2026, from [Link]
-
Nonoxynols – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 6, 2026, from [Link]
-
Nonoxynol‐9 for preventing vaginal acquisition of HIV infection by women from men - NIH. (n.d.). Retrieved January 6, 2026, from [Link]
-
On the structural role of boron in borosilicate glasses - ResearchGate. (2025, August 7). Retrieved January 6, 2026, from [Link]
-
What is Borosilicate Glass? | Composition & Types Explained. (n.d.). Borosil. Retrieved January 6, 2026, from [Link]
-
Antibacterial Borosilicate Glass and Glass Ceramic Materials Doped with ZnO for Usage in the Pharmaceutical Industry - ResearchGate. (2023, May 19). Retrieved January 6, 2026, from [Link]
-
Influence of ZnO on the structural, optical, ligand field and antibacterial characteristics of sodium borosilicate glasses containing minor Cr2O3 additions | Request PDF - ResearchGate. (n.d.). Retrieved January 6, 2026, from [Link]
Sources
The impact of pH and osmolarity on the efficacy of Nonoxynol-9 in experimental setups
Technical Support Center: Nonoxynol-9 Efficacy in Experimental Setups
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound (N-9) experimental design. As a widely used surfactant-based spermicide, the efficacy of N-9 is critically dependent on the physicochemical properties of its formulation and the experimental environment.[1] This guide provides in-depth, field-proven insights into the significant roles of pH and osmolarity, offering troubleshooting advice and validated protocols to ensure the accuracy and reproducibility of your results.
Section 1: The Core Mechanism of this compound
Understanding how N-9 functions at a molecular level is fundamental to troubleshooting its application. N-9 is a non-ionic surfactant that acts as a chemical detergent.[1][2] Its primary mechanism of action is the disruption of the sperm cell's lipid bilayer membrane.[3][4] By intercalating into the membrane, N-9 compromises its structural integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, sperm immobilization and death.[2][5] This process is not specific to sperm and can affect other cells, which is a critical consideration in both efficacy and safety studies.[4]
Caption: Mechanism of Action for this compound Spermicide.
Section 2: Troubleshooting & FAQs - The Impact of pH
The pH of the experimental medium or formulation vehicle is a critical variable that can dramatically alter both sperm viability and N-9's chemical behavior.
Q1: My sperm sample shows low motility even in the control group without N-9. Could the buffer pH be the cause?
A: Absolutely. Sperm motility is highly sensitive to pH. The optimal pH for human sperm motility and capacitation is in the neutral to slightly alkaline range, typically between 7.2 and 8.2.[6] If your buffer system is acidic (e.g., pH < 6.2), you will likely observe a significant, time-dependent decrease in both total and progressive sperm motility.[6] This is attributed to a reduction in the activity of key enzymes like Na+/K+-ATPase, which are crucial for sperm function.[6]
-
Troubleshooting Step: Always validate your control groups first. Before starting an N-9 efficacy experiment, test your buffer system alone with a viable sperm sample. Ensure that sperm motility remains robust for the planned duration of your experiment. If motility drops, measure the pH of your medium and adjust it to the optimal 7.2-8.2 range.
Q2: I'm observing lower-than-expected spermicidal efficacy in my acidic N-9 formulation (pH 4.5). Why is this happening?
A: This is a complex issue with two potential contributing factors.
-
Direct Impact on Sperm: As established, an acidic environment itself is detrimental to sperm motility.[6] You may be seeing a combined effect of the acidic vehicle and the N-9, making it difficult to isolate the spermicide's true efficacy. It is crucial to have a pH-matched control (acidic buffer without N-9) to understand the baseline effect of the pH alone.
-
Impact on N-9 Activity: While N-9 is stable across a range of pH values, including the normal vaginal pH of around 4.2, its interaction with the local environment can be influenced by the formulation's pH.[7] One study on N-9 delivery gels found that spermicidal efficacy (measured as the distance into mucus at which sperm are killed) actually increased with decreasing pH.[8] This suggests that the relationship is not simple. However, the diffusion of N-9 itself into the medium can be affected by both pH and osmolarity, which could alter the effective concentration reaching the sperm.[8]
-
Troubleshooting Step: To de-convolute these effects, run parallel experiments. Test your N-9 formulation against a pH-matched placebo and a neutral pH (7.2-7.4) formulation. This will help you determine if the observed effect is due to the pH of the vehicle, a change in N-9's intrinsic activity at that pH, or a combination of both.
Q3: Can the pH of the N-9 formulation affect its stability during storage or incubation?
A: Yes, although N-9 is generally stable. One study assessing pH-dependent stability found that N-9 was stable for up to 15 days in rabbit plasma at a pH of 4.2.[7] However, extreme pH values (highly acidic or highly alkaline) combined with elevated temperatures could potentially hydrolyze the poly(ethylene glycol) chain, though this is less of a concern under typical experimental conditions (pH 4-8, room temp to 37°C).
-
Best Practice: Prepare your N-9 solutions fresh. If you must store them, do so at 4°C in a tightly sealed, protected-from-light container. For any new formulation, it is advisable to conduct a short-term stability study by assaying its spermicidal potency at time zero and after the maximum planned incubation/storage period.
Section 3: Troubleshooting & FAQs - The Impact of Osmolarity
Osmotic pressure is another critical parameter that directly impacts sperm morphology and function, thereby influencing the interpretation of spermicidal efficacy data.
Q1: My sperm tails are coiling and motility has plummeted after adding the experimental buffer, even without N-9. What's going on?
A: This is a classic sign of osmotic shock, specifically a hypotonic challenge. When sperm are placed in a medium with a lower osmolarity than seminal plasma (which is typically ~300 mOsm/kg), water rapidly enters the cell, causing it to swell.[9] This influx of water leads to characteristic tail coiling or folding and a rapid, often irreversible, loss of motility.[9][10] A decrease in osmolality to 150 mOsm/kg can reduce motility by 50%, and a further decrease can abolish it completely.[9]
-
Troubleshooting Step: Measure the osmolarity of your experimental buffer using an osmometer. Ensure it is isotonic with respect to the sperm's natural environment. For human sperm, this is approximately 290-300 mOsm/kg. Use isotonic saline or a validated sperm culture medium as your base.
Q2: Does a hypertonic (high osmolarity) environment affect N-9 experiments?
A: Yes, though the immediate effect on sperm motility may be less dramatic than a hypotonic shock. A moderate increase in osmolarity (e.g., to 450 mOsm/kg) may not immediately affect motility.[9] However, prolonged exposure to hypertonic conditions can also decrease sperm motility.[11] From a formulation perspective, a study on N-9 delivery gels indicated that mass transport of the spermicide into mucus tends to decrease with increasing osmolarity.[8] This could mean that in a highly hypertonic gel, less N-9 is available to act on the sperm, potentially reducing apparent efficacy.
-
Troubleshooting Step: As with pH, maintain isotonic conditions unless you are specifically studying the effects of osmolarity. If you are developing a hypertonic formulation, it is essential to include an osmolarity-matched placebo control to isolate the effects of the hypertonic environment on sperm from the spermicidal action of N-9.
Q3: How do I design an experiment to test a new N-9 formulation with unknown pH and osmolarity?
A: A systematic approach is required. First, characterize your formulation by measuring its pH and osmolarity. Then, design your spermicidal assay with a matrix of controls:
-
Positive Control: A known concentration of N-9 in an isotonic, pH-neutral buffer.
-
Negative Control: Isotonic, pH-neutral buffer alone (to confirm baseline sperm viability).
-
Vehicle Control (Placebo): Your new formulation without N-9, to measure the effect of its specific pH and osmolarity on sperm.
-
Test Article: Your complete new N-9 formulation.
By comparing the results from these four groups, you can accurately determine the true spermicidal contribution of N-9 in your specific vehicle.
Section 4: Experimental Protocols
Adhering to a standardized protocol is essential for generating reliable and comparable data. Below is a validated workflow for assessing N-9 efficacy, adapted for screening pH and osmolarity variables.
Caption: Experimental Workflow for N-9 Efficacy Testing.
Protocol: Modified Sander-Cramer Assay for pH and Osmolarity Screening
This assay determines the Minimum Effective Concentration (MEC) of N-9 required to immobilize all sperm within a short timeframe.[12][13]
1. Reagents and Equipment:
-
Freshly collected, liquefied human semen from a healthy donor (analyzed for normal parameters per WHO guidelines).
-
This compound reference standard.
-
Base buffer (e.g., Phosphate-Buffered Saline or Human Tubal Fluid medium).
-
Acids/Bases for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH).
-
Salts for osmolarity adjustment (e.g., NaCl, Mannitol).
-
pH meter and Osmometer.
-
37°C water bath or incubator.
-
Microscope with phase-contrast optics (200-400x magnification).
-
Glass microscope slides and coverslips.
-
Calibrated micropipettes.
-
Stopwatch.
2. Preparation of Test Solutions:
-
Buffer Matrix: Prepare a set of base buffers adjusted to your desired pH (e.g., 4.5, 6.0, 7.4) and osmolarity (e.g., 150, 300, 450 mOsm/kg) levels. Verify each buffer with the pH meter and osmometer.
-
N-9 Stock Solution: Prepare a concentrated stock solution of N-9 (e.g., 1% w/v) in isotonic, pH-neutral buffer.
-
Serial Dilutions: For each buffer in your matrix, create a series of N-9 dilutions. A typical range might be from 0.005% to 0.1% w/v. Also prepare a "zero N-9" control for each buffer condition (vehicle control).
3. Assay Procedure:
-
Allow the liquefied semen sample and all test solutions to equilibrate to 37°C for at least 20 minutes.
-
Gently mix the semen sample to ensure homogeneity. Place a small drop on a slide to confirm baseline motility is adequate (>40% total motility).
-
For each test condition, pipette 50 µL of the N-9 dilution (or control buffer) onto a clean, pre-warmed microscope slide.
-
Pipette 50 µL of the semen sample onto the same slide, next to the drop of test solution.
-
Start the stopwatch and immediately mix the two drops thoroughly with the pipette tip for 2-3 seconds.
-
Place a coverslip over the mixture.
-
Transfer the slide to the microscope stage (ideally with a heated stage at 37°C).
-
At exactly 30 seconds post-mixing, observe at least 10 high-power fields.
-
Record whether complete immobilization of all sperm has occurred. Any twitching or flagellar movement, even if non-progressive, is considered motility.
-
The MEC is defined as the lowest concentration of N-9 that causes 100% immobilization of sperm within the defined time (e.g., 30 seconds).
4. Self-Validation and Controls:
-
Negative Control (Isotonic, pH 7.4 buffer): Should show robust sperm motility throughout the observation period.
-
Vehicle Controls (N-9 free buffers at each pH/osmolarity): These are critical. They establish the baseline effect of the physicochemical properties alone. A significant drop in motility here indicates an effect of the vehicle, not the spermicide.
-
Positive Control (N-9 in Isotonic, pH 7.4 buffer): This confirms the activity of your N-9 stock and the validity of your assay technique.
Section 5: Data Interpretation Guide
The following table summarizes the expected outcomes when testing the impact of pH and osmolarity on sperm motility and N-9 efficacy. Use this as a guide for interpreting your results and troubleshooting unexpected findings.
| Condition | Expected Impact on Sperm (Vehicle Control) | Expected Impact on N-9 Efficacy (vs. Isotonic/Neutral) | Potential Confounding Factor |
| Low pH (~4.5) | Decreased motility and viability.[6] | May appear higher due to synergistic effects. | Difficult to isolate N-9's true spermicidal contribution. |
| Optimal pH (7.2-8.2) | High, sustained motility.[6] | Serves as the baseline for comparison. | None. This is the ideal control condition. |
| High pH (>8.5) | Motility may begin to decline. | Efficacy may be slightly reduced. | Potential for protein denaturation at very high pH. |
| Hypotonic (<250 mOsm/kg) | Rapid loss of motility, tail coiling.[9] | Appears highly effective, but is misleading. | Osmotic shock is the primary cause of immobilization, not N-9. |
| Isotonic (~300 mOsm/kg) | High, sustained motility. | Serves as the baseline for comparison. | None. This is the ideal control condition. |
| Hypertonic (>400 mOsm/kg) | Gradual decrease in motility.[11] | May be reduced due to slower N-9 diffusion.[8] | Dehydration stress on sperm contributes to immobilization. |
References
-
Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. (n.d.). National Institutes of Health. [Link]
-
This compound. (n.d.). Wikipedia. [Link]
-
What is the mechanism of this compound? (2024). Patsnap Synapse. [Link]
-
What is this compound used for? (2024). Patsnap Synapse. [Link]
-
Hypotonic challenge reduces human sperm motility through coiling and folding of the tail. (n.d.). National Institutes of Health. [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. (n.d.). National Institutes of Health. [Link]
-
Role of seminal osmolarity in the reduction of human sperm motility. (2019). ResearchGate. [Link]
-
Diffusion of this compound into human semen in vitro. (1998). PubMed. [Link]
-
Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. (1987). PubMed. [Link]
-
Spermicidal Activity of this compound and Analogs: Quantitative Assessments by Flow Cytometry. (n.d.). Taylor & Francis Online. [Link]
-
In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. (n.d.). National Institutes of Health. [Link]
-
(PDF) Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. (2022). ResearchGate. [Link]
-
A randomized trial of the contraceptive efficacy, acceptability, and safety of C31G and this compound spermicidal gels. (2012). PubMed Central. [Link]
-
This compound: How to Use & Side Effects. (n.d.). Cleveland Clinic. [Link]
-
Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. (2022). PubMed. [Link]
-
Human spermatozoal tail hypo-osmotic swelling test, motility characteristics in hypotonic saline, and survival of spermatozoa after cryopreservation. (1995). PubMed. [Link]
-
Sperm preparedness and adaptation to osmotic and pH stressors relate to functional competence of sperm in Bos taurus. (2021). National Institutes of Health. [Link]
-
Factors influencing this compound permeation and bioactivity in cervical mucus. (n.d.). KISTI. [Link]
-
Contraceptive Effectiveness and Safety of Five this compound Spermicides: A Randomized Trial. (2004). ResearchGate. [Link]
-
Contraceptive vaginal suppository containing this compound and Zinc acetate salt in a clinical trial. (n.d.). Semantic Scholar. [Link]
-
Biological and chemical quality control of spermicidal raw material this compound and this compound containing vaginal contraceptive (ABF® contraceptive film): Determination of spermicidal activity and assay of this compound. (2006). ResearchGate. [Link]
-
What You Need to Know About this compound. (n.d.). Ibis Reproductive Health. [Link]
-
Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. (2003). SciSpace. [Link]
-
COMPARISON OF SPERMICIDAL ACTIVITY OF DEFFERENT PRODUCTS OF this compound. (n.d.). Journal of China Pharmaceutical University. [Link]
-
The Semen pH Affects Sperm Motility and Capacitation. (2015). PLOS One. [Link]
-
Contraceptive effectiveness and safety of five this compound spermicides: a randomized trial. (2004). PubMed. [Link]
-
Review: in vitro spermicidal tests. (1996). PubMed. [Link]
Sources
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Semen pH Affects Sperm Motility and Capacitation | PLOS One [journals.plos.org]
- 7. This compound: Orbitrap LC-MS/MS Reveals Pharmacokinetics & Stability [thermofisher.com]
- 8. [논문]Factors influencing this compound permeation and bioactivity in cervical mucus [scienceon.kisti.re.kr]
- 9. Hypotonic challenge reduces human sperm motility through coiling and folding of the tail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human spermatozoal tail hypo-osmotic swelling test, motility characteristics in hypotonic saline, and survival of spermatozoa after cryopreservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Challenges in developing standardized protocols for Nonoxynol-9 toxicity and efficacy assays
Technical Support Center: Nonoxynol-9 (N-9) Toxicity & Efficacy Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for this compound (N-9) assays. As a Senior Application Scientist, I've designed this guide to address the significant challenges researchers face in developing standardized, reproducible protocols for evaluating the toxicity and efficacy of this widely used surfactant spermicide. The unique physicochemical properties of N-9 that make it an effective spermicide are also what make it notoriously difficult to work with in standard in vitro assays.
This resource is structured in a question-and-answer format to directly tackle the specific, practical issues you may encounter. We will delve into the causality behind experimental choices, provide self-validating protocol designs, and ground our recommendations in authoritative scientific literature.
Section 1: General FAQs - Understanding the Core Challenges
Q1: Why is it so difficult to achieve reproducible results with this compound assays?
Answer: The primary challenge stems from this compound's fundamental mechanism of action. N-9 is a non-ionic surfactant, or detergent, that works by disrupting the lipid membranes of cells, leading to their lysis and death.[1][2][3][4] This non-specific membrane disruption is the source of several key experimental variables:
-
High Variability Between Cell Types: Different cell lines exhibit vastly different sensitivities to N-9. For example, cervical epithelial cells have been shown to be inherently more sensitive to N-9-mediated damage than vaginal epithelial cells.[5] This makes direct comparison of toxicity data across studies using different cell models problematic.
-
Assay Interference: As a surfactant, N-9 can directly interfere with the chemical and optical components of many common cytotoxicity assays, leading to inaccurate results. This will be discussed in detail in Section 2.
-
Formulation Effects: N-9 is rarely used in its pure form but is instead part of a gel, foam, or film formulation.[1][2] These formulations contain excipients that can have their own biological effects or alter the bioavailability and activity of N-9, adding another layer of complexity.
-
Concentration and Exposure Time: The cytotoxic effects of N-9 are highly dependent on both concentration and the duration of exposure. A retrospective analysis of 127 N-9 toxicity assays found that cell line, duration of assay, and N-9 concentration were all significant sources of variability.[6][7] Assays with 4 to 8 hours of exposure tended to yield more consistent results than shorter (<2 hours) or longer (>24 hours) exposures.[6][7]
Q2: What is the mechanism of N-9 toxicity on epithelial cells and why is it a concern?
Answer: N-9's mechanism is direct physical disruption. It intercalates into the cell membrane, solubilizing the lipid bilayer and leading to a loss of membrane integrity, cell lysis, and sloughing of the epithelial layer.[1][5][8]
This is a major concern because the protective epithelial barrier of the vagina and rectum is the first line of defense against sexually transmitted infections (STIs). By disrupting this barrier, even at concentrations intended for contraception, N-9 can cause inflammation and create epithelial lesions.[2][8] This damage can paradoxically increase the risk of acquiring STIs, including HIV, which is why N-9 is no longer recommended for STI prevention.[2][9] Studies in both humans and animal models have shown that N-9 application can cause rapid and extensive exfoliation of rectal and cervical epithelium.[5][8][10]
Q3: Are there any regulatory guidelines for standardizing N-9 or spermicide testing?
Answer: While there isn't a single, universally adopted protocol, regulatory bodies like the U.S. Food and Drug Administration (FDA) and organizations like the World Health Organization (WHO) have provided guidance. The FDA has stated that clinical studies are necessary to establish the effectiveness of final formulations of over-the-counter (OTC) vaginal contraceptive drug products.[11] Historically, a key challenge has been the lack of standardized preclinical testing protocols across different laboratories, which prompted efforts to compare results and identify sources of variability to inform the development of more standardized methods.[6][7] The overarching goal of standardization is to establish "metrological traceability," where all measurements are traceable to a common reference system, ensuring results are comparable regardless of where or how they were generated.[12]
Section 2: Troubleshooting In Vitro Toxicity Assays
Q4: My MTT assay results are showing high background and are not correlating with cell death observed under the microscope. What's happening?
Answer: This is a classic example of assay interference. The MTT assay measures cell viability by the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) to a purple formazan product. However, surfactants like N-9 can cause two major artifacts:
-
Direct Reduction of MTT: N-9, particularly at higher concentrations, can chemically reduce the MTT reagent in a cell-free environment, leading to a false-positive signal that suggests higher viability than is real.[13]
-
Formazan Crystal Solubilization: The final step of the MTT assay requires dissolving the formazan crystals with a solvent (like DMSO or isopropanol). N-9 can interfere with this step, affecting the absorbance reading.
Troubleshooting Steps & Recommendations:
-
Run a Cell-Free Control: Always include control wells containing your complete range of N-9 concentrations in culture medium without cells. This will allow you to quantify the direct effect of N-9 on the MTT reagent and subtract this background from your experimental wells.
-
Switch to a Different Assay: For membrane-disrupting agents like N-9, a Lactate Dehydrogenase (LDH) release assay is often more reliable. The LDH assay measures membrane integrity by quantifying the release of the cytosolic enzyme LDH into the culture supernatant upon cell lysis.[13] This directly measures the primary mechanism of N-9 toxicity.
Q5: I'm using an LDH assay, but my results are still variable. How can I improve its reliability?
Answer: While the LDH assay is generally superior to the MTT assay for surfactants, it has its own potential pitfalls.[14][15][16]
-
Problem: High background LDH in serum.
-
Solution: Use a low-serum or serum-free medium during the N-9 exposure period if your cell type can tolerate it. Always include a "medium background" control (medium with N-9 but no cells) to subtract from all readings.
-
-
Problem: Underestimation of total lysis.
-
Solution: Your "Maximum LDH Release" control is critical for accurate data normalization.[17] This is typically achieved by adding a lysis buffer (e.g., 1% Triton X-100) to control wells 45-60 minutes before collecting the supernatant. Ensure complete lysis by visually inspecting the wells under a microscope.
-
-
Problem: Interference from N-9.
-
Solution: Although less common than with MTT, high concentrations of N-9 could potentially inhibit LDH enzyme activity. You can test for this by adding your highest N-9 concentration to the supernatant from your "Maximum LDH Release" control wells just before adding the assay substrate. If the signal is significantly reduced compared to the lysis control without N-9, you have identified an inhibitory effect.
-
The following table compares these two common assays in the context of N-9 testing:
| Feature | MTT Assay | LDH Release Assay |
| Principle | Measures mitochondrial metabolic activity.[13] | Measures release of cytosolic LDH upon membrane rupture.[13] |
| Pros for N-9 | Widely available and familiar. | Directly measures the primary cytotoxic mechanism of N-9. |
| Cons for N-9 | High potential for chemical interference by N-9.[13] | Can be affected by LDH present in serum. |
| Recommendation | Not Recommended. Use only with extensive cell-free controls. | Recommended. Best choice for membrane-disrupting agents. |
Workflow for Validating a Cytotoxicity Assay for N-9
To ensure your assay is trustworthy, it must be a self-validating system. The following workflow diagram illustrates the necessary controls.
Caption: A self-validating workflow for N-9 cytotoxicity testing using the LDH assay.
Section 3: Troubleshooting In Vitro Efficacy Assays (Sperm Immobilization)
Q6: What is the standard method for assessing spermicidal efficacy, and what are the common pitfalls?
Answer: The classic in vitro efficacy assay is the Sander-Cramer test or a modification thereof.[18] In this assay, a semen sample is mixed with the spermicidal agent, and the time to complete immobilization of all sperm is determined by microscopic examination.[19][20]
Common Pitfalls:
-
Subjectivity: Determining "100% immobilization" can be subjective. A single twitching sperm can change the result. It is crucial to have a clear, objective endpoint defined in the protocol (e.g., complete cessation of all forward progressive motility).
-
Semen Sample Variability: Human semen parameters (sperm count, motility, viscosity) vary significantly between donors and even between samples from the same donor. This is a major source of inter-assay variability.
-
Dilution and Mixing: The method and speed of mixing the N-9 formulation with the viscous semen sample can dramatically impact the effective concentration and time to action. Inadequate mixing can create localized areas where sperm are not exposed to the spermicide.
Q7: How can I standardize my sperm immobilization assay to get more consistent results?
Answer: Standardization is key to minimizing variability.
-
Standardize Semen Samples: Whenever possible, pool samples from multiple donors or use a single, pre-screened donor with consistent parameters. Allow semen to liquefy completely at 37°C for 30-60 minutes before use. Perform a baseline motility assessment on every sample immediately before starting the assay.
-
Use Positive and Negative Controls:
-
Negative Control: Semen mixed with the vehicle/placebo formulation (without N-9). This ensures the baseline motility is maintained throughout the observation period.
-
Positive Control: Semen mixed with a known, validated concentration of N-9 (e.g., from a reference standard). This confirms the assay is performing as expected.
-
-
Define a Precise Protocol:
-
Specify exact volumes and concentrations.
-
Standardize the mixing procedure (e.g., "vortex at low speed for 10 seconds").[19]
-
Set a strict, short timeframe for observation (e.g., "examine immediately and confirm 100% immobilization within 20 seconds").[19]
-
Perform a reversibility test: after finding the minimum effective concentration (MEC), dilute the sample with buffer and incubate to ensure immobilization is permanent.[18]
-
Detailed Protocol: Modified Sander-Cramer Sperm Immobilization Assay
This protocol incorporates best practices for reducing variability.
-
Semen Preparation:
-
Collect human semen samples from healthy donors after 2-3 days of abstinence.
-
Allow samples to liquefy completely for 30-60 minutes at 37°C.
-
Perform a baseline assessment to ensure normal sperm count (>20 million/mL) and progressive motility (>40%).
-
-
Reagent Preparation:
-
Prepare serial dilutions of your N-9 test formulation in a suitable buffer (e.g., 0.9% NaCl).[18]
-
Prepare a vehicle control (formulation without N-9) and a positive control (reference N-9 standard).
-
-
Assay Procedure:
-
In a microcentrifuge tube, add 50 µL of the liquefied semen.
-
Add 250 µL of the N-9 dilution (or control) to the semen.
-
Immediately vortex the mixture at a standardized low speed for exactly 10 seconds.[19]
-
Place a 10 µL drop of the mixture onto a clean microscope slide and cover with a coverslip.
-
Examine immediately under a dark-field or phase-contrast microscope at 200-400x magnification.
-
The endpoint is the complete cessation of forward motility of 100% of sperm within 20-30 seconds.
-
-
Data Analysis:
-
The Minimum Effective Concentration (MEC) is the highest dilution (lowest concentration) of the N-9 formulation that meets the endpoint criteria.
-
Mechanism of N-9 Action on Spermatozoa
The following diagram illustrates how N-9 disrupts sperm function, leading to immobilization and loss of viability.
Caption: Mechanism of this compound spermicidal action via membrane disruption.
Section 4: References
-
Phillips, D. M., et al. (2000). This compound causes rapid exfoliation of sheets of rectal epithelium. PubMed. [Link]
-
Fichorova, R. N., et al. (2001). Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides. Antimicrobial Agents and Chemotherapy. [Link]
-
Beer, B. E., et al. (2004). In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories. PubMed. [Link]
-
Doncel, G. F., et al. (2012). Decreased cervical epithelial sensitivity to this compound (N-9) after four daily applications in a murine model of topical vaginal microbicide safety. PubMed. [Link]
-
Phillips, D. M., et al. (2000). This compound causes rapid exfoliation of sheets of rectal epithelium. ResearchGate. [Link]
-
Beer, B. E., et al. (2004). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. Antimicrobial Agents and Chemotherapy. [Link]
-
Buttar, H. S. (1986). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. PubMed. [Link]
-
Barile, F. A., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release. PubMed. [Link]
-
Doncel, G. F., et al. (2012). Cervical epithelial damage after four exposures to N-9 is considerably... ResearchGate. [Link]
-
Patsnap Synapse. (2024). What is this compound used for? Patsnap Synapse. [Link]
-
Al-Dujaili, H., et al. (2017). Contraceptive vaginal suppository containing this compound and Zinc acetate salt in a clinical trial. Semantic Scholar. [Link]
-
Guttmacher Institute. (2002). What You Need to Know About this compound. Guttmacher Institute. [Link]
-
Beer, B. E., et al. (2004). In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories. ResearchGate. [Link]
-
Wang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility. [Link]
-
Meyer, O., et al. (1988). Teratogenicity and in vitro mutagenicity studies on this compound and -30. PubMed. [Link]
-
Jeffries, D. J., et al. (1992). The effect of this compound and chlorhexidine on HIV and sperm in vitro. PubMed. [Link]
-
Wikipedia. This compound. Wikipedia. [Link]
-
Walter, B. A., et al. (1991). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. PubMed. [Link]
-
Barile, F. A., et al. (1999). Comparison of cytotoxicity of various surfactants tested on normal human Fibroblast cultures using the neutral red test, MTT assay and LDH release. ResearchGate. [Link]
-
Garg, S., et al. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. AAPS PharmSciTech. [Link]
-
ResearchGate. (2015). Anyone familiar with LDH assay and MTT assay? ResearchGate. [Link]
-
Lobner, D. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? PubMed. [Link]
-
Kroll, A., et al. (2012). Particle-induced artifacts in the MTT and LDH viability assays. Journal of Visualized Experiments. [Link]
-
Vesper, H. W., & Thienpont, L. M. (2009). Current practices and challenges in the standardization and harmonization of clinical laboratory tests. Clinical Chemistry. [Link]
-
U.S. Food and Drug Administration. (2019). Oncology Pharmaceuticals: Reproductive Toxicity Testing and Labeling Recommendations. FDA. [Link]
-
National Institute of Allergy and Infectious Diseases. (2020). Guidance for the Development of Protocol Procedures to Address Reproductive Risk. NIH. [Link]
-
U.S. Food and Drug Administration. (1995). Vaginal Contraceptive Drug Products for Over-the-Counter Human Use. Regulations.gov. [Link]
-
Wikipedia. Sexually transmitted infection. Wikipedia. [Link]
-
U.S. Food and Drug Administration. (2024). Birth Control. FDA. [Link]
Sources
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. cervicalbarriers.org [cervicalbarriers.org]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro preclinical testing of this compound as potential anti-human immunodeficiency virus microbicide: a retrospective analysis of results from five laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Preclinical Testing of this compound as Potential Anti-Human Immunodeficiency Virus Microbicide: a Retrospective Analysis of Results from Five Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound causes rapid exfoliation of sheets of rectal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Birth Control | FDA [fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Current practices and challenges in the standardization and harmonization of clinical laboratory tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of cytotoxicity of various surfactants tested on normal human fibroblast cultures using the neutral red test, MTT assay and LDH release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. The effect of this compound and chlorhexidine on HIV and sperm in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
An In Vitro, Head-to-Head Comparison of Nonoxynol-9 and Benzalkonium Chloride Spermicidal Efficacy
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the in vitro spermicidal efficacy of two widely utilized active pharmaceutical ingredients: Nonoxynol-9 (N-9) and Benzalkonium Chloride (BZK). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed testing protocols, and explores the underlying mechanisms of action to inform preclinical contraceptive research and development.
Introduction: The Scientific Imperative for Spermicide Evaluation
Spermicides represent a critical, user-controlled, non-hormonal contraceptive option.[1] The most common active ingredient in topical vaginal contraceptives is the non-ionic surfactant this compound.[2] Benzalkonium Chloride, a cationic surfactant, is also a well-established spermicidal agent.[3][4] The development and refinement of such agents hinge on rigorous, standardized in vitro evaluation to establish efficacy and safety profiles long before clinical application. This guide focuses on the foundational in vitro assays that quantify and compare the bioactivity of N-9 and BZK against human spermatozoa.
Mechanisms of Action: A Tale of Two Surfactants
Understanding the molecular interactions between a spermicide and a spermatozoon is fundamental to interpreting efficacy data. Both N-9 and BZK function as surfactants, but their distinct chemical properties lead to different primary mechanisms of action.
-
This compound (N-9): As a non-ionic surfactant, N-9's primary mechanism is the disruption of the sperm cell's lipid bilayer.[5] The molecule inserts itself into the plasma and acrosomal membranes, altering fluidity and permeability.[5][6] This leads to a loss of structural integrity, leakage of intracellular components, and ultimately, cell lysis and death.[5][7] This membrane-disruptive action is the principal cause of sperm immobilization.[8]
-
Benzalkonium Chloride (BZK): BZK is a cationic surfactant, a quaternary ammonium compound. Its positively charged nitrogen atom readily interacts with the negatively charged components of the sperm's plasma membrane, such as phospholipids and proteins. This interaction disrupts membrane integrity, leading to rapid immobilization and cell death.[9] Furthermore, BZK has been shown to interact with cervical mucus, causing it to thicken and coagulate, which may create an additional barrier to sperm penetration.[3]
Caption: Conceptual Mechanism of Spermicidal Action
Comparative Efficacy: Quantitative In Vitro Data
The primary metric for in vitro spermicidal efficacy is the Minimum Effective Concentration (MEC), the lowest concentration of an agent that achieves 100% immobilization of sperm within a specified time. Studies consistently demonstrate that BZK is significantly more potent than N-9.
| Parameter | This compound (N-9) | Benzalkonium Chloride (BZK) | Key Findings |
| Chemical Class | Non-ionic Surfactant | Cationic Surfactant | Different charge properties influence interaction with sperm membrane. |
| Potency | Less Potent | More Potent | BZK demonstrates strong spermicidal activity at lower concentrations than N-9.[10] |
| Reported Efficacy | Spermicidal EC100 of 500 µg/mL.[11] | Spermicidal efficacy reported to be four times greater than N-9 in some tests. | BZK achieves complete sperm immobilization at a significantly lower dose. |
| Cytotoxicity | More toxic to HeLa cells in vitro.[1][12] | Better tolerated by HeLa cells in vitro compared to N-9 at effective doses.[12][10] | At spermicidally effective concentrations, BZK shows a more favorable in vitro safety profile against a model cell line. |
Experimental Protocol: The Sander-Cramer Assay
The Sander-Cramer test is a foundational and widely accepted method for determining the MEC of a potential spermicidal agent.[13][14] It provides a rapid, clear endpoint: the complete cessation of sperm motility.
Objective: To determine the minimum effective concentration (MEC) of a test compound required to immobilize 100% of spermatozoa in a semen sample within 20-30 seconds.
Materials:
-
Test compounds (N-9, BZK) serially diluted in a suitable buffer (e.g., physiological saline).
-
Fresh human semen sample, liquefied at 37°C for 30-60 minutes.[15]
-
Microscope slides and coverslips.
-
Positive displacement micropipettes.
-
Vortex mixer.
-
Microscope with 200x or 400x magnification.
-
Timer.
Workflow:
Caption: Sander-Cramer Spermicidal Assay Workflow
Detailed Steps:
-
Semen Sample Preparation: Obtain a human semen sample and allow it to liquefy completely in an incubator at 37°C for 30 to 60 minutes. A baseline assessment of motility should be performed to ensure the sample is of good quality, as per WHO guidelines.[16][17]
-
Compound Dilution: Prepare a series of dilutions of the test spermicide (e.g., N-9, BZK) in physiological saline or another appropriate buffer.
-
Mixing: In a small test tube, add 0.05 mL of the liquefied semen to 0.25 mL of a specific spermicide dilution.[13] This 1:5 ratio is a standard in many published protocols.
-
Incubation: Gently vortex the mixture for approximately 10 seconds to ensure homogenous mixing.[13]
-
Microscopic Observation: Immediately transfer a drop of the mixture to a clean microscope slide, apply a coverslip, and begin observation under a microscope at 400x magnification. Start a timer the moment the semen and spermicide are mixed.
-
Endpoint Determination: Observe the field for any motile sperm. The endpoint is the complete and irreversible cessation of all sperm motility (including flagellar twitching) across multiple fields of view. This must occur within the specified timeframe (typically 20 or 30 seconds).
-
MEC Identification: The MEC is the lowest concentration of the spermicide that consistently achieves 100% sperm immobilization within the designated time. The test should be repeated with fresh dilutions and, ideally, semen from multiple donors to ensure reproducibility.
Discussion and Field Insights
Causality in Experimental Design:
-
The 1:5 Volume Ratio: The choice of a 1:5 semen-to-spermicide ratio is critical as it simulates a physiological challenge, ensuring the test is not biased by excessive dilution of the active agent.[13]
-
Time to Immobilization: The 20-30 second endpoint is a stringent but necessary parameter. For a spermicide to be effective in vivo, it must act almost instantaneously upon contact with ejaculate.
-
Choice of Control: A negative control (semen mixed with saline only) is essential to confirm that the baseline motility of the sample is adequate and that immobilization is due to the active compound, not other factors.
Trustworthiness and Validation:
-
Standardization: Adherence to established protocols like the Sander-Cramer test and WHO guidelines for semen analysis ensures that results are comparable and reproducible across different laboratories and studies.[18][19]
-
Multiple Donors: Using semen from multiple donors is crucial to account for natural biological variability in semen parameters and sensitivity to spermicidal agents.
Limitations and Further Considerations: While the Sander-Cramer assay is an excellent primary screening tool, a comprehensive in vitro evaluation should also include secondary assays. These can assess other aspects of sperm function and cytotoxicity, such as:
-
Sperm Viability Assays (e.g., Eosin-Nigrosin staining or Hypo-osmotic Swelling Test): To distinguish between immotile but live sperm and dead sperm.[18]
-
Acrosome Integrity Assays: To determine if the spermicide induces premature acrosome reaction or damage.[12]
-
Cervical Mucus Penetration Test: To evaluate the ability of surviving sperm to penetrate a mucus barrier, a key physiological step for fertilization.[18]
-
In Vitro Cytotoxicity Assays: Using vaginal or cervical cell lines (e.g., HeLa cells) to assess the potential for the spermicide to cause irritation or damage to the vaginal epithelium, a known side effect of frequent N-9 use.[5][12][11]
Conclusion
Based on extensive in vitro data, both this compound and Benzalkonium Chloride are effective spermicidal agents. However, the evidence strongly indicates that Benzalkonium Chloride is the more potent of the two, achieving complete sperm immobilization at significantly lower concentrations.[12][10] Furthermore, comparative cytotoxicity studies suggest that at these effective doses, BZK may have a superior in vitro safety profile with less impact on model epithelial cells than N-9.[12]
For drug development professionals, this suggests that BZK is a highly promising candidate for next-generation contraceptive formulations. However, any in vitro findings must be validated through rigorous preclinical and clinical trials to fully characterize the safety and efficacy profile in a physiological context.
References
- Synapse, P. (2024). What is the mechanism of this compound?
-
Wikipedia. (n.d.). This compound. [Link]
-
Alfaiate, M. I., et al. (2021). Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. The European Journal of Contraception & Reproductive Health Care, 26(4), 334–342. [Link]
-
Xu, M., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Reproduction and Fertility, 2(3), 157–174. [Link]
-
(1987). Efficacy of spermicides. PubMed. [Link]
-
Ahdoot, D., et al. (2022). Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. Reproductive Sciences, 29(11), 3059–3067. [Link]
-
Alfaiate, M. I., et al. (2021). Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. PubMed. [Link]
-
de Groot, A. C. (2021). Nonoxynols – Knowledge and References. Taylor & Francis. [Link]
-
Song, C., et al. (2009). Contraceptive efficacy of bioadhesive benzalkonium chloride gel in comparison with this compound gel. ResearchGate. [Link]
-
Tavares, R. S., et al. (2021). Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. Taylor & Francis Online. [Link]
-
Garg, S., et al. (2009). In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception. Human Reproduction, 24(2), 338–348. [Link]
-
Wikipedia. (n.d.). Spermicide. [Link]
-
Xu, M., et al. (2021). Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. ResearchGate. [Link]
-
Alfaiate, M. I., et al. (2021). Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives. ResearchGate. [Link]
-
Yildirim, A., et al. (2016). Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin. PLoS ONE, 11(11), e0166901. [Link]
-
(2005). Spermicidal agents. [Link]
-
Lee, C. H. (1996). Review: in vitro spermicidal tests. Contraception, 54(3), 131–147. [Link]
-
Novo Nordisk Pharmatech. (n.d.). Contraception formulations. [Link]
-
Raymond, E. G., et al. (1997). A phase I comparative study of contraceptive vaginal films containing benzalkonium chloride and this compound. Postcoital testing and colposcopy. Contraception, 56(2), 89–96. [Link]
-
(1987). Real and false risks of local contraception: spermicides and the diaphragm. PubMed. [Link]
-
Garg, S., et al. (2008). In vitro testing of rationally designed spermicides for selectively targeting human sperm in vagina to ensure safe contraception. Oxford Academic. [Link]
-
Fichorova, R., et al. (n.d.). Sperm-immobilizing (modified Sander-Cramer) assay and double-end cervical mucus penetration test. ResearchGate. [Link]
-
World Health Organization. (2010). WHO laboratory manual for the examination and processing of human semen (5th ed.). [Link]
-
World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen (6th ed.). [Link]
-
Al-Zoubi, M., et al. (2023). Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians. Investigative and Clinical Urology, 64(4), 316–322. [Link]
-
World Health Organization. (2021). WHO laboratory manual for the examination and processing of human semen, 6th ed. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. [Efficacy of spermicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Real and false risks of local contraception: spermicides and the diaphragm] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Comparative in vitro study on the local tolerance and efficacy of benzalkonium chloride, myristalkonium chloride and this compound as active principles in vaginal contraceptives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Spermicidal Activity of the Safe Natural Antimicrobial Peptide Subtilosin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mes-global.com [mes-global.com]
- 16. mes-global.com [mes-global.com]
- 17. Sixth edition of the World Health Organization laboratory manual of semen analysis: Updates and essential take away for busy clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Review: in vitro spermicidal tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. WHO laboratory manual for the examination and processing of human semen, 6th ed [who.int]
A Comparative Guide to the Validation of a Reverse-Phase HPLC Method for Nonoxynol-9 Analysis
This guide provides an in-depth, objective comparison of a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Nonoxynol-9 against other analytical alternatives. It is designed for researchers, scientists, and drug development professionals, offering supporting experimental data and a detailed validation protocol grounded in authoritative standards.
Introduction: The Analytical Challenge of this compound
This compound is a non-ionic surfactant widely used as a spermicide in contraceptive products[1][2]. Structurally, it is not a single entity but a complex mixture of oligomers, specifically monononylphenyl ethers of polyethylene glycols, with the general formula C₉H₁₉C₆H₄(OCH₂CH₂)nOH, where the average value of 'n' (the number of ethylene oxide units) is approximately 9[3]. This inherent heterogeneity presents a significant analytical challenge, requiring methods that can robustly and accurately quantify the active ingredient to ensure product quality, efficacy, and safety.
Reverse-phase HPLC has emerged as the method of choice for this purpose due to its specificity, sensitivity, and ability to handle the complexity of the this compound mixture[4][5]. This guide details a robust RP-HPLC method, validates it according to internationally recognized guidelines, and compares its performance to other analytical techniques.
Part 1: The Recommended RP-HPLC Method
The foundation of a reliable analytical result is a well-developed and robust chromatographic method. The following RP-HPLC method is optimized for the routine analysis of this compound in pharmaceutical dosage forms.
Chromatographic Conditions
The causality behind these specific choices is critical for method performance:
-
Column: A C18 stationary phase is selected for its hydrophobic nature, which provides excellent retention and resolution for the nonpolar nonylphenol portion of the this compound oligomers.
-
Mobile Phase: An isocratic mobile phase of Methanol and Water (e.g., 80:20 v/v) is effective for eluting the oligomer distribution as a single, cohesive peak[6]. This simple mobile phase avoids the complexities of gradient elution and buffer preparation, enhancing method robustness and transferability.
-
Flow Rate: A standard flow rate of 1.0 mL/min ensures optimal efficiency and reasonable run times.
-
Detection: The phenyl group in this compound provides a chromophore that allows for UV detection. A wavelength between 278-280 nm is typically chosen as it corresponds to a region of maximum absorbance, thereby maximizing sensitivity[6].
-
Column Temperature: Maintaining a constant column temperature (e.g., 30°C) is crucial for controlling retention time reproducibility, as viscosity of the mobile phase and analyte solubility are temperature-dependent[4].
| Parameter | Recommended Condition | Rationale |
| Column | Waters Nova-Pak, C18, 3.9mm x 150mm, 4µm | Provides optimal retention and peak shape for this compound oligomers. |
| Mobile Phase | Methanol: Water (80:20 v/v) | Simple, isocratic, buffer-free mobile phase for robust separation[6]. |
| Flow Rate | 1.0 mL/min | Balances analysis time with chromatographic efficiency. |
| Injection Volume | 10 µL | Standard volume for good peak response without overloading the column. |
| Detection | UV at 280 nm | Maximizes sensitivity by leveraging the absorbance of the phenyl chromophore[6]. |
| Column Temp. | 30°C | Ensures reproducible retention times and peak shapes[4]. |
| Run Time | ~10 minutes | Allows for efficient sample throughput. |
Part 2: Method Validation Protocol & Experimental Data
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The protocol described here is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, the authoritative standard for analytical procedure validation[7][8][9].
Validation Workflow
The validation process follows a logical sequence, where each parameter builds confidence in the method's performance.
Caption: Workflow for HPLC method validation.
System Suitability
Why it's done: System Suitability Testing (SST) is a self-validating system check performed before any sample analysis. It ensures that the chromatograph and the method are performing adequately on a given day. Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 1.0 mg/mL)[6].
-
Inject the standard solution six consecutive times.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Evaluate column performance parameters such as theoretical plates and tailing factor.
| SST Parameter | Acceptance Criteria | Typical Result |
| Peak Area %RSD | ≤ 2.0% | 0.45% |
| Retention Time %RSD | ≤ 1.0% | 0.12%[4] |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | > 2000 | 5500 |
Specificity
Why it's done: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Protocol:
-
Inject a blank (mobile phase) and a placebo (formulation matrix without this compound).
-
Analyze a standard solution of this compound.
-
Subject a sample solution to stress conditions (e.g., acid, base, heat, UV light) to induce degradation[4].
-
Analyze the stressed sample to ensure that any degradation peaks do not co-elute with the main this compound peak.
Expected Outcome: The blank and placebo injections should show no significant peaks at the retention time of this compound. In the stressed sample, the this compound peak should remain pure and be well-resolved from any degradation products.
Linearity
Why it's done: Linearity establishes the relationship between the concentration of the analyte and the analytical signal (peak area), confirming that the response is proportional over a defined range. Protocol:
-
Prepare a series of at least five standard solutions of this compound covering 50% to 150% of the target assay concentration (e.g., 0.5 mg/mL to 1.5 mg/mL)[6].
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
| Linearity Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9997[4] |
| Y-intercept | Should be close to zero | Minimal y-intercept |
Accuracy (Recovery)
Why it's done: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study. Protocol:
-
Prepare a placebo formulation matrix.
-
Spike the placebo with known amounts of this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
| Level | Amount Spiked (mg/mL) | Amount Recovered (mg/mL) | % Recovery |
| 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% |
| 120% | 1.20 | 1.19 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% [6] |
Precision
Why it's done: Precision expresses the variability of a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.
Protocol (Repeatability - Intra-day):
-
Prepare six independent samples of the final product at 100% of the test concentration.
-
Analyze the samples on the same day, with the same analyst and equipment.
-
Calculate the %RSD of the assay results.
Protocol (Intermediate Precision - Inter-day):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.
-
Calculate the %RSD for the combined results from both days.
| Precision Level | Acceptance Criteria (%RSD) | Typical Result (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% | 0.85%[4] |
| Intermediate Precision (Inter-day) | ≤ 2.0% | 1.10%[4] |
Robustness
Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Protocol:
-
Introduce small, controlled changes to the method parameters, one at a time.
-
Analyze a standard solution under each modified condition.
-
Evaluate the impact on SST parameters (e.g., retention time, peak area, tailing factor).
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | Minor shift in retention time; SST passes. |
| Mobile Phase Composition | ± 2% Methanol (78% & 82%) | Minor shift in retention time; SST passes[6]. |
| Column Temperature | ± 2°C (28°C & 32°C) | Minor shift in retention time; SST passes[4]. |
Part 3: Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard, other methods have been employed for this compound analysis. This comparison highlights the advantages of the validated HPLC method.
Caption: Comparison of analytical methods for this compound.
| Method | Principle | Advantages | Disadvantages |
| RP-HPLC with UV | Separation based on polarity, detection via UV absorbance. | High Specificity: Resolves this compound from excipients and degradants. High Precision & Accuracy: As demonstrated by validation data. Robust: Unaffected by minor procedural changes. | Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds, detection by mass spectrometry. | High Sensitivity: Can achieve very low detection limits. Provides structural information. | This compound is not volatile; requires complex derivatization, which can introduce variability. The complex mixture of oligomers can hamper characterization[10][11]. |
| UV-Vis Spectrophotometry | Measures absorbance of the chromophore at a specific wavelength. | Simple & Fast: Minimal equipment required. Good for initial screening. | Low Specificity: Any compound that absorbs at the same wavelength (e.g., excipients, degradants) will interfere, leading to inaccurate results[12]. |
| Biological/Spermicidal Assay | Measures the biological activity (sperm immobilization) of the compound. | Measures Efficacy: Directly assesses the intended function of the drug. | High Variability: Biological systems are inherently variable. Not a Content Assay: Does not quantify the amount of this compound present[12][13]. |
Conclusion
The validated reverse-phase HPLC method provides a superior analytical solution for the quantification of this compound in pharmaceutical formulations. Its high degree of specificity, accuracy, precision, and robustness, as established through rigorous validation against ICH Q2(R1) guidelines, ensures reliable and scientifically sound results. In contrast, alternative methods like GC-MS, UV-Vis spectrophotometry, and biological assays suffer from significant drawbacks in specificity, complexity, or variability, making them less suitable for routine quality control and regulatory submission. This guide provides the necessary framework and experimental evidence for laboratories to confidently implement and validate this robust RP-HPLC method.
References
-
Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. ResearchGate.[Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]
-
USP Monographs: Nonoxynol 9. United States Pharmacopeia.[Link]
-
Determination of the spermicides this compound in a gel pharmaceutical formulation by RPLC. ResearchGate.[Link]
-
Validating a Reversed-Phase HPLC Method to Determine Residual this compound on Pharmaceutical Process Equipment Using a Nonporous Silica Column. LCGC International.[Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.[Link]
-
Quality Guidelines. International Council for Harmonisation (ICH).[Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH).[Link]
-
Detection of the spermicide this compound via GC-MS. PubMed.[Link]
-
This compound - Wikipedia. Wikipedia.[Link]
-
Detection of the Spermicide this compound Via GC-MS. ResearchGate.[Link]
-
This compound. Grokipedia.[Link]
-
Biological and chemical quality control of spermicidal raw material this compound and this compound containing vaginal contraceptive (ABF® contraceptive film): Determination of spermicidal activity and assay of this compound. ResearchGate.[Link]
-
Assessment of spermicides by a stripping technique against human spermatozoa. Reproduction.[Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. uspbpep.com [uspbpep.com]
- 4. turkjps.org [turkjps.org]
- 5. [PDF] DETERMINATION OF THE SPERMICIDES this compound IN A GEL PHARMACEUTICAL FORMULATION BY RPLC | Semantic Scholar [semanticscholar.org]
- 6. ijpbs.com [ijpbs.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. Detection of the spermicide this compound via GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cellular Toxicity of Nonoxynol-9 and Other Non-ionic Surfactants
This guide provides an in-depth, objective comparison of the cellular toxicity of Nonoxynol-9 against other commonly used non-ionic surfactants, including Triton™ X-100, Polysorbate 80, and Pluronic® F-68. It is intended for researchers, scientists, and drug development professionals who utilize these agents and require a clear understanding of their comparative safety profiles at the cellular level. The information presented is synthesized from experimental data to support formulation decisions, experimental design, and toxicological assessments.
Introduction: The Double-Edged Sword of Non-ionic Surfactants
Non-ionic surfactants are amphipathic molecules widely employed across pharmaceutical, cosmetic, and research applications for their ability to solubilize, emulsify, and increase the permeability of biological membranes. This compound (N-9), a prominent member of this class, is best known as the active ingredient in most over-the-counter spermicides.[1][2] Its efficacy lies in its potent cytotoxic action against sperm cells.[3][4] However, this same mechanism raises significant concerns about its effects on somatic cells, particularly the sensitive epithelial linings of the vaginal and cervical mucosa.[5][6] Frequent use of N-9 has been linked to epithelial disruption, inflammation, and an increased risk of acquiring sexually transmitted infections, including HIV.[6][7]
This guide places the cytotoxicity of this compound in a broader context by comparing it with three other non-ionic surfactants that serve different primary functions:
-
Triton™ X-100: A powerful detergent frequently used in laboratories for cell lysis and protein extraction.[8]
-
Polysorbate 80 (Tween® 80): A common excipient used to stabilize and solubilize drugs in many pharmaceutical formulations, including injectables.[9]
-
Pluronic® F-68 (Poloxamer 188): A high-molecular-weight copolymer valued for its low toxicity and use as a stabilizer and shear-protectant in cell cultures and certain drug delivery systems.[10][11]
By examining the mechanisms of toxicity and comparing quantitative data, this guide aims to provide a rational basis for selecting the appropriate surfactant for a given application, balancing efficacy with cellular safety.
The Core Mechanism: Membrane Disruption
The primary mechanism of cytotoxicity for most non-ionic surfactants is the disruption of the cell's plasma membrane. Their molecular structure, featuring a hydrophilic (water-loving) head and a hydrophobic (lipid-loving) tail, allows them to spontaneously integrate into the lipid bilayer of the cell membrane.
This integration leads to a cascade of detrimental events:
-
Increased Membrane Fluidity: The insertion of surfactant monomers disrupts the ordered packing of phospholipids, increasing the fluidity of the membrane.[12]
-
Loss of Integrity: At concentrations at or above the surfactant's critical micelle concentration (CMC), the surfactant molecules can begin to extract lipids and proteins, effectively dissolving the membrane and leading to the formation of pores.[8]
-
Leakage of Cytosolic Contents: The compromised membrane can no longer maintain the electrochemical gradient essential for cell life. Intracellular enzymes, such as Lactate Dehydrogenase (LDH), and ions leak into the extracellular environment.[13][14]
-
Cell Lysis: This massive loss of integrity culminates in cell lysis and death.[15]
For this compound specifically, this process effectively lyses the membranes of the sperm's acrosome and midpiece, leading to immobilization and death.[16] Beyond simple membrane lysis, recent studies show that surfactants can trigger more complex cell death pathways. For instance, Polysorbate 80 has been shown to induce ferroptosis—an iron-dependent form of programmed cell death—in intestinal epithelial cells, a mechanism involving mitochondrial damage and lipid peroxidation.[17][18][19]
Below is a diagram illustrating the general pathway of surfactant-induced cytotoxicity.
Caption: General mechanism of non-ionic surfactant cytotoxicity.
Quantitative Comparison of Cellular Toxicity
The most direct way to compare the toxicity of these surfactants is to examine data from in vitro cytotoxicity assays. The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) are common endpoints, representing the concentration of a substance required to inhibit a biological process or kill 50% of a cell population, respectively.
The following table summarizes experimental data from various studies.
| Surfactant | Cell Type(s) | Assay | Endpoint | Result | Reference(s) |
| This compound | Rat Liver Cells | Viability | LC50 | 24 µg/mL | [20] |
| Human Cervical & Colon Epithelial Cells | Cytotoxicity | N/A | Highly toxic in a dose-dependent manner | [5] | |
| Human Vaginal & Cervical Epithelial Cells | Cytotoxicity | N/A | Cervical cells are more sensitive than vaginal cells | [6] | |
| Triton™ X-100 | Rat Liver Cells (as Octoxynol-9) | Viability | LC50 | 43 µg/mL | [20] |
| HeLa Cells | Viability | N/A | Fatal at concentrations ≥ 0.18 mM (CMC) | [8] | |
| Mammalian & Fish Cell Lines | Viability | N/A | Used as a positive control for cell lysis | [21] | |
| Polysorbate 80 | Human Intestinal Epithelial Cells (HT29, Caco-2) | Viability | N/A | 1% solution caused ~90% cell death in 6 hours | [18] |
| Human Intestinal Epithelial Cells | Cell Death | N/A | Induces ferroptosis | [17][18] | |
| LO2 Cells (Human Liver) | MTT | IC50 | One component (PSD) showed high cytotoxicity | [22] | |
| Pluronic® F-68 | Caco-2 Cells | Viability | N/A | Viability remained unaffected at tested concentrations | [23] |
| Tetrahymena Cells | Viability | N/A | Protective against chemical and physical stress | [10] | |
| Rat (in vivo) | Toxicity | N/A | Induced phospholipidosis at high IV doses (≥500 mg/kg) | [11] |
Analysis of Comparative Data:
The experimental data clearly rank the surfactants by their cytotoxic potential. This compound is the most potent cytotoxic agent among the group, with an LC50 value nearly twice as low as that of Triton™ X-100 in the same cell line.[20] This high potency is fundamental to its spermicidal action but also explains its damaging effects on mucosal tissues.[5][6]
Triton™ X-100 is also highly cytotoxic, consistent with its routine use as a laboratory standard for inducing cell lysis.[8][21] Its toxicity profile makes it unsuitable for any application requiring cell viability.
Polysorbate 80 , long considered safe and used extensively in food and medicine, shows a more complex profile. While less acutely lytic than N-9 or Triton X-100, it demonstrates significant toxicity toward intestinal epithelial cells, triggering specific cell death pathways.[17][18] This finding is critical for drug development professionals evaluating its use in oral formulations.
Pluronic® F-68 stands out as the least toxic of the surfactants compared. In many cell systems, it is non-toxic and can even be cytoprotective, shielding cells from shear stress.[10][23] This low toxicity profile is why it is a preferred additive in sensitive applications like mammalian cell culture bioreactors.
Standardized Protocols for Assessing Cytotoxicity
To ensure that toxicity data is both reliable and reproducible, standardized assays must be employed. The protocols described below are self-validating systems that measure distinct aspects of cellular health: metabolic activity and membrane integrity.
Protocol 1: MTT Assay for Metabolic Viability
This colorimetric assay measures the activity of mitochondrial dehydrogenases, which is a proxy for the metabolic health of the cell population.[24] Live cells reduce the yellow tetrazolium salt MTT to an insoluble purple formazan product, while dead cells cannot.[25]
Principle of Causality: The amount of purple formazan produced is directly proportional to the number of metabolically active, viable cells. A reduction in signal in treated wells compared to untreated controls indicates cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Include wells with medium only to serve as a blank.[26]
-
Incubation: Culture the plate for 12-24 hours at 37°C and 5% CO₂ to allow cells to adhere and recover.
-
Treatment: Remove the medium and add 100 µL of fresh, serum-free medium containing various concentrations of the test surfactant. Include untreated wells (negative control) and wells with a known cytotoxic agent (positive control).
-
Exposure: Incubate the plate for the desired exposure period (e.g., 2, 24, or 48 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[25][27]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Add 100 µL of Detergent Reagent (solubilizer) to each well to dissolve the formazan crystals.[25][28] Mix gently by pipetting or place on an orbital shaker for 15 minutes.[24]
-
Data Acquisition: Measure the absorbance of each well at 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.[24][26]
-
Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control. Plot the viability against surfactant concentration to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is damaged.[14][29]
Principle of Causality: The amount of LDH activity in the supernatant is directly proportional to the number of cells that have lost membrane integrity. This provides a direct measure of cytolysis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol above. It is crucial to include two additional control groups for this assay:
-
Spontaneous LDH Release: Untreated cells, to measure baseline membrane leakage.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton™ X-100) to establish the 100% cell death signal.[14]
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[14]
-
Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[30]
-
Reaction Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.
-
Reaction Initiation: Add 50 µL of the prepared reaction mixture to each well containing the supernatant.[30]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light. During this time, the LDH will catalyze a reaction that produces a colored formazan product.[29][30]
-
Data Acquisition: Measure the absorbance of each well at 490 nm (with a reference wavelength of ~650 nm).
-
Analysis: Subtract the background absorbance (from medium-only wells) from all readings. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Conclusion and Field Perspective
The choice of a non-ionic surfactant has profound implications for cellular health. This guide demonstrates a clear hierarchy of cytotoxicity based on robust experimental evidence:
This compound > Triton™ X-100 >> Polysorbate 80 > Pluronic® F-68
-
This compound's high cytotoxicity is its primary functional attribute as a spermicide but also its greatest liability, causing collateral damage to somatic tissues and compromising the mucosal barrier.[5][6] The search for safer, equally effective alternatives like C31G and lactic acid-based gels is a direct consequence of this toxicity profile.[31][32][33]
-
Triton™ X-100 is a powerful detergent that should be restricted to in vitro applications where cell lysis is the desired outcome. Its use as a positive control in cytotoxicity assays underscores its potent membrane-disrupting capabilities.[14][21]
-
Polysorbate 80 occupies a middle ground. While generally safer than N-9 and Triton X-100, emerging evidence of its ability to induce cell death in intestinal epithelia warrants careful risk-benefit analysis, particularly for chronic oral drug formulations.[17][18]
-
Pluronic® F-68 is demonstrably the most biocompatible surfactant in this comparison. Its minimal impact on cell viability, and in some cases protective effects, makes it the superior choice for sensitive applications such as biologics formulation, 3D cell culture, and shear-sensitive bioprocessing.[10][23]
For scientists and developers, this comparative analysis underscores a critical principle: a surfactant is not merely an inert excipient. It is a biologically active molecule whose potential for cellular toxicity must be a primary consideration in experimental design and product formulation.
References
-
Bols, N. C., Dayeh, V. R., Lee, L. E., & Schirmer, K. (2004). Evaluating the toxicity of Triton X-100 to protozoan, fish, and mammalian cells using fluorescent dyes as indicators of cell viability. Ecotoxicology and Environmental Safety, 57(3), 375-382. [Link]
-
Lee, H. C., Kim, S. J., Kim, J. H., & Lee, K. M. (2000). In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants. Toxicology in Vitro, 14(4), 345-349. [Link]
-
Chan, G. K., Tang, P. M., & To, K. F. (2017). Cellular membrane integrity: Lactate Dehydrogenase assay. Bio-protocol, 7(16), e2515. [Link]
-
Ubels, J. L., & Osgood, T. B. (1991). Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies. Toxicology in Vitro, 5(2), 149-159. [Link]
-
Zhang, Y., Zhou, Y., & Wang, E. (2012). Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM). Analytical and Bioanalytical Chemistry, 402(2), 855-862. [Link]
-
Saiz-Gonzalo, G., et al. (2023). The dietary emulsifier polysorbate-80 induces cell death in intestinal epithelial cells via ferroptosis. Research Summit. [Link]
-
Al-Ghananeem, A. M., & Malkawi, H. I. (2014). In vitro cellular viability studies on a concentrated surfactant-based wound dressing. Journal of Pharmacy & Bioallied Sciences, 6(1), 16-22. [Link]
-
Medscape. (2010). Novel Spermicide Equivalent to this compound. [Link]
-
Gota, V., & Joshi, A. (2014). Safety of Polysorbate 80 in the Oncology Setting. Journal of Oncology Pharmacy Practice, 20(6), 469-475. [Link]
-
Hellung-Larsen, P., & Leick, V. (2000). Effects of Pluronic F-68 on Tetrahymena cells: protection against chemical and physical stress and prolongation of survival under toxic conditions. Enzyme and Microbial Technology, 26(2-4), 188-192. [Link]
-
Li, Y., et al. (2017). Component-based biocompatibility and safety evaluation of polysorbate 80. RSC Advances, 7(23), 13994-14002. [Link]
-
Saiz-Gonzalo, G., et al. (2023). The dietary emulsifier polysorbate-80 induces lipid accumulation and cell death in intestinal epithelial cells via ferroptosis. bioRxiv. [Link]
-
Oñate-Rojas, M., et al. (2013). Effects of Pluronic f68 Micellization on the Viability of Neuronal Cells in Culture. Journal of Applied Polymer Science, 130(5), 3362-3368. [Link]
-
Buttar, H. S. (1985). Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9. Toxicology Letters, 25(3), 247-253. [Link]
-
Saiz-Gonzalo, G., et al. (2023). The dietary emulsifier polysorbate-80 induces lipid accumulation and cell death in intestinal epithelial cells via ferroptosis. bioRxiv. [Link]
-
Ismail, R., et al. (2019). In Vitro Cytotoxicity and Phototoxicity Assessment of Acylglutamate Surfactants Using a Human Keratinocyte Cell Line. Molecules, 24(17), 3139. [Link]
-
Vainio, H. (1981). Toxicity of Pluronic F-68. Archives of Toxicology. Supplement, 4, 343-345. [Link]
-
Neuhaus, V., et al. (2018). Assessment of the Cytotoxic and Immunomodulatory Effects of Substances in Human Precision-cut Lung Slices. Journal of Visualized Experiments, (138), 57951. [Link]
-
Go Ask Alice! (2023). Are there alternatives to this compound spermicide? Columbia University. [Link]
-
Krebs, F. C., et al. (2000). Sodium Dodecyl Sulfate and C31G as Microbicidal Alternatives to Nonoxynol 9: Comparative Sensitivity of Primary Human Vaginal Keratinocytes. Antimicrobial Agents and Chemotherapy, 44(7), 1954-1960. [Link]
-
Lee, E., et al. (2019). Comparison of in vivo and in vitro tests to predict the irritation potential of surfactants and cleansing formulation. Morressier. [Link]
-
ResearchGate. (n.d.). Cell viability in the presence of Triton X-100 and polymers. [Link]
-
Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
-
R&D Systems. (n.d.). TACS® MTT Cell Proliferation Assays. [Link]
-
Kretzschmar, N., & Galla, H. J. (2009). Pluronic® F-68 Enhances the Nanoparticle-Cell Interaction. Journal of Biomedical Nanotechnology, 5(2), 195-201. [Link]
-
ResearchGate. (n.d.). Evaluating the toxicity of Triton X-100 to protozoan, fish, and mammalian cells using fluorescent dyes as indicators of cell viability. [Link]
-
Leal-Calderon, F., et al. (2007). Studies of the shear protective effects of Pluronic F-68 on wild carrot cell cultures. Biotechnology and Bioengineering, 97(4), 861-871. [Link]
-
National Center for Biotechnology Information. (n.d.). Nonaethylene Glycol Nonylphenyl Ether. PubChem Compound Database. [Link]
-
Bergeron, M. G., et al. (1999). Protective effect of a thermoreversible gel against the toxicity of this compound. Sexually Transmitted Diseases, 26(3), 149-154. [Link]
-
Khan, M., et al. (2018). Impact of Triton X-100 on Notch 1 Surface Receptor Immunofluorescence: A Cautionary Study. Discoveries, 6(1), e83. [Link]
-
Natural Intimacy. (n.d.). ContraGel, The Natural Alternative To Spermicide. [Link]
-
ContraGel. (n.d.). Official Distributors Of Contragel Green, The Natural Alternative To N9 Spermicde. [Link]
-
Fichorova, R. N., et al. (2001). Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides. Antimicrobial Agents and Chemotherapy, 45(6), 1851-1861. [Link]
-
Advocates for Youth. (n.d.). What You Need to Know About this compound. [Link]
-
Pinazo, A., et al. (2008). Comparative evaluation of cytotoxicity and phototoxicity of mono and diacylglycerol amino acid-based surfactants. Food and Chemical Toxicology, 46(2), 647-654. [Link]
-
Wang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Annals of Translational Medicine, 9(12), 1010. [Link]
-
Wang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis. Annals of Translational Medicine, 9(12), 1010. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Jensen, J. T., & Edelman, A. (2016). Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products. Contraception, 94(5), 454-463. [Link]
-
Wikipedia. (n.d.). This compound. [Link]
-
Cavanagh, R. (2017). An Investigation into Mechanisms of Non-Ionic Surfactant Effect on Epithelial Cells. University of Nottingham. [Link]
-
ResearchGate. (n.d.). An investigation into mechanisms of non-ionic surfactant effect on epithelial cells. [Link]
-
Cavanagh, R. (2018). An investigation into mechanisms of non-ionic surfactant effect on epithelial cells. University of Nottingham ePrints. [Link]
Sources
- 1. cervicalbarriers.org [cervicalbarriers.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound (N-9) on sperm functions: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raf.bioscientifica.com [raf.bioscientifica.com]
- 5. Protective effect of a thermoreversible gel against the toxicity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mouse Model of Cervicovaginal Toxicity and Inflammation for Preclinical Evaluation of Topical Vaginal Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of action of currently available woman-controlled, vaginally administered, non-hormonal contraceptive products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triton X-100 concentration effects on membrane permeability of a single HeLa cell by scanning electrochemical microscopy (SECM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety of Polysorbate 80 in the Oncology Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Pluronic F-68 on Tetrahymena cells: protection against chemical and physical stress and prolongation of survival under toxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicity of Pluronic F-68 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 13. Cellular membrane integrity: Lactate Dehydrogenase assay [bio-protocol.org]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchsummit.ie [researchsummit.ie]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Evaluation of the cytotoxicity and genotoxicity of the spermicides this compound and octoxynol-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Evaluating the toxicity of Triton X-100 to protozoan, fish, and mammalian cells using fluorescent dyes as indicators of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Component-based biocompatibility and safety evaluation of polysorbate 80 - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27242H [pubs.rsc.org]
- 23. [PDF] Pluronic® F-68 Enhances the Nanoparticle-Cell Interaction | Semantic Scholar [semanticscholar.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. resources.rndsystems.com [resources.rndsystems.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 29. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Evaluating Cytotoxicity and Membrane Integrity in Lung Slices via Lactate Dehydrogenase Assay [jove.com]
- 31. medscape.com [medscape.com]
- 32. Are there alternatives to this compound spermicide? | Go Ask Alice! [goaskalice.columbia.edu]
- 33. ethicalfamilyplanning.co.uk [ethicalfamilyplanning.co.uk]
A Comparative Study of Nonoxynol-9 and Polysorbate 80 as Emulsifying Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparative analysis of two prevalent non-ionic surfactants, Nonoxynol-9 and Polysorbate 80, focusing on their roles as emulsifying agents. The primary objective is to furnish researchers, scientists, and drug development professionals with the essential technical knowledge and experimental data to facilitate an informed selection of the most suitable emulsifier for their specific formulation requirements.
Introduction to Emulsifying Agents in Pharmaceutical Formulations
Emulsions are thermodynamically unstable systems composed of at least two immiscible liquids, where one is dispersed in the other in the form of globules. Emulsifying agents, or emulsifiers, are crucial for stabilizing these systems by creating an interfacial film around the dispersed globules, which prevents them from coalescing. The choice of an appropriate emulsifier is critical for the stability, effectiveness, and safety of the final product, whether it be a topical cream, a lotion, or a parenteral drug formulation.
Non-ionic surfactants are frequently preferred in pharmaceutical and cosmetic applications due to their low toxicity, reduced sensitivity to pH and ionic strength variations, and compatibility with a broad spectrum of active pharmaceutical ingredients (APIs). This guide will focus on two such agents: this compound and Polysorbate 80.
Physicochemical Properties and Emulsification Mechanisms
This compound
This compound is a non-ionic surfactant belonging to the nonylphenol ethoxylate family.[1][2] Its structure comprises a hydrophobic nonylphenol tail and a hydrophilic polyethylene glycol (PEG) chain. The "9" in its name indicates the average number of ethylene oxide units in the PEG chain.[1]
-
Mechanism of Action: As a spermicide, this compound acts by disrupting the acrosomal membranes of sperm, leading to their immobilization.[2][3] In formulations, its amphiphilic nature allows it to act as a surfactant, reducing surface tension.[3][4] The hydrophobic nonylphenol group aligns at the oil-water interface, while the hydrophilic PEG chain extends into the aqueous phase. This creates a steric barrier that prevents the coalescence of oil droplets. Non-ionic surfactants like this compound are known to lower the surface tension of liquids, which allows for easier spreading and penetration.[5]
Polysorbate 80
Also known as Tween 80, Polysorbate 80 is a non-ionic surfactant and emulsifier widely used in foods and cosmetics.[6] It is a viscous, water-soluble yellow liquid derived from polyethoxylated sorbitan and oleic acid.[6][7] Its structure includes a sorbitan ring, a hydrophobic oleic acid tail, and multiple hydrophilic polyethylene glycol chains.[7]
-
Mechanism of Action: Polysorbate 80's amphiphilic nature allows it to position itself at the boundary between oil and water, reducing interfacial tension and stabilizing emulsions.[8] The bulky, hydrated PEG chains provide significant steric hindrance, which effectively stabilizes the emulsion.[7][9] This property makes it a highly effective emulsifier for creating stable and homogeneous mixtures of oil and water.[7]
Comparative Experimental Data
The following table summarizes the key physicochemical properties and performance parameters of this compound and Polysorbate 80 to provide a clear comparison.
| Property | This compound | Polysorbate 80 |
| HLB Value | ~13.0 | ~15.0[7] |
| Molecular Weight | ~616.8 g/mol [1] | ~1310 g/mol [6] |
| Appearance | Pale yellow viscous liquid | Pale yellow, viscous liquid[10] |
| Solubility | Soluble in water and various organic solvents | Soluble in water and alcohol[6] |
| Critical Micelle Concentration (CMC) | 0.012 mM (in pure water)[6] | Varies by grade |
| Biocompatibility | Can cause irritation to the vagina and rectum.[11][12] | Generally considered safe with low cytotoxicity.[10] |
| Regulatory Status | FDA requires warning labels on OTC products.[11][13] | FDA-approved food additive.[14][15] |
Experimental Protocols for Comparative Evaluation
The following protocols provide a systematic approach to compare the emulsifying performance of this compound and Polysorbate 80.
Determination of Emulsion Stability
Objective: To evaluate the long-term stability of emulsions prepared with each surfactant.
Methodology:
-
Preparation of Oil-in-Water (O/W) Emulsions:
-
Prepare a 10% (w/w) oil phase (e.g., mineral oil) and a 90% (w/w) aqueous phase.
-
In separate beakers, dissolve 2% (w/w) of either this compound or Polysorbate 80 in the aqueous phase.
-
Heat both the oil and aqueous phases to 70°C.
-
Slowly add the oil phase to the aqueous phase while homogenizing at 5000 rpm for 5 minutes.
-
Allow the emulsions to cool to room temperature with gentle stirring.
-
-
Stability Assessment:
-
Visual Observation: Monitor the emulsions for any signs of phase separation (creaming, coalescence, or breaking) at 24 hours, 1 week, and 1 month at both room temperature and under accelerated conditions (e.g., 40°C).
-
Droplet Size Analysis: Measure the mean droplet size and size distribution of the emulsions immediately after preparation and at specified time points using a laser diffraction particle size analyzer. A stable emulsion will exhibit minimal change in droplet size over time.[16][17]
-
Zeta Potential Measurement: While these are non-ionic surfactants, measuring the zeta potential can offer insights into the surface charge of the oil droplets and the potential for electrostatic stabilization, particularly in the presence of other charged molecules.
-
Evaluation of Emulsifying Efficiency
Objective: To determine the minimum concentration of each surfactant required to form a stable emulsion.
Methodology:
-
Prepare a series of emulsions as described in section 4.1, varying the concentration of this compound and Polysorbate 80 from 0.5% to 5% (w/w).
-
Assess the stability of each emulsion after 24 hours.
-
The emulsifying efficiency is the minimum concentration that yields a stable emulsion with no visible phase separation.
Visualization of Concepts
Molecular Structures
Caption: Generalized structures of this compound and Polysorbate 80.
Emulsification Workflow
Caption: Experimental workflow for preparing O/W emulsions.
Discussion and Field-Proven Insights
The selection between this compound and Polysorbate 80 extends beyond their emulsifying capabilities to include considerations of biocompatibility, regulatory acceptance, and the specific demands of the formulation.
-
Performance: With its higher HLB value and more complex structure, Polysorbate 80 often yields more stable and finer emulsions, making it particularly suitable for parenteral and intricate formulations. This compound is a highly effective emulsifier for topical and industrial applications where its potential for irritation is of lesser concern.
-
Biocompatibility and Safety: Polysorbate 80 has a long history of safe use in a wide array of pharmaceutical products, including injectables and oral medications.[8] While effective, this compound is a known spermicide that can irritate mucous membranes, which restricts its use in certain applications.[11][12][18] The FDA has mandated that over-the-counter products containing this compound include warnings that it does not protect against HIV and other STDs and may increase the risk of contracting HIV from an infected partner.[11][13]
-
Regulatory Landscape: Polysorbate 80 is a globally accepted excipient with a well-established regulatory profile, recognized as a safe food additive by the FDA.[14][15][19][20][21][22] this compound has faced increased regulatory scrutiny due to environmental concerns over the ecotoxicity of its degradation products, leading to restrictions on its use in some regions.
Conclusion
Both this compound and Polysorbate 80 are effective non-ionic emulsifying agents, each with distinct advantages and disadvantages. Polysorbate 80 is generally the preferred choice for pharmaceutical applications, particularly for parenteral and oral formulations, due to its excellent safety profile, regulatory acceptance, and robust performance.[8][14][23][24] this compound remains a viable option for topical and industrial applications where its cost-effectiveness and strong emulsifying properties are beneficial and its potential for irritation is manageable.
The experimental protocols outlined in this guide provide a framework for a systematic comparison, enabling researchers to select the optimal emulsifier based on empirical data and the specific performance and safety requirements of their product.
References
- Kollamaram, G., & Williams, G. R. (2021). The effect of the composition of polysorbate 80 grades on their physicochemical properties. UCL School of Pharmacy, University College London.
- Avena Lab. (n.d.).
- Guangdong Huana Chemistry Co., Ltd. (n.d.).
- McClements, D. J., & Decker, E. A. (2018).
- (2025, September 3). Polysorbate 80 in Pharma & Food: Emulsification Power & Grade Selection. Surfactant For All.
- Kollamaram, G., & Williams, G. R. (2021). The effect of the composition of polysorbate 80 grades on their physicochemical properties. UCL Discovery.
- Biofargo. (2026, January 2). What Is Polysorbate-80 (Tween-80)
- Silver Fern Chemical. (n.d.). Polysorbate 80: A Versatile Emulsifier for Pharmaceuticals, Food, and Personal Care.
- Ataman Kimya. (n.d.).
- Alpha Chemical Co. (2023, May 23).
- PharmaCompass. (n.d.).
- TheBodyPro. (2007, December 18). FDA Mandates New Warning for Nonoxynol 9 OTC Contraceptive Products.
- (n.d.). An investigation into the effect of polysorbate 80 grade in biotherapeutic formulations. UCL Discovery - University College London.
- Clinician.com. (n.d.). FDA issues warning for this compound products.
- U.S. Food and Drug Administration. (n.d.).
- Raya, S. A., Saaid, I. M., Aji, A. Q. M., & Razak, A. A. A. (2022).
- FindLaw. (n.d.). Code of Federal Regulations Title 21. Food and Drugs § 21.172.
- Federal Register. (2007, December 19). Over-the-Counter Vaginal Contraceptive and Spermicide Drug Products Containing Nonoxynol 9; Required Labeling.
- Flavor and Extract Manufacturers Association. (n.d.).
- Sanyo Chemical Solutions. (n.d.). Surfactant Basics 2 (Emulsion, Emulsifiers).
- McClements, D. J., & Decker, E. A. (2025, October 31). (PDF) Proposed Methods for Testing and Comparing the Emulsifying Properties of Proteins from Animal, Plant, and Alternative Sources.
- U.S. Food and Drug Administration. (n.d.). Substances Added to Food (formerly EAFUS)
- Wikipedia. (n.d.). This compound.
- Federal Register. (2003, January 16). Over-the-Counter Vaginal Contraceptive Drug Products Containing Nonoxynol 9; Required Labeling.
- Drug Topics. (n.d.). FDA's standstill on N-9 endangering women's lives.
- Raya, S. A., Saaid, I. M., Aji, A. Q. M., & Razak, A. A. A. (2022, October 28). Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. RSC Publishing.
- National Institutes of Health. (n.d.). Emerging Emulsifiers: Conceptual Basis for the Identification and Rational Design of Peptides with Surface Activity.
- Kamba, E. A., Itodo, A. U., & Itodo, E. (2013). Utilization of Different Emulsifying Agents in the Preparation and Stabilization of Emulsions.
- Alfa Chemistry. (2024, March 12). Non-ionic Surfactants [Video]. YouTube.
- GovInfo. (2011, April 1). 21 CFR 172.
- Benchchem. (n.d.). This compound | 14409-72-4.
- PubChem. (n.d.). Nonaethylene Glycol Nonylphenyl Ether | C33H60O10 | CID 72385.
- UpToDate. (n.d.).
- ACS Omega. (2023, January 31). One-Step Synthesis of New Amphiphilic Nonionic Surfactants Based on Alkylamine and Poly(ethylene glycol) Dimethacrylate for Demulsification of Arabian Heavy Crude Oil Emulsions.
- Patsnap Synapse. (2024, June 14).
- National Institutes of Health. (n.d.). Effects of this compound (N-9)
- ResearchGate. (2025, August 6).
- Taylor & Francis Online. (n.d.). This compound – Knowledge and References.
- ResearchGate. (2022, July 30). (PDF)
- National Institutes of Health. (2020, March 2). Systematic Investigation of the Effect of Non-Ionic Emulsifiers on Skin by Confocal Raman Spectroscopy—A Comprehensive Lipid Analysis.
- Cosmetic Ingredient Review. (2014, July 31). Safety Assessment of Nonoxynols as Used in Cosmetics.
- PubMed Central. (n.d.). Novel designed polyoxyethylene nonionic surfactant with improved safety and efficiency for anticancer drug delivery.
- Cosmetic Ingredient Review. (2015, November 20). Safety Assessment of Nonoxynols as Used in Cosmetics.
Sources
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. atamankimya.com [atamankimya.com]
- 7. avenalab.com [avenalab.com]
- 8. Polysorbate 80 in Pharma & Food: Emulsification Power & Grade Selection - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. biofargo.com [biofargo.com]
- 11. thebodypro.com [thebodypro.com]
- 12. Federal Register :: Over-the-Counter Vaginal Contraceptive and Spermicide Drug Products Containing Nonoxynol 9; Required Labeling [federalregister.gov]
- 13. clinician.com [clinician.com]
- 14. Polysorbate 80: A Versatile Emulsifier for Pharmaceuticals, Food, and Personal Care [silverfernchemical.com]
- 15. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. drugtopics.com [drugtopics.com]
- 19. codes.findlaw.com [codes.findlaw.com]
- 20. femaflavor.org [femaflavor.org]
- 21. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 22. GovInfo [govinfo.gov]
- 23. Applications of Polysorbate 80 in Various Industries - Guangdong Huana Chemistry Co., Ltd. [huanachemical.com]
- 24. alphachem.biz [alphachem.biz]
A Comparative Guide to the Cross-Validation of Analytical Methods for Nonoxynol-9 Detection
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Nonoxynol-9, a widely used non-ionic surfactant and spermicidal agent. As drug development professionals and researchers, selecting a fit-for-purpose analytical method is paramount for ensuring product quality, safety, and efficacy. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry for this compound analysis, supported by experimental data and procedural rationale. Our objective is to equip you with the critical insights needed to select and validate the most appropriate analytical technique for your specific application, from raw material testing to finished product release and pharmacokinetic studies.
The Analytical Challenge of this compound
This compound is not a single molecular entity but a complex mixture of oligomers, specifically polyethylene glycol ethers of nonylphenol. This inherent heterogeneity, with a varying number of ethylene oxide units, presents a significant analytical challenge. The chosen method must be able to accurately and precisely quantify the total this compound content, and in some cases, characterize the oligomer distribution, which can influence the product's physicochemical properties and biological activity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most frequently employed technique for the analysis of this compound in pharmaceutical formulations due to its versatility, robustness, and high resolving power.[1] Both reversed-phase and normal-phase chromatography have been successfully applied.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the method of choice for its simplicity and compatibility with aqueous samples. The separation is based on the hydrophobic interactions between the nonylphenol moiety of this compound and the non-polar stationary phase.
Causality in Experimental Choices for RP-HPLC:
-
Stationary Phase: A C18 or a cyano column is commonly used. A C18 column provides strong hydrophobic retention, which is ideal for separating the oligomers, while a cyano column can offer different selectivity.
-
Mobile Phase: A mixture of methanol and water is a typical mobile phase.[2] The organic modifier (methanol) is adjusted to control the elution of the highly retained this compound oligomers. An isocratic elution is often sufficient for routine quantification.[1]
-
Detection: The phenyl group in this compound allows for straightforward UV detection, typically around 280 nm.[2]
Experimental Protocol: RP-HPLC for this compound in a Gel Formulation
This protocol is adapted from a validated method for the determination of this compound in a gel formulation.[1][3]
1. Chromatographic Conditions:
- Column: Nucleosil Cyano (or equivalent), 4.6 mm x 250 mm, 5 µm
- Mobile Phase: Methanol:Water (83:17, v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detector: UV at 289 nm
- Column Temperature: 30°C
2. Standard Preparation:
- Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution.
- Prepare working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.05 - 0.35 mg/mL).[1]
3. Sample Preparation (Gel Formulation):
- Accurately weigh an amount of gel equivalent to a known concentration of this compound into a 100 mL volumetric flask.
- Add a portion of the mobile phase and sonicate to dissolve the gel and extract the this compound.
- Dilute to volume with the mobile phase and mix well.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
- Inject the standard solution six times.
- The relative standard deviation (RSD) of the peak areas should be less than 2.0%.
5. Analysis:
- Inject the blank (mobile phase), standard solutions, and sample solutions.
- Quantify the this compound concentration in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
Normal-Phase HPLC
Normal-phase HPLC, utilizing a polar stationary phase (e.g., aminosilica) and a non-polar mobile phase, has also been effectively used, particularly for the analysis of this compound in biological fluids.[4][5]
Causality in Experimental Choices for Normal-Phase HPLC:
-
Stationary Phase: An aminosilica column is a common choice, providing a polar surface for interaction with the polyethylene glycol chain of this compound.[5]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol allows for the modulation of retention.
-
Detection: Fluorescence detection can be employed to enhance sensitivity, especially for low concentrations in biological matrices.[4][5]
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Structural Elucidation and Forensic Analysis
GC-MS is a highly specific and sensitive technique that can provide detailed structural information about the individual oligomers within the this compound mixture. However, its application is hampered by the low volatility of this compound.[6][7]
Causality in Experimental Choices for GC-MS:
-
Derivatization: To overcome the low volatility, derivatization of the terminal hydroxyl group of the polyethylene glycol chain is often necessary.
-
Injection Technique: A splitless or on-column injection is preferred to maximize the transfer of the high-boiling analytes to the column.
-
Mass Spectrometry: Electron impact (EI) ionization provides characteristic fragmentation patterns that can be used for identification and confirmation.
The primary application of GC-MS for this compound has been in forensic science for the detection of condom lubricants as trace evidence.[3][6][7]
Experimental Protocol: GC-MS for this compound Detection
This protocol is a generalized procedure based on methodologies developed for forensic applications.[6][7]
1. GC-MS Conditions:
- Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
- Injector Temperature: 300°C
- Oven Program: Initial temperature of 75°C, ramped to 300°C at 5°C/min, and held for an extended period.[7]
- Carrier Gas: Helium
- Ionization: Electron Impact (EI), 70 eV
- Mass Range: m/z 50-800
2. Sample Preparation:
- Extraction of this compound from the sample matrix using a suitable solvent like dichloromethane.
- Concentration of the extract to a small volume.
- (Optional but recommended) Derivatization of the extract to improve volatility.
3. Analysis:
- Inject the prepared sample into the GC-MS.
- The resulting chromatogram will show a series of peaks corresponding to the different this compound oligomers.
- The mass spectrum of each peak can be used to confirm the identity of the oligomer.
Spectrophotometry: A Simple but Less Specific Approach
UV-Vis spectrophotometry offers a simple and cost-effective method for the quantification of this compound. This method relies on the inherent UV absorbance of the nonylphenol chromophore.
Causality in Experimental Choices for Spectrophotometry:
-
Wavelength Selection: The maximum absorbance for this compound is typically observed around 278-280 nm.[8]
-
Limitations: The major drawback of this method is its lack of specificity. Any substance in the sample matrix that absorbs at the same wavelength will interfere with the analysis. Therefore, this method is best suited for the analysis of simple formulations where the excipients do not have significant UV absorbance in the same region.
A colorimetric method based on the formation of a complex between non-ionic surfactants and a reagent like cobalt thiocyanate has also been described, with absorbance measured at 620 nm.[4] This can be an alternative for samples with interfering UV-absorbing components, but it is a general method for non-ionic surfactants and not specific to this compound.
Method Validation: Ensuring Data Integrity and Trustworthiness
Regardless of the chosen method, rigorous validation is essential to demonstrate that it is fit for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2).[9][10][11]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Comparative Summary of Analytical Methods
| Parameter | Reversed-Phase HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on hydrophobicity. | Separation based on volatility and boiling point, with mass-based detection. | Measurement of light absorption by the chromophore. |
| Specificity | High | Very High | Low to Moderate |
| Sensitivity | Good to Excellent | Excellent | Moderate |
| Sample Throughput | High | Moderate | Very High |
| Instrumentation Cost | Moderate | High | Low |
| Ease of Use | Moderate | Complex | Simple |
| Primary Application | Routine QC, formulation analysis, stability testing. | Forensic analysis, structural elucidation, impurity profiling. | Preliminary screening, analysis of simple formulations. |
| Key Advantage | Robust, versatile, and widely applicable in pharmaceutical QC.[1] | Provides structural confirmation and high sensitivity.[6] | Simple, rapid, and inexpensive. |
| Key Limitation | Does not provide direct structural confirmation without a mass detector. | Requires volatile or derivatized analytes; complex sample preparation.[7] | Prone to interference from other UV-absorbing compounds. |
Visualizing the Analytical Workflows
Diagram: RP-HPLC Workflow for this compound Analysis
Caption: Workflow for RP-HPLC analysis of this compound.
Diagram: GC-MS Workflow for this compound Detection
Caption: Workflow for GC-MS analysis of this compound.
Conclusion and Recommendations
The selection of an analytical method for this compound is highly dependent on the intended application.
-
For routine quality control of pharmaceutical formulations, RP-HPLC with UV detection is the most pragmatic choice, offering a balance of specificity, precision, and efficiency. Its validation is straightforward, and the methodology is well-established.
-
When unambiguous identification and structural characterization are required, such as in forensic investigations or in-depth impurity profiling, GC-MS is the superior technique, despite the challenges associated with sample preparation.
-
Spectrophotometry can be a useful tool for rapid, high-throughput screening in simple, well-characterized matrices, but its lack of specificity makes it unsuitable for complex formulations or for regulatory submissions requiring high data integrity.
Ultimately, a thorough understanding of the strengths and limitations of each method, coupled with a robust validation strategy guided by ICH principles, will ensure the generation of reliable and defensible analytical data for this compound.
References
-
Mandava, H., et al. (n.d.). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]
-
Beck, G. J., Kossak, D., & Saxena, S. J. (1990). A simple, sensitive assay for the spermicide this compound in biological fluids by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 79(11), 1029–1031. [Link]
-
Mandava, H., et al. (n.d.). Analytical Method Development and Validation for Quantitative Estimation of this compound In Dosage Form by RP-HPLC. International Journal of Pharmacy and Biological Sciences. [Link]
-
Greff, R. A., Setzkorn, E. A., & Leslie, W. D. (1965). A colorimetric method for the determination of parts/million of nonionic surfactants. Journal of the American Oil Chemists' Society, 42(3), 180-185. [Link]
-
McPherson, J. L., et al. (1996). Determination of the spermicide this compound in vaginal lavage by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 677(1), 204–208. [Link]
-
Shabir, G. A., & Bradshaw, T. K. (2011). Determination of the Spermicides this compound in a Gel Pharmaceutical Formulation by RPLC. Turkish Journal of Pharmaceutical Sciences, 8(1), 43–51. [Link]
-
Musah, R. A., Vuong, A. L., Henck, C., & Shepard, J. R. E. (2012). Detection of the Spermicide this compound Via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996–999. [Link]
-
Government of Quebec. (2003). Determination of Non-Ionic Surfactants: Colorimetric Method. Centre d'expertise en analyse environnementale du Québec. [Link]
-
Musah, R. A., Vuong, A. L., Henck, C., & Shepard, J. R. E. (2012). Detection of the spermicide this compound via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996–999. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Musah, R. A., Vuong, A. L., Henck, C., & Shepard, J. R. E. (2012). Detection of the Spermicide this compound Via GC-MS. Journal of the American Society for Mass Spectrometry, 23(5), 996–999. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
Sources
- 1. images.hach.com [images.hach.com]
- 2. A colorimetric method for the determination of parts/million of nonionic surfactants | Semantic Scholar [semanticscholar.org]
- 3. turkjps.org [turkjps.org]
- 4. canadacommons.ca [canadacommons.ca]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. [PDF] DETERMINATION OF THE SPERMICIDES this compound IN A GEL PHARMACEUTICAL FORMULATION BY RPLC | Semantic Scholar [semanticscholar.org]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. ijpbs.com [ijpbs.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the spermicide this compound in vaginal lavage by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of microbicidal spermicide 'this compound' in rabbit plasma and vaginal fluid using LC-ESI-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the effects of Nonoxynol-9 and CHAPS on membrane protein stability
The successful extraction and stabilization of membrane proteins in their native, functional state is a cornerstone of modern biological research and drug discovery. The choice of detergent is a critical parameter in this process, with the ideal agent capable of disrupting the lipid bilayer to release the protein of interest without compromising its structural integrity and biological activity. This guide provides an in-depth comparison of two commonly employed detergents: the non-ionic surfactant Nonoxynol-9 and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
This guide will delve into the physicochemical properties of each detergent, their mechanisms of action, and their respective impacts on membrane protein stability. We will explore the nuances of their interactions with proteins and provide supporting experimental data and protocols to empower researchers to make informed decisions for their specific applications.
The Critical Role of Detergents in Membrane Protein Research
Membrane proteins are notoriously challenging to study due to their hydrophobic nature, which dictates their residence within the lipid bilayer. To extract these proteins for downstream applications such as structural analysis, functional assays, or drug screening, it is necessary to disrupt the membrane and maintain the protein in a soluble, yet stable, state. Detergents, being amphipathic molecules with both a hydrophilic head and a hydrophobic tail, are indispensable tools for this purpose.[1][2]
At concentrations above their critical micelle concentration (CMC), detergent monomers self-assemble into micelles. These micelles can intercalate into the lipid bilayer, ultimately leading to its disruption and the formation of mixed micelles containing lipids, proteins, and detergent molecules.[1][2] The choice of detergent is paramount, as the "harshness" of the detergent can significantly impact the native conformation and function of the solubilized protein.[3]
This compound: A Gentle Non-Ionic Surfactant
This compound is a non-ionic surfactant belonging to the nonoxynol family of detergents.[4] Its structure consists of a hydrophobic nonylphenyl group and a hydrophilic polyethylene glycol chain. Being non-ionic, it lacks a net charge, which generally translates to milder interactions with proteins compared to ionic detergents.[5]
Mechanism of Action
The primary mechanism of action of this compound in solubilizing membranes involves the insertion of its hydrophobic tail into the lipid bilayer, disrupting the lipid-lipid and lipid-protein interactions.[6][7] This leads to the gradual disintegration of the membrane and the encapsulation of the membrane proteins within this compound micelles. Due to its lack of charge, this compound is less likely to disrupt protein-protein interactions or induce significant conformational changes, making it a good initial choice for solubilizing sensitive membrane proteins.[5]
CHAPS: A Zwitterionic Detergent with Unique Properties
CHAPS is a zwitterionic detergent, meaning it possesses both a positive and a negative charge on its hydrophilic head group, resulting in a net neutral charge over a wide pH range.[8][9][10] Its rigid, steroidal hydrophobic portion is derived from cholic acid. This unique structure combines the properties of bile salt-based detergents and sulfobetaine-based detergents.[11]
Mechanism of Action
Similar to this compound, CHAPS solubilizes membrane proteins by disrupting the lipid bilayer. However, its zwitterionic nature allows it to be more effective at breaking protein-protein interactions than non-ionic detergents, while still being generally less denaturing than ionic detergents.[5] This can be advantageous when aiming to isolate monomeric membrane proteins from larger complexes. The steroid-based structure of CHAPS is also thought to mimic the lipid environment to some extent, which can contribute to the stabilization of certain membrane proteins.[8]
Head-to-Head Comparison: this compound vs. CHAPS
The choice between this compound and CHAPS is highly dependent on the specific membrane protein of interest and the intended downstream application. While direct comparative studies on a wide range of proteins are limited, we can extrapolate their performance based on their chemical properties and the general behavior of their respective detergent classes.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of each detergent is crucial for designing effective solubilization strategies.
| Property | This compound | CHAPS | References |
| Type | Non-ionic | Zwitterionic | [4][5] |
| Molecular Weight | ~616.8 g/mol | 614.88 g/mol | [4][12] |
| Critical Micelle Concentration (CMC) | ~0.085 mM | 6 - 10 mM | [13][14][15] |
| Aggregation Number | Varies | ~10 | [12] |
| Micelle Molecular Weight | Varies | ~6,150 Da | [12] |
| Denaturing Potential | Low | Low to Moderate | [5][8] |
Key Insights from the Data:
-
CMC: The significantly lower CMC of this compound means that it forms micelles at a much lower concentration than CHAPS. This can be a consideration for both cost and the potential for residual monomeric detergent in the final preparation.
-
Micelle Size: CHAPS forms smaller and more homogenous micelles compared to this compound. This can be advantageous for certain structural biology techniques where a uniform particle size is desirable.
-
Denaturing Potential: As a non-ionic detergent, this compound is generally considered to be milder and less denaturing than the zwitterionic CHAPS.[5][8] However, the "lipid-like" structure of CHAPS can offer superior stability for specific proteins.[8]
Experimental Design for Comparing Detergent Efficacy
To empirically determine the optimal detergent for your membrane protein of interest, a systematic screening approach is recommended. Below is a detailed protocol for comparing the effects of this compound and CHAPS on membrane protein stability.
Workflow for Detergent Comparison
Caption: Workflow for comparing this compound and CHAPS.
Step-by-Step Experimental Protocol
1. Membrane Preparation:
-
Isolate membranes from your cell culture or tissue sample using standard protocols involving cell lysis and ultracentrifugation.
-
Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and determine the total protein concentration using a BCA assay.
2. Solubilization:
-
Aliquots of the membrane preparation should be solubilized with a range of concentrations of both this compound and CHAPS. A good starting point is to test concentrations at 2x, 5x, and 10x the CMC of each detergent.
-
Incubate the membrane suspension with the detergent-containing buffer for 1-2 hours at 4°C with gentle agitation.
-
Pellet the non-solubilized material by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
3. Analysis of Solubilized Protein:
-
Yield Quantification: Analyze the supernatant (solubilized fraction) and the pellet (insoluble fraction) by SDS-PAGE and Western blotting using an antibody specific to your protein of interest. This will provide a semi-quantitative measure of solubilization efficiency.
-
Functional Assay: If a functional assay is available for your protein (e.g., enzymatic activity, ligand binding), perform the assay on the solubilized fractions to assess the retention of biological activity.
-
Thermal Stability (Differential Scanning Calorimetry - DSC): DSC measures the heat absorbed by a protein as it unfolds with increasing temperature.[8][11][16][17][18][19] A higher melting temperature (Tm) indicates greater thermal stability. Run DSC on the solubilized protein in both detergents to compare their stabilizing effects.
-
Structural Integrity (Circular Dichroism - CD): CD spectroscopy provides information about the secondary structure of a protein.[6][7][14][20][21] Significant changes in the CD spectrum after solubilization can indicate denaturation. Compare the CD spectra of your protein in this compound and CHAPS to assess which detergent better preserves the native fold.
Interpreting the Results and Making an Informed Choice
The optimal detergent will be the one that provides the highest yield of soluble, stable, and functional protein.
-
Choose this compound if:
-
Your protein is particularly sensitive and prone to denaturation.
-
You need to preserve protein-protein interactions within a complex.
-
A milder, non-ionic environment is desired.
-
-
Choose CHAPS if:
-
You need to disrupt protein-protein interactions to isolate a monomeric protein.
-
Your protein is particularly stable in a more "lipid-like" environment.
-
You are performing downstream applications like isoelectric focusing where a zwitterionic detergent is advantageous.
-
Concluding Remarks
The selection of the appropriate detergent is a critical, and often empirical, step in the successful study of membrane proteins. Both this compound and CHAPS are valuable tools in the researcher's arsenal, each with its own set of advantages and disadvantages. By understanding their fundamental properties and employing a systematic approach to screening, researchers can enhance the likelihood of obtaining high-quality, functional membrane protein preparations for their downstream applications.
References
- Gao, J., et al. (2016). Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(11), 2793-2802.
- Urner, L. H., et al. (2023). Protocol to test the utility of detergents for E.
- BenchChem. (2025). Technical Support Center: The Effects of CHAPS on Downstream Enzymatic Activity. Retrieved from a relevant BenchChem technical note.
- BenchChem. (2025). Application Notes: Utilizing CHAPS for Robust Activity Assays of Membrane-Bound Enzymes.
- Barros, S. E., et al. (2000). Effect of membrane perturbants on the activity and phase distribution of inositol phosphorylceramide synthase; development of a novel assay. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1466(1-2), 119-132.
- BenchChem. (2025). [2-(4-Nonylphenoxy)ethoxy]ethanol vs. CHAPS for Membrane Protein Solubilization. Retrieved from a relevant BenchChem comparison guide.
- BenchChem. (2025). Application Notes and Protocols for Detergent Screening in Membrane Protein Purification.
- Miles, A. J., & Wallace, B. A. (2016). Circular dichroism spectroscopy of membrane proteins. Chemical Society Reviews, 45(18), 4859-4872.
- Sonoda, Y., et al. (2011). Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures. Structure, 19(1), 17-27.
- Luche, S., et al. (2006). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. arXiv:q-bio/0611076.
- Park, K., et al. (2003). Analyses of circular dichroism spectra of membrane proteins. Protein Science, 12(4), 875-884.
- Blisnick, T., et al. (2014). Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis. BMC Biotechnology, 14, 87.
- Luche, S., et al. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(3), 249-253.
- Sreerama, N., & Woody, R. W. (2003). Analyses of circular dichroism spectra of membrane proteins. Protein Science, 12(4), 875-884.
- Naranjo, A. N., et al. (2016). Impact of purification conditions and history on A2A adenosine receptor activity: The role of CHAPS and lipids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1858(7), 1545-1552.
- Fichorova, R. N., et al. (2001). Molecular Basis of this compound-Induced Vaginal Inflammation and Its Possible Relevance to Human Immunodeficiency Virus Type 1 Transmission. The Journal of Infectious Diseases, 184(4), 418-428.
- Epand, R. M. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. Methods in Molecular Biology, 974, 55-71.
- G-Biosciences. (2017). Detergents: Ionic, Non-Ionic, and Zwitterionic. What's the Difference?
- Luche, S., et al. (2003). Evaluation of nonionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis. Proteomics, 3(3), 249-253.
- BenchChem. (2025). A Comparative Guide to Detergents for Membrane Protein Stability: CHAPS vs. the Elusive Sodium Lauroyl Methylaminopropionate. Retrieved from a relevant BenchChem comparison guide.
- Wallace, B. A., et al. (2003). Circular dichroism spectroscopy of membrane proteins. Current Opinion in Chemical Biology, 7(5), 624-629.
- Jackson, M., & Mchaourab, H. S. (2016). A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents. Methods in Enzymology, 567, 361-381.
- Lewis, R. N., & McElhaney, R. N. (2013). Differential scanning calorimetry of protein-lipid interactions. Methods in Molecular Biology, 974, 55-71.
- Sreerama, N., & Woody, R. W. (2004). On the analysis of membrane protein circular dichroism spectra. Protein Science, 13(1), 100-112.
- Wang, Y., et al. (2014). This compound berberine plural gel has little effect on expression of SLPI, SP-D and lactoferrin in mice's vagina. BMC Infectious Diseases, 14, 47.
- Sułkowski, W. W., et al. (2024). Differential scanning calorimetry in drug-membrane interactions. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1866(5), 184285.
- Milic, D., & Veprintsev, D. B. (2015). Large-scale production and protein engineering of G protein-coupled receptors for structural studies. Frontiers in Pharmacology, 6, 61.
- Fichorova, R. N., et al. (2001). Molecular Basis of this compound-Induced Vaginal Inflammation and Its Possible Relevance to Human Immunodeficiency Virus Type 1 Transmission. The Journal of Infectious Diseases, 184(4), 418-428.
- Chvapil, M., et al. (1980). Studies on this compound. III. Effect on fibroblasts and spermatozoa. Fertility and Sterility, 33(5), 521-525.
- Knight, S. T., et al. (1987). In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis. Sexually Transmitted Diseases, 14(3), 165-173.
- Walter, B., et al. (1991). Solubilization and in vitro spermicidal assessment of this compound and selected fractions using rabbit spermatozoa. Pharmaceutical Research, 8(3), 403-408.
- Zhang, Y., et al. (2021). Effects of this compound (N-9) on sperm functions: Systematic review and meta-analysis. Andrologia, 53(11), e14235.
- GoldBio. (2025). Non-Ionic Detergents in Membrane Protein Research. Retrieved from a relevant GoldBio video or article.
- D'Cruz, O. J., et al. (1999). Comparative spermicidal performance of iodinated and non-iodinated contraceptive formulations of this compound co-precipitated with polyvinylpyrrolidone. Contraception, 59(3), 185-194.
- D'Cruz, O. J., et al. (2003). Coprecipitation of this compound with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. Pharmaceutical Research, 20(3), 444-451.
- D'Cruz, O. J., et al. (2001). Assessment of new formulations of this compound coprecipitated with polyvinylpyrrolidone and iodine as possible vaginal contraceptives. Fertility and Sterility, 76(2), 345-355.
- Higgins, C. F. (2007). Understanding polyspecificity of multidrug ABC transporters: closing in on the gaps in ABCB1. Structure, 15(9), 1021-1029.
- Mayer, M. J. (2015). Spermicide Pharmacokinetics and Stability.
- Hinks, J., et al. (2020). Conformational trapping of an ABC transporter in polymer lipid nanoparticles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1862(11), 183424.
Sources
- 1. Enhanced detergent extraction for analysis of membrane proteomes by two-dimensional gel electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro activity of this compound on McCoy cells infected with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arxiv.org [arxiv.org]
- 6. Analyses of circular dichroism spectra of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyses of circular dichroism spectra of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Membrane protein stability can be compromised by detergent interactions with the extramembranous soluble domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The use of differential scanning calorimetry and differential thermal analysis in studies of model and biological membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol to test the utility of detergents for E. coli membrane protein extraction and delipidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Benchmarking Membrane Protein Detergent Stability for Improving Throughput of High-Resolution X-ray Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucm.es [ucm.es]
- 17. A Guide to Differential Scanning Calorimetry of Membrane and Soluble Proteins in Detergents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Differential scanning calorimetry of protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Differential scanning calorimetry in drug-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] Circular dichroism spectroscopy of membrane proteins. | Semantic Scholar [semanticscholar.org]
- 21. On the analysis of membrane protein circular dichroism spectra - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Handling of Nonoxynol-9: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. Nonoxynol-9, a widely used non-ionic surfactant and spermicidal agent, requires meticulous handling to ensure both personal safety and experimental accuracy. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in established safety principles and an understanding of the compound's chemical nature.
Understanding the Risks: The "Why" Behind the "How"
This compound, while effective in its applications, presents several hazards that dictate our safety protocols. It is classified as a serious eye irritant, a skin irritant, and is harmful if swallowed.[1][2] Its surfactant properties, which make it effective at disrupting cell membranes in its intended application, also enable it to irritate biological tissues upon contact.[1] Furthermore, this compound is recognized as being toxic to aquatic life, mandating stringent disposal procedures to prevent environmental release.[1][2] Our primary objective is to establish a multi-layered defense to mitigate these risks through engineering controls, administrative procedures, and, critically, the correct use of PPE.
Core Protective Measures: Selecting the Appropriate PPE
The foundation of safe handling lies in a comprehensive hazard assessment for each specific procedure.[3] However, a baseline of required PPE can be established for all work involving this compound.
| Hazard Type | Minimum PPE Requirement | Rationale |
| Eye Contact | ANSI Z87.1-compliant safety goggles | Protects against splashes and aerosols, which can cause serious eye damage. |
| Skin Contact | Chemical-resistant gloves and a standard lab coat | Prevents direct contact with skin, which can lead to irritation.[3][4] |
| Gross Contamination | Face shield (in addition to goggles) and a chemical-resistant apron | Required when handling larger volumes (>1L) or when there is a significant splash potential.[3] |
| Ingestion | N/A (mitigated by lab policy) | Strict prohibition of eating, drinking, and smoking in laboratory areas prevents this exposure route.[5] |
A Deeper Dive into Glove Selection
The term "chemical-resistant" is broad; selecting the appropriate glove material is a critical decision. While no single glove material protects against all chemicals, we can make an informed choice based on the properties of this compound.[6]
-
For Incidental Contact (e.g., handling dilute solutions, small volumes): Nitrile gloves are an excellent first choice. They provide good resistance to a wide range of chemicals, including surfactants and alcohols, and offer superior puncture resistance compared to latex.[1][7][8]
-
For Extended or Deliberate Contact (e.g., preparing stock solutions, cleaning spills): Butyl or Neoprene gloves are recommended. Butyl rubber offers exceptional resistance to a variety of chemicals, including acids and bases that may be used in formulations with this compound.[7][9][10] Neoprene provides good resistance to acids, caustics, and some solvents.[7][8]
Always inspect gloves for any signs of degradation or punctures before and after use.[6]
Operational Plan: Step-by-Step Safety Procedures
Adherence to a standardized workflow is essential for minimizing risk. The following procedures outline the critical steps for handling this compound in a laboratory setting.
Preparation and PPE Donning Protocol
This workflow ensures that all protective barriers are correctly in place before any chemical handling begins.
Caption: Workflow for preparation and correct donning of PPE.
Spill Management Protocol
In the event of a spill, a swift and correct response is crucial to prevent exposure and further contamination.
Immediate Actions:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or involves other hazardous materials, evacuate the immediate area.
-
Assess: If the spill is small and you are trained to handle it, proceed with cleanup. Do not attempt to clean a large spill without assistance from your institution's Environmental Health & Safety (EHS) office.
Cleanup Procedure for a Small Spill:
-
Contain: Cover the spill with an inert absorbent material (e.g., cat litter, vermiculite, or a commercial chemical absorbent pad).[11] Start from the outside of the spill and work inwards to prevent spreading.
-
Neutralize (if applicable): While this compound itself does not require neutralization, if it is in an acidic or basic solution, consult your lab's specific spill procedures.
-
Collect: Using a scoop or dustpan, carefully collect the absorbent material and place it into a clearly labeled, heavy-duty plastic bag for hazardous waste.[11][12]
-
Decontaminate: Wipe down the spill area with a detergent solution, followed by water. Collect all cleaning materials (paper towels, wipes) in the hazardous waste bag.
-
Dispose: Seal the waste bag and affix a hazardous waste label. Arrange for pickup through your institution's EHS department.[12]
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Dispose of gloves and any other disposable PPE in the hazardous waste bag.
-
Wash: Wash hands thoroughly with soap and water.
Caption: Logical flow for responding to a this compound spill.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is a legal and ethical responsibility. This compound and materials contaminated with it must be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation at Source: All disposable items that have come into direct contact with this compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated, labeled hazardous waste container immediately after use. This container should be separate from regular trash.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a clearly labeled, sealed, and compatible container (e.g., a high-density polyethylene carboy). The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.
-
Container Management: Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area within the lab, away from drains and incompatible materials.
-
EHS Pickup: Once the waste container is full, or if work on the project is complete, arrange for a hazardous waste pickup through your institution's EHS department. Do not pour this compound waste down the drain.
By adhering to these rigorous safety and disposal protocols, we uphold our commitment to a safe and responsible research environment, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.
References
-
Butyl vs Nitrile Gloves (2024). International Safety, Inc. Retrieved from [Link]
-
Spill Control/Emergency Response (2025). Emory University Environmental Health and Safety Office. Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide (2009). Lab Manager. Retrieved from [Link]
-
Personal Protective Equipment Requirements for Laboratories (n.d.). University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]
-
OSHA Handbook for Small Businesses (2025). Justia. Retrieved from [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves (n.d.). Enviro Safety Products. Retrieved from [Link]
-
This compound MSDS (2005). ScienceLab.com. Retrieved from [Link]
-
Laboratory Personal Protective Equipment (PPE) Assessment Tool (n.d.). University of California, Santa Cruz. Retrieved from [Link]
-
How to Pick the Right Glove (n.d.). Henry Schein. Retrieved from [Link]
-
Instructions for Cleaning Spills of Liquid Hazardous Drugs (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved from [Link]
-
Hazardous Waste Disposal Guide (n.d.). Northwestern University Office for Research Safety. Retrieved from [Link]
-
Working with Chemicals (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
OSHA Glove Selection Chart (n.d.). University of California, Berkeley Environmental Health & Safety. Retrieved from [Link]
-
Nonoxinol 9 Safety Data Sheet (2023). European Directorate for the Quality of Medicines & HealthCare. Retrieved from [Link]
-
How to Safely Handle Dangerous Substances in the Workplace (2022). OSHA.com. Retrieved from [Link]
-
Spill Cleanup Procedures (n.d.). Michigan State University Environmental Health & Safety. Retrieved from [Link]
-
Hazardous Waste (2025). University of Oklahoma Environmental Health and Safety Office. Retrieved from [Link]
-
Pesticide Spill: Safe Management & Cleanup Guidelines (2025). Clemson University Cooperative Extension. Retrieved from [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs (n.d.). United Nations Office on Drugs and Crime. Retrieved from [Link]
Sources
- 1. northstarlight.net [northstarlight.net]
- 2. ehs.sfsu.edu [ehs.sfsu.edu]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. henryschein.com [henryschein.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 7. envirosafetyproducts.com [envirosafetyproducts.com]
- 8. gloves.com [gloves.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. oxwork.com [oxwork.com]
- 11. What is the Best Material for Chemical Resistant Gloves? - SafetyGloves.co.uk [safetygloves.co.uk]
- 12. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
